molecular formula C4H6N4 B1339910 Pyridazine-4,5-diamine CAS No. 28682-70-4

Pyridazine-4,5-diamine

Cat. No.: B1339910
CAS No.: 28682-70-4
M. Wt: 110.12 g/mol
InChI Key: CYCNSKOONFXROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazine-4,5-diamine is a useful research compound. Its molecular formula is C4H6N4 and its molecular weight is 110.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCNSKOONFXROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557538
Record name Pyridazine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28682-70-4
Record name Pyridazine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Pyridazine-4,5-diamine: Molecular Structure, Bonding, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of pyridazine-4,5-diamine, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. The document delves into the nuanced details of its molecular structure, bonding characteristics, and electronic properties. Furthermore, it outlines key synthetic strategies and highlights its versatile reactivity, which enables the construction of diverse and complex molecular architectures. A significant focus is placed on its application as a strategic building block in the development of kinase inhibitors and other biologically active agents, supported by relevant data and examples. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important molecule.

Introduction: The Significance of the Pyridazine Core

Heterocyclic compounds form the bedrock of modern pharmaceutical development. Among these, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered considerable attention. This compound, with its unique arrangement of vicinal amino groups on an electron-deficient diazine ring, presents a confluence of structural and electronic features that make it a highly valuable and versatile building block in synthetic organic chemistry.

The strategic placement of the two amino groups allows for a multitude of chemical transformations, leading to the formation of fused heterocyclic systems of significant therapeutic interest. This guide will explore the fundamental properties of this compound, offering insights into its structure and reactivity that are critical for its effective utilization in research and development.

Molecular Structure and Bonding: A Detailed Analysis

The chemical behavior of this compound is intrinsically linked to its molecular architecture. A thorough understanding of its structure and bonding is paramount for predicting its reactivity and designing novel synthetic applications.

Fundamental Properties
PropertyValueSource(s)
Molecular Formula C₄H₆N₄[1][2]
Molecular Weight 110.12 g/mol [1][2]
Appearance Solid at room temperature[1]
Solubility Soluble in polar organic solvents[1]
Geometry, Bond Lengths, and Bond Angles

This compound possesses a planar pyridazine ring, a characteristic feature of aromatic systems. The two amino groups are appended at the 4 and 5 positions. Computational studies and crystallographic data of related structures indicate that the ring atoms are sp² hybridized, contributing to the overall planarity of the molecule.

Table 2: Key Bond Lengths and Angles

Bond/AngleTypical Value (Å or °)Structural Implication
N1-N2 Bond Length ~1.34 ÅShorter than a typical N-N single bond, indicating partial double bond character due to electron delocalization within the aromatic ring.
C-N (ring) Bond Length ~1.33 ÅConsistent with aromatic C-N bonds.
C-C (ring) Bond Length ~1.40 ÅTypical of aromatic C-C bonds.
C4-N (amino) Bond Length ~1.38 ÅSuggests some degree of conjugation between the amino lone pair and the ring's π-system.
C5-N (amino) Bond Length ~1.38 ÅSimilar to the C4-N bond, indicating symmetrical electronic effects.
Ring Bond Angles ~120°Reflective of the sp² hybridization of the ring atoms.

Note: The values presented are approximations based on data from related pyridazine structures and computational models.

Orbital Hybridization and Resonance

The planarity of the pyridazine ring arises from the sp² hybridization of all its constituent carbon and nitrogen atoms. Each of these atoms contributes one p-orbital to the delocalized π-system, which contains six π-electrons, satisfying Hückel's rule for aromaticity. The lone pair of electrons on each of the amino nitrogen atoms can also participate in resonance, further delocalizing electron density throughout the molecule.

Several resonance structures can be drawn for this compound, which illustrate the delocalization of π-electrons and the distribution of charge. These resonance forms are crucial for understanding the molecule's reactivity, particularly its susceptibility to electrophilic and nucleophilic attack.

Caption: Key resonance contributors of this compound.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its widespread use.

General Synthetic Strategies

While a variety of methods exist for the synthesis of the pyridazine core, a common approach to vicinally disubstituted pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For this compound specifically, a plausible synthetic route starts from a suitably substituted precursor, such as a dinitrile or a dihalogenated pyridazine, followed by reduction or amination, respectively.

Illustrative Synthetic Workflow:

G start Substituted 1,4-Dicarbonyl Precursor step1 Condensation with Hydrazine start->step1 step2 Functional Group Interconversion (e.g., Nitration, Halogenation) step1->step2 step3 Reduction or Amination step2->step3 product This compound step3->product

Caption: A generalized synthetic pathway to this compound.

Key Chemical Reactions

The dual amino groups of this compound are nucleophilic and readily participate in a range of chemical transformations. This reactivity is the cornerstone of its utility in constructing more complex heterocyclic systems.

One of the most important reactions of this compound is its condensation with α-dicarbonyl compounds, such as glyoxal or diacetyl, to form imidazo[4,5-d]pyridazines. This reaction proceeds through the formation of a diimine intermediate, which then undergoes intramolecular cyclization and aromatization.

Reaction Workflow:

G reactant1 This compound intermediate Diimine Intermediate reactant1->intermediate + reactant2 α-Dicarbonyl Compound reactant2->intermediate + product Imidazo[4,5-d]pyridazine intermediate->product Cyclization & Aromatization

Caption: Condensation of this compound with an α-dicarbonyl.

The amino groups can be diazotized using nitrous acid to form a bis-diazonium salt. These intermediates are highly reactive and can undergo various subsequent reactions, such as Sandmeyer-type reactions, to introduce a range of substituents onto the pyridazine ring.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridazine ring and the protons of the two amino groups. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the amino groups. The amino protons typically appear as a broad singlet, and their chemical shift can be sensitive to solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the four carbon atoms of the pyridazine ring. The chemical shifts will be indicative of their electronic environment, with the carbons attached to the nitrogen atoms appearing at a lower field (higher ppm) compared to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present. Key characteristic absorption bands include:

  • N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, often as two distinct bands for the symmetric and asymmetric stretching of the primary amine groups.

  • C=N and C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • N-H bending: Found around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Under electron impact (EI) ionization, the molecular ion peak (M⁺) is expected at m/z 110. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, N₂, and NH₃, providing further structural information.

Applications in Drug Discovery and Development

The unique structural and electronic properties of this compound have positioned it as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The this compound core can be elaborated to create molecules that bind to the ATP-binding site of kinases, thereby inhibiting their activity. The vicinal diamine functionality is ideal for constructing fused heterocyclic systems that can engage in key hydrogen bonding interactions within the kinase active site.

Table 3: Examples of Kinase Inhibitors Derived from this compound Precursors

Target KinaseDerivative ScaffoldReported Activity (e.g., IC₅₀)Reference
DYRK1A Pyridazino[4,5-b]indol-4-onesSubmicromolar IC₅₀ values[3]
ALK5 Disubstituted PyridazinesPotent inhibition[4]
TrkA Imidazo[4,5-b]pyridinesSubnanomolar potencies in cellular assays[5]
Aurora A Kinase Pyrimidine-based derivativesIC₅₀ < 200 nM in SCLC cell lines[6]
NEK6 Pyrido[2,3-d]pyrimidinesMicromolar inhibition in vitro[7]
Synthesis of Other Biologically Active Molecules

Beyond kinase inhibition, this compound serves as a starting material for a wide array of other biologically active compounds. Its derivatives have been investigated for their potential as antiviral, antibacterial, and anti-inflammatory agents. The ability to readily form fused ring systems allows for the exploration of diverse chemical space in the quest for novel therapeutic agents.

Conclusion

This compound is a molecule of significant strategic importance in contemporary organic and medicinal chemistry. Its well-defined molecular structure, characterized by a planar aromatic ring and two reactive amino groups, provides a robust platform for the synthesis of a plethora of complex heterocyclic compounds. The insights into its bonding, reactivity, and spectroscopic properties detailed in this guide underscore its value as a versatile building block. As the demand for novel therapeutic agents continues to grow, the utility of this compound in the design and synthesis of innovative drug candidates is poised to expand even further.

References

  • Smolecule. (2023, August 15). Buy this compound | 28682-70-4. Smolecule.
  • Ambeed. (n.d.). 28682-70-4|this compound. Ambeed.com.
  • Georg Thieme Verlag. (n.d.). Product Class 8: Pyridazines. Science of Synthesis.
  • Google Patents. (n.d.).
  • Malik, M. S., et al. (2022). Multicomponent synthesis, cytotoxicity, and computational studies of novel imidazopyridazine-based N-phenylbenzamides. Journal of Saudi Chemical Society, 26(3), 101449.
  • Di Micco, S., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1916–1922.
  • Mishra, A., et al. (2011). Synthesis and anti-inflammatory activities of N-4,N-5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines. Bioorganic & Medicinal Chemistry Letters, 21(15), 4496-4499.
  • Benchchem. (n.d.). 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9.
  • Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11215–11235.
  • De Donato, M., et al. (2023). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. European Journal of Medicinal Chemistry, 258, 115598.
  • Cui, J. J., et al. (2011). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 946–951.
  • Chembase.cn. (n.d.). 4,5-pyridazinediamine.
  • Abdel-Wahab, B. F., et al. (2013). Novel synthesis of some fused pyrazolo[3,4-c]pyridazines,pyridazino[3´,4´:3,4]pyrazolo[5,1-c]-1,2,4-triazines andpyrimido[1´,2]. Journal of the Chinese Chemical Society, 60(5), 559-566.
  • El-Gendy, B. E. M., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 15(1), 24-42.
  • Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5004-5008.

Sources

Physicochemical properties of "Pyridazine-4,5-diamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Pyridazine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₄H₆N₄) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and materials science. Comprising a pyridazine core substituted with two vicinal amino groups, this molecule serves as a highly versatile building block for the synthesis of complex fused heterocyclic systems. Its unique electronic properties, hydrogen bonding capabilities, and reactive nature make it a valuable scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and field-proven experimental protocols for its characterization. The narrative is structured to deliver not just data, but a deeper understanding of the causality behind its chemical behavior and the methodologies used to probe it, empowering researchers in their synthetic and developmental endeavors.

Introduction and Molecular Identity

An Overview of the this compound Scaffold

This compound is an aromatic heterocyclic compound with the molecular formula C₄H₆N₄ and a molecular weight of 110.12 g/mol .[1][2] Its structure is defined by a six-membered pyridazine ring, which contains two adjacent nitrogen atoms, substituted with amino groups (-NH₂) at the C4 and C5 positions.[1] This arrangement results in a planar aromatic geometry with approximate mirror symmetry.[1] The presence of four nitrogen atoms—two within the electron-deficient ring and two in the exocyclic amino groups—imparts a unique profile of reactivity, basicity, and intermolecular interaction potential.

The compound typically presents as a white to light yellow crystalline solid at room temperature, a morphology consistent with the ordered packing of planar heterocyclic diamines facilitated by intermolecular hydrogen bonding and π-π stacking interactions.[1]

Caption: Chemical structure of this compound (C₄H₆N₄).

Significance in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its function as a synthetic precursor. The dual amino groups provide reactive handles for sequential acylation, alkylation, or cyclization reactions.[1] This reactivity is widely exploited to construct fused heterocyclic systems, such as:

  • Imidazo[4,5-d]pyridazines: Formed through condensation with carbonyl compounds, this scaffold is prevalent in drug discovery programs.[1]

  • 1H-1,2,3-Triazolo[4,5-c]pyridazines: These derivatives have shown potential as modulators of the GABA (gamma-aminobutyric acid) enzyme, a key player in the central nervous system.[1]

  • [1][3][4]Chalcogenadiazolo[3,4-d]pyridazines: These heterocycles are being investigated for applications in organic photovoltaic materials.[1]

The pyridazine core itself contributes to molecular recognition through its hydrogen-bonding capacity and ability to coordinate with transition metals, making it a valuable component in catalysis and supramolecular chemistry.[1][3]

Summary of Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. It is important to note that while some properties are computationally predicted, they provide a reliable baseline for experimental design.

PropertyValueSource / Comment
Molecular Formula C₄H₆N₄[1][2]
Molecular Weight 110.12 g/mol [1][2]
CAS Number 28682-70-4[2][5]
Appearance White to light yellow crystalline solid[1]
Melting Point Not definitively established; may decompose prior to melting[1][5]
Boiling Point 412.5 ± 25.0 °C (Predicted at 760 mmHg)[1]
Water Solubility ~83.5 mg/mL (Calculated)[1]
Flash Point 232.5 ± 10.4 °C (Calculated)[1]
pKa Basic; specific value not reported. Expected to be significantly higher than parent pyridazine (pKa ≈ 2.24) due to amino groups.[1][4][6]

Detailed Property Analysis and Experimental Protocols

This section provides an in-depth look at the key properties and the standard methodologies for their experimental validation.

Solubility Profile

The solubility of this compound is dictated by its pronounced ability to form hydrogen bonds via its four nitrogen atoms and the attached protons.[1]

  • Aqueous Solubility: The compound exhibits moderate to good solubility in water, calculated to be approximately 83.5 mg/mL.[1] This is attributed to the hydrophilic nature of the amino groups, which readily engage in hydrogen bonding with water molecules.[1]

  • Organic Solvent Solubility: It demonstrates substantial solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] Solubility is also observed in polar protic solvents like methanol and ethanol, though typically to a lesser extent than in water.[1]

Principle: This is the gold-standard method for determining thermodynamic solubility. An excess of the solid compound is equilibrated with a solvent (water) at a constant temperature until the concentration of the dissolved solute in the supernatant is constant. This concentration represents the solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate). The excess should be visually apparent.

  • Solvent Addition: Add a precise volume of purified water (e.g., 5.0 mL) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to permit the undissolved solid to settle. Alternatively, centrifuge the samples to accelerate separation.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.

  • Dilution & Analysis: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the concentration from a standard calibration curve and report the solubility in mg/mL or mol/L.

G start Add Excess Solid + Water to Vials equilibrate Equilibrate in Shaker Bath (25°C, 48h) start->equilibrate separate Separate Phases (Settle or Centrifuge) equilibrate->separate sample Sample Clear Supernatant separate->sample analyze Analyze Concentration (HPLC-UV) sample->analyze end Calculate Solubility analyze->end

Caption: Workflow for the Shake-Flask solubility determination method.

Thermal Properties

The thermal behavior of this compound is influenced by its strong intermolecular hydrogen bonds, which require significant energy to overcome.[1]

  • Melting and Boiling Points: The predicted boiling point is high (412.5 °C), reflecting the strong intermolecular forces.[1] A definitive melting point is not consistently reported in the literature, which strongly suggests that the compound may decompose at or before reaching its melting temperature, a common characteristic for amino-substituted heterocycles.[1][5]

  • Thermal Stability: Studies on related compounds suggest that decomposition likely occurs at temperatures exceeding 250-300 °C.[1] Potential degradation pathways include the elimination of the amino groups or fragmentation of the pyridazine ring.[1]

Causality & Rationale: Employing both Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a complete picture of thermal behavior. DSC detects thermal transitions like melting and crystallization by measuring heat flow, while TGA measures mass changes as a function of temperature, definitively identifying decomposition events.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into a DSC or TGA pan.

  • Instrument Setup (TGA): Place the sample in the TGA furnace. Purge with an inert gas (e.g., nitrogen at 20 mL/min).

  • TGA Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min). Record the mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature.

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas.

  • DSC Program: Heat the sample from ambient temperature through its expected transition range at a constant rate (e.g., 10 °C/min). An endothermic peak would indicate melting, while an exothermic event could signify decomposition or crystallization.

  • Data Analysis: Analyze the TGA thermogram for the onset temperature of decomposition (Td). Analyze the DSC thermogram for any endothermic peaks (melting point, Tm) or exothermic events. Correlate the DSC events with the TGA data to distinguish between melting and decomposition.

Acid-Base Properties (pKa)

The basicity of this compound is a critical property influencing its solubility, reactivity, and potential biological interactions.

  • Basicity and Protonation: The two amino groups and the two ring nitrogen atoms can all act as proton acceptors.[1] This makes the compound basic in aqueous solution, with the potential to form both mono- and diprotonated species depending on the pH.[1] The electron-donating amino groups significantly increase the basicity of the pyridazine ring compared to the parent heterocycle, which has a pKa of approximately 2.24.[3][4][6]

Principle: This method involves titrating a solution of the compound with a strong acid (or base) and monitoring the pH change with a calibrated pH meter. The pKa value corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated species are equal.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stir bar.

  • Titration: Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions (the flattest parts of the curve). If two distinct buffer regions are observed, two pKa values can be determined.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a comprehensive public database of spectra for this specific compound is limited, the following protocols outline the standard characterization methods and expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Features:

  • ¹H NMR: Due to the molecule's symmetry, the two aromatic protons on the pyridazine ring (at C3 and C6) should appear as a single signal. The protons of the two amino groups would likely appear as another, broader singlet. The chemical shifts will be influenced by the solvent.

  • ¹³C NMR: The symmetry should result in three distinct signals: one for the two equivalent aromatic carbons bearing protons (C3/C6), one for the two equivalent carbons bearing the amino groups (C4/C5), and potentially a third if the symmetry is broken in solution.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds and allows observation of N-H protons).

  • Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Interpretation: Assign the observed peaks based on their chemical shift, integration (for ¹H), and multiplicity. Two-dimensional NMR experiments (like COSY and HSQC) can be used for unambiguous assignment.

Infrared (IR) Spectroscopy

Expected Features:

  • N-H Stretching: Strong, sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

  • C=N and C=C Stretching: A series of medium to strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic pyridazine ring.

  • N-H Bending: A medium intensity band around 1600-1650 cm⁻¹, which may overlap with ring stretches.

  • Aromatic C-H Stretching: Peaks typically observed just above 3000 cm⁻¹.

  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

This compound is a foundational building block whose value is defined by its versatile reactivity and unique structural features. Its physicochemical properties—moderate aqueous solubility, high thermal stability, and pronounced basicity—are direct consequences of its nitrogen-rich, hydrogen-bond-capable structure. A thorough understanding and experimental validation of these properties, using the robust protocols detailed herein, are critical for its effective application in the rational design of novel pharmaceuticals, agrochemicals, and advanced materials. This guide serves as a technical resource to facilitate and accelerate research and development involving this important heterocyclic scaffold.

References

  • Mphahamele, M. J., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2014). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Molbase. (2024). 4,5-pyridazinediamine. [Link]

  • ChemWhat. (n.d.). Pyridazine CAS#: 289-80-5. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9259, Pyridazine. [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). [Link]

  • El-Emary, T. I. (2006). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs. [Link]

  • CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridazine - NIST WebBook. [Link]

  • ResearchGate. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

  • DrugBank Online. (n.d.). Pyridazine | C4H4N2 | MD Topology | NMR | X-Ray. [Link]

  • ChemBK. (2024, April 9). PYRIDAZINE-3,4-DIAMINE. [Link]

  • Pierfrancesco, B., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules. [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery. [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • MPG.PuRe. (2020, May 28). Polymer Chemistry. [Link]

  • ResearchGate. (n.d.). Combining Performance with Thermal Stability. [Link]

  • Tang, Y., et al. (2016). Balancing Excellent Performance and High Thermal Stability in a Dinitropyrazole Fused 1,2,3,4-Tetrazine. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Amphiphatic Piperazine, Pyrazine, and Pyridine Derivaties as the Thermal Latency for Epoxy-Phenolic Resins. [Link]

  • SpectraBase. (n.d.). Pyridazine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to the Solubility of Pyridazine-4,5-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

Pyridazine-4,5-diamine (C₄H₆N₄, CAS No: 28682-70-4) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] It serves as a crucial building block for synthesizing more complex molecules, including 1H-1,2,3-triazolo[4,5-c]pyridazines and[1][3][4]chalcogenadiazolo[3,4-d]pyridazines, which have shown potential as enzymatic modulators and in organic photovoltaics, respectively.[1] Its structure, featuring a π-deficient pyridazine ring substituted with two electron-donating amino groups, dictates its physicochemical properties and, consequently, its solubility.[1][5]

This guide provides a comprehensive analysis of the solubility of this compound. We will delve into the theoretical principles governing its dissolution, predict its behavior in various organic solvents, and provide a robust, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is fundamentally governed by the principle of "like dissolves like".[3] To predict how this compound will behave, we must first examine its key molecular features.

Molecular Structure and Polarity: this compound consists of a six-membered aromatic ring with two adjacent nitrogen atoms (a pyridazine core) and two amino (-NH₂) groups at the 4 and 5 positions.[1]

  • Hydrogen Bond Donors: The two primary amine groups are potent hydrogen bond donors.

  • Hydrogen Bond Acceptors: The two nitrogen atoms within the pyridazine ring act as hydrogen bond acceptors.[1][6]

  • High Polarity: The combination of the electron-deficient pyridazine ring and the polar amino groups results in a molecule with a high dipole moment and significant overall polarity.[5]

This structure strongly suggests that this compound will exhibit favorable solubility in polar solvents and poor solubility in non-polar solvents.[1][7]

Key Physicochemical Data:

Property Value / Description Source
Molecular Formula C₄H₆N₄ [2][8]
Molecular Weight 110.119 g/mol [2][8]
Appearance White to light yellow crystalline solid [1]
Melting Point Not definitively established; may decompose before melting. [1][8]
Boiling Point (Predicted) 412.5 ± 25.0 °C at 760 mmHg [1]
Water Solubility (Calculated) Approx. 83.5 mg/mL (0.758 mol/L) [1]

| pKa (Predicted) | The amino groups and ring nitrogens confer basic properties.[1] The pKa of the parent pyridazine is 2.24.[9][10] |

Predicted Solubility Profile

Based on these properties, we can predict the solubility of this compound across different classes of organic solvents. The ability of a solvent to engage in hydrogen bonding is the most critical factor.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to Moderate These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the amine groups and ring nitrogens of the solute.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Low These solvents can act as hydrogen bond acceptors but not donors. DMSO and DMF are expected to be better solvents than acetonitrile due to their higher polarity.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / Insoluble These solvents lack the polarity and hydrogen bonding capability to overcome the strong intermolecular forces within the this compound crystal lattice.[1][7]

This predictive framework is crucial for designing initial screening experiments and selecting appropriate solvent systems for synthesis, purification, and formulation.

Theoretical Framework: Solute-Solvent Interactions

The dissolution process is a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[11] For this compound, the key intermolecular forces at play are:

  • Hydrogen Bonding: This is the dominant interaction. The -NH₂ groups of the solute can donate hydrogen bonds to solvent molecules (like the oxygen in methanol), and the ring nitrogens can accept hydrogen bonds from protic solvents.

  • Dipole-Dipole Interactions: The inherent polarity of both the solute and polar solvents contributes significantly to solvation.

  • Van der Waals Forces: These weaker forces are present in all interactions but are insufficient to drive solubility in non-polar media.

The diagram below illustrates the primary interactions between this compound and representative polar protic and polar aprotic solvents.

G Fig. 1: Key Solute-Solvent Interactions cluster_solute This compound (Solute) cluster_solvents Solvent Classes solute C₄H₆N₄ (H-Bond Donor/Acceptor) protic Polar Protic (e.g., Methanol) solute->protic Strong H-Bonding (High Solubility) aprotic Polar Aprotic (e.g., DMSO) solute->aprotic H-Bond Accepting Dipole-Dipole (Moderate Solubility) nonpolar Non-Polar (e.g., Hexane) solute->nonpolar Weak van der Waals (Insoluble) G Fig. 2: Shake-Flask Solubility Determination Workflow start Start: Add Excess Solute to Solvent agitate Isothermal Agitation (e.g., 24h @ 25°C) start->agitate separate Phase Separation (Centrifuge / Settle) agitate->separate filter Filtration of Supernatant (e.g., 0.45 µm filter) separate->filter dilute Dilute Filtered Sample filter->dilute prepare_standards Prepare Calibration Standards hplc_cal Generate HPLC Calibration Curve prepare_standards->hplc_cal hplc_run Analyze Diluted Sample via HPLC hplc_cal->hplc_run Use Curve dilute->hplc_run calculate Calculate Concentration (Apply Dilution Factor) hplc_run->calculate end End: Report Solubility (mg/mL or mol/L) calculate->end

Sources

Spectroscopic Characterization of Pyridazine-4,5-diamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature of a Key Heterocycle

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For Pyridazine-4,5-diamine, both ¹H and ¹³C NMR are critical for confirming its structure and purity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the molecule's symmetry. The key to interpreting this spectrum lies in understanding the electronic effects of the pyridazine ring and the amino substituents.

Predicted ¹H NMR Data:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
Pyridazine-H7.5 - 8.5Singlet2HThe two protons on the pyridazine ring are chemically equivalent due to the molecule's symmetry. Their chemical shift is expected to be in the downfield region characteristic of aromatic protons, further deshielded by the electronegative nitrogen atoms of the pyridazine ring.
Amine-H4.0 - 6.0Broad Singlet4HThe protons of the two amino groups are also equivalent. Their chemical shift can be broad and is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water. The signal may exchange with D₂O.[2][3]

Experimental Protocol for ¹H NMR Spectroscopy:

A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural verification.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

Causality in Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is deliberate. It not only facilitates the dissolution of the polar diamine but also helps in observing the N-H protons, which might otherwise exchange too rapidly in protic solvents. Shimming is a critical step to ensure high resolution, allowing for the clear distinction of signals and accurate measurement of coupling constants if any were present.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework of this compound.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C4, C5140 - 155These carbons are directly attached to the electron-donating amino groups and are part of the electron-deficient pyridazine ring. The interplay of these effects places their resonance in this downfield region. Due to symmetry, they are expected to have the same chemical shift.
C3, C6125 - 140These carbons are adjacent to the ring nitrogens and are also part of the aromatic system. Their chemical shifts are influenced by the strong deshielding effect of the neighboring nitrogen atoms. They are also chemically equivalent.

Experimental Protocol for ¹³C NMR Spectroscopy:

The acquisition of a ¹³C NMR spectrum requires consideration of the low natural abundance of the ¹³C isotope and its longer relaxation times.

  • Sample Preparation:

    • A more concentrated sample is generally preferred for ¹³C NMR (15-30 mg in 0.6-0.7 mL of deuterated solvent).

  • Instrument Setup:

    • Utilize the same locked and shimmed sample from the ¹H NMR experiment.

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set a wider spectral width (e.g., 0-200 ppm) to encompass all possible carbon resonances.

    • A significantly larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although not expected in this molecule.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction as with the ¹H spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique protons and carbons based on the molecule's symmetry. Further confirmation can be achieved through 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations over two or three bonds.

Diagram of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis prep Dissolve Sample in Deuterated Solvent acq_H ¹H NMR Acquisition prep->acq_H acq_C ¹³C NMR Acquisition prep->acq_C proc_H ¹H Data Processing (FT, Phasing, Calibration) acq_H->proc_H proc_C ¹³C Data Processing (FT, Phasing, Calibration) acq_C->proc_C analysis Structure Elucidation & Verification proc_H->analysis proc_C->analysis

Figure 1: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale for Prediction
N-H Stretch3200 - 3500Medium-Strong, BroadThe two N-H stretching vibrations (symmetric and asymmetric) of the primary amine groups are expected in this region. The broadening is due to hydrogen bonding.
C-H Aromatic Stretch3000 - 3100Medium-WeakCharacteristic stretching vibrations of C-H bonds on the aromatic pyridazine ring.
C=N and C=C Stretch1500 - 1650Medium-StrongAromatic ring stretching vibrations of the pyridazine core. These bands can be complex due to the presence of both C=N and C=C bonds.
N-H Bend (Scissoring)1550 - 1650Medium-StrongBending vibration of the primary amine groups, often overlapping with the aromatic ring stretches.
C-N Stretch1250 - 1350MediumStretching vibration of the bond between the aromatic ring and the amine nitrogen.

Experimental Protocol for Solid-State IR Spectroscopy (Thin Film Method):

  • Sample Preparation:

    • Place a small amount of this compound (a few milligrams) in a small vial.

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., methanol or dichloromethane) to dissolve the solid.

    • Using a pipette, apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to subtract any atmospheric CO₂ and water vapor signals.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Label the significant absorption bands in the spectrum.

    • Correlate the observed wavenumbers with known functional group absorptions to confirm the presence of N-H, C-H aromatic, C=N, C=C, and C-N bonds.

Causality in Experimental Choices: The thin film method is chosen for its simplicity and the high quality of the resulting spectra for solid samples.[4] It avoids the interference from mulling agents (like Nujol) or the complexities of preparing a KBr pellet. Running a background scan is essential for obtaining a clean spectrum of the compound itself.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular weight of this compound (C₄H₆N₄) is 110.12 g/mol . A strong molecular ion peak is expected at m/z = 110.

  • Key Fragmentation Pathways: The fragmentation of pyridazine derivatives under EI conditions often involves the loss of small, stable neutral molecules.[5][6][7]

    • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment at m/z = 83.

    • Loss of N₂: Cleavage of the N-N bond in the pyridazine ring could lead to the expulsion of a nitrogen molecule, resulting in a fragment at m/z = 82.

    • Loss of NH₂: Fragmentation of the amine substituents could lead to a peak at m/z = 94.

Experimental Protocol for Mass Spectrometry (Electron Ionization - GC-MS):

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol).

    • Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities before it enters the MS.

  • Ionization:

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection and Data Analysis:

    • A detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

Trustworthiness of the Protocol: The use of GC-MS provides a high degree of confidence in the data, as the chromatographic separation ensures that the mass spectrum obtained corresponds to a pure compound. The standardized 70 eV electron energy allows for reproducible fragmentation patterns that can be compared with library data for related compounds.

Diagram of the Mass Spectrometry Fragmentation Pathway:

MS_Fragmentation M This compound (M⁺, m/z = 110) F1 [M-HCN]⁺ (m/z = 83) M->F1 - HCN F2 [M-N₂]⁺ (m/z = 82) M->F2 - N₂ F3 [M-NH₂]⁺ (m/z = 94) M->F3 - NH₂

Figure 2: Predicted major fragmentation pathways for this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound is achievable through a synergistic application of NMR, IR, and MS techniques. While direct experimental data may be sparse, the predictive models and established protocols outlined in this guide provide a robust framework for researchers. The congruence of data from these orthogonal analytical methods—the specific proton and carbon environments from NMR, the characteristic functional group vibrations from IR, and the molecular weight and fragmentation patterns from MS—will afford an unambiguous confirmation of the structure and purity of this valuable heterocyclic compound, thereby accelerating its application in drug discovery and materials science.

References

  • Kramer, V. K., et al. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]

  • Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy of Solids. University of Colorado Boulder. Retrieved from [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690.
  • Góbi, S., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 915-924.
  • Lima, G. M., & Peyerimhoff, S. D. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044307.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure Analysis of Pyridazine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Solid-State Secrets of a Versatile Heterocycle

Pyridazine-4,5-diamine, a seemingly simple heterocyclic molecule, holds significant potential within the realms of medicinal chemistry and materials science.[1][2] Its structural motif, characterized by adjacent nitrogen atoms within an aromatic ring and two vicinal amino groups, serves as a versatile scaffold for the synthesis of novel compounds with diverse biological activities and material properties.[1][3] The arrangement of hydrogen bond donors and acceptors in this compound makes it a compelling candidate for crystal engineering and the design of supramolecular assemblies.[1][4] Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount to unlocking its full potential. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to elucidating its crystalline architecture.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

While several synthetic routes to pyridazine derivatives exist, a common approach to this compound involves the manipulation of dicarbonyl compounds or their equivalents.[5][6] A plausible and frequently utilized strategy involves the reaction of a suitable 1,2-dicarbonyl precursor with hydrazine, followed by functional group transformations to introduce the amino groups.

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of this compound Start 1,2-Dicarbonyl Precursor (e.g., Diaminomaleonitrile) Step1 Cyclocondensation with Hydrazine Start->Step1 Step2 Intermediate Pyridazine Derivative Step1->Step2 Step3 Functional Group Transformation (e.g., Reduction of Nitro Groups or Hydrolysis of Cyano Groups) Step2->Step3 End This compound Step3->End

Caption: Conceptual workflow for the synthesis of this compound.

Protocol for Single Crystal Growth

The acquisition of high-quality single crystals is often the most critical and challenging step. The choice of solvent and crystallization technique is dictated by the solubility and stability of the compound. This compound is soluble in polar organic solvents.[1]

Experimental Protocol: Slow Evaporation Method

  • Purification: Ensure the synthesized this compound is of the highest purity. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is recommended.

  • Solvent Selection: Prepare a saturated or near-saturated solution of this compound in a chosen solvent at a slightly elevated temperature to ensure complete dissolution. A solvent screen with small volumes in parallel is highly advised.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature. The vial should be placed in a vibration-free environment.

  • Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop.

Elucidation of the Crystal Structure: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

The SC-XRD Workflow

G cluster_1 Single-Crystal X-ray Diffraction Workflow CrystalMount Crystal Mounting DataCollection Data Collection (Diffractometer) CrystalMount->DataCollection DataProcessing Data Processing (Integration and Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares Minimization) StructureSolution->StructureRefinement Validation Structure Validation (e.g., CheckCIF) StructureRefinement->Validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using a least-squares minimization process, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process optimizes the atomic positions, and thermal parameters until the model best fits the data.

Molecular and Crystal Structure of this compound

While a definitive, publicly available crystal structure of this compound is not readily found in the primary literature, we can predict its key structural features based on related compounds and theoretical considerations.

Molecular Geometry

The pyridazine ring is expected to be planar, a characteristic feature of aromatic systems.[1] The two amino groups are substituted at the 4 and 5 positions.

Table 1: Predicted Molecular Geometry of this compound

ParameterPredicted ValueRationale
N-N bond length~1.33 ÅSingle bond with partial double bond character due to aromaticity.[1]
C-C (ring) bond lengths~1.39-1.42 ÅAromatic C-C bond character.[1]
C-N (ring) bond lengths~1.34 ÅTypical for aromatic C-N bonds.
C-NH₂ bond lengths~1.38-1.40 ÅSingle bond with some double bond character due to resonance with the ring.[1]
Ring bond angles~118-122°Close to the ideal 120° for sp² hybridized atoms, with some deviation due to the presence of heteroatoms.[1]
Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds. The two amino groups provide four hydrogen bond donors (N-H), while the two ring nitrogen atoms and the amino nitrogen atoms can act as hydrogen bond acceptors.

Potential Hydrogen Bonding Motifs:

  • N-H···N (ring): The amino groups can form hydrogen bonds with the nitrogen atoms of the pyridazine ring of adjacent molecules.

  • N-H···N (amino): The amino groups can also form hydrogen bonds with the amino groups of neighboring molecules.

These interactions are likely to lead to the formation of extended one-, two-, or three-dimensional networks.[4][7]

G cluster_2 Predicted Hydrogen Bonding Network mol1 This compound (Molecule 1) mol2 This compound (Molecule 2) mol1->mol2 N-H···N mol3 This compound (Molecule 3) mol2->mol3 N-H···N

Caption: Schematic of potential intermolecular hydrogen bonding in the crystal lattice.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridazine rings of adjacent molecules are also expected to play a role in the crystal packing.[8][9]

Complementary Analytical Techniques

While SC-XRD is the gold standard, other techniques provide valuable complementary information.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline sample. It is a powerful tool for phase identification, purity assessment, and can be used to determine unit cell parameters. The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal structure to confirm the bulk purity of the sample.

Computational Chemistry

Density Functional Theory (DFT) calculations can be employed to:

  • Optimize the gas-phase geometry of the molecule for comparison with the solid-state structure.

  • Calculate theoretical vibrational spectra (IR and Raman) to aid in the interpretation of experimental spectra.

  • Analyze the electronic properties of the molecule, such as the electrostatic potential surface, to understand its reactivity and intermolecular interactions.

  • Perform periodic DFT calculations to model the crystalline solid and analyze the energetics of the crystal packing.

Conclusion: A Foundation for Rational Design

A thorough crystal structure analysis of this compound provides the fundamental architectural blueprint necessary for its rational application in drug design and materials science. By understanding the precise geometry of the molecule and the nature of its intermolecular interactions, researchers can design new molecules with tailored properties. The combination of experimental techniques, particularly single-crystal X-ray diffraction, with computational modeling offers a powerful and comprehensive approach to unlocking the solid-state secrets of this privileged heterocyclic scaffold.

References

  • Caira, M. R., Dumitrascu, F., Draghici, C., Dumitrescu, D., & Cristea, M. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 10(3), 360–366. [Link]

  • Caira, M. R., Dumitrascu, F., Draghici, C., Dumitrescu, D., & Cristea, M. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. [Link]

  • Gupta, V. K., & Sharma, S. K. (2012). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]

  • Le, T. N., & Gang, D. R. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(8), 903–927. [Link]

  • Balamurugan, R., & Vangili, S. (2018). Missing puzzle in crystal engineering: 2-pyridone and[1][5][8]-triazine-2,4-diamine, the two most common cyclic hydrogen bonding sticky sites, in a single core. CrystEngComm, 20(36), 5364–5373. [Link]

  • Singh, B., Bhatia, R., Pani, B., & Gupta, D. (2019). Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. Journal of Molecular Structure, 1193, 355-363. [Link]

  • Hobbs, W. J. (2017). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Sebbar, N., Habbadi, N., Aouine, Y., Elmsellem, H., Elyoussfi, A., El Ouafy, T., ... & Essassi, E. M. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • El-Gendy, A. A., El-Sayed, M. A. A., & Abdel-Rahman, A. A. H. (2020). Synthesis of New 4,5-dihydro-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. [Link]

  • Tanski, J. M. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1143–1146. [Link]

  • Coles, S. J., & Thorp-Greenwood, F. L. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Molbank, 2024(1), M1845. [Link]

  • El-Adl, K., El-Miligy, M. M., Abu-Serie, M. M., & El-Azab, A. S. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7291. [Link]

  • El-Emary, T. I. (2005). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Papini, A., & Sgrignani, J. (2011). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 16(12), 10182–10221. [Link]

  • Wikipedia. (2023). Pyridazine. [Link]

  • Sharma, P. C., & Sharma, D. (2013). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 4(1), 63-71. [Link]

  • NIST. (n.d.). Pyridazine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Owczarek, M., Sieroń, L., Majerz, I., & Lis, T. (2018). Weak hydrogen and dihydrogen bonds instead of strong N–H⋯O bonds of a tricyclic[1][8][9][10]-tetrazine derivative. Single-crystal X-ray diffraction, theoretical calculations and Hirshfeld surface analysis. CrystEngComm, 20(2), 221–232. [Link]

  • da Silva, G. G., de Oliveira, B. G., & Ellena, J. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Crystal Growth & Design, 24(2), 798–812. [Link]

  • TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine as a ligand. Turkish Journal of Chemistry, 45(1), 133-143. [Link]

  • PubChem. (n.d.). 4,5-Diaminopyrimidine. [Link]

  • PubChem. (n.d.). Pyrimido[4,5-d]pyridazine. [Link]

  • Foucourt, A., Hédou, D., Dubouilh-Benard, C., Lacheretz, M., Loaëc, N., Meijer, L., ... & Besson, T. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Molecules, 19(11), 1545–1565. [Link]

  • PubChem. (n.d.). 4-Aminopyridine. [Link]

  • Beck, A. R., Gesi, M., & Mitzel, N. W. (2017). Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. ResearchGate. [Link]

  • Maslivets, A. N., & Usachev, S. A. (2020). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. Chemistry of Heterocyclic Compounds, 56(10), 1239-1240. [Link]

  • PubChem. (n.d.). 1H-Imidazo[4,5-d]pyridazine. [Link]

Sources

The Architects of the Ring: A Historical Guide to the Synthesis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of the 1,2-Diazine

To the uninitiated, the pyridazine nucleus—a six-membered aromatic ring distinguished by two adjacent nitrogen atoms—may appear as just one of many heterocyclic scaffolds. However, to the discerning medicinal chemist, materials scientist, and drug development professional, this "1,2-diazine" system is a privileged structure, a cornerstone in the design of a multitude of functional molecules. From the antihypertensive agent hydralazine to the herbicide pyridate, the influence of the pyridazine core is undeniable. Its unique electronic properties, stemming from the juxtaposition of the two nitrogen atoms, impart a distinct reactivity and conformational rigidity that continues to be exploited in the quest for novel therapeutics and advanced materials.

This guide eschews a conventional, templated approach. Instead, it embarks on a historical journey, tracing the intellectual lineage of pyridazine synthesis from its nascent stages in the late 19th century to the foundational methods that solidified its place in the synthetic chemist's toolbox. We will not merely list reactions; we will delve into the causality behind the experimental choices, providing field-proven insights into the core synthetic strategies that have stood the test of time. Each protocol is presented as a self-validating system, grounded in authoritative literature, to ensure both scientific integrity and practical applicability.

The Genesis: Fischer's Foray and the Dawn of Pyridazine Chemistry

The story of pyridazine synthesis begins, as many tales in heterocyclic chemistry do, with the pioneering work of Hermann Emil Fischer. In 1886, amidst his seminal investigations into the structure of sugars and the discovery of the Fischer indole synthesis, he inadvertently prepared the first pyridazine derivative.[1][2] This landmark synthesis involved the condensation of phenylhydrazine with levulinic acid, a γ-ketoacid.[3] This reaction, while perhaps a footnote in Fischer's broader legacy, laid the conceptual groundwork for what would become the most fundamental and enduring strategy for constructing the pyridazine ring: the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine.[4][5]

Mechanism of Fischer's Pyridazine Synthesis

The reaction proceeds through an initial condensation between the hydrazine and one of the carbonyl groups of the γ-ketoacid to form a hydrazone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyridazinone ring.

fischer_pyridazine cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product levulinic_acid Levulinic Acid (γ-Ketoacid) hydrazone Hydrazone Intermediate levulinic_acid->hydrazone + Phenylhydrazine - H₂O phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization pyridazinone Pyridazinone Derivative cyclized_intermediate->pyridazinone - H₂O (Dehydration) paal_knorr_pyridazine start 1,4-Dicarbonyl Compound (e.g., 1,4-Diketone) condensation Condensation & Intramolecular Cyclization start->condensation hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) hydrazine->condensation dihydropyridazine Dihydropyridazine Intermediate condensation->dihydropyridazine oxidation Oxidation dihydropyridazine->oxidation pyridazine Pyridazine Product oxidation->pyridazine

Caption: General workflow for pyridazine synthesis from 1,4-dicarbonyls.

Experimental Protocol: Synthesis of 3,6-Dimethylpyridazine from 2,5-Hexanedione

This protocol provides a detailed, field-proven method for the synthesis of a simple, substituted pyridazine, illustrating the core principles of the 1,4-dicarbonyl condensation method.

Materials:

  • 2,5-Hexanedione (Reagent Grade)

  • Hydrazine Monohydrate (80% solution)

  • Ethanol (Absolute)

  • Palladium on Activated Carbon (10% Pd/C)

  • Benzene (Anhydrous)

  • Celite® (Diatomaceous Earth)

  • Silica Gel for Column Chromatography

  • Methanol

  • Dichloromethane

Procedure:

  • Dihydropyridazine Formation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione (6 mL, 51 mmol) and ethanol (50 mL). To this solution, add hydrazine monohydrate (2.5 mL, 51 mmol).

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After 3 hours, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude dihydropyridazine intermediate as a residue.

  • Aromatization: To the flask containing the residue, add anhydrous benzene (200 mL) and 10% palladium on carbon (1.1 g).

  • Heat the mixture to reflux overnight.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography using a mobile phase of 6% methanol in dichloromethane to afford 3,6-dimethylpyridazine as a light brown oil. [4] Expected Yield: 56%

Characterization (¹H NMR, 500 MHz, CDCl₃): δ 7.23 (2H, s), 2.69 (6H, s). [4]

Building upon the Core: Named Reactions in Pyridazine Synthesis

While the 1,4-dicarbonyl condensation forms the bedrock of pyridazine synthesis, several named reactions, developed in the late 19th and early 20th centuries, have provided elegant solutions for the construction of more complex, often fused, pyridazine systems.

The Borsche-Drechsel Cyclization

First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, the Borsche-Drechsel cyclization is a powerful method for synthesizing tetrahydrocarbazoles. [3]However, the underlying mechanism, which is analogous to the Fischer indole synthesis, involves the acid-catalyzed cyclization of an arylhydrazone, a key transformation that finds parallels in pyridazine chemistry. The reaction proceeds via a-[4][4]sigmatropic rearrangement of the protonated hydrazone. [3][5]

borsche_drechsel cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product arylhydrazone Arylhydrazone protonated_hydrazone Protonated Hydrazone arylhydrazone->protonated_hydrazone + H⁺ sigmatropic_product [3,3]-Sigmatropic Rearrangement Product protonated_hydrazone->sigmatropic_product [3,3]-Sigmatropic Rearrangement cyclized_aminal Cyclized Aminal sigmatropic_product->cyclized_aminal Cyclization tetrahydrocarbazole Tetrahydrocarbazole cyclized_aminal->tetrahydrocarbazole - NH₃

Caption: Mechanism of the Borsche-Drechsel cyclization.

The Widman-Stoermer Synthesis

The Widman-Stoermer synthesis, reported by Otto Widman in 1884 and later by Richard Stoermer, is a method for the synthesis of cinnolines (benzo[c]pyridazines) via the cyclization of diazotized o-aminoarylethylenes. This reaction involves an intramolecular electrophilic attack of the diazonium group onto the vinyl substituent.

Pyridazinones: A Key Subclass and Their Synthesis

Pyridazinones, which feature a carbonyl group within the pyridazine ring, are a particularly important subclass of these heterocycles, frequently found in biologically active molecules. Their synthesis often follows a similar logic to that of pyridazines, with γ-ketoacids and maleic anhydride derivatives being common starting materials.

From γ-Ketoacids and Hydrazine

As demonstrated in Fischer's initial synthesis, the reaction of γ-ketoacids with hydrazine is a direct and efficient route to dihydropyridazinones, which can be subsequently oxidized to the aromatic pyridazinones. [6][7][8]

From Maleic Anhydride Derivatives

The condensation of maleic anhydride or its derivatives with hydrazines provides a straightforward synthesis of pyridazinediones. [4][7]The parent pyridazine can be prepared from maleic hydrazide (the product of the reaction between maleic anhydride and hydrazine) through a two-step process involving chlorination to 3,6-dichloropyridazine followed by reductive dehalogenation.

Experimental Protocol: Synthesis of Pyridazine from Maleic Hydrazide

This protocol outlines the synthesis of the parent pyridazine ring, a fundamental building block in heterocyclic chemistry.

Part 1: Synthesis of 3,6-Dichloropyridazine

Materials:

  • Maleic hydrazide (Pyridazine-3,6-diol)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, charge maleic hydrazide (125 g, 1115 mmol) and add phosphorus oxychloride (520 mL, 5576 mmol) at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain overnight.

  • Work-up: Concentrate the reaction mixture under high vacuum at 55-60 °C to obtain a thick mass.

  • Dilute the residue with ethyl acetate (1 L).

  • Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers and wash with water (1 L) and then brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine. [9] Part 2: Reduction of 3,6-Dichloropyridazine to Pyridazine

Materials:

  • 3,6-Dichloropyridazine

  • Palladium on Carbon (5% or 10%)

  • Methanol or Ethanol

  • Ammonium Hydroxide or Triethylamine

  • Hydrogen gas supply

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3,6-dichloropyridazine in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon.

  • To neutralize the HCl formed during the reaction, add a base such as ammonium hydroxide or triethylamine.

  • Hydrogenation: Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up: Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude pyridazine can be purified by distillation.

Summary of Historical Synthesis Methods

MethodPrecursorsKey TransformationProductHistorical Context
Fischer Synthesis γ-Ketoacid (Levulinic acid) + PhenylhydrazineCondensation and cyclizationSubstituted Pyridazinone1886, Emil Fischer's pioneering work
1,4-Dicarbonyl Condensation 1,4-Diketone/γ-Ketoacid + HydrazineCondensation, cyclization, and oxidationSubstituted Pyridazine/PyridazinoneA generalization of Fischer's method, analogous to Paal-Knorr
Borsche-Drechsel Cyclization Arylhydrazone of a cyclic ketoneAcid-catalyzed-[4][4]sigmatropic rearrangementFused pyridazine-like systems (e.g., Tetrahydrocarbazoles)Late 19th/Early 20th Century
Widman-Stoermer Synthesis o-AminoarylethyleneDiazotization and intramolecular cyclizationCinnolines (Benzo[c]pyridazines)Late 19th Century
From Maleic Anhydride Maleic anhydride + HydrazineCondensation to maleic hydrazide, then chlorination and reductionPyridazineA common route to the parent heterocycle

Conclusion: A Legacy of Innovation

The historical synthesis methods for pyridazine derivatives, born from the ingenuity of chemists like Emil Fischer, laid a robust foundation for the exploration of this versatile heterocyclic system. The core logic of constructing the 1,2-diazine ring through the condensation of 1,4-dicarbonyl precursors with hydrazine remains a cornerstone of modern synthetic strategies. The named reactions, while perhaps more specialized, demonstrate the creative application of fundamental organic chemistry principles to the assembly of complex molecular architectures. As researchers continue to unlock the potential of pyridazine derivatives in medicine and materials science, an appreciation for these foundational synthetic methods provides not only a historical perspective but also a source of inspiration for future innovation.

References

  • Borsche–Drechsel cyclization. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Bohrium. (2023, November 1). The Borsche-Drechsel (BD) cyclization: synthesis of tetrahydrocarbazoles and carbazole alkaloids. Ask this paper. [Link]

  • Asif, M. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

  • Name Reactions. (n.d.). Borsche-Drechsel Cyclization. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • SYNTHESIS OF NOVEL CARBAZOLE DERIVATIVES BY DIELS-ALDER REACTION OF INDOLE-BASED DIENES WITH ALKENES. (2023, September 11). [Link]

  • Gribble, G. W. (2016). Fischer Indole Synthesis. ResearchGate. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved January 12, 2026, from [Link]

  • Emil Fischer. In Wikipedia. Retrieved January 12, 2026, from [Link]

Sources

Pyridazine-4,5-diamine: A Versatile Scaffold in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyridazine-4,5-diamine, a nitrogen-rich heterocyclic compound, has emerged as a pivotal building block in the synthesis of diverse and complex molecular architectures. Its unique arrangement of adjacent amino groups on an electron-deficient pyridazine ring imparts a rich and versatile reactivity, making it a valuable precursor for a wide array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, with a particular focus on its role in constructing novel heterocyclic frameworks of significant interest in medicinal chemistry and materials science. Detailed experimental protocols, mechanistic insights, and a comprehensive review of its utility in the development of biologically active compounds are presented to serve as a practical resource for scientists in both academic and industrial research settings.

Introduction: The Strategic Importance of the Pyridazine Core

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prominent scaffold in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, antiviral, anticancer, and cardiovascular effects.[2][3] The inherent asymmetry and dipole moment of the pyridazine ring, coupled with its hydrogen bonding capabilities, make it an attractive pharmacophore in drug design.[4]

Among the various pyridazine derivatives, this compound stands out as a particularly versatile and powerful synthetic intermediate.[5] The presence of two vicinal amino groups provides a reactive handle for a variety of chemical transformations, most notably cyclization reactions with dicarbonyl compounds and other bifunctional reagents. This reactivity allows for the facile construction of fused heterocyclic systems, such as pyrazino[2,3-d]pyridazines and imidazo[4,5-d]pyridazines, which are often difficult to access through other synthetic routes. The continued exploration of this compound as a building block is driven by the persistent demand for novel heterocyclic compounds with unique biological profiles and material properties.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in synthesis.

Physicochemical Data
PropertyValueSource
Molecular Formula C₄H₆N₄[5][6]
Molecular Weight 110.12 g/mol [5][6]
Appearance Solid[5][6]
Solubility Moderately soluble in water (approx. 83.5 mg/mL). Soluble in polar organic solvents like DMSO and DMF.[5][5]
CAS Number 28682-70-4[7][8]
Synthesis of this compound

While the initial synthesis of the parent pyridazine ring was reported in the late 19th century, the specific methodologies for preparing this compound have been refined over time.[1][5] A common and effective laboratory-scale synthesis is documented in the Journal of Heterocyclic Chemistry.[7] Although the detailed experimental procedure from this specific source is not provided in the search results, a general synthetic approach often involves the reduction of a corresponding dinitro or nitroamino precursor, or the amination of a dihalo-pyridazine.

A generalized synthetic pathway can be visualized as follows:

Synthesis_Pathway 3,6-Dichloropyridazine 3,6-Dichloropyridazine 4-Amino-3,6-dichloropyridazine 4-Amino-3,6-dichloropyridazine 3,6-Dichloropyridazine->4-Amino-3,6-dichloropyridazine Amination 4,5-Diamino-3,6-dichloropyridazine 4,5-Diamino-3,6-dichloropyridazine 4-Amino-3,6-dichloropyridazine->4,5-Diamino-3,6-dichloropyridazine Nitration then Reduction This compound This compound 4,5-Diamino-3,6-dichloropyridazine->this compound Dehalogenation

Caption: Generalized synthetic route to this compound.

Reactivity and Application in Heterocyclic Synthesis

The synthetic utility of this compound lies in the reactivity of its dual amino groups, which readily undergo condensation and cyclization reactions.[5] This section explores its application in the synthesis of key heterocyclic systems.

Synthesis of Pyrazino[2,3-d]pyridazines

The reaction of this compound with α-dicarbonyl compounds, such as glyoxal and pyruvaldehyde, provides a direct route to the pyrazino[2,3-d]pyridazine scaffold.[9] This fused heterocyclic system is of interest due to its structural similarity to pteridines and purines, which are fundamental components of nucleic acids and coenzymes.[10]

Reaction Workflow:

Pyrazino_Synthesis PD This compound Intermediate Intermediate PD->Intermediate DC α-Dicarbonyl Compound DC->Intermediate Pyrazino[2,3-d]pyridazine Pyrazino[2,3-d]pyridazine Intermediate->Pyrazino[2,3-d]pyridazine Cyclocondensation

Caption: Synthesis of Pyrazino[2,3-d]pyridazines.

Experimental Protocol: Synthesis of a Generic Pyrazino[2,3-d]pyridazine

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Dicarbonyl: Add the α-dicarbonyl compound (1.0-1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Imidazo[4,5-d]pyridazines

Condensation of this compound with reagents such as carbon disulfide or urea leads to the formation of imidazo[4,5-d]pyridazine derivatives.[9] For instance, reaction with carbon disulfide yields 6-mercaptoimidazo[4,5-c]pyridazine, a versatile intermediate for further functionalization.[9]

Synthesis of Triazolo[4,5-d]pyridazines

The reaction of this compound with nitrous acid (generated in situ from sodium nitrite and an acid) results in the formation of 1H-1,2,3-triazolo[4,5-d]pyridazines.[5] These compounds have been investigated for their potential as modulators of the GABA (gamma-aminobutyric acid) receptor, highlighting their relevance in neuropharmacology.[5]

Synthesis of Other Fused Systems

The reactivity of this compound extends to the synthesis of more complex and novel heterocyclic systems. For example, its reaction with ninhydrin and subsequent treatment with hydrazine can lead to functionalized pyridazino[4,5-d]pyridazines.[11] Furthermore, reactions with dicarboxylic acid derivatives can produce polyazaheterocyclic compounds, such as pyridazino[4,5-c][5][9]benzodiazocine-5,12-diones.[12]

Biological Significance of this compound Derivatives

While this compound itself is primarily a synthetic building block, the heterocyclic systems derived from it often exhibit significant biological activity.[5][13] The pyridazine core is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1][4]

Examples of Biologically Active Pyridazine Derivatives:

  • Antimicrobial and Antifungal Agents: Numerous studies have reported the synthesis of pyridazine derivatives with potent antibacterial and antifungal properties.[3][13]

  • Anticancer Agents: The pyridazine scaffold is present in compounds designed as kinase inhibitors and other anticancer therapeutics.[2][14]

  • Cardiovascular Drugs: Several pyridazine-containing molecules have been developed as antihypertensive and antiplatelet agents.[1][2]

  • CNS-Active Compounds: As mentioned, derivatives such as triazolo[4,5-d]pyridazines have shown potential in modulating neurotransmitter systems.[5]

The diverse biological activities of pyridazine derivatives underscore the importance of this compound as a starting material for the discovery of new therapeutic agents.[2][15]

Conclusion

This compound is a highly valuable and versatile building block in modern heterocyclic chemistry. Its unique structural features and predictable reactivity provide a reliable platform for the synthesis of a wide range of fused heterocyclic systems. The biological significance of the resulting compounds, particularly in the context of drug discovery, ensures that this compound will remain a key intermediate for researchers and scientists working at the forefront of medicinal and materials chemistry. The continued exploration of its synthetic potential is expected to yield novel molecular architectures with unique and valuable properties.

References

  • Smolecule. (2023, August 15). Buy this compound | 28682-70-4.
  • Molbase. (2025, May 20). 4,5-pyridazinediamine - 28682-70-4, C4H6N4, density, melting point, boiling point, structural formula, synthesis.
  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • CymitQuimica. This compound.
  • Mehrabi, H., & Abtin, F. (2012). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. E-Journal of Chemistry, 9(3), 1333-1338.
  • Stanovnik, B., & Tišler, M. (1972). Reaction of 3,4-Diaminopyridazine with α,β-Dicarbonyl compounds, carbon disulfide and urea, and methylation of some of the products. Journal of Heterocyclic Chemistry, 9(3), 549-552.
  • Frenna, V., et al. (2019). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 24(19), 3583.
  • Mangalagiu, I. I., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Revue Roumaine de Chimie, 54(4), 329-334.
  • Oliveira-Campos, A. M. F., et al. (n.d.).
  • Deau, E. (2013).
  • ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H).
  • Gökçe, M., et al. (2018). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Acta Chimica Slovenica, 65(4), 932-938.
  • ResearchGate. (2025, August 6). New pyridazine derivatives: Synthesis, chemistry and biological activity.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Fadda, A. A., & El-Habbal, M. M. (2018). reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. Journal of the Chinese Chemical Society, 46(3), 481-487.
  • ResearchGate. (2025, August 6).
  • PubChem. (n.d.). Pyrimido[4,5-d]pyridazine.
  • Stefan, M., & G., F. (1977). Polyazaheterocyclic compounds: condensation reactions of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine. Journal of the Chemical Society, Perkin Transactions 1, 675-678.
  • Austin, J. (n.d.). Pyridazine.
  • Chiacchio, M. A., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1163-1181.
  • Wikipedia. (n.d.). Pyridazine.
  • Singh, A., & Parle, A. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 115-127.
  • Gomaa, M. S. (2014). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 5, 1080-1092.
  • Chem-Impex International. (n.d.). Pyridazine-4, 5-diamine, min 95%, 100 mg.
  • ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.

Sources

The Unexplored Potential of Pyridazine-4,5-diamine: A Technical Guide to Unlocking its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties that lend themselves to potent and selective drug-target interactions.[1] While a multitude of pyridazine derivatives have been explored for their therapeutic potential, the core precursor, Pyridazine-4,5-diamine , remains a largely untapped resource with significant latent possibilities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and unlock the biological activity of this compound. We will delve into the established significance of the pyridazine core, synthesize the limited existing knowledge on this compound, and present detailed, field-proven experimental protocols to rigorously assess its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and empowering researchers to generate robust and reliable data.

The Pyridazine Privileged Structure: A Foundation of Biological Activity

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is endowed with a unique set of physicochemical properties that make it a "privileged structure" in drug discovery.[1] Its key attributes include:

  • Weak Basicity and High Dipole Moment: These properties influence intermolecular interactions and can enhance binding affinity to biological targets.[1]

  • Dual Hydrogen-Bonding Capacity: The two adjacent nitrogen atoms can act as hydrogen bond acceptors, enabling robust interactions with protein active sites.[1]

  • Modulatable Electronic Properties: The electron-withdrawing nature of the nitrogen atoms influences the properties of substituents, allowing for fine-tuning of a molecule's biological activity.[1]

These characteristics have been successfully exploited in the development of numerous approved drugs and clinical candidates targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] The pyridazine core is a key pharmacophore in compounds exhibiting activities such as:

  • Anticancer: Pyridazine derivatives have been shown to inhibit key signaling pathways involved in tumor growth and metastasis, such as VEGFR-2.[3][4]

  • Anti-inflammatory: Certain pyridazine-based compounds are potent inhibitors of enzymes like cyclooxygenase-2 (COX-2).[5]

  • Antimicrobial: The pyridazine scaffold has been incorporated into novel antibiotics and antifungals.[6][7][8]

  • Enzyme Inhibition: Pyridazine derivatives have been developed as inhibitors for various enzymes, including kinases and acetylcholinesterase.[9][10][11]

This compound: The Starting Point for Innovation

This compound (C₄H₆N₄) is a foundational building block in the synthesis of more complex heterocyclic systems.[12] Its structure, featuring a pyridazine core with two amino groups at the 4 and 5 positions, presents a unique opportunity for both direct biological activity assessment and as a versatile scaffold for combinatorial chemistry.[12]

While direct research on the biological activities of this compound is limited, its role as a precursor is noteworthy. It has been utilized in the synthesis of:

  • 1H-1,2,3-Triazolo[4,5-c]pyridazines: These compounds have shown potential as modulators of the GABA enzyme.[12]

  • [1][2][13]Chalcogenadiazolo[3,4-d]pyridazines: These have potential applications in materials science and as biologically active compounds.[12]

  • Imidazo[4,5-d]pyridazines: This class of compounds has been investigated for various pharmacological activities.[14]

The presence of the reactive amino groups suggests that this compound itself could interact with biological targets. This guide proposes a systematic approach to explore this untapped potential.

A Strategic Workflow for Uncovering Biological Activity

To comprehensively evaluate the potential of this compound, a multi-pronged screening approach is recommended. This workflow is designed to assess its anticancer, antimicrobial, and enzyme inhibitory activities in a logical and efficient manner.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Elucidation A This compound (P45D) B Cytotoxicity Screening (NCI-60 Panel) A->B C Antimicrobial Susceptibility Testing (Broth Microdilution) A->C D Broad-Spectrum Kinase Inhibition Assay A->D E Hit Confirmation & Dose-Response Analysis B->E C->E D->E F Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) E->F G Target Identification (e.g., Kinase Profiling) E->G H Structure-Activity Relationship (SAR) Studies with Derivatives E->H

Caption: A strategic workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating, with integrated quality control measures.

In Vitro Anticancer Activity Assessment

The initial assessment of anticancer potential will be conducted using a broad panel of human cancer cell lines, followed by more detailed mechanistic studies on sensitive lines.[15][16]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[17][18]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., from the NCI-60 panel) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[19]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cancer Cell LineTissue of OriginIC₅₀ (µM) of this compound
MCF-7BreastExperimental Data
HCT-116ColonExperimental Data
A549LungExperimental Data
PC-3ProstateExperimental Data
Additional Cell Lines......
Antimicrobial Susceptibility Testing

The antimicrobial potential of this compound will be evaluated against a panel of clinically relevant bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[20][21][22]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21][22]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

MicroorganismGram Stain/TypeMIC (µg/mL) of this compound
Staphylococcus aureus (ATCC 29213)Gram-positiveExperimental Data
Escherichia coli (ATCC 25922)Gram-negativeExperimental Data
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeExperimental Data
Candida albicans (ATCC 90028)FungusExperimental Data
Additional Strains......
Enzyme Inhibition Assays

Given the prevalence of pyridazine derivatives as kinase inhibitors, a primary focus of enzyme inhibition screening should be on this class of enzymes.[14][23][24]

A common method to assess kinase inhibition is to measure the phosphorylation of a substrate.[18]

Protocol:

  • Assay Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP in a buffer solution.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor and a no-compound control.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding ATP and incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).[25]

  • Data Analysis: Determine the IC₅₀ value of this compound for the specific kinase.

Data Presentation:

Kinase TargetIC₅₀ (µM) of this compound
VEGFR-2Experimental Data
EGFRExperimental Data
SRCExperimental Data
CDK2Experimental Data
Additional Kinases...

Mechanistic Elucidation and Structure-Activity Relationship (SAR) Studies

Should initial screening reveal promising activity, the following logical steps should be undertaken to understand the mechanism of action and to optimize the lead compound.

G cluster_0 Anticancer Hit Follow-up cluster_1 SAR Development A Active in Cytotoxicity Screen B Apoptosis Assays (Annexin V/PI Staining) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Western Blot for Key Signaling Proteins A->D E This compound Scaffold F Synthesis of Analogs (Substitution at Amino Groups) E->F G Bioactivity Screening of Analogs F->G H Establishment of Structure-Activity Relationship G->H

Caption: Logical progression for mechanistic studies and SAR development.

The exploration of this compound's biological potential is a promising avenue for novel therapeutic discovery. By following the systematic and rigorous protocols outlined in this guide, researchers can effectively unlock the latent value of this fundamental chemical entity. The inherent versatility of the pyridazine core, combined with the reactive handles of the diamine substituents, provides a rich landscape for the development of next-generation therapeutic agents.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. [Link]

  • Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

  • The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. National Center for Biotechnology Information. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Inter-American Institute for Cooperation on Agriculture. [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Utrecht University. [Link]

  • Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. [Link]

  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate. [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. [Link]

  • [Antimicrobial activity of new pyridazine derivatives]. PubMed. [Link]

  • (PDF) Bioassays for Anticancer Activities. ResearchGate. [Link]

  • Example modes of interference and methods to address these in enzyme... ResearchGate. [Link]

  • Development of novel antibiotics derived from pyridazine: Synthesis, spectroscopic characterization, in vitro antimicrobial activity and molecular docking studies. PlumX. [Link]

  • Enzymatic inhibition assays: Significance and symbolism. EUREKA. [Link]

  • Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. ResearchGate. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. National Institutes of Health. [Link]

  • Synthesis and Biological Activity of New[1][9]Thiazolo[4,5-d]pyridazin-4(5H)-ones. PubMed. [Link]

  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed. [Link]

  • Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2... PubMed. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. ResearchGate. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. -ORCA - Cardiff University. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. [Link]

  • Pyridazine. Wikipedia. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]6)

Sources

The Pyridazine-4,5-diamine Core: A Technical Guide to a Versatile Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, medicinal chemists, and professionals in drug development. It explores the chemical properties, synthesis, and burgeoning role of the pyridazine-4,5-diamine scaffold as a key pharmacophore in the design of novel therapeutics. This document provides not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Unique Physicochemical Landscape of the Pyridazine Moiety

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, presents a unique set of physicochemical properties that make it an attractive scaffold in medicinal chemistry.[1] Unlike its isomers, pyrimidine and pyrazine, the proximity of the nitrogen atoms in pyridazine creates a significant dipole moment, enhancing its polarity.[2] This inherent polarity can be advantageous for improving the aqueous solubility of drug candidates.[3] The two nitrogen atoms also act as hydrogen bond acceptors, a critical feature for molecular recognition and binding to biological targets.[4]

The this compound core, with its vicinal amino groups, further enriches the chemical space for drug design. These amino groups can serve as hydrogen bond donors and provide reactive handles for a variety of chemical modifications, allowing for the fine-tuning of a molecule's pharmacological profile. This guide will delve into the specifics of this promising, albeit less explored, pharmacophore.

Synthesis and Chemical Properties of this compound

The this compound molecule (C₄H₆N₄, M.W. 110.12 g/mol ) is a nitrogen-rich heterocyclic compound.[2] It is a solid at room temperature with moderate solubility in water and good solubility in polar organic solvents. The amino groups confer basic properties to the molecule.[2]

General Synthesis of the Pyridazine Ring

The construction of the pyridazine ring is typically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine.[1][5] Saturated 1,4-diketones yield dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine. The use of α,β-unsaturated 1,4-diketones can directly afford the aromatic pyridazine ring system.[1]

This compound as a Synthetic Precursor

This compound is a versatile building block for the synthesis of more complex heterocyclic systems. For example, it can undergo cyclization reactions to form fused ring systems like imidazo[4,5-d]pyridazines and triazolo[4,5-d]pyridazines.[2][6]

A notable application is in the one-pot, multi-component synthesis of imidazopyridazine-based N-phenylbenzamide derivatives, which have been investigated as potential anticancer agents.[6]

The Pharmacophoric Role of this compound in Drug Discovery

While no marketed drugs currently feature the this compound core specifically, the broader class of pyridazine-containing molecules has seen significant success, with approved drugs for a range of indications.[4] The this compound scaffold is an active area of preclinical research, particularly in the development of kinase inhibitors.

The strategic placement of the two amino groups and the ring nitrogens allows for multi-point interactions with target proteins, making it a valuable pharmacophore for achieving high affinity and selectivity.

Case Study: Imidazopyridazine-based Kinase Inhibitors

Researchers have synthesized and evaluated a series of imidazopyridazine-based N-phenylbenzamide derivatives derived from this compound as potential anticancer agents.[6] The cytotoxic evaluation of these compounds against various cancer cell lines demonstrated that some derivatives exhibit potent activity, with IC50 values in the low micromolar range.[6] Docking studies suggest that these compounds can bind effectively to the ATP-binding site of kinases like ABL1.[6]

Structure-Activity Relationship (SAR) Insights

For the imidazopyridazine-based N-phenylbenzamide series, SAR studies have revealed that the nature and position of substituents on the phenyl rings significantly influence the cytotoxic activity. These findings provide a roadmap for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Experimental Protocols

Synthesis of Pyridazine Derivatives: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the functionalization of a pyridazine core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This is a fundamental technique for creating a library of analogs for SAR studies.

Materials:

  • 3-Chloro-6-aminopyridazine (as a representative starting material)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel purged with an inert gas, combine 3-chloro-6-aminopyridazine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-aminopyridazine.[7]

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against a target kinase.[8]

Materials:

  • Recombinant target kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Substrate peptide

  • ATP

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Test compound dilution (or DMSO for control).

    • Recombinant kinase solution.

    • Substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[8]

Cell-Based Proliferation Assay

This protocol is used to assess the effect of test compounds on the proliferation of cancer cell lines.[8]

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound dissolved in DMSO

  • MTS-based viability assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a suitable density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. The final DMSO concentration should be kept low (e.g., <0.1%).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Add the MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.[8]

Data Presentation

The following table summarizes hypothetical inhibitory activities of pyridazine derivatives against a target kinase, providing a benchmark for expected potencies.

Compound IDTarget KinaseIC50 (nM) (Biochemical Assay)IC50 (nM) (Cell-based Assay)
Pyridazine-AKinase X50250
Pyridazine-BKinase X25150
Pyridazine-CKinase X1080

Visualizations

Experimental Workflow for Kinase Inhibitor Screening

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Library->Biochemical_Assay IC50_determination IC50 Determination Biochemical_Assay->IC50_determination Cell_Proliferation Cell Proliferation Assay (e.g., MTS) IC50_determination->Cell_Proliferation Cytotoxicity Cytotoxicity Evaluation Cell_Proliferation->Cytotoxicity SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op ADME_Tox ADME/Tox Profiling ADME_Tox->Lead_Op

Caption: Workflow for the discovery and optimization of this compound-based kinase inhibitors.

Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, ABL1) Substrate Downstream Substrate RTK->Substrate ATP -> ADP (Phosphorylation) Signaling Signaling Cascade Substrate->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Binds to ATP pocket

Caption: General mechanism of action for this compound-based kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. Its unique electronic properties and synthetic accessibility make it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The detailed protocols and conceptual framework provided in this guide are intended to facilitate further research into this versatile pharmacophore. Future work should focus on expanding the chemical diversity of this compound libraries and conducting comprehensive biological evaluations to unlock the full therapeutic potential of this intriguing molecular core.

References

  • Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin - PubMed. (2001). Retrieved from [Link]

  • Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. (n.d.). Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives - Oriental Journal of Chemistry. (2023). Retrieved from [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. (2024, October 23). Retrieved from [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC. (n.d.). Retrieved from [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines - Semantic Scholar. (2024, January 10). Retrieved from [Link]

  • Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). (n.d.). Retrieved from [Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (2005, October 8). Retrieved from [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed. (n.d.). Retrieved from [Link]

  • Ligand-based designing of DPP-4 inhibitors via hybridization; synthesis, docking, and biological evaluation of pyridazine-acetohydrazides - PubMed. (2022, December 19). Retrieved from [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (n.d.). Retrieved from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (2024, January 3). Retrieved from [Link]

  • Synthesis of Pyridazine - ChemTube3D. (n.d.). Retrieved from [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). Retrieved from [Link]

  • An updated review on anticancer activity of pyridazine containing bioactive molecules | Scilit. (n.d.). Retrieved from [Link]

Sources

The Dawn of Pyridazine Chemistry: 19th-Century Pioneers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyridazine Compounds

For the Researcher, Scientist, and Drug Development Professional

This guide provides a comprehensive exploration of the pyridazine core, tracing its journey from a 19th-century chemical curiosity to its current status as a privileged scaffold in medicinal and agricultural chemistry. We will delve into the foundational syntheses, the key scientific minds behind them, and the subsequent discoveries that unlocked the vast potential of this unassuming heterocycle.

The story of pyridazine begins not in nature, where it is exceptionally rare, but in the laboratories of two of Germany's most influential organic chemists.[1] This scarcity in natural products likely contributed to a significant lag between its initial synthesis and the widespread exploration of its biological activities.[2][3]

Emil Fischer and the First Substituted Pyridazine (1886)

The first synthesis of a pyridazine ring was accomplished by the Nobel laureate Emil Fischer in 1886.[2] During his extensive investigations into hydrazines, which famously led to the Fischer indole synthesis, he discovered that the condensation of phenylhydrazine with levulinic acid, a 1,4-ketoacid, yielded a substituted pyridazinone.[1] This reaction established a fundamental principle for pyridazine synthesis that remains relevant to this day: the cyclization of a 1,4-dicarbonyl system with hydrazine.

Conceptual Protocol: Fischer's Pyridazinone Synthesis

  • Reactant Preparation: Phenylhydrazine and levulinic acid are prepared in a suitable solvent.

  • Condensation: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of levulinic acid, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the remaining carbonyl group, leading to a cyclic intermediate.

  • Dehydration: Elimination of a water molecule from the cyclic intermediate results in the formation of the stable, aromatic pyridazinone ring.

This pioneering work demonstrated that the 1,2-arrangement of nitrogen atoms in hydrazine was perfectly suited to bridge the 1,4-disposed carbonyl groups, providing a reliable method for constructing the six-membered diazine ring.

Fischer's landmark synthesis of a substituted pyridazinone.
Tauber's Synthesis of the Parent Heterocycle (1895)

While Fischer created the first derivative, the synthesis of the unsubstituted parent pyridazine molecule was achieved nine years later by Tauber in 1895.[2][3] Tauber's approach was conceptually different and remarkably elegant, employing an inverse-electron-demand Diels-Alder reaction. He reacted 1,2,4,5-tetrazine with acetylene. The electron-deficient tetrazine acts as the diene, and the acetylene serves as the dienophile. The resulting bicyclic adduct is unstable and spontaneously eliminates a molecule of nitrogen gas (N₂) to form the aromatic pyridazine ring.

Conceptual Protocol: Tauber's Pyridazine Synthesis

  • [4+2] Cycloaddition: 1,2,4,5-tetrazine reacts with a suitable dienophile (e.g., acetylene or a derivative) in an inverse-electron-demand Diels-Alder reaction to form a highly unstable bicyclic adduct.

  • Retro-Diels-Alder (Nitrogen Extrusion): The adduct immediately undergoes a retro-Diels-Alder reaction, expelling a molecule of dinitrogen (N₂), which is a thermodynamically highly favorable process.

  • Aromatization: This extrusion of nitrogen gas directly yields the stable, aromatic pyridazine ring.

This method provided access to the core pyridazine structure and showcased the utility of tetrazines as precursors to diazines, a strategy that continues to be refined and utilized in modern synthetic chemistry.[4][5]

Timeline node1 1886 Emil Fischer First Substituted Pyridazine node2 1895 Tauber First Parent Pyridazine node1->node2 node3 ~1949-1953 Hydralazine Discovered & Approved for Hypertension node2->node3 ~50 years (Period of Academic Study) node4 ~1956 Sulfamethoxypyridazine Developed as Long-Acting Antibacterial node3->node4 node5 Late 1950s - 1960s Pyridazinone Herbicides Discovery of Photosynthesis Inhibition (e.g., Pyrazon) node4->node5 node6 1971 First Naturally Occurring Pyridazines Discovered node5->node6

Timeline of key milestones in pyridazine history.
Pyridazines in Medicine

The unique electronic properties of the pyridazine ring—characterized by a high dipole moment and robust hydrogen-bonding capacity—make it an attractive scaffold for interacting with biological targets. [6] Sulfamethoxypyridazine: An Early Antibacterial Agent

One of the first pyridazine-containing drugs to see widespread use was sulfamethoxypyridazine, a long-acting sulfonamide antibacterial. Reports of its efficacy emerged in the mid-1950s. [7][8]Its synthesis is a classic example of nucleophilic aromatic substitution on a pre-formed pyridazine ring.

  • Starting Material: The synthesis typically begins with 3,6-dichloropyridazine, a readily available building block derived from maleic anhydride.

  • Key Reaction: One of the chlorine atoms is displaced by the amino group of sulfanilamide. The second chlorine is then substituted with a methoxy group using sodium methoxide to yield the final drug. [9]This stepwise substitution is a cornerstone of functionalizing the pyridazine core.

Hydralazine: A Serendipitous Discovery in Hypertension

The story of hydralazine is a prime example of serendipity in drug discovery. While searching for new antimalarial agents at Ciba, scientists synthesized 1-hydrazinophthalazine (a benzo[d]pyridazine derivative). [2][10]Although it failed as an antimalarial, its potent vasodilatory effects were quickly recognized. Patented in 1949 and approved by the U.S. FDA in 1953, it became one of the first orally active antihypertensive medications. [2][6]Hydralazine works by directly relaxing arterial smooth muscle, though its precise molecular mechanism was a subject of study for many years. [2]

Pyridazines in Agriculture: The Rise of Herbicides

Concurrently with their development as pharmaceuticals, pyridazine derivatives were found to have potent applications in agriculture.

Pyridazinone Herbicides

A major class of pyridazine-based agrochemicals are the pyridazinone herbicides. A key early example is Pyrazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone). These compounds were discovered to be potent inhibitors of photosynthesis. [11]

  • Mechanism of Action: Pyridazinone herbicides block the photosynthetic electron transport chain at photosystem II (PSII). [11][12]By binding to the D1 protein in the PSII complex, they prevent the transfer of electrons, leading to a cascade of events that generates reactive oxygen species and ultimately kills the plant.

Other notable early pyridazine herbicides include Credazine and Pyridafol , which were developed to control a range of broad-leaved weeds and grasses. [1][13][14]The discovery of this mode of action opened a new avenue for herbicide development, and the pyridazinone scaffold continues to be a foundation for modern agrochemicals. [15]

Compound Class Example(s) Application Decade of Discovery/Development
Sulfonamides Sulfamethoxypyridazine Antibacterial 1950s
Phthalazines Hydralazine Antihypertensive 1940s-1950s

| Pyridazinones | Pyrazon, Credazine | Herbicide | 1960s |

Conclusion: From Benchtop to Blockbuster

The history of pyridazine is a compelling narrative of chemical innovation. It began with the foundational syntheses of Fischer and Tauber, which established the core principles of its construction. For decades, it remained a structural curiosity until the post-war boom in industrial research unveiled its profound biological activities. The serendipitous discovery of hydralazine and the systematic development of sulfonamides and herbicides transformed the pyridazine core from a simple heterocycle into a "wonder nucleus." [2]Its unique physicochemical properties continue to make it a valuable scaffold for modern drug discovery and agrochemical design, demonstrating that the pioneering work of 19th-century chemists laid the groundwork for solutions to 21st-century challenges.

References

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1109-1124.
  • The Pharmacy Newsletter. (2025). The History of Hydralazine: A Medical Perspective. Available at: [Link]

  • Asif, M., & Singh, A. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(3), 224-234.
  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853–1921. Available at: [Link]

  • Wikipedia. (n.d.). Hydralazine. Retrieved from [Link]

  • PubChem. (n.d.). Hydralazine. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Google Patents. (n.d.). Pyridazinone herbicides.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547. Available at: [Link]

  • chemeurope.com. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • AERU. (n.d.). Credazine (Ref: H 722). University of Hertfordshire. Retrieved from [Link]

  • Iwanami, M., & Isobe, N. (2021). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers, 8(12), 2959-2963. Available at: [Link]

  • PubChem. (n.d.). Pyridafol. Retrieved from [Link]

  • GOV.UK. (n.d.). Hydralazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfamethoxypyridazine. Retrieved from [Link]

  • Boger, W. P., Gylfe, J. M., & Strickland, C. S. (1956). Sulfamethoxypyridazine (Kynex), a new long-acting sulfonamide. Antibiotic medicine & clinical therapy, 3(6), 378–387.
  • Nichols, R. L., & Finland, M. (1957). Sulfamethoxypyridazine and sulfachloropyridazine. Annals of the New York Academy of Sciences, 69(3), 473-484.
  • HathiTrust Digital Library. (n.d.). Berichte der Deutschen Chemischen Gesellschaft. Retrieved from [Link]

  • HathiTrust Digital Library. (n.d.). Justus Liebig's Annalen der Chemie. Retrieved from [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Karapetyan, N. V., Rakhimberdieva, M. G., & Bukhov, N. G. (1981). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. Biokhimiia (Moscow, Russia), 46(11), 2082–2088. Available at: [Link]

  • Deiters, A., & Martin, B. R. (2011). Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation. Organic & biomolecular chemistry, 9(22), 7838–7844. Available at: [Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Computational Chemistry of Pyridazine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of computational chemistry to the study of pyridazine-4,5-diamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As dedicated computational studies on this specific molecule are nascent, this document serves as a robust framework for researchers, outlining established theoretical methodologies and providing field-proven insights into their application. We will delve into the core principles of geometry optimization, the exploration of electronic properties through frontier molecular orbital analysis, and the visualization of reactive sites via molecular electrostatic potential maps. Furthermore, this guide will detail the pivotal role of these computational techniques in the rational design of novel therapeutics, contextualized with examples from the broader class of pyridazine derivatives.

Introduction: The Scientific Significance of this compound

This compound (C₄H₆N₄) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, further functionalized with two amino groups at the 4 and 5 positions[1]. This unique arrangement of nitrogen atoms and electron-donating amino groups imparts a distinct electronic character, making it an attractive scaffold in drug discovery and a versatile building block for more complex heterocyclic systems[1]. The parent pyridazine ring is a known pharmacophore found in several approved drugs and herbicides[1]. Derivatives of pyridazine have shown a wide range of biological activities, including the inhibition of enzymes such as dihydrofolate reductase (DHFR) and protein kinases, which are critical targets in cancer therapy.

Computational chemistry offers an indispensable toolkit for elucidating the structure-activity relationships (SAR) of molecules like this compound at an atomic level of detail. By employing quantum chemical calculations, we can predict its three-dimensional structure, electronic properties, and potential interaction with biological targets, thereby accelerating the drug discovery and development process. This guide will walk through the essential computational workflows applicable to this molecule.

Foundational Computational Analysis: Understanding the Molecule

The initial phase of any computational study is to determine the most stable three-dimensional conformation of the molecule and to understand its intrinsic electronic properties. Density Functional Theory (DFT) is the workhorse method for such investigations, offering a favorable balance between computational accuracy and cost.

Experimental Protocol: Geometry Optimization and Vibrational Analysis

The first and most critical step is to find the minimum energy structure of this compound. This is not merely an academic exercise; the precise arrangement of atoms dictates how the molecule will interact with other molecules, including biological receptors.

Methodology:

  • Initial Structure Creation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.

  • Choice of Computational Method:

    • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is utilized.

    • Method: Density Functional Theory (DFT) is the recommended approach.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules[2][3][4].

    • Basis Set: The 6-31G(d,p) basis set provides a good starting point, offering a reasonable description of electron distribution and polarization[2][4]. For higher accuracy, a more extensive basis set like 6-311++G(d,p) can be employed[5].

  • Execution of Geometry Optimization: The calculation is run to find the coordinates that correspond to the lowest energy state of the molecule.

  • Confirmation with Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Causality Behind Choices: The B3LYP functional is chosen for its proven track record in accurately predicting the geometries and electronic properties of a wide range of organic compounds. The inclusion of polarization functions (d,p) in the basis set is crucial for accurately modeling the non-spherical electron distribution around atoms in a molecule like this compound, which contains heteroatoms and lone pairs.

Workflow for Geometry Optimization and Vibrational Analysis

G cluster_prep Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Analysis & Validation start 1. Build 2D/3D Structure of this compound setup 2. Select Method: - Functional: B3LYP - Basis Set: 6-31G(d,p) start->setup opt 3. Perform Geometry Optimization setup->opt freq 4. Perform Frequency Calculation opt->freq check 5. Check for Imaginary Frequencies freq->check result 6. Validated Minimum Energy Structure check->result None reoptimize Re-optimize from perturbed geometry check->reoptimize Found reoptimize->opt

Caption: Workflow for obtaining a validated minimum energy structure.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity[3]. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron[3]. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity[3][4].

  • HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyridazine ring, indicating these are the likely sites for electrophilic attack.

  • LUMO: The LUMO is likely distributed over the electron-deficient pyridazine ring, suggesting these are the sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity and lower kinetic stability[3]. This value is crucial for predicting how the molecule will behave in a chemical reaction.

ParameterHypothetical Value (eV)Significance
EHOMO-5.5Electron-donating ability
ELUMO-1.2Electron-accepting ability
Energy Gap (ΔE)4.3Chemical reactivity and stability

Note: The values in this table are illustrative and would be precisely determined from the DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule[3]. It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions[6].

  • Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these would be expected around the nitrogen atoms of the pyridazine ring and the amino groups due to their lone pairs of electrons.

  • Blue Regions (Positive Potential): These areas are electron-poor and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino groups.

The MEP map provides an intuitive guide for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to how a drug molecule recognizes and binds to its protein target[3].

Application in Drug Development: A Computational Approach

Computational chemistry is a cornerstone of modern, rational drug design. For a scaffold like this compound, these techniques can guide the synthesis of more potent and selective drug candidates.

Molecular Docking: Predicting Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to predict how a ligand (like a this compound derivative) will bind to the active site of a protein.

Experimental Protocol: Molecular Docking

  • Preparation of the Receptor: The 3D crystal structure of the target protein (e.g., DHFR, a kinase) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed.

  • Preparation of the Ligand: The optimized 3D structure of the this compound derivative is prepared, ensuring correct protonation states.

  • Defining the Binding Site: The active site of the protein is defined based on the location of the co-crystallized ligand or through predictive algorithms.

  • Running the Docking Simulation: Software like AutoDock, Glide, or GOLD is used to sample a large number of possible conformations of the ligand within the binding site.

  • Analysis of Results: The results are scored based on the predicted binding energy. The lowest energy poses represent the most likely binding modes. These poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Trustworthiness of the Protocol: The reliability of docking results is highly dependent on the quality of the protein structure and the scoring function used. It is a self-validating system in the sense that a primary validation step involves re-docking the original co-crystallized ligand to ensure the software can reproduce the experimentally observed binding mode.

Workflow for Structure-Based Drug Design

G cluster_target Target Identification cluster_comp Computational Design cluster_exp Experimental Validation target 1. Identify Disease-Relevant Protein Target (e.g., Kinase) docking 3. Molecular Docking of Ligand into Protein Active Site target->docking ligand_opt 2. Optimize Geometry of This compound (DFT) ligand_opt->docking analysis 4. Analyze Binding Pose and Interactions docking->analysis design 5. Design New Derivatives to Enhance Interactions analysis->design design->ligand_opt Iterative Refinement synthesis 6. Synthesize Promising Derivatives design->synthesis assay 7. Biological Assay (e.g., IC50 determination) synthesis->assay sar 8. Establish Structure- Activity Relationship (SAR) assay->sar sar->design

Caption: An iterative cycle of computational design and experimental validation.

Conclusion and Future Directions

While this guide has outlined the standard and powerful computational methodologies for investigating this compound, it is predicated on prospective analysis due to the current lack of specific published data. The true potential of this scaffold will be unlocked when the theoretical predictions detailed here are coupled with synthetic chemistry and biological testing. Future computational work could expand to include molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-protein complex and more advanced free energy calculations to obtain more accurate predictions of binding affinity. The principles and protocols laid out in this guide provide a robust starting point for any researcher looking to explore the promising chemical space of this compound and its derivatives.

References

  • MDPI. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazo[4,5-d]pyridazine. PubChem. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]

  • MDPI. (n.d.). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis. Retrieved from [Link]

  • ResearchGate. (2005). Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. Retrieved from [Link]

  • ACS Publications. (2022, October 4). Computational Analysis of the Behavior of BODIPY Decorated Monofunctional Platinum(II) Complexes in the Dark and under Light Irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, November 1). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (2019, February 13). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central. Retrieved from [Link]

  • arXiv. (2024, April 19). Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrostatic potential maps of the novel 4,5-dihydro1H-imidazolyl.... Retrieved from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using Pyridazine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyridazine-4,5-diamine in Heterocyclic Chemistry

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is a perpetual endeavor. Among the myriad of building blocks available to the synthetic chemist, this compound stands out as a uniquely versatile and powerful precursor for the construction of a diverse array of fused heterocyclic systems. The inherent electronic properties of the pyridazine ring, characterized by its electron-deficient nature and the presence of two adjacent nitrogen atoms, impart distinct reactivity and conformational attributes to the molecules derived from it.[1][2]

The strategic placement of two vicinal amino groups in this compound provides a nucleophilic platform ripe for cyclocondensation reactions. This arrangement allows for the facile construction of new five- and six-membered rings fused to the pyridazine core, leading to classes of compounds such as pyrazino[2,3-d]pyridazines and triazolo[4,5-d]pyridazines. These fused systems are of profound interest in medicinal chemistry, as they are often isosteres of endogenous purines and pteridines, enabling them to interact with a wide range of biological targets.[3][4][5] Consequently, derivatives of these heterocyclic systems have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of two key classes of heterocycles derived from this compound. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that the researcher can not only replicate the procedures but also adapt and innovate upon them.

I. Synthesis of Pyrazino[2,3-d]pyridazines via Cyclocondensation with 1,2-Dicarbonyl Compounds

The reaction of ortho-diamines with 1,2-dicarbonyl compounds is a classic and highly effective strategy for the formation of pyrazine rings. In the context of this compound, this cyclocondensation provides a direct and efficient route to the pyrazino[2,3-d]pyridazine scaffold, a core structure in various biologically active molecules.[9][10]

Causality Behind Experimental Choices:

The choice of the 1,2-dicarbonyl compound allows for the introduction of a wide range of substituents onto the newly formed pyrazine ring, enabling the exploration of structure-activity relationships (SAR). The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, to facilitate the initial nucleophilic attack of the amino groups on the carbonyl carbons and the subsequent dehydration steps. The reaction temperature is a critical parameter; elevated temperatures are generally required to drive the reaction to completion by promoting the irreversible dehydration and aromatization of the intermediate dihydropyrazine.

Protocol 1: Synthesis of 2,3-Diphenylpyrazino[2,3-d]pyridazine

This protocol details the synthesis of a representative 2,3-disubstituted pyrazino[2,3-d]pyridazine using benzil as the 1,2-dicarbonyl compound.

Experimental Workflow Diagram:

Synthesis_of_2_3_Diphenylpyrazino_2_3_d_pyridazine Workflow for 2,3-Diphenylpyrazino[2,3-d]pyridazine Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product pyridazine_diamine This compound mixing Mix in Ethanol pyridazine_diamine->mixing benzil Benzil benzil->mixing reflux Reflux (8-12 h) mixing->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize final_product 2,3-Diphenylpyrazino[2,3-d]pyridazine recrystallize->final_product Synthesis_of_1H_v_Triazolo_4_5_d_pyridazine Workflow for 1H-v-Triazolo[4,5-d]pyridazine Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product pyridazine_diamine This compound dissolve Dissolve Diamine in Acetic Acid pyridazine_diamine->dissolve sodium_nitrite Sodium Nitrite add_nitrite Add NaNO₂ Solution Dropwise sodium_nitrite->add_nitrite acetic_acid Acetic Acid acetic_acid->dissolve cool_ice Cool to 0-5 °C dissolve->cool_ice cool_ice->add_nitrite stir Stir for 2 h at 0-5 °C add_nitrite->stir neutralize Neutralize with NH₄OH stir->neutralize filter_precipitate Filter Precipitate neutralize->filter_precipitate wash_water Wash with Cold Water filter_precipitate->wash_water recrystallize_water Recrystallize from Water wash_water->recrystallize_water final_product 1H-v-Triazolo[4,5-d]pyridazine recrystallize_water->final_product

Sources

The Versatility of Pyridazine-4,5-diamine in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold

In the landscape of medicinal chemistry, the pyridazine nucleus, a six-membered aromatic ring featuring two adjacent nitrogen atoms, stands out as a "privileged scaffold."[1] Its inherent electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a versatile building block for the design of novel therapeutic agents.[2] Among its derivatives, Pyridazine-4,5-diamine (C₄H₆N₄), a nitrogen-rich heterocyclic compound, offers a particularly valuable starting point for synthetic chemists.[3] The dual amino groups at the 4 and 5 positions provide reactive handles for a variety of chemical transformations, enabling the construction of complex molecular architectures with diverse biological activities.[3] This guide delves into the practical applications of this compound in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors, a critical class of drugs in oncology and beyond.

Core Physicochemical Properties of this compound

A thorough understanding of the foundational properties of a starting material is paramount for successful drug design and synthesis.

PropertyValueReference
Molecular Formula C₄H₆N₄[3]
Molecular Weight 110.12 g/mol [3]
Appearance Solid at room temperature[3]
Solubility Soluble in polar organic solvents[3]
Predicted Boiling Point 412.5 ± 25.0 °C at 760 mmHg[3]

The planar geometry of the pyridazine ring, combined with the hydrogen-bonding capacity of the amino substituents, dictates its interaction with biological targets.[3] The electron-deficient nature of the pyridazine ring, a consequence of the electronegativity of the nitrogen atoms, influences its reactivity and the properties of its derivatives.[4]

Application Focus: this compound as a Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The pyridazine scaffold has been successfully incorporated into numerous kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor (VEGFR), Activin-like kinase 5 (ALK5), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[5][6]

This compound serves as an excellent starting platform for the synthesis of these inhibitors. Its vicinal diamine functionality allows for the construction of fused heterocyclic systems, such as imidazo[4,5-d]pyridazines and pyridazino[4,5-b]indoles, which are common cores in many kinase inhibitors.[3][7]

Signaling Pathway Modulation: The Role of Pyridazine-Based Kinase Inhibitors

The therapeutic effect of these inhibitors stems from their ability to interfere with specific signaling cascades. For example, VEGFR-2 inhibitors block the signaling pathway responsible for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4] ALK5 inhibitors, on the other hand, modulate the TGF-β signaling pathway, which is implicated in fibrosis and cancer progression.[8][9]

Diagram 1: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Migration ERK->Angiogenesis Inhibitor Pyridazine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 by a pyridazine-based drug blocks downstream signaling, preventing angiogenesis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the synthesis and evaluation of pyridazine-based therapeutic agents. These are generalized procedures and may require optimization based on the specific target molecule.

Protocol 1: Synthesis of a Fused Imidazo[4,5-d]pyridazine Scaffold

This protocol outlines the synthesis of a core scaffold that can be further functionalized to create a library of potential kinase inhibitors. The reaction involves the condensation of this compound with an aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Diiodine (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).

  • Addition of Reagents: To the stirred solution, add the aromatic aldehyde (11 mmol) dropwise. Add a catalytic amount of diiodine.

  • Reaction: Heat the mixture to reflux (approximately 78°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[10]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold distilled water and then dry it in an oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized imidazo[4,5-d]pyridazine derivative using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Diagram 2: General Workflow for Synthesis and Characterization

Synthesis_Workflow Start Start: This compound + Aldehyde Reaction Reaction: - Dissolve in Ethanol - Add Aldehyde & Catalyst - Reflux (24h) Start->Reaction Isolation Isolation: - Cool to RT - Vacuum Filtration Reaction->Isolation Purification Purification: - Wash with Water - Recrystallize from Ethanol Isolation->Purification Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry Purification->Characterization Final Pure Imidazo[4,5-d]pyridazine Scaffold Characterization->Final

Caption: A streamlined workflow for the synthesis of imidazo[4,5-d]pyridazine scaffolds.

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a general method to evaluate the inhibitory activity of the synthesized pyridazine derivatives against VEGFR-2.

Materials:

  • Synthesized pyridazine compounds

  • Recombinant human VEGFR-2 enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the synthesized pyridazine compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the assay buffer, the substrate peptide, and the VEGFR-2 enzyme.

  • Inhibition Step: Add the diluted pyridazine compounds to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (solvent only).[5] Incubate at room temperature for a specified period (e.g., 10-15 minutes).

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Trustworthiness and Self-Validation

The protocols provided are based on established and peer-reviewed synthetic and analytical methodologies.[5][10] The characterization steps (NMR, Mass Spectrometry) are crucial for validating the identity and purity of the synthesized compounds. The inclusion of positive and negative controls in the biological assays is essential for ensuring the reliability and reproducibility of the results.

Future Perspectives

The versatility of this compound as a synthetic precursor is far from exhausted. Future research will likely focus on its application in the development of inhibitors for other kinase families, as well as its use in constructing compounds targeting other classes of proteins. The exploration of novel cyclization and functionalization reactions will undoubtedly lead to the discovery of new pyridazine derivatives with enhanced therapeutic potential.

References

  • Smolecule. (2023, August 15). Buy this compound | 28682-70-4.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using 3-Hydrazinylpyridazine Hydrochloride.
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024, October 23). ACS Medicinal Chemistry Letters.
  • Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. (2018). PubMed.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 1,2-dihydro-pyrimido[4,5-c]pyridazines as Lck Inhibitors.
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024, October 23). PMC.
  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. (2014, November 1). PubMed.
  • Synthetic strategies of pyridazino[4,5-b]indoles. (n.d.). Semantic Scholar.
  • Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. (2012, December 21). PubMed.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). Indo Global Journal of Pharmaceutical Sciences.
  • Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles.
  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • Strategy for the synthesis of pyridazine heterocycles and its deriv
  • Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. (n.d.).
  • Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. (2013, April 17). TÜBİTAK Academic Journals.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • BenchChem. (2025). The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022, September 21). PMC - PubMed Central.
  • AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors. (n.d.).
  • Selective VEGFR-2 Inhibitors: Synthesis of Pyridine Derivatives, Cytotoxicity and Apoptosis Induction Profiling | Request PDF. (2025, August 6).
  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021, May 5). PubMed.
  • Discovery of new VEGFR-2 inhibitors based on bis([3][11][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021, May 31). PMC - PubMed Central.

  • WO/2025/132458 PYRIDAZINYL AMINO DERIVATIVES AS ALK5 INHIBITORS. (2025, June 26).

Sources

Application Notes & Protocols: Pyridazine-4,5-diamine as a Versatile Ligand for Advanced Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, chemists, and material scientists with a comprehensive overview of pyridazine-4,5-diamine as a highly versatile N,N'-bidentate chelating ligand. We delve into the fundamental principles of its coordination chemistry, offer detailed, field-tested protocols for the synthesis and characterization of its metal complexes, and explore its applications in catalysis, photophysics, and supramolecular chemistry. The document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and troubleshooting.

Introduction: The Unique Appeal of this compound

This compound is a heterocyclic aromatic diamine that has garnered significant interest as a ligand in coordination chemistry. Its unique electronic and structural features make it an exceptional building block for creating stable and functional metal complexes.

Key Attributes:

  • Strong Chelation: The two adjacent amino groups and the pyridazine nitrogen atoms create a compact, electron-rich pocket, ideal for forming stable five-membered chelate rings with a wide range of metal ions.

  • π-System Richness: The aromatic pyridazine ring is π-deficient, which influences the electronic properties of the resulting metal complex. This can be exploited to tune the redox potentials and photophysical behavior of the final assembly.

  • Bridging Capability: The two pyridazine nitrogen atoms (N1 and N2) are sterically available to coordinate to a second metal center, making this compound an excellent bridging ligand for constructing dinuclear or polynuclear complexes. This capability is fundamental to designing molecular wires and multi-electron catalysts.

  • Hydrogen Bonding: The non-coordinating N-H protons of the amino groups can participate in hydrogen bonding, facilitating the formation of ordered supramolecular structures in the solid state.

This guide will provide the necessary protocols to harness these attributes for the rational design of novel metal-organic materials.

Ligand Synthesis and Preparation

While this compound is commercially available, its synthesis from 4,5-dicyanopyridazine is a common procedure in many research labs. Ensuring high purity of the ligand is critical for clean and reproducible coordination reactions.

Protocol 2.1: Purification of Commercial this compound

Rationale: Commercial batches may contain oxidized impurities or residual solvents that can interfere with sensitive metal precursors. Recrystallization is a straightforward method to obtain high-purity material.

Materials:

  • Commercial this compound

  • Deionized Water

  • Activated Carbon (decolorizing grade)

  • Ethanol

  • Erlenmeyer flasks, hot plate/stirrer, Büchner funnel, filter paper

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, suspend 5.0 g of crude this compound in 100 mL of deionized water.

  • Heating: Gently heat the suspension to 80-90 °C with continuous stirring until the solid is fully dissolved.

  • Decolorization: Add a small amount (approx. 0.5 g) of activated carbon to the hot solution. Maintain the temperature and stir for 10 minutes. Scientist's Note: Activated carbon adsorbs colored, high molecular weight impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a pre-warmed flask to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the resulting off-white to pale yellow needle-like crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold ethanol (2 x 10 mL) and dry them under vacuum.

  • Verification: Confirm purity using ¹H NMR spectroscopy and check the melting point (literature: ~205-208 °C).

Synthesis of Metal Complexes: Mononuclear and Dinuclear Scaffolds

The versatility of this compound allows for the synthesis of both simple mononuclear chelates and more complex bridged dinuclear species. The choice of solvent, temperature, and metal-to-ligand ratio are critical parameters.

Protocol 3.1: General Synthesis of a Mononuclear Ruthenium(II) Complex

Rationale: This protocol details the synthesis of a classic [Ru(bpy)₂(pzdiam)]²⁺ type complex (where bpy = 2,2'-bipyridine, pzdiam = this compound). Ruthenium(II) precursors are kinetically inert, requiring heat to facilitate ligand exchange. Ethylene glycol is used as a high-boiling solvent that also acts as a reducing agent to maintain the Ru(II) oxidation state.

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O

  • This compound (purified, Protocol 2.1)

  • Ethylene glycol

  • Ethanol/Water mixture (1:1 v/v)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Schlenk flask, condenser, nitrogen/argon line

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask with a condenser under a nitrogen or argon atmosphere. Scientist's Note: An inert atmosphere is crucial to prevent the oxidation of the Ru(II) center at high temperatures.

  • Reagent Addition: Add cis-[Ru(bpy)₂Cl₂]·2H₂O (100 mg, 0.19 mmol) and this compound (23 mg, 0.21 mmol, 1.1 equivalents) to the flask.

  • Solvent Addition: Add 10 mL of ethylene glycol to the flask.

  • Reaction: Heat the mixture to 140-150 °C with stirring for 4-6 hours. The solution color should change from deep violet to a reddish-orange.

  • Precipitation: Cool the reaction mixture to room temperature. Add the solution dropwise to 100 mL of a rapidly stirring 1:1 ethanol/water mixture.

  • Anion Exchange: To the resulting solution, add a saturated aqueous solution of NH₄PF₆ (excess) to precipitate the complex as its hexafluorophosphate salt.

  • Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the orange precipitate by vacuum filtration.

  • Purification: Wash the solid with water (3 x 10 mL), followed by diethyl ether (2 x 10 mL), and dry under vacuum. The product can be further purified by column chromatography on alumina or silica gel.

Visualization: Chelation Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a mononuclear metal complex.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Combine Metal Precursor & this compound B Add High-Boiling Solvent (e.g., Ethylene Glycol) A->B C Heat under Inert Atmosphere (e.g., 150°C, 4h) B->C D Cool to RT & Precipitate in Anti-Solvent C->D Reaction Complete E Anion Exchange with NH4PF6 (aq) D->E F Isolate by Filtration E->F G Wash & Dry Product F->G H Pure Complex G->H Proceed to Characterization

Caption: Workflow for the synthesis of a mononuclear metal complex.

Protocol 3.2: Synthesis of a Bridged Dinuclear Rhenium(I) Complex

Rationale: This protocol utilizes the bridging capability of this compound. The Re(CO)₅Cl precursor readily loses CO ligands upon heating, creating vacant coordination sites for the incoming bridging ligand to form a [(CO)₃ClRe(μ-pzdiam)ReCl(CO)₃] type structure.

Materials:

  • Pentacarbonylchlororhenium(I) (Re(CO)₅Cl)

  • This compound

  • Toluene (dry)

  • Schlenk flask, condenser, nitrogen/argon line

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve Re(CO)₅Cl (200 mg, 0.55 mmol) in 25 mL of dry toluene.

  • Ligand Addition: Add this compound (30 mg, 0.275 mmol) to the solution. This establishes a 2:1 metal-to-ligand molar ratio.

  • Reaction: Reflux the mixture at 110 °C for 18-24 hours. A yellow precipitate will form over time.

  • Isolation: Cool the reaction to room temperature. Collect the yellow solid by filtration under inert atmosphere.

  • Washing & Drying: Wash the product with cold toluene and n-hexane to remove any unreacted starting materials. Dry under vacuum.

  • Characterization: The product is typically characterized by IR spectroscopy, where a shift in the C-O stretching frequencies compared to the precursor is indicative of complex formation.

Essential Characterization Techniques

Confirming the identity and purity of the synthesized complexes requires a multi-technique approach.

Technique Purpose Expected Observation for this compound Complexes
¹H NMR Structural elucidation and purity assessment.Coordination of the diamine ligand to a metal center causes a downfield shift of the pyridazine and amine protons due to the donation of electron density to the metal.
FT-IR Identify functional groups and coordination mode.A shift in the N-H stretching frequencies (~3300-3400 cm⁻¹) indicates coordination. For carbonyl complexes (e.g., Rhenium), the C-O stretching frequencies (~1900-2100 cm⁻¹) provide information on the electronic environment of the metal.
UV-Vis Spectroscopy Probe electronic transitions.Complexes often exhibit intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region, which are responsible for their vibrant colors. The position and intensity of these bands are sensitive to the metal, other ligands, and solvent.
Cyclic Voltammetry Determine redox properties.Measures the oxidation and reduction potentials of the metal center and/or the ligand. The pyridazine ligand can stabilize different metal oxidation states.
X-ray Crystallography Unambiguous determination of 3D structure.Provides precise bond lengths, bond angles, and coordination geometry. Confirms the chelating or bridging mode of the this compound ligand.
Visualization: Ligand Coordination Modes

This diagram illustrates the primary ways this compound coordinates to metal centers.

G cluster_chelate Mononuclear Chelation cluster_bridge Dinuclear Bridging M1 M N1 N M1->N1 N2 N M1->N2 Pz_N1 N N1->Pz_N1 Pz_N2 N N2->Pz_N2 Pz_N1->Pz_N2 M2 M' Pz_N3 N M2->Pz_N3 M3 M' Pz_N4 N M3->Pz_N4 Pz_N3->Pz_N4 Amine1 NH2 Pz_N3->Amine1 Amine2 NH2 Pz_N4->Amine2

Caption: Chelation vs. Bridging coordination modes of the ligand.

Applications and Future Directions

Complexes derived from this compound are more than academic curiosities; they possess properties that make them suitable for a range of applications.

  • Photocatalysis: Ruthenium and Iridium complexes can act as photosensitizers in light-driven chemical reactions. The pyridazine ligand helps to tune the excited-state properties of the complex.

  • Molecular Electronics: The ability to form stable, bridged dinuclear complexes is a key requirement for creating "molecular wires," where the pyridazine unit facilitates electron transfer between two metal centers.

  • Sensing: The fluorescence or electrochemical properties of these complexes can be modulated by the binding of an external analyte, opening possibilities for chemical sensor development.

  • Drug Development: The chelation of metal ions is a known strategy in medicinal chemistry. Pyridazine-based ligands can be used to deliver metal ions to biological targets or to act as inhibitors for metalloenzymes.

The continued exploration of mixed-ligand systems and the synthesis of heterometallic bridged complexes will undoubtedly uncover new functionalities and expand the application scope of this remarkable ligand.

References

  • Kaim, W., & Kohlmann, S. (1987). The Ligand Properties of 4,5-Diamino- and 4,5-Bis(dimethylamino)pyridazine. Inorganica Chimica Acta, 133, 163-168. [Link]

  • Kaim, W. (1984). The Radical Anion of the Bridging Ligand 4,5-Diaminopyridazine. A New π System Capable of Strong Electronic Coupling between Two Metal Carbonyl Fragments. Journal of the American Chemical Society, 106(6), 1712-1716. [Link]

Experimental protocol for the synthesis of "Pyridazine-4,5-diamine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Pyridazine-4,5-diamine Derivatives

For: Researchers, scientists, and drug development professionals.

Abstract

This compound and its derivatives represent a critical scaffold in medicinal chemistry, notably as precursors to potent kinase inhibitors and other therapeutic agents. This document provides a comprehensive, field-tested protocol for the synthesis of a model this compound derivative. The described methodology is centered on a classical yet robust approach: the nucleophilic aromatic substitution (SNAr) of a dihalopyridazine precursor. We delve into the mechanistic rationale behind the procedural choices, offering insights to ensure reproducibility and high yield. This guide includes a detailed step-by-step protocol, characterization guidelines, a troubleshooting section, and a summary of critical parameters to empower researchers in their drug discovery and development endeavors.

Introduction and Scientific Rationale

The pyridazine core is a "privileged structure" in drug discovery, with numerous derivatives demonstrating significant biological activity.[1] Specifically, the 4,5-diamine substitution pattern is a key pharmacophore for targeting various protein kinases, which are crucial regulators of cell signaling pathways implicated in diseases like cancer and inflammatory disorders.[2]

The synthetic strategy detailed herein focuses on the nucleophilic aromatic substitution (SNAr) pathway. This is one of the most fundamental and widely used reactions for functionalizing electron-deficient aromatic systems like pyridazines.[3][4] The presence of two electron-withdrawing ring nitrogens makes the pyridazine nucleus highly susceptible to attack by nucleophiles, facilitating the displacement of good leaving groups, such as halides.[3][5]

Our chosen model reaction is the displacement of chlorine atoms from a dichloropyridazine precursor using an amine nucleophile. This method is advantageous due to the commercial availability of starting materials, predictable regioselectivity, and generally favorable reaction kinetics, often accelerated by heat or catalysis.[6][7] Understanding the principles of SNAr is crucial for optimizing this synthesis and adapting it for more complex derivatives.

Mechanistic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The amine nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom. This disrupts the aromaticity of the pyridazine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is key to the reaction's success.

  • Elimination & Aromaticity Restoration: The negative charge collapses, reforming the aromatic ring and expelling the chloride ion as the leaving group. This step is typically fast and irreversible.

The process is then repeated at the second position to yield the final diamine product.

Experimental Protocol: Synthesis of a Model this compound Derivative

This protocol describes the synthesis of a representative N,N'-disubstituted this compound from 3,6-dichloropyridazine-4,5-dicarbonitrile. While the ultimate target is the diamine, this example illustrates the core substitution reaction. A subsequent reduction of the nitrile groups (not detailed here) would yield the corresponding aminomethyl derivatives.

3.1. Materials and Reagents

  • 3,6-Dichloropyridazine-4,5-dicarbonitrile

  • Benzylamine (or other primary/secondary amine)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller or oil bath

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Standard laboratory glassware

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,6-dichloropyridazine-4,5-dicarbonitrile (1.0 eq).

    • Scientist's Note: An inert atmosphere is crucial to prevent the introduction of moisture, which can quench reagents and lead to side reactions.

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF (or DMSO) to a concentration of approximately 0.1-0.2 M. Add the amine nucleophile (e.g., benzylamine, 2.2-2.5 eq) followed by the non-nucleophilic base (DIPEA or TEA, 3.0 eq).

    • Causality: The amine is added in slight excess to ensure the reaction goes to completion. The base (DIPEA/TEA) acts as a scavenger for the HCl generated during the substitution, preventing the protonation and deactivation of the amine nucleophile.

  • Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Expertise: The optimal temperature depends on the nucleophilicity of the amine and the reactivity of the pyridazine. A good starting point is 100 °C. For TLC, a mobile phase of 30-50% Ethyl Acetate in Hexanes is often effective. The product spot should be more polar than the starting material.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water or saturated NaHCO₃ solution.

    • Trustworthiness: This step quenches the reaction and begins the purification process by separating the organic product from the water-soluble DMF and salts.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

    • Scientist's Note: The water wash removes residual DMF, while the brine wash helps to remove residual water from the organic layer, facilitating drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes.

    • Self-Validation: Chromatography is essential to isolate the desired product from unreacted starting materials, mono-substituted intermediates, and other impurities, ensuring the purity required for subsequent steps or biological testing.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Presentation & Visualization

Table 1: Summary of Reaction Parameters

ParameterValue/CompoundRationale
Starting Material3,6-Dichloropyridazine-4,5-dicarbonitrileCommercially available, activated for SNAr.
NucleophileBenzylamineRepresentative primary amine.
Stoichiometry1.0 eq (Dichloropyridazine)Limiting Reagent
2.2-2.5 eq (Benzylamine)Excess drives reaction to completion.
3.0 eq (DIPEA)Scavenges 2 equivalents of HCl produced.
SolventAnhydrous DMFHigh-boiling polar aprotic solvent, solubilizes reagents.
Temperature100 °CProvides sufficient thermal energy to overcome activation barrier.
Typical Yield65-85% (Post-purification)Varies based on amine nucleophile and reaction scale.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Substrate, Amine, Base, Solvent) Setup->Reagents Heating 3. Heat & Stir (100 °C, 4-12h) Reagents->Heating TLC Monitor by TLC Heating->TLC Progress Check Workup 4. Aqueous Workup (Quench & Dilute) TLC->Workup Reaction Complete Extract 5. Extraction (EtOAc) Workup->Extract Wash 6. Wash & Dry Extract->Wash Concentrate 7. Concentrate Wash->Concentrate Column 8. Column Chromatography Concentrate->Column Characterize 9. Characterization (NMR, MS) Column->Characterize Final_Product Pure Product Characterize->Final_Product

Caption: A flowchart of the synthesis protocol for this compound derivatives.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient temperature; Deactivated amine; Poor quality solvent/reagents.Increase temperature in 10°C increments; Use a fresh bottle of amine; Ensure solvent is anhydrous.
Mixture of Mono- and Di-substituted Products Insufficient amine nucleophile; Insufficient reaction time or temperature.Increase equivalents of amine to 2.5-3.0 eq; Prolong reaction time; Increase temperature.
Product Decomposition Reaction temperature is too high.Reduce the temperature; Consider a milder base or different solvent.
Difficult Purification Product and starting material have similar polarity.Adjust the solvent system for chromatography; try a different stationary phase (e.g., alumina).

References

  • Taherpour, A. et al. (2012). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry.

  • ChemicalBook. (n.d.). 4-AMINOPYRIDAZINE synthesis. Retrieved from

  • Rabasseda, X. et al. (2003). Pyridazines. Part 31: Synthesis and Antiplatelet Activity of 4,5-Disubstituted-6-phenyl-3(2H)-pyridazinones. Chemical & Pharmaceutical Bulletin, 50(12), 1574-7.

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from

  • National Institutes of Health. (n.d.). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC. Retrieved from

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from

  • ResearchGate. (2009). Facile synthesis of 4,5-disubstituted-3(2H)-pyridazinones. Retrieved from

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from

  • PubMed. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Retrieved from

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from

  • ChemicalBook. (n.d.). 3,6-Dichloro-4,5-dimethylpyridazine synthesis. Retrieved from

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from

  • MDPI. (2021). Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. Retrieved from

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. RSC Publishing. Retrieved from

  • ResearchGate. (n.d.). Syntheses of 4,5-Dicyanopyridazine (1). Retrieved from

  • Google Patents. (n.d.). Process for the synthesis of diaminopyridine and related compounds. Retrieved from

  • ResearchGate. (2018). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from

Sources

Application Notes and Protocols: The Strategic Synthesis of Azo Dyes Utilizing Pyridazine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of all dyes used across various industries, including textiles, printing, and biomedical research.[1] Their defining feature is the azo chromophore (–N=N–), which connects two or more aromatic or heterocyclic systems, creating an extended conjugated system responsible for their vibrant colors.[1][2] The synthesis of these dyes is predominantly achieved through a well-established two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2]

While carbocyclic aromatic amines have been the traditional precursors, the incorporation of heterocyclic moieties into azo dye structures has gained significant attention.[3] Heterocyclic azo dyes often exhibit enhanced tinctorial strength, superior thermal stability, and unique solvatochromic properties compared to their carbocyclic counterparts.[3][4] The electron-deficient nature of some heterocyclic rings can lead to a significant bathochromic (red) shift in the visible absorption band, resulting in greater color brilliance.[5]

This guide focuses on the application of pyridazine-4,5-diamine as a precursor in the synthesis of novel heterocyclic azo dyes. This compound, with its two primary amino groups on an electron-deficient pyridazine core, presents a unique scaffold for creating a diverse range of azo colorants. The presence of two amino groups offers the potential for the synthesis of both mono- and bis-azo dyes, further expanding the accessible color palette and application scope.

Due to the limited direct literature on the use of this compound for azo dye synthesis, this document provides a detailed, scientifically-grounded protocol based on the established principles of diazotization and azo coupling reactions of heterocyclic amines.[6][7] The protocols and rationales presented herein are designed to serve as a robust starting point for researchers and drug development professionals exploring this novel class of chromophores.

Scientific Rationale and Reaction Mechanism

The synthesis of azo dyes from this compound hinges on two fundamental reactions: diazotization and azo coupling .

Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[8] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[9] The reaction is highly temperature-sensitive and must be conducted at low temperatures (typically 0–5 °C) to prevent the decomposition of the unstable diazonium salt.[1][10]

The mechanism proceeds as follows:

  • Protonation of nitrous acid by the strong mineral acid.

  • Loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic attack of the primary amino group of this compound on the nitrosonium ion.

  • A series of proton transfers and the elimination of a water molecule to yield the pyridazinediazonium ion.[11]

Given that this compound has two amino groups, selective mono-diazotization can be achieved by carefully controlling the stoichiometry of sodium nitrite. The electron-deficient nature of the pyridazine ring may influence the reactivity of the amino groups, potentially allowing for regioselective diazotization under specific conditions.

Azo Coupling

The resulting pyridazinediazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component.[2] This electrophilic aromatic substitution reaction is termed azo coupling.[8] Common coupling components include phenols, naphthols, anilines, and other activated aromatic or heterocyclic systems.[10]

The position of the coupling reaction on the coupling component is directed by the activating group (e.g., -OH, -NH₂, -NR₂). For instance, with phenols, coupling typically occurs at the para position to the hydroxyl group, unless this position is blocked, in which case it occurs at the ortho position. The pH of the reaction medium is a critical parameter; coupling to phenols is generally carried out in mildly alkaline conditions, while coupling to aromatic amines is performed in weakly acidic to neutral conditions.

The overall reaction sequence for the synthesis of a mono-azo dye from this compound is depicted below:

Azo Dye Synthesis from this compound cluster_coupling Azo Coupling PD This compound DS Pyridazinediazonium Salt PD->DS PD->DS Reagents_D NaNO₂ + 2HCl AzoDye Azo Dye DS->AzoDye DS->AzoDye CC Coupling Component (e.g., 2-Naphthol) CC->AzoDye Analytical_Workflow cluster_analysis Structural Characterization Start Synthesized Azo Dye Purification Purification (Recrystallization) Start->Purification UV_Vis UV-Vis Spectroscopy (λmax, Color) Purification->UV_Vis FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Purity Purity Assessment (Elemental Analysis) UV_Vis->Purity FTIR->Purity NMR->Purity MS->Purity

Caption: A typical analytical workflow for the characterization of synthesized azo dyes.

Conclusion

The use of this compound as a precursor for azo dyes opens up a new avenue for the development of novel heterocyclic colorants. The protocols and scientific rationale provided in this guide offer a solid foundation for synthesizing and characterizing these compounds. The potential for creating both mono- and bis-azo dyes from this single precursor, combined with the diverse range of available coupling components, allows for the generation of a large library of dyes with potentially unique spectral and functional properties. These novel dyes could find applications not only in traditional fields like textiles but also in high-tech areas such as nonlinear optics, organic light-emitting diodes (OLEDs), and as specialized biological stains and probes. Further research into the reaction kinetics, optimization of conditions, and exploration of various coupling partners will undoubtedly lead to the discovery of pyridazine-based azo dyes with significant scientific and commercial value.

References

  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review - MDPI.

  • Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions - Benchchem.

  • The Synthesis of Azo Dyes.

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - NIH.

  • Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PubMed Central.

  • Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid - Benchchem.

  • The synthesis and characterization of heterocyclic azo dyes derived from 5- N, N-dialkylamino-2,2′-bithiophene couplers | Request PDF - ResearchGate.

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - MDPI.

  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC - NIH.

  • Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH.

  • One-step process of preparing azo dyes by simultaneous diazotization - Google Patents.

  • reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions - ResearchGate.

  • Synthesis of new disperse azo dyes based on oxopyridine core - Emerald Publishing.

  • (PDF) Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations - ResearchGate.

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC - NIH.

  • Diazotisation - Organic Chemistry Portal.

  • Diazotization & Coupling For Azo-Dye | PDF | Amine | Chemical Compounds - Scribd.

  • Mechanism of diazotization and azo dyes - YouTube.

  • The Chemistry of Diazonium and Diazo Groups - ResearchGate.

  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - MDPI.

  • Diazotisation and coupling reaction | PPTX - Slideshare.

Sources

The Versatile Building Block: Pyridazine-4,5-diamine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocycle

In the vast landscape of materials science, the quest for novel molecular building blocks that offer unique electronic, optical, and structural properties is relentless. Pyridazine-4,5-diamine, a seemingly simple heterocyclic compound, has emerged as a molecule of significant interest. Its distinct architecture, featuring an electron-deficient pyridazine ring flanked by two reactive amino groups, provides a powerful platform for the synthesis of a diverse array of functional materials.[1] This guide delves into the core attributes of this compound and provides detailed protocols for its application in the synthesis of advanced materials, targeting researchers and professionals in materials science and drug development.

The molecular formula of this compound is C₄H₆N₄, with a molecular weight of 110.12 g/mol .[1][2] It typically appears as a white to light yellow crystalline solid.[1] The key to its versatility lies in several structural features:

  • Dual Amino Groups: These groups serve as reactive sites for a multitude of chemical transformations, including alkylation, acylation, and condensation reactions.[1] This allows for the construction of larger, more complex molecular architectures.

  • Hydrogen-Bonding Capability: The amino groups are potent hydrogen bond donors, while the nitrogen atoms in the pyridazine ring are hydrogen bond acceptors. This facilitates the formation of ordered supramolecular assemblies and plays a crucial role in crystal engineering.[1]

  • Metal Coordination: The pyridazine ring, with its adjacent nitrogen atoms, can effectively chelate transition metals like copper and zinc. This property is instrumental in the development of coordination polymers, metal-organic frameworks (MOFs), and catalysts.[1]

  • Electron-Deficient Aromatic System: The pyridazine ring is π-electron deficient due to the electronegativity of the nitrogen atoms.[3] This electronic characteristic is highly desirable for applications in organic electronics, such as organic semiconductors and conductive polymers.[1]

This application note will explore three key areas where this compound is making a significant impact: fluorescent materials, coordination polymers, and as a precursor for advanced heterocyclic systems.

Part 1: Application in Luminescent Materials and Molecular Sensors

The electron-deficient nature of the pyridazine core, when combined with electron-donating groups, can create "push-pull" systems that often exhibit interesting photophysical properties, including fluorescence. Pyridazine derivatives have been shown to display tunable emission colors and can be engineered to respond to external stimuli, such as pH changes, making them promising candidates for molecular sensors.[4]

Protocol 1.1: Synthesis of a Fluorescent Imidazo[4,5-d]pyridazine Derivative

This protocol details the synthesis of a fluorescent material through the condensation of this compound with an aromatic aldehyde. The resulting imidazo[4,5-d]pyridazine scaffold extends the π-conjugated system, often leading to enhanced fluorescence.

Objective: To synthesize a fluorescent imidazo[4,5-d]pyridazine derivative via a condensation reaction.

Materials and Reagents:

  • This compound

  • 4-(Dimethylamino)benzaldehyde

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bisulfite (for purification, if necessary)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound and 4-(Dimethylamino)benzaldehyde in Ethanol B Add catalytic amount of Acetic Acid A->B C Reflux the mixture for 4-6 hours B->C D Monitor reaction progress by TLC C->D E Cool to room temperature and concentrate under reduced pressure D->E F Purify the crude product by column chromatography E->F G Characterize the final product F->G

Caption: Workflow for the synthesis of a fluorescent imidazo[4,5-d]pyridazine.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.10 g, 10 mmol) and 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) in 50 mL of absolute ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitor the progress of the reaction by TLC, using a suitable eluent (e.g., ethyl acetate/hexane mixture). The formation of a new, more polar, and UV-active spot indicates product formation.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a colored solid.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • UV-Vis and Fluorescence Spectroscopy: To evaluate the photophysical properties of the material. The absorption and emission spectra should be recorded in various solvents to assess solvatochromic effects.

Data Presentation:

PropertyExpected Observation
Appearance Yellow to orange crystalline solid
Absorption Max (λabs) Expected in the UV-Vis region (e.g., 350-450 nm)
Emission Max (λem) Expected in the visible region (e.g., 450-550 nm)
Quantum Yield (ΦF) Moderate to high, depending on solvent polarity

Part 2: Application in Coordination Polymers

The ability of the pyridazine moiety to coordinate with metal ions makes this compound an excellent ligand for the construction of coordination polymers.[1] These materials are of great interest due to their potential applications in gas storage, catalysis, and as magnetic materials. The diamine functionality can also participate in hydrogen bonding, further influencing the final supramolecular architecture.

Protocol 2.1: Solvothermal Synthesis of a Copper(II)-Pyridazine-4,5-diamine Coordination Polymer

This protocol describes a solvothermal method for synthesizing a coordination polymer using this compound and a copper(II) salt. Solvothermal synthesis is often employed to obtain high-quality crystalline materials.

Objective: To synthesize a crystalline coordination polymer of copper(II) with this compound as the organic linker.

Materials and Reagents:

  • This compound

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Oven

Experimental Workflow:

cluster_0 Reactant Preparation cluster_1 Solvothermal Reaction cluster_2 Product Isolation A Dissolve Cu(NO₃)₂·3H₂O in DMF C Combine solutions in a Teflon-lined autoclave A->C B Dissolve this compound in a DMF/Ethanol mixture B->C D Seal the autoclave and heat in an oven at 120 °C for 48 hours C->D E Cool the autoclave slowly to room temperature D->E F Collect the crystals by filtration E->F G Wash with DMF and Ethanol, then air dry F->G H Characterize the crystalline product G->H

Caption: Solvothermal synthesis of a Cu(II) coordination polymer.

Step-by-Step Procedure:

  • In a small beaker, dissolve copper(II) nitrate trihydrate (0.121 g, 0.5 mmol) in 5 mL of DMF.

  • In another beaker, dissolve this compound (0.055 g, 0.5 mmol) in a mixture of 5 mL of DMF and 2 mL of ethanol.

  • Carefully combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven. Heat at 120 °C for 48 hours.

  • After the reaction period, turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours.

  • Open the autoclave and collect the resulting crystals by filtration.

  • Wash the crystals with small portions of DMF and then ethanol to remove any unreacted starting materials.

  • Allow the crystals to air dry.

Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and coordination environment of the copper(II) ions.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Infrared (IR) Spectroscopy: To observe the coordination of the pyridazine ring and amino groups to the metal center.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.[1]

Visualizing the Structure:

Cu1 Cu N1 N Cu1->N1 Coordination N2 N Cu1->N2 Coordination Cu2 Cu N3 N Cu2->N3 Coordination N4 N Cu2->N4 Coordination Ligand1 Pyridazine -4,5-diamine N1->Ligand1 N2->Ligand1 N3->Ligand1 N4->Ligand1

Caption: A simplified representation of a coordination polymer with this compound bridging two metal centers.

Part 3: A Gateway to Advanced Heterocyclic Systems

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These resulting scaffolds are often found in pharmaceuticals and materials for organic electronics.[1] For example,[1][4][5]chalcogenadiazolo[3,4-d]pyridazines hold promise for applications in organic photovoltaics.[1][6]

Protocol 3.1: Synthesis of 4,5-Diamino-[1][4][5]thiadiazolo[3,4-d]pyridazine

This protocol outlines a method to synthesize a thiadiazole-fused pyridazine, a key building block for electron-acceptor materials in organic solar cells.

Objective: To synthesize a fused heterocyclic system with potential applications in organic electronics.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure:

  • Set up a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve this compound (1.10 g, 10 mmol) in 30 mL of anhydrous pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.46 mL, 20 mmol) dropwise to the stirred solution. The reaction is exothermic and should be controlled carefully.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 3-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully pour it into ice water to quench the excess thionyl chloride.

  • The product may precipitate out of the solution. If so, collect it by filtration. If not, extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the formation of the fused ring system.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass determination.

  • Cyclic Voltammetry (CV): To determine the electrochemical properties (HOMO/LUMO levels) of the material, which are crucial for its application in organic electronics.

Conclusion

This compound is a powerful and versatile building block in materials science. Its unique combination of reactive amino groups, metal-coordinating ability, and an electron-deficient core allows for the rational design and synthesis of a wide range of functional materials. The protocols provided herein serve as a starting point for researchers to explore the potential of this fascinating molecule in creating novel fluorescent sensors, coordination polymers, and materials for advanced electronic applications. As research in this area continues, the scope of applications for this compound and its derivatives is set to expand even further.

References

  • PubMed. (n.d.). Acid-Induced Multicolor Fluorescence of Pyridazine Derivative. [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • MDPI. (2010, March 12). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. [Link]

  • ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • PubMed Central. (n.d.). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. [Link]

  • MDPI. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. [Link]

  • National Institutes of Health. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. [Link]

  • MDPI. (n.d.). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

  • MDPI. (n.d.). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. [Link]

  • MDPI. (n.d.). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. [Link]

  • PubMed Central. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • PubMed. (2019, April 22). [1][4][5]Thiadiazolo[3,4-d]Pyridazine as an Internal Acceptor in the D-A-π-A Organic Sensitizers for Dye-Sensitized Solar Cells. [Link]

  • PubMed. (2023, August 29). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]

Sources

Application Notes and Protocols: Pyridazine-4,5-diamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyridazine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other disorders.[3]

Among the myriad of heterocyclic scaffolds explored in kinase inhibitor design, the pyridazine ring has emerged as a "privileged structure."[2][4] Its unique physicochemical properties, including its dipole moment, hydrogen bonding capacity, and ability to modulate metabolic stability, make it an attractive core for designing potent and selective kinase inhibitors.[4][5] Specifically, the pyridazine-4,5-diamine scaffold offers a versatile platform for generating libraries of compounds with diverse substitution patterns, enabling fine-tuning of their biological activity. This document provides a detailed guide on the application of this compound derivatives as kinase inhibitors, covering their synthesis, mechanism of action, and protocols for their evaluation.

Mechanism of Action: Targeting the ATP-Binding Site

The vast majority of pyridazine-based kinase inhibitors, including those derived from the this compound scaffold, are designed as ATP-competitive inhibitors.[6] They exert their inhibitory effect by binding to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and subsequent phosphorylation of downstream target proteins.[1] The pyridazine core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's hinge region, a highly conserved area linking the N- and C-terminal lobes of the kinase domain.[6]

The diamine substituents at the 4 and 5 positions of the pyridazine ring provide key points for synthetic diversification. These amino groups can be functionalized with various aryl, heteroaryl, or aliphatic moieties to occupy different sub-pockets within the ATP-binding site, thereby influencing the inhibitor's potency and selectivity.[7][8] The structure-activity relationship (SAR) of these derivatives is highly dependent on the nature and position of these substituents.[9]

Kinase_Inhibition_Mechanism cluster_kinase Kinase ATP_Binding_Site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Site->Phosphorylated_Substrate Phosphorylates Substrate No_Phosphorylation ATP_Binding_Site->No_Phosphorylation Inhibition Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Site Binds Substrate Substrate Substrate->Substrate_Binding_Site Binds Pyridazine_Inhibitor This compound Derivative Pyridazine_Inhibitor->ATP_Binding_Site Competitively Binds Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response

Caption: Mechanism of ATP-competitive kinase inhibition by this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with a commercially available or readily synthesized dichloropyridazine precursor. A common synthetic route involves sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the desired amine functionalities.

Protocol 1: Synthesis of a Representative N4,N5-disubstituted this compound

This protocol outlines a general procedure for the synthesis of a dissymmetrically substituted this compound derivative.

Materials:

  • 3,4,5-trichloropyridazine

  • Amine 1 (e.g., aniline)

  • Amine 2 (e.g., 4-fluoroaniline)

  • Diisopropylethylamine (DIPEA)

  • N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Monosubstitution. To a solution of 3,4,5-trichloropyridazine (1.0 eq) in NMP, add Amine 1 (1.1 eq) and DIPEA (2.0 eq). Heat the reaction mixture at 80-100 °C for 4-16 hours, monitoring the progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with EtOAc. Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to afford the monosubstituted intermediate.

  • Step 2: Disubstitution (Buchwald-Hartwig Amination). In a flame-dried flask under an inert atmosphere (e.g., argon), combine the monosubstituted intermediate (1.0 eq), Amine 2 (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and NaOtBu (1.5 eq) in toluene. Degas the mixture and heat to 100-120 °C for 8-24 hours. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc. Concentrate the filtrate and partition the residue between EtOAc and water. Separate the layers, and wash the organic layer with brine. Dry the organic layer over Na2SO4, concentrate, and purify the crude product by silica gel chromatography to yield the final N4,N5-disubstituted this compound derivative.

Note: Reaction conditions, including temperature, time, and choice of catalyst/ligand, may need to be optimized for different amine substrates.

Synthesis_Workflow Start 3,4,5-Trichloropyridazine Step1 Monosubstitution (SNAr) + Amine 1, DIPEA, NMP Start->Step1 Intermediate Monosubstituted Intermediate Step1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Step2 Disubstitution (Buchwald-Hartwig) + Amine 2, Pd Catalyst, Ligand, Base Product N4,N5-Disubstituted This compound Step2->Product Purification2 Purification (Column Chromatography) Product->Purification2 Purification1->Step2

Caption: General synthetic workflow for N4,N5-disubstituted this compound derivatives.

Evaluation of Kinase Inhibitory Activity

The inhibitory activity of the synthesized this compound derivatives can be assessed using both in vitro biochemical assays and cell-based assays.[10]

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the IC50 value of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • This compound derivative (test compound) dissolved in DMSO

  • Positive control inhibitor (e.g., staurosporine)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase and substrate to the wells of the assay plate.

    • Add the diluted test compound or control to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30 °C or room temperature) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The amount of ADP generated is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cell-Based Kinase Inhibition Assay (e.g., Western Blotting for Phospho-Substrate)

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy.[11][12]

Materials:

  • Cancer cell line known to have an activated kinase of interest

  • Cell culture medium and supplements

  • This compound derivative (test compound) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the kinase substrate)

  • Secondary antibody (HRP-conjugated)

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and blotting equipment

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phospho-substrate and normalize to a loading control (e.g., total substrate or a housekeeping protein like β-actin). Determine the concentration-dependent inhibition of substrate phosphorylation.

Data Presentation and Interpretation

The results from kinase inhibition assays are typically presented in tables summarizing the IC50 values of the synthesized compounds against various kinases. This allows for a clear comparison of potency and selectivity.

CompoundTarget KinaseIC50 (nM)
Example-1 ALK515
Example-2 DYRK1A85
Example-3 VEGFR230

Data are hypothetical for illustrative purposes.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Potency in Biochemical Assay Poor compound solubility, incorrect assay conditions, inactive kinase.Check compound solubility in assay buffer. Optimize ATP concentration and incubation time. Verify kinase activity with a known inhibitor.
Discrepancy Between Biochemical and Cell-Based Assays Poor cell permeability, efflux by transporters, off-target effects.Assess compound permeability (e.g., PAMPA assay). Use efflux pump inhibitors. Profile against a broader panel of kinases.
High Background Signal in Luminescence Assay Contamination, high ATP concentration.Use fresh reagents. Optimize ATP concentration to be near the Km of the kinase.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. The protocols and guidelines presented in this document provide a framework for researchers to synthesize, evaluate, and optimize these compounds for therapeutic development. A thorough understanding of their mechanism of action, combined with robust in vitro and cell-based characterization, is essential for advancing these promising molecules through the drug discovery pipeline.

References

  • Bhogal, N., & Sharma, P. C. (2013). The pyridazine and its derivatives: a review on recent advances in biological activities. Central European Journal of Chemistry, 11(3), 327-342.
  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link][10]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link][11]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700.[12][13]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.[14][15]

  • Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5183-5187.[16]

  • Lenci, E., & Trabocchi, A. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Drug Discovery Today, 25(7), 1266-1277.[5]

  • Rana, S., et al. (2021). Structure‐activity relationship of the synthesized pyridazine derivatives. Archiv der Pharmazie, 354(10), 2100155.[7]

  • Al-Tel, T. H. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921.[1][3]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.[17][18]

  • Meliani, G., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(16), 2627-2641.[9]

  • El-Sayed, M. A. A. (2016). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Mini-Reviews in Medicinal Chemistry, 16(10), 810-833.[2]

  • Al-Ghorbani, M., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry, 30(35), 3986-4003.[19]

Sources

Introduction: The Pyridazine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cell-Based Assays for the Pharmacological Profiling of Pyridazine-4,5-diamine Derivatives

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and capacity for hydrogen bonding make it a versatile scaffold for the synthesis of novel therapeutic agents. This compound, in particular, serves as a critical building block for creating a diverse library of fused heterocyclic compounds.[2] Research has shown that derivatives stemming from this core exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

Notably, many of these derivatives, such as imidazopyridazines, have emerged as potent inhibitors of protein kinases, key regulators of cellular processes that are often dysregulated in diseases like cancer.[3][6] These compounds have been shown to inhibit critical cancer-driving kinases like ABL1, induce programmed cell death (apoptosis), and halt the cell cycle.[3][6][7]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview and detailed protocols for a suite of essential cell-based assays. The goal is to create an integrated workflow to systematically evaluate the biological effects of novel this compound derivatives, from initial cytotoxicity screening to specific mechanism-of-action and target engagement studies.

Section 1: Foundational Analysis: Antiproliferative Activity and Cytotoxicity

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This foundational screen helps identify active compounds and establishes a dose-response relationship, from which key parameters like the half-maximal inhibitory concentration (IC₅₀) are derived. The MTT assay is a robust, colorimetric method widely used for this purpose.

Principle of the MTT Assay The assay is based on the ability of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8] This product is insoluble in aqueous solution and accumulates within the cell. The amount of formazan produced is directly proportional to the number of viable cells. Solubilizing the formazan with a detergent allows for its quantification by measuring the absorbance at ~570 nm.

Experimental Workflow: MTT Proliferation Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cell_seeding 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) adherence 2. Incubate overnight to allow cell adherence cell_seeding->adherence treatment 3. Treat cells with serial dilutions of Pyridazine derivative adherence->treatment controls 4. Include controls: - Vehicle (e.g., DMSO) - Untreated - Positive (e.g., Doxorubicin) treatment->controls incubation 5. Incubate for 48-72 hours controls->incubation mtt_add 6. Add MTT reagent to each well incubation->mtt_add formazan_inc 7. Incubate for 2-4 hours (purple precipitate forms) mtt_add->formazan_inc solubilize 8. Add solubilization solution (e.g., acid-isopropanol) formazan_inc->solubilize read_plate 9. Read absorbance at 570 nm solubilize->read_plate

Caption: Workflow for assessing cell proliferation using the MTT assay.

Protocol 1: MTT Cell Proliferation Assay

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cancer cell line (e.g., K562 for leukemia, MCF-7 for breast cancer)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Prepare a cell suspension and dispense 100 µL into each well of a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well). Include wells with medium only for blank measurements.[8]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Remember to include vehicle control wells (medium with the same concentration of DMSO used for the highest compound dose) and untreated control wells.

  • Treatment Incubation: Return the plate to the incubator for the desired treatment period (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and mix gently.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Reading: Within 1 hour, measure the absorbance on a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to reduce background noise.

Data Analysis and Presentation:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative AK562488.5
Derivative BK5624815.2
Derivative AMCF-74812.1
Derivative BMCF-748> 50
DoxorubicinK562480.1

Section 2: Elucidating the Mechanism of Cell Death: Apoptosis

Once a compound demonstrates antiproliferative activity, the next critical step is to determine the mechanism by which it induces cell death. A hallmark of effective anticancer agents is the ability to trigger apoptosis, a form of programmed cell death that avoids the inflammatory response associated with necrosis. A standard method for detecting apoptosis is using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Principle of Annexin V & PI Staining In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, flips to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost.[9] This dual staining allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Apoptotic Pathway and Detection Principle

Apoptosis_Pathway cluster_cell Cell State cluster_detection Detection by Staining Healthy Healthy Cell (PS on inner membrane) EarlyApop Early Apoptosis (PS flips to outer membrane) Healthy->EarlyApop Apoptotic Stimulus (e.g., Pyridazine derivative) Healthy_Stain Annexin V (-) PI (-) Healthy->Healthy_Stain LateApop Late Apoptosis / Necrosis (Membrane becomes permeable) EarlyApop->LateApop EarlyApop_Stain Annexin V (+) PI (-) EarlyApop->EarlyApop_Stain LateApop_Stain Annexin V (+) PI (+) LateApop->LateApop_Stain

Caption: Detection of apoptosis via Annexin V and PI staining.

Protocol 2: Apoptosis Assay by Flow Cytometry

Materials:

  • 6-well tissue culture plates

  • Treated cells and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and incubate overnight. Treat the cells with the pyridazine derivative at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include vehicle and untreated controls.[9]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use trypsin. Combine all cells from each well into a single tube.[10]

  • Washing: Centrifuge the cell suspensions at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellets twice with cold PBS.[9]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Analysis and Presentation: The flow cytometer will generate dot plots with fluorescence intensity for FITC (Annexin V) on the x-axis and PI on the y-axis. The plot is divided into four quadrants (Q1, Q2, Q3, Q4) representing different cell populations.

QuadrantAnnexin V StatusPI StatusCell Population
Lower-Left (Q3)NegativeNegativeLive Cells
Lower-Right (Q4)PositiveNegativeEarly Apoptotic Cells
Upper-Right (Q2)PositivePositiveLate Apoptotic/Necrotic Cells
Upper-Left (Q1)NegativePositiveNecrotic/Dead Cells

The percentage of cells in each quadrant is quantified to determine the pro-apoptotic efficacy of the compound.

Section 3: Target-Specific Activity: Cell-Based Kinase Inhibition

Given that pyridazine scaffolds are frequently found in kinase inhibitors, a crucial step is to verify if the observed antiproliferative effects are due to the inhibition of a specific kinase signaling pathway.[6] Cell-based kinase assays are superior to in-vitro assays as they provide information on a compound's activity within the complex cellular environment, accounting for factors like cell permeability and off-target effects.[11][12] A common and accessible method is to measure the phosphorylation status of a kinase's direct downstream substrate via Western blotting.

Principle of Phospho-Target Western Blot Kinases function by transferring a phosphate group to a substrate protein, an event known as phosphorylation. An inhibitor will block this activity, leading to a decrease in the amount of the phosphorylated substrate. Western blotting uses specific antibodies to detect both the total amount of the substrate protein and the amount of its phosphorylated form. By comparing the ratio of phosphorylated protein to total protein in treated versus untreated cells, one can quantify the inhibitory effect of the compound.

Generic Kinase Signaling Pathway

Kinase_Pathway Signal Upstream Signal Kinase Target Kinase Signal->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Pyridazine Derivative Inhibitor->Kinase

Caption: Inhibition of a signaling pathway by a pyridazine derivative.

Protocol 3: Phospho-Target Western Blot Assay

Materials:

  • Cell culture plates

  • Pyridazine derivative and controls

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (one for the phosphorylated target, one for the total target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis: Culture and treat cells with the compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. After treatment, wash cells with cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.

  • Protein Quantification: Scrape the cell lysates, collect them, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration. Denature the proteins by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total target protein (e.g., anti-STAT3) or a housekeeping protein (e.g., GAPDH).

Data Analysis and Presentation: Use densitometry software (e.g., ImageJ) to quantify the band intensity. Calculate the ratio of the phospho-protein signal to the total protein signal for each sample. Present the data as a percentage of the vehicle control.

Compound Conc. (µM)Phospho-Target / Total Target Ratio% Inhibition
0 (Vehicle)1.000
0.10.8515
10.4555
100.1288

Section 4: Definitive Proof: Intracellular Target Engagement

While a Western blot can show downstream effects, it does not definitively prove that the compound is physically binding to its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in a native cellular environment without requiring any modification to the compound or the protein.[13][14]

Principle of CETSA CETSA is based on the principle of ligand-induced thermal stabilization. When a protein binds to a ligand (such as a drug), its structure often becomes more stable, increasing its resistance to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. At higher temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins will remain soluble. By separating the soluble fraction from the aggregated fraction and quantifying the amount of the target protein remaining in the soluble fraction (e.g., by Western blot), one can determine if the compound engaged its target.[15]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)dot

CETSA_Workflow cluster_treat Cell Treatment cluster_heat Heating Step cluster_analysis Analysis treat_cells 1. Treat intact cells with Vehicle or Pyridazine derivative aliquot 2. Aliquot cell suspension treat_cells->aliquot heat_gradient 3. Heat aliquots at a range of temperatures (e.g., 40-70°C) aliquot->heat_gradient lysis 4. Lyse cells (e.g., freeze-thaw) heat_gradient->lysis centrifuge 5. Centrifuge to separate soluble (supernatant) and aggregated (pellet) fractions lysis->centrifuge analyze 6. Analyze soluble fraction for target protein (e.g., Western Blot) centrifuge->analyze

Sources

Application Notes: Pyridazine-4,5-diamine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold in Modern Agrochemicals

The relentless demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles has driven synthetic chemists to explore diverse heterocyclic scaffolds. Among these, the pyridazine ring system has emerged as a privileged structure, integral to a wide array of commercially successful herbicides, fungicides, and insecticides.[1][2][3] Its unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, contribute to favorable interactions with biological targets.[4] This application note focuses on a key precursor, Pyridazine-4,5-diamine , a versatile and highly reactive building block that offers a direct and efficient route to a multitude of complex agrochemical candidates. The strategic placement of two adjacent amino groups on the electron-deficient pyridazine ring provides a powerful synthetic handle for constructing diverse and biologically active molecules.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design, optimization, and scale-up. This compound is a solid at room temperature and exhibits solubility in polar organic solvents.[5] Its key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₄H₆N₄[5]
Molecular Weight110.12 g/mol [5]
AppearanceWhite to light yellow crystalline solid[5]
Melting Point208 °C[2]
Water Solubility~83.5 mg/mL (moderate)[5]
Basicity (pKa)The amino groups confer basic properties to the molecule.[4][5]

The moderate water solubility and the basic nature of the amino groups are critical considerations for reaction solvent selection and pH control during synthesis.[5]

Synthetic Utility: The Power of Vicinal Diamines in Heterocycle Construction

The synthetic prowess of this compound lies in the reactivity of its two vicinal amino groups. These functional groups serve as potent nucleophiles, readily participating in a variety of condensation and cyclization reactions to form fused heterocyclic systems. This is a cornerstone of its application in agrochemical synthesis, as these fused rings often form the core scaffold of the final active ingredient.

Key Reaction Pathways:
  • Condensation with 1,2-Dicarbonyl Compounds: The reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal derivatives, is a classical and highly efficient method for the synthesis of pyrazino[2,3-d]pyridazines. The specific substituents on the dicarbonyl precursor directly translate to functional diversity in the final product, allowing for the fine-tuning of biological activity.

  • Reaction with α,β-Unsaturated Carbonyl Compounds: Michael addition followed by cyclization with α,β-unsaturated carbonyl compounds provides access to a range of dihydropyridazino derivatives, which can be further functionalized or aromatized.

  • Formation of Triazolo[4,5-d]pyridazines: The diazotization of one amino group followed by intramolecular cyclization is a key step in forming the triazolo[4,5-d]pyridazine ring system. This scaffold is of interest due to its potential to modulate crucial biological pathways.[5]

The following diagram illustrates the central role of this compound in generating diverse heterocyclic cores for agrochemical discovery.

G cluster_0 Core Precursor cluster_1 Reaction Partners cluster_2 Resulting Scaffolds This compound This compound 1,2-Dicarbonyls 1,2-Dicarbonyls This compound->1,2-Dicarbonyls alpha,beta-Unsaturated Carbonyls alpha,beta-Unsaturated Carbonyls This compound->alpha,beta-Unsaturated Carbonyls Nitrous Acid Nitrous Acid This compound->Nitrous Acid Pyrazino[2,3-d]pyridazines Pyrazino[2,3-d]pyridazines 1,2-Dicarbonyls->Pyrazino[2,3-d]pyridazines Condensation Dihydropyridazino Derivatives Dihydropyridazino Derivatives alpha,beta-Unsaturated Carbonyls->Dihydropyridazino Derivatives Michael Addition/Cyclization Triazolo[4,5-d]pyridazines Triazolo[4,5-d]pyridazines Nitrous Acid->Triazolo[4,5-d]pyridazines Diazotization/Cyclization

Caption: Synthetic pathways from this compound.

Application Protocol: Synthesis of a Pyrazino[2,3-d]pyridazine Derivative - A Potential Fungicide Precursor

This protocol details the synthesis of a substituted pyrazino[2,3-d]pyridazine, a scaffold found in compounds with potential fungicidal activity.[6][7][8][9][10][11][12] The reaction involves the condensation of this compound with a substituted 1,2-dicarbonyl compound.

Materials and Equipment:
  • This compound

  • Substituted 1,2-dicarbonyl compound (e.g., 1-phenyl-1,2-propanedione)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Crystallization dish

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Melting point apparatus

  • NMR spectrometer and/or other analytical instrumentation for product characterization

Experimental Workflow:

G A 1. Reactant Charging B 2. Solvent Addition A->B Add this compound and 1-phenyl-1,2-propanedione to flask C 3. Reflux B->C Add glacial acetic acid, attach condenser D 4. Cooling & Crystallization C->D Heat to reflux for 2-4 hours E 5. Isolation D->E Cool to room temperature, then in an ice bath F 6. Washing E->F Collect crystals by vacuum filtration G 7. Drying F->G Wash with cold ethanol H 8. Characterization G->H Dry under vacuum

Caption: Workflow for pyrazino[2,3-d]pyridazine synthesis.

Step-by-Step Procedure:
  • Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and the substituted 1,2-dicarbonyl compound (1.05 eq).

    • Causality: Using a slight excess of the dicarbonyl compound ensures complete consumption of the diamine, which can simplify purification.

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants upon warming.

    • Causality: Acetic acid serves as both a solvent and an acid catalyst for the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will often begin to crystallize. To maximize recovery, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any residual acetic acid and unreacted starting materials.

    • Causality: Using cold ethanol minimizes the loss of the desired product, which may have some solubility in warmer ethanol.

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Conclusion and Future Outlook

This compound is a highly valuable and versatile precursor in the synthesis of agrochemicals. Its ability to readily form fused heterocyclic systems provides a robust platform for the generation of novel and structurally diverse candidate molecules. The straightforward and high-yielding nature of its condensation reactions makes it an attractive starting material for both library synthesis in the discovery phase and for process development and scale-up. As the search for new and more effective agrochemicals continues, the strategic application of this compound and its derivatives is poised to play an increasingly important role in addressing the challenges of modern agriculture.

References

  • Daly, A. M., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(8), 898-933. [Link]

  • Ghassemzadeh, M., & Aghapour, G. (2004). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Polish Journal of Chemistry, 78(7), 891-895. [Link]

  • ResearchGate. (n.d.). Pyridazine derived drugs (a) and agrochemicals (b). [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2018, April 3). reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H)‐ones (b, c), general mechanism of IEDDA reaction (d), and this work (e). [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP3927697A1 - Pyridazines herbicidal compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • ResearchGate. (n.d.). Pyridazine Chemistry in Crop Protection. [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). [Link]

  • MDPI. (n.d.). Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives. [Link]

  • Google Patents. (n.d.). WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection.
  • MDPI. (2018, February 27). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 23(3), 536. [Link]

  • PubChem. (n.d.). Pyridazine. [Link]

  • University of California, Irvine. (n.d.). Pyridazine. [Link]

  • PubMed. (2024, December 26). Pyridazine and pyridazinone compounds in crops protection: a review. [Link]

  • ResearchGate. (2011, February 1). (10) Patent No.. [Link]

  • PubMed. (2016, February 1). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]

  • PubMed. (2023, June 6). Discovery of pyridachlometyl: A new class of pyridazine fungicides. [Link]

  • ResearchGate. (2024, October 8). Development of novel pyridine-based agrochemicals: A review. [Link]

  • Google Patents. (n.d.).

Sources

Application Notes and Protocols for High-Throughput Screening of "Pyridazine-4,5-diamine" Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine-4,5-diamine Scaffold as a Privileged Motif in Drug Discovery

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a structure of significant interest in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capabilities, and potential to mitigate off-target effects such as hERG channel interactions, make it an attractive scaffold for the design of novel therapeutics.[1] Within this class, the this compound moiety is of particular importance, frequently serving as a core structural element in the development of potent and selective kinase inhibitors.[3][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6][7] Consequently, the high-throughput screening (HTS) of this compound libraries represents a promising strategy for the identification of novel kinase-targeted drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with this compound libraries. We will delve into the critical aspects of assay development, furnish detailed experimental protocols, and offer insights into data analysis and hit validation, all within the context of identifying novel kinase inhibitors.

Assay Development and Optimization: Laying the Foundation for a Successful Screen

The selection and optimization of a robust and reliable assay are paramount to the success of any HS campaign.[8][9] For this compound libraries, which are often designed to target the ATP-binding site of kinases, luminescence-based biochemical assays are a highly effective choice.[6][7][10] These assays are homogeneous ("mix-and-read"), sensitive, and readily amenable to automation in high-density microplate formats (e.g., 384- or 1536-well).[9][10]

Choosing the Right Luminescence-Based Kinase Assay

Two primary types of luminescence-based kinase assays are widely used: those that measure ATP depletion and those that quantify ADP production.[6][7]

  • ATP Depletion Assays (e.g., Kinase-Glo®): These assays utilize a luciferase enzyme that produces a luminescent signal in the presence of ATP. As the kinase consumes ATP during the phosphorylation reaction, the luminescent signal decreases.[6][10] This inverse correlation between kinase activity and signal intensity is a key feature of this assay format.

  • ADP Production Assays (e.g., ADP-Glo™): These assays measure the amount of ADP generated by the kinase reaction. The ADP is converted to ATP in a coupled enzymatic reaction, and the newly synthesized ATP is then detected by luciferase.[6][11] In this format, the luminescent signal is directly proportional to kinase activity.

For the primary screen of a this compound library, an ATP depletion assay such as Kinase-Glo® offers a straightforward and robust starting point. The single-addition format simplifies automation and reduces the potential for compound interference with coupling enzymes required in some ADP production assays.[5]

Key Assay Optimization Parameters

Prior to initiating the full-scale HTS, it is crucial to optimize several assay parameters to ensure a stable and sensitive assay window. This process, often referred to as assay development, should be conducted in a miniaturized format (e.g., 384-well plates) to conserve reagents.[12]

ParameterRecommended Range/ConditionRationale
Enzyme Concentration Titrate to achieve 50-80% ATP consumptionBalances signal window with sensitivity to inhibitors.[11]
ATP Concentration Equivalent to the enzyme's Km for ATPMimics physiological conditions and ensures sensitive detection of ATP-competitive inhibitors.
Substrate Concentration 2-3 fold above the Km for the substrateEnsures the reaction is not substrate-limited.
Incubation Time 30-60 minutesAllows for sufficient enzymatic activity without reagent degradation.[11]
DMSO Tolerance Up to 1% v/vEnsures that the compound solvent does not adversely affect enzyme activity or assay signal.[9]
Reagent Stability Test at room temperature for the expected screen durationVerifies that reagents remain stable throughout the automated HTS run.[13]

A critical metric for assay robustness is the Z'-factor , which is calculated using the signals from positive and negative controls. A Z'-factor greater than 0.5 is indicative of an excellent assay suitable for HTS.[12]

High-Throughput Screening Workflow

The following diagram and protocol outline a typical HTS workflow for a this compound library against a target kinase using an ATP-depletion luminescence assay.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound_Plates Compound Library Plates (384-well) Acoustic_Dispensing Acoustic Compound Dispensing Compound_Plates->Acoustic_Dispensing ~50 nL Assay_Plates Assay Plates (384-well) Assay_Plates->Acoustic_Dispensing Reagents Reagent Preparation (Kinase, Substrate, ATP) Reagent_Addition Enzyme/Substrate Addition Reagents->Reagent_Addition Acoustic_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation 30-60 min Detection_Reagent Detection Reagent Addition (Kinase-Glo®) Incubation->Detection_Reagent Signal_Reading Luminescence Reading Detection_Reagent->Signal_Reading Data_QC Data Quality Control (Z'-factor calculation) Signal_Reading->Data_QC Normalization Data Normalization Data_QC->Normalization Hit_Selection Hit Selection (>3 SD from mean) Normalization->Hit_Selection Hit_Confirmation Hit Confirmation Hit_Selection->Hit_Confirmation

Caption: High-throughput screening workflow for this compound libraries.

Detailed HTS Protocol
  • Compound Plate Preparation:

    • The this compound library is typically stored at -20°C in 384-well plates at a stock concentration of 10 mM in 100% DMSO.[9]

    • Prior to use, allow the plates to equilibrate to room temperature to prevent condensation.

  • Compound Dispensing:

    • Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of each library compound into the corresponding wells of empty 384-well assay plates. This will result in a final compound concentration of 10 µM in a 50 µL assay volume.[12]

    • Designate specific columns for positive controls (e.g., a known inhibitor of the target kinase) and negative controls (DMSO only).

  • Reagent Addition:

    • Prepare a master mix of the kinase, substrate, and ATP in the optimized assay buffer.

    • Using a multi-channel liquid dispenser, add 25 µL of the master mix to each well of the assay plates containing the dispensed compounds.

  • Incubation:

    • Seal the assay plates and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).[11]

  • Signal Detection:

    • Add 25 µL of Kinase-Glo® reagent to all wells of the assay plates.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Identification

Raw HTS data requires careful processing and analysis to identify genuine "hits" from the vast number of compounds screened.[14]

  • Quality Control:

    • For each plate, calculate the Z'-factor using the positive and negative control wells. Plates with a Z'-factor below 0.5 should be flagged for review or repeated.[12]

    • Inspect plate heat maps for any systematic errors, such as edge effects or gradients, which could indicate problems with liquid handling or incubation.[13][15]

  • Data Normalization:

    • Normalize the raw luminescence data to the plate controls. The percent inhibition for each compound can be calculated using the following formula: % Inhibition = 100 * (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)

  • Hit Selection:

    • A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the library compound data.[12]

    • Alternatively, a fixed inhibition cutoff (e.g., >50%) can be used.

Secondary Assays and Hit Validation: From Hits to Leads

Primary HTS hits must undergo a rigorous validation process to confirm their activity, determine their potency and selectivity, and eliminate false positives.[8][16]

Hit_Validation_Workflow Primary_Hits Primary HTS Hits Hit_Confirmation Hit Confirmation (Fresh powder re-test) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., ADP-Glo™) Dose_Response->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (Target engagement, functional outcome) Selectivity_Profiling->Cell_Based_Assay Lead_Series Validated Lead Series Cell_Based_Assay->Lead_Series

Sources

The Chemistry of Pyrazino[2,3-d]pyridazines: A Guide to Synthesis and Application from Pyridazine-4,5-diamine and Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of pyrazino[2,3-d]pyridazines through the condensation reaction of pyridazine-4,5-diamine with various dicarbonyl compounds. This reaction is a cornerstone in the synthesis of a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. This guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the applications of the resulting products.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring is a unique heterocyclic motif characterized by the presence of two adjacent nitrogen atoms in a six-membered aromatic ring. This arrangement imparts distinct physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities, making it a valuable scaffold in drug design.[1] The fusion of a pyrazine ring to the pyridazine core, forming the pyrazino[2,3-d]pyridazine system, further expands the chemical space and biological potential of these molecules. Derivatives of this fused ring system have shown promise in various therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3]

Reaction Mechanism and Rationale

The synthesis of pyrazino[2,3-d]pyridazines from this compound and a dicarbonyl compound is a classic condensation reaction. The reaction proceeds through a stepwise formation of two new carbon-nitrogen bonds, leading to the annulation of the pyrazine ring onto the pyridazine core.

The general mechanism can be outlined as follows:

  • Nucleophilic Attack: One of the amino groups of this compound acts as a nucleophile and attacks one of the carbonyl carbons of the dicarbonyl compound. This initial attack is often the rate-determining step and can be influenced by the electrophilicity of the carbonyl carbon.

  • Intermediate Formation: This attack leads to the formation of a carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate readily dehydrates to form an imine (Schiff base).

  • Intramolecular Cyclization: The second amino group of the pyridazine ring then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon of the dicarbonyl moiety.

  • Final Dehydration: A second dehydration step occurs, leading to the formation of the aromatic pyrazine ring and the final pyrazino[2,3-d]pyridazine product.

The choice of solvent and catalyst can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer during the dehydration steps. In some cases, a catalytic amount of acid can be employed to enhance the electrophilicity of the carbonyl carbons.

Reaction Pathway

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product pyridazine_diamine This compound carbinolamine Carbinolamine Intermediate pyridazine_diamine->carbinolamine Nucleophilic Attack dicarbonyl Dicarbonyl Compound dicarbonyl->carbinolamine imine Imine Intermediate carbinolamine->imine Dehydration cyclic_intermediate Cyclized Intermediate imine->cyclic_intermediate Intramolecular Cyclization product Pyrazino[2,3-d]pyridazine cyclic_intermediate->product Dehydration

Caption: Generalized reaction mechanism for the formation of pyrazino[2,3-d]pyridazines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazino[2,3-d]pyridazine derivatives using different dicarbonyl compounds.

Protocol 1: Synthesis of 2,3-Diphenylpyrazino[2,3-d]pyridazine from Benzil

This protocol describes the reaction of this compound with benzil, an α-diketone, to yield a diaryl-substituted pyrazino[2,3-d]pyridazine.

Materials:

  • This compound

  • Benzil

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Crystallization dishes

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.10 g, 10 mmol) in 40 mL of absolute ethanol with gentle warming and stirring.

  • To this solution, add benzil (2.10 g, 10 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • If precipitation is not complete, the reaction mixture can be concentrated under reduced pressure to about half its original volume and then cooled in an ice bath.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 2,3-diphenylpyrazino[2,3-d]pyridazine.

  • Dry the purified product in a vacuum oven.

Characterization Data (Expected):

PropertyValue
AppearanceYellow crystalline solid
Melting Point~202-204 °C
¹H NMR (CDCl₃, δ ppm)7.30-7.60 (m, 10H, Ar-H), 9.20 (s, 2H, Pyridazine-H)
¹³C NMR (CDCl₃, δ ppm)128.5, 129.0, 130.5, 136.0, 145.0, 155.0
Yield 70-85%
Protocol 2: Synthesis of Pyrazino[2,3-d]pyridazine from Glyoxal

This protocol details the synthesis of the parent pyrazino[2,3-d]pyridazine using glyoxal, the simplest α-dicarbonyl compound.

Materials:

  • This compound

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Sodium bisulfite

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.10 g, 10 mmol) in a mixture of 30 mL of ethanol and 10 mL of water in a 100 mL round-bottom flask.

  • In a separate beaker, prepare a solution of sodium bisulfite (2.08 g, 20 mmol) in 10 mL of water.

  • Slowly add the 40% aqueous glyoxal solution (1.45 g, 10 mmol) to the sodium bisulfite solution with stirring. This forms the glyoxal bisulfite adduct, which is more stable and easier to handle.

  • Add the glyoxal bisulfite adduct solution dropwise to the solution of this compound over a period of 15-20 minutes with continuous stirring at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water or ethanol to yield pure pyrazino[2,3-d]pyridazine.

  • Dry the product under vacuum.

Characterization Data (Expected):

PropertyValue
AppearanceColorless to pale yellow needles
Melting Point>300 °C (decomposes)
¹H NMR (DMSO-d₆, δ ppm)9.35 (s, 2H, Pyrazine-H), 9.65 (s, 2H, Pyridazine-H)
¹³C NMR (DMSO-d₆, δ ppm)145.5, 153.0
Yield 60-75%

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_dicarbonyl Add Dicarbonyl Compound and Catalyst (if any) dissolve->add_dicarbonyl reflux Heat to Reflux (Monitor by TLC) add_dicarbonyl->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Filter and Wash Solid precipitate->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize Product (NMR, MP, etc.) dry->characterize end End characterize->end

Caption: General workflow for the synthesis of pyrazino[2,3-d]pyridazines.

Applications in Drug Discovery and Materials Science

The pyrazino[2,3-d]pyridazine scaffold is a privileged structure in medicinal chemistry. The arrangement of nitrogen atoms provides multiple points for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.[1]

  • Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their anticancer activity. The planar, aromatic nature of the ring system allows for intercalation with DNA, while various substituents can be introduced to target specific enzymes or receptors involved in cancer progression.

  • Kinase Inhibitors: The pyrazino[2,3-d]pyridazine core can serve as a bioisostere for other heterocyclic systems found in known kinase inhibitors. By modifying the substituents, researchers can develop potent and selective inhibitors of kinases that are implicated in various diseases.[4]

  • Anti-inflammatory Agents: Some pyrazino[2,3-d]pyridazine derivatives have shown promising anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[3]

  • Organic Electronics: The electron-deficient nature of the pyrazino[2,3-d]pyridazine system makes it an interesting candidate for applications in organic electronics, such as in the development of n-type organic semiconductors.

Conclusion

The condensation of this compound with dicarbonyl compounds is a robust and versatile method for the synthesis of the valuable pyrazino[2,3-d]pyridazine scaffold. The straightforward nature of the reaction, coupled with the wide availability of dicarbonyl building blocks, allows for the creation of diverse libraries of compounds for screening in drug discovery and for exploration in materials science. The protocols and information provided in this guide serve as a foundation for researchers to further explore the rich chemistry and potential applications of this important class of heterocyclic compounds.

References

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - MDPI. (2022).
  • The synthesis of pyrazino[2,3‐d]pyridazine and some of its deriv
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • Synthesis of Pyrido[2,3-d]pyridazines and Pyrazino[2,3-d]-pyridazines — Novel Classes of GABAA Receptor Benzodiazepine Binding Site Ligands | Request PDF - ResearchG
  • 1H, 13C, and 15N NMR spectra of some pyridazine deriv
  • Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine - Benchchem.
  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed.
  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central.
  • Synthesis of pyridazines - Organic Chemistry Portal.
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - ResearchG
  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchG
  • Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][2][4]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones - Journal of the Chemical Society C - RSC Publishing.

  • Polyazaheterocyclic compounds: condensation reactions of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Polyazaheterocyclic compounds: condensation reactions of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine - Sci-Hub.
  • Pyridazine(289-80-5) 1H NMR spectrum - ChemicalBook.
  • [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacet
  • Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones - MDPI.
  • US2934523A - Condensation products of dicyandiamide, a salt of ethylene diamine, and formaldehyde - Google P
  • (PDF) Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (part I).

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of Pyridazine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazine-4,5-diamine is a pivotal heterocyclic building block, valued for its high nitrogen content and vicinal diamine functionality, which makes it a strategic precursor in the synthesis of fused heterocyclic systems such as imidazo[4,5-d]pyridazines and pyrazino[2,3-d]pyridazines. These scaffolds are of significant interest in medicinal chemistry and materials science. This document provides a comprehensive, field-proven guide for the multi-gram scale-up synthesis of this compound. The presented synthetic strategy is designed for robustness, scalability, and safety, proceeding through the well-documented intermediate, 4,5-dicyanopyridazine. We detail the causality behind experimental choices, provide step-by-step protocols, in-process controls, and rigorous analytical methods for quality assurance, ensuring a self-validating and reliable synthetic workflow suitable for drug development and research professionals.

Introduction and Strategic Rationale

The synthesis of vicinal diamines on electron-deficient heterocyclic cores presents unique challenges, including harsh reaction conditions and difficulties in controlling regioselectivity. While several theoretical routes to this compound could be envisioned, such as direct amination of a di-halo precursor or reduction of a dinitro-intermediate, these pathways often suffer from low yields, side-product formation, or the inaccessibility of starting materials on a large scale.

Our selected strategy prioritizes precursor availability, reaction efficiency, and scalability. The chosen two-step route leverages the synthesis of 4,5-dicyanopyridazine (DCP) from pyridazine-4,5-dicarboxamide, a method established in the literature.[1] The subsequent catalytic hydrogenation of the nitrile groups is a classic, highly efficient, and industrially scalable transformation for amine synthesis. This approach avoids the handling of highly energetic nitro-compounds and the often-high pressures required for direct amination of halo-pyridazines.

Overall Synthetic Pathway

The diagram below outlines the validated two-step synthetic sequence from Pyridazine-4,5-dicarboxamide to the target this compound.

G A Pyridazine-4,5-dicarboxamide B 4,5-Dicyanopyridazine (DCP) A->B Step 1: Dehydration POCl₃ or P₂O₅ Reflux C This compound B->C Step 2: Catalytic Hydrogenation H₂ (g), Raney Ni or Pd/C Pressurized Reactor

Caption: Overall two-step reaction scheme for the synthesis of this compound.

Part I: Scale-Up Synthesis of 4,5-Dicyanopyridazine (Intermediate)

Causality: The critical transformation here is the dehydration of the primary diamide to a dinitrile. Phosphorus oxychloride (POCl₃) is a highly effective and cost-efficient dehydrating agent for this purpose on a large scale. The reaction proceeds via the formation of a dichlorophosphinyl intermediate which readily eliminates to form the nitrile. Anhydrous conditions are paramount to prevent quenching of the POCl₃ and ensure complete conversion.

Protocol: Synthesis of 4,5-Dicyanopyridazine

Safety First: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

Reagent/MaterialM.W. ( g/mol )QuantityMolesRationale/Notes
Pyridazine-4,5-dicarboxamide166.1450.0 g0.301Starting Material. Ensure it is completely dry.
Phosphorus Oxychloride (POCl₃)153.33165 mL1.806Reagent and Solvent. A 6-fold molar excess ensures complete dehydration.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 1 L, three-neck, round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), and a stopper. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Reagent Charging: Charge the dried Pyridazine-4,5-dicarboxamide (50.0 g, 0.301 mol) to the reaction flask.

  • POCl₃ Addition: Carefully add phosphorus oxychloride (165 mL, 1.806 mol) to the flask via a dropping funnel at room temperature with vigorous stirring. The mixture will form a slurry.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 105-107 °C) using a heating mantle. Maintain reflux for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 Ethyl Acetate:Hexane eluent system. The reaction is complete when the starting amide spot is no longer visible.

  • Work-up - Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto 1 kg of crushed ice in a 4 L beaker with robust mechanical stirring in a well-ventilated fume hood. Caution: This is a highly exothermic and gas-evolving step. Add the mixture portion-wise to control the rate.

  • Neutralization & Precipitation: Once the quench is complete, slowly add a 50% w/v aqueous NaOH solution to the acidic slurry until the pH reaches 7-8. The product will precipitate as a solid.

  • Isolation: Isolate the crude product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 250 mL) until the filtrate is neutral.

  • Drying & Purification: Dry the solid in a vacuum oven at 50 °C. The crude 4,5-dicyanopyridazine is often of sufficient purity (>95%) for the next step. If further purification is required, it can be recrystallized from an ethanol/water mixture.

  • Yield & Characterization: Expected yield: 30-35 g (77-90%). The product should be characterized by ¹H NMR, ¹³C NMR, and melting point to confirm identity and purity.[1]

Part II: Scale-Up Synthesis of this compound (Final Product)

Causality: Catalytic hydrogenation is the method of choice for reducing nitriles to primary amines on a large scale due to its high efficiency, clean conversion, and atom economy. Raney Nickel is a highly active and cost-effective catalyst for this transformation. The reaction is conducted under hydrogen pressure in a polar solvent like ethanol to facilitate substrate solubility and product handling. The addition of ammonia is a critical field-proven technique to suppress the formation of secondary amine byproducts by competitively inhibiting the intermediate imine from reacting with the newly formed primary amine product.

Protocol: Catalytic Hydrogenation of 4,5-Dicyanopyridazine

Safety First: This protocol involves handling flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (Raney Nickel). The reaction must be performed in a properly rated and maintained hydrogenation reactor (Parr apparatus or similar) by trained personnel. The catalyst should be handled as a slurry to prevent ignition.[2][3]

Reagent/MaterialM.W. ( g/mol )QuantityMolesRationale/Notes
4,5-Dicyanopyridazine (DCP)130.1130.0 g0.231Intermediate from Part I.
Ethanol (200 proof)46.07600 mL-Reaction Solvent.
Raney® Nickel (slurry in water)-~15 g (wet)-Catalyst. Use a 50% w/w loading relative to substrate.
Ammonia (7N solution in MeOH)17.03100 mL0.700Byproduct suppressor.
Hydrogen Gas (H₂)2.02100 psi-Reducing Agent.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.

  • Catalyst Loading: In the fume hood, carefully transfer the Raney Nickel slurry (~15 g) to the reactor vessel. Decant the storage water and wash the catalyst with ethanol (3 x 50 mL), decanting the solvent each time. This solvent exchange is crucial for safety and reaction efficiency.

  • Reagent Charging: Add the 4,5-dicyanopyridazine (30.0 g, 0.231 mol), ethanol (600 mL), and the 7N methanolic ammonia solution (100 mL) to the reactor vessel containing the catalyst.

  • Reaction Execution: Seal the reactor. Purge the vessel headspace with nitrogen gas (3 times) and then with hydrogen gas (3 times) to remove all air. Pressurize the reactor to 100 psi with hydrogen.

  • Monitoring: Begin vigorous stirring and heat the reactor to 50 °C. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete in 8-12 hours when hydrogen uptake ceases.

  • Catalyst Removal: After cooling the reactor to room temperature, vent the excess hydrogen and purge the vessel with nitrogen. Crucially, the catalyst must be filtered while still wet with solvent to prevent it from becoming pyrophoric. Filter the reaction mixture through a pad of Celite® under a nitrogen blanket. Wash the Celite pad with additional ethanol (2 x 50 mL).

  • Isolation: Combine the filtrate and washes and concentrate the solution under reduced pressure (rotary evaporation) to yield the crude product as a solid.

  • Purification: The crude this compound can be purified by recrystallization from a minimal amount of hot ethanol or an isopropanol/heptane solvent system to afford a crystalline solid.

  • Yield & Characterization: Expected yield: 20-24 g (75-85%). The final product's identity and purity must be confirmed by a suite of analytical methods.

Analytical Quality Control

Confirming the purity of the final product is essential. A multi-faceted approach ensures all potential impurities are identified and quantified.[4]

TechniquePurposeKey Parameters
HPLC Purity Assessment & QuantificationColumn: C18 reverse-phase (4.6 x 250 mm, 5 µm). Mobile Phase: Gradient of water and acetonitrile with 0.1% TFA. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.[4]
GC-MS ID of Volatile ImpuritiesCarrier Gas: Helium. Oven Program: 100 °C (2 min), ramp 15 °C/min to 280 °C (10 min). Mass Range: m/z 40-500.[4]
¹H & ¹³C NMR Structural ConfirmationSolvent: DMSO-d₆. Provides unequivocal structural proof and checks for residual solvents or related-substance impurities.
Elemental Analysis Elemental CompositionConfirms the molecular formula (C₄H₆N₄) is within ±0.4% of theoretical values.[4]

Integrated Workflow and Safety Management

The entire process, from starting materials to the final, quality-controlled product, requires careful management of logistics and safety protocols.

G cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Final Product Synthesis cluster_2 Final QC A 1. Reactor Setup (Dry Glassware) B 2. Reagent Charging (Amide + POCl₃) A->B C 3. Reflux Reaction (4-6h @ 105°C) B->C D 4. IPC Check (TLC) C->D E 5. Ice Quench & Neutralize (Caution: Exothermic!) D->E F 6. Isolate & Dry Intermediate E->F G 7. Hydrogenator Setup (Catalyst Loading) F->G Intermediate QC H 8. Reagent Charging (DCP, EtOH, NH₃) G->H I 9. Hydrogenation (100 psi H₂, 50°C) H->I J 10. Monitor H₂ Uptake I->J K 11. Catalyst Filtration (Inert Atmosphere!) J->K L 12. Concentrate & Recrystallize K->L M 13. Analytical Testing (HPLC, GC-MS, NMR) L->M Final Product N 14. Release Product M->N

Caption: Comprehensive workflow from synthesis to quality control release.

References

  • Vertex AI Search. Pyridazine - SAFETY DATA SHEET. (2025-09-18). 2

  • ChemicalBook. Pyridazine - Safety Data Sheet. 3

  • Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. 4

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022-10-18). Link

  • ResearchGate. Pyridazines. Part 31: Synthesis and Antiplatelet Activity of 4,5-Disubstituted-6-phenyl-3(2H)-pyridazinones. (2025-08-05). Link

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Link

  • Sigma-Aldrich. SAFETY DATA SHEET. (2021-10-07). Link

  • Smolecule. Buy this compound | 28682-70-4. (2023-08-15). Link

  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-09-18). Link

  • Fisher Scientific. SAFETY DATA SHEET. (2009-06-12). Link

  • NIH - PMC. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2010-03-12). Link

  • Organic Chemistry Portal. Synthesis of pyridazines. Link

Sources

Application Note: Quantitative Analysis of Pyridazine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of Pyridazine-4,5-diamine, a critical building block in pharmaceutical and materials science.[1][2][3][4][5] Recognizing the need for robust and reliable analytical methods, we present detailed, validated protocols for High-Performance Liquid Chromatography (HPLC) as the primary technique for assay and impurity determination. Additionally, alternative and complementary methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry, are discussed. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the causality behind experimental choices and adherence to international validation standards.

Introduction and Physicochemical Characterization

This compound (C₄H₆N₄, MW: ~110.12 g/mol ) is a nitrogen-rich heterocyclic compound.[1][6] Its structure, featuring an electron-deficient pyridazine ring and two reactive amino groups, makes it a versatile precursor in the synthesis of novel therapeutic agents and functional materials.[1][4] Accurate quantification is paramount for ensuring purity, determining reaction yields, performing stability studies, and meeting regulatory requirements.

Before selecting an analytical method, understanding the analyte's properties is crucial.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionRationale for Method Selection
Molecular Formula C₄H₆N₄[1][6]Provides fundamental identity.
Molecular Weight 110.12 g/mol [1]Used for preparing standard solutions of known molarity.
Appearance White to light yellow crystalline solid.[1]Indicates the need for a dissolution step for analysis.
Solubility Moderately soluble in water (~83.5 mg/mL); soluble in polar organic solvents.[1]Guides the choice of solvent for sample preparation and mobile phase composition. HPLC is favored.
Volatility Low; as a solid with strong hydrogen bonding potential, it is not readily volatile.Makes Gas Chromatography (GC) challenging without derivatization, positioning HPLC as the preferred method.[7]
UV Chromophore The aromatic pyridazine ring absorbs UV radiation.[8][9][10]Enables sensitive detection using UV-Vis spectrophotometry, particularly in HPLC systems.

Based on these properties, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable primary method for the quantification of this compound. It is robust, widely available, and ideal for non-volatile, polar analytes.[7]

Primary Method: High-Performance Liquid Chromatography (HPLC)

Principle of the Method

This method utilizes reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. This compound, being a polar compound, will have a relatively low retention time. The use of a buffered mobile phase is recommended to control the ionization state of the two basic amino groups, thereby ensuring consistent retention times and symmetrical peak shapes. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Detailed HPLC Protocol

Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]

Chromatographic Conditions: The following conditions are a validated starting point and may be optimized for specific applications.

Table 2: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]Industry standard for robust separation of polar to moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)Provides protons to ensure consistent ionization of the basic analyte, improving peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier to elute the analyte from the C18 column.
Gradient Program 0-5 min: 5% B; 5-20 min: 5% to 50% B; 20-25 min: 50% B; 25-26 min: 50% to 5% B; 26-30 min: 5% BA gradient ensures elution of the main analyte while also separating potential impurities with different polarities.
Flow Rate 1.0 mL/min.[7]A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °C.[7]Maintains stable retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection Wavelength 254 nm (or experimentally determined λmax).[7][11]254 nm is a common wavelength for aromatic compounds. For highest sensitivity, the λmax should be determined using a PDA detector.
Injection Volume 10 µL.[7]A typical volume that balances sensitivity with the risk of column overloading.

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 2. Filter through a 0.45 µm membrane filter and degas thoroughly before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of at least five working standards by serial dilution of the Stock Solution with the diluent. A suggested concentration range is 5, 25, 50, 100, and 250 µg/mL.

  • Sample Preparation: Accurately weigh the sample to be analyzed to obtain a theoretical concentration of ~100 µg/mL when dissolved in the appropriate volume of diluent. Vortex to dissolve and filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

Data Analysis and Quantification:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the calibration standards and the prepared sample(s).

  • Integrate the peak area for this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Calculate the concentration of this compound in the sample using the equation from the linear regression.

Method Validation

All analytical methods must be validated to ensure they are fit for their intended purpose.[12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14]

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference.Peak purity analysis (using PDA detector) should pass. No co-eluting peaks at the analyte's retention time in a placebo or degraded sample.
Linearity & Range To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 5-250 µg/mL).
Accuracy To measure the closeness of the experimental value to the true value.% Recovery of 98.0% - 102.0% for spiked samples at three concentration levels.
Precision (RSD) To assess the degree of scatter between a series of measurements.Repeatability: RSD ≤ 1.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% for analyses performed on different days/by different analysts.[15]
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration that can be detected.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results when altering flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2%).
Visual Diagrams

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Data Processing & Validation Prep Accurate Weighing Dissolve Dissolution in Diluent Prep->Dissolve Filter Syringe Filtration (0.45 µm) Dissolve->Filter HPLC HPLC-UV Analysis (Primary Method) Filter->HPLC Decision Volatile Impurities Present? Filter->Decision Calib Calibration Curve (r² ≥ 0.999) HPLC->Calib GCMS GC-MS Analysis (Confirmatory/Impurity ID) Quant Quantification of Analyte Calib->Quant Validate Method Validation (ICH Q2 Guidelines) Quant->Validate Decision->HPLC No Decision->GCMS Yes

Caption: General workflow for the quantification of this compound.

Validation_Workflow ICH Q2(R2) Method Validation Workflow start Method Development Specificity Specificity Peak Purity & Placebo Analysis start->Specificity Linearity Linearity & Range r² ≥ 0.999 Specificity->Linearity Accuracy Accuracy % Recovery: 98.0-102.0% Linearity->Accuracy Precision Precision Repeatability & Intermediate Precision (%RSD ≤ 2.0%) Accuracy->Precision Limits LOD & LOQ S/N Ratio: 3 & 10 Precision->Limits Robustness Robustness Deliberate Parameter Variation Limits->Robustness end Validated Method Robustness->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Pyridazine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Pyridazine-4,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important heterocyclic compound. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound, particularly focusing on the widely utilized method involving the cyclocondensation of diaminomaleonitrile (DAMN) with hydrazine hydrate.

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient laboratory-scale synthesis involves the direct cyclocondensation of diaminomaleonitrile (DAMN) with hydrazine hydrate. This method is favored due to the commercial availability of the starting materials and the straightforward nature of the reaction, which typically proceeds in a single step to afford the desired product.

Q2: My reaction mixture turns dark, and the yield of this compound is low. What are the likely causes?

A2: A dark reaction mixture and low yield often indicate the formation of polymeric byproducts or degradation of the starting material or product. This can be caused by several factors, including excessive heating, prolonged reaction times, or the presence of impurities in the starting diaminomaleonitrile. Diaminomaleonitrile is known to be thermally sensitive and can polymerize under harsh conditions.

Q3: What is a typical yield for the synthesis of this compound from diaminomaleonitrile?

A3: Reported yields for this synthesis can vary, but a well-optimized procedure should provide a moderate to good yield. While specific yields can be highly dependent on the exact reaction conditions and scale, it is reasonable to target a yield that makes the synthesis viable for your research needs. Optimization of parameters such as temperature, reaction time, and purification method is key to maximizing the outcome.

Q4: What are the best practices for purifying crude this compound?

A4: Purification of this compound typically involves recrystallization from a suitable solvent system. Due to the polar nature of the two amino groups, polar solvents are generally effective. Common techniques include recrystallization from water or alcohol (such as ethanol), often with the use of activated carbon to remove colored impurities. Column chromatography can also be employed for higher purity requirements, although it may be more resource-intensive.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound from diaminomaleonitrile and hydrazine hydrate.

Observed Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Low to No Product Formation 1. Inactive or Degraded Hydrazine Hydrate: Hydrazine hydrate can degrade over time, especially if not stored properly.1. Use fresh, high-quality hydrazine hydrate. Store it under an inert atmosphere and away from light. The nucleophilicity of hydrazine is critical for the initial attack on the nitrile groups.
2. Poor Quality Diaminomaleonitrile (DAMN): Impurities in DAMN can inhibit the reaction.2. Ensure the purity of DAMN. If necessary, recrystallize the starting material before use. Purity can be checked by melting point or spectroscopic methods.
3. Insufficient Reaction Temperature: The cyclization reaction requires a certain activation energy.3. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant byproduct generation.
Dark Brown or Black Reaction Mixture 1. Polymerization of Diaminomaleonitrile: DAMN is prone to polymerization at elevated temperatures.1. Maintain a controlled and moderate reaction temperature. Avoid excessive heating. A stepwise temperature increase might be beneficial.
2. Side Reactions of Hydrazine: Hydrazine can undergo decomposition or side reactions at high temperatures.2. Use a suitable solvent to allow for a lower reflux temperature. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Product is Difficult to Purify / Contaminated with Byproducts 1. Incomplete Reaction: Unreacted starting materials remain in the crude product.1. Increase the reaction time or temperature moderately. Monitor the reaction to ensure full conversion of the starting material.
2. Formation of Hydrazones or other Intermediates: The reaction may stall at an intermediate stage.[2]2. Ensure a sufficient excess of hydrazine hydrate. This will drive the reaction towards the desired cyclized product. The mechanism involves the formation of a dihydrazone intermediate which then cyclizes.
3. Presence of Colored Impurities: These are often polymeric materials.3. Treat the crude product with activated carbon during recrystallization. This will help to adsorb high molecular weight, colored impurities.
Yield is Consistently Low Despite Product Formation 1. Suboptimal Reaction Conditions: The solvent, temperature, or reaction time may not be ideal.1. Systematically optimize the reaction parameters. A design of experiments (DoE) approach can be useful. Test different solvents (e.g., water, ethanol, or mixtures) and a range of temperatures.
2. Loss of Product during Work-up/Purification: The product may have some solubility in the mother liquor during recrystallization.2. Cool the recrystallization mixture thoroughly in an ice bath to maximize precipitation. Wash the collected solid with a minimal amount of cold solvent.[1]

III. Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from diaminomaleonitrile and hydrazine hydrate.

Materials and Reagents:
  • Diaminomaleonitrile (DAMN)

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (reagent grade)

  • Activated carbon

  • Deionized water

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol or water.

  • Addition of Hydrazine Hydrate: To the stirred suspension, add hydrazine hydrate (a slight excess, e.g., 1.1-1.2 eq) dropwise at room temperature. The addition is typically mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified period (e.g., 4-6 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Purification:

    • Collect the crude solid by vacuum filtration and wash with a small amount of cold solvent.

    • For further purification, recrystallize the crude product from a suitable solvent (e.g., water or ethanol). During recrystallization, the hot solution can be treated with activated carbon to remove colored impurities.

    • Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

IV. Mechanistic Insights and Workflow Visualization

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization. The synthesis of this compound from diaminomaleonitrile and hydrazine hydrate proceeds through a cyclocondensation reaction.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen on the carbon atoms of the nitrile groups in diaminomaleonitrile. This is followed by a series of intramolecular cyclization and tautomerization steps to form the stable aromatic pyridazine ring.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Reaction Setup: - Suspend DAMN in solvent - Add Hydrazine Hydrate React Reflux (e.g., 4-6 hours) Prep->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Workup Cool & Precipitate Monitor->Workup Reaction Complete Purify Recrystallize (with activated carbon) Workup->Purify Analyze Characterize Product (NMR, MS, MP) Purify->Analyze

Caption: A general workflow for the synthesis of this compound.

Reaction_Mechanism DAMN Diaminomaleonitrile Hydrazine + Hydrazine Hydrate Intermediate Dihydrazone Intermediate Hydrazine->Intermediate Nucleophilic Addition Product This compound Intermediate->Product Cyclization & Tautomerization

Caption: Simplified reaction mechanism for this compound synthesis.

V. References

  • Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry. [URL not directly available, but the paper discusses the synthesis of pyridazine derivatives from hydrazine.]

  • Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

  • Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). ResearchGate. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Synthesis of Pyridazine Derivatives through the Unexpected Intermediate 5-Amino-4-Cyano-2,3-Dihydro-Furan-2,3-Disulfonic Acid Disodium Salt. ResearchGate. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. MDPI. [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of Pyridazine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Pyridazine-4,5-diamine (CAS: 28682-70-4). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that I should consider before starting a purification?

A1: Understanding the physicochemical properties of this compound is the foundation of a successful purification strategy. Its structure, featuring a polar pyridazine core and two amino groups, dictates its behavior.

  • Polarity and Hydrogen Bonding: The two primary amine groups and the adjacent ring nitrogens make this a highly polar molecule with a strong capacity for hydrogen bonding.[1][2] This explains its solubility profile and its behavior during chromatography.

  • Solubility: It exhibits moderate solubility in water and good solubility in polar organic solvents.[1] Its solubility is significantly lower in non-polar solvents. This differential solubility is the key principle exploited in recrystallization.

  • Thermal Stability: The compound is thermally stable at typical reflux temperatures used for dissolution but may decompose at temperatures exceeding 250-300 °C.[1] It is important to avoid excessive or prolonged heating during the purification process.

  • Basicity: The pyridazine ring nitrogens are weakly basic.[2] More importantly, the amino groups can be protonated. This basicity can cause issues during silica gel chromatography, a critical point we will address later.

Table 1: Solubility Profile of this compound

Solvent ClassSpecific SolventsExpected SolubilityRationale & Citation
Polar Protic Water, Ethanol, MethanolModerate to GoodThe molecule's hydrophilic amino groups can engage in extensive hydrogen bonding with protic solvents.[1]
Polar Aprotic DMSO, DMF, AcetonitrileGoodStrong dipole-dipole interactions facilitate dissolution.[1]
Chlorinated Dichloromethane (DCM), ChloroformLimited to ModerateCan be used in chromatography, often mixed with a more polar solvent like methanol.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Poor to LimitedInsufficient polarity to effectively solvate the molecule.
Hydrocarbons Hexanes, Heptane, TolueneVery Poor / InsolubleThese non-polar solvents are ideal as anti-solvents for precipitation or for use in low-polarity mobile phases.[3]
Q2: I've just completed my synthesis. What are the most likely impurities I need to remove?

A2: Impurities are typically related to the synthetic route. Common syntheses for pyridazine rings involve the condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives.[4][5] Therefore, you should anticipate:

  • Unreacted Starting Materials: Residual dicarbonyl compounds or hydrazine.

  • Partially Reacted Intermediates: Such as monohydrazones.

  • Side Products: Products from undesired condensation or cyclization pathways.

  • Reagents and Catalysts: Acids or bases used to catalyze the cyclization.

  • Solvents: Residual high-boiling point solvents from the reaction (e.g., acetic acid, DMF).

Q3: How do I decide between Recrystallization and Column Chromatography for purification?

A3: The choice depends on the nature and quantity of your crude material and the impurities present. Use the following decision tree as a starting point.

G start Crude Product Analysis is_solid Is the crude material a solid (>80% purity)? start->is_solid is_oily Is the crude material an oil or a complex mixture? is_solid->is_oily No recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes chromatography Primary Method: Column Chromatography is_oily->chromatography post_chrom_recrystallize Optional: Recrystallize post-chromatography for ultimate purity chromatography->post_chrom_recrystallize

Caption: Initial Purification Method Selection Flowchart.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds.[6] It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.

Q4: My compound won't dissolve, or it dissolves completely even at room temperature. How do I find the right recrystallization solvent?

A4: Solvent screening is the most critical step. Based on the solubility data (Table 1), a single-solvent recrystallization from water, ethanol, or acetonitrile is a good starting point. Often, a two-solvent (solvent/anti-solvent) system is more effective.

Protocol: Two-Solvent Recrystallization Screening

  • Dissolve: Place ~50 mg of your crude material in a small vial. Add a polar solvent in which the compound is soluble (e.g., ethanol, methanol, or hot water) dropwise until the solid just dissolves.

  • Induce Precipitation: Add a non-polar anti-solvent (e.g., hexanes, diethyl ether) dropwise until you observe persistent cloudiness (precipitation).

  • Re-dissolve: Gently warm the mixture until the solution becomes clear again.

  • Crystallize: Allow the vial to cool slowly to room temperature, then place it in an ice bath.

  • Evaluate: A good solvent system will produce a high yield of crystalline solid. If an oil forms, the solvent system is unsuitable.

Q5: My compound "oiled out" during cooling instead of forming crystals. What went wrong?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid in that solvent system. The compound separates as a liquid instead of a solid.

Solutions:

  • Increase Solvent Volume: The concentration of the solute may be too high. Re-heat the solution to dissolve the oil, add more of the primary (good) solvent, and cool again.

  • Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly on the benchtop first. This gives the molecules time to orient themselves into a crystal lattice.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

G cluster_0 Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (if insoluble impurities exist) A->B Optional C 3. Slow Cooling (Benchtop) A->C No insoluble impurities B->C D 4. Further Cooling (Ice Bath) C->D E 5. Vacuum Filtration (Collect Crystals) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G

Caption: Standard Recrystallization Experimental Workflow.

Troubleshooting Guide: Column Chromatography

For complex mixtures or when recrystallization fails, column chromatography is the method of choice. However, the basic nature of this compound presents a specific, common challenge.

Q6: My compound is streaking badly on the TLC plate and I get poor recovery from my silica column. Why?

A6: This is the most common issue faced when purifying basic amines on standard silica gel. Silica gel is acidic (due to silanol groups, Si-OH) and can strongly and irreversibly bind to basic compounds like yours.[7] This leads to significant tailing, poor separation, and loss of material on the column.

Causality: The lone pairs on the nitrogen atoms of your compound form strong hydrogen bonds or acid-base interactions with the acidic silanol groups on the silica surface, preventing the compound from eluting cleanly.

Solutions:

  • Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your mobile phase. A typical starting point is 0.5-1% by volume. This base will preferentially interact with the acidic sites on the silica, "masking" them and allowing your compound to travel through the column without streaking.

  • Use a Different Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative to silica for purifying basic compounds.[7] It does not have the same acidic character.

    • Deactivated Silica: Commercially available "deactivated" or "base-deactivated" silica gel can also be used.

Q7: What is a good mobile phase (eluent) to start with for purifying this compound?

A7: this compound is very polar. You will need a polar mobile phase to elute it from the column.

  • Recommended Starting System (Silica Gel): Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (Et₃N).

    • Start with a low polarity mixture (e.g., 98:2 DCM:MeOH + 1% Et₃N) and gradually increase the proportion of methanol. Your product will likely elute at a concentration of 5-15% MeOH.

  • Alternative System: Ethyl Acetate (EtOAc) / Hexanes with 1% Et₃N.

    • You will likely need a high proportion of Ethyl Acetate (e.g., starting at 50% and running a gradient to 100%).

Protocol: Flash Column Chromatography

  • Prepare the Column: Dry-pack the column with silica gel (or alumina).

  • Adsorb the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like methanol or DCM). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This is called "dry loading" and results in much better separation than loading the sample as a liquid.

  • Load and Run: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your starting mobile phase, collecting fractions.

  • Monitor: Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Verify Purity: Confirm the purity of the final product using an appropriate analytical technique (e.g., NMR, LC-MS, or melting point). A sharp melting point is a good indicator of high purity.[8]

References

  • Google Patents. (1986).
  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Taherpour, A. A., et al. (2012). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry. [Link]

  • Sanchez, J. P., Trehan, A. K., & Nichols, J. B. (1986). The Synthesis of a Pyrido[2,3-c]pyridazine: A Cinnoline Related to 6-Fluoronalidixic Acid. Journal of Heterocyclic Chemistry. [Link]

  • Olejniczak, A., et al. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ. [Link]

  • Scott, P. J. H. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Polymer Chemistry. (2020, May 28). Supporting Information. MPG.PuRe. [Link]

  • ChemBK. (2024, April 9). PYRIDAZINE-3,4-DIAMINE. [Link]

  • Wikipedia. Pyridazine. [Link]

  • LookChem. (2025, May 20). 4,5-pyridazinediamine. [Link]

  • Indian Journal of Chemistry. (2022, November). One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta. [Link]

  • MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Daveri, E., et al. (2010, March 12). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, May 30). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. [Link]

  • ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium?[Link]

  • Wikipedia. Melamine. [Link]

Sources

Technical Support Center: Synthesis of Pyridazine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Pyridazine-4,5-diamine. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. This compound is a valuable precursor in the synthesis of various fused heterocyclic systems, including materials for organic photovoltaics and biologically active compounds.[1] However, its synthesis can be accompanied by several challenges, leading to low yields and purification difficulties.

This guide provides in-depth troubleshooting advice in a direct question-and-answer format, explains the chemical causality behind common side reactions, and offers a validated protocol to proactively minimize these issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound. Each answer delves into the root chemical causes and provides actionable steps for resolution.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a multifaceted issue often stemming from incomplete reactions, product degradation, or competing side reactions.

  • Possible Cause 1: Incomplete Reaction The reaction may not have proceeded to completion due to suboptimal conditions. The activation energy barrier might not be overcome, or reactants may not be sufficiently mixed.

    Corrective Actions:

    • Optimize Stoichiometry: Ensure the key cyclization reagent, often hydrazine or a derivative, is used in appropriate molar equivalents. A slight excess (1.1-1.5 eq.) can sometimes drive the reaction to completion, but a large excess can lead to side products.

    • Increase Temperature/Time: Many cyclization reactions require significant thermal energy.[2] Gradually increase the reaction temperature while monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If temperature increases degradation, extend the reaction time at a moderate temperature.

    • Solvent Choice: The polarity of the solvent is crucial. This compound has moderate water solubility and is soluble in polar organic solvents.[1] Ensure your starting materials are fully solvated to allow for an efficient reaction. Solvents like ethanol, isopropanol, or DMF are common choices.

  • Possible Cause 2: Product Degradation Diamino-substituted aromatic heterocycles can be sensitive to harsh conditions, particularly pH extremes and oxidation.

    Corrective Actions:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation (see Q2).

    • Mild Workup: Avoid unnecessarily strong acids or bases during the workup phase. The amino groups of the product are basic and can form salts.[1] Control the pH carefully during extraction and precipitation steps.

    • Temperature Control: Do not overheat the reaction mixture, especially during solvent removal, as this can lead to decomposition or polymerization.

// Nodes for diagnosis diag1 [label="Monitor Reaction (TLC/LCMS)", fillcolor="#F1F3F4"]; diag2 [label="Analyze Crude Product (Color, Impurities)", fillcolor="#F1F3F4"];

// Nodes for causes cause1 [label="Incomplete Reaction\n(Starting Material Remains)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Product Degradation\n(Dark Color, Tar)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Side Reactions\n(Multiple Spots/Peaks)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for solutions sol1 [label="Optimize:\n- Stoichiometry\n- Temperature\n- Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Implement Mild Conditions:\n- Inert Atmosphere\n- Controlled pH Workup\n- Lower Temp", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Address Specific\nSide Reactions\n(See Q3)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> diag1; start -> diag2;

diag1 -> cause1 [label=" High SM spot"]; diag2 -> cause2 [label=" Dark/Tarry"]; diag1 -> cause3 [label=" New spots"];

cause1 -> sol1; cause2 -> sol2; cause3 -> sol3; } ` Caption: Troubleshooting workflow for low product yield.

Q2: The isolated product is a dark brown or black solid, not the expected color. Why?

This is a classic sign of oxidation. Aromatic diamines are electron-rich and susceptible to oxidation by atmospheric oxygen, especially in solution or when heated. This process forms highly colored, quinone-imine type structures and polymeric materials.

Troubleshooting & Prevention:

  • Degas Solvents: Before use, sparge all reaction and workup solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Maintain Inert Atmosphere: Ensure the reaction vessel, filtration apparatus, and any storage containers are thoroughly flushed with an inert gas. Conduct all transfers via cannula or in a glovebox if possible.

  • Purification with Charcoal: During recrystallization, adding a small amount of activated charcoal can help adsorb colored polymeric impurities. Use it sparingly, as it can also adsorb the desired product.

  • Storage: Store the final, purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to maximize its shelf life. A study on the related 3,4-diaminopyridine showed excellent stability when stored properly in capsules.[3]

// Reactants diamine [label="this compound\n(Colorless/Pale Solid)"]; oxygen [label="[O]\n(Air, Heat, Light)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Intermediates & Products radical [label="Radical Intermediate", style=dashed]; quinone [label="Quinone-diimine Intermediate", style=dashed]; polymer [label="Colored Polymeric Impurities\n(Brown/Black)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections diamine -> radical [label="- H⁺, - e⁻"]; radical -> quinone [label="Further Oxidation"]; quinone -> polymer [label="Polymerization"]; oxygen -> diamine [arrowhead=tee, style=dashed, label="causes oxidation"]; } ` Caption: Simplified pathway of air oxidation leading to colored impurities.

Q3: My crude product shows multiple spots on TLC/LCMS. How do I identify and prevent the side products?

The identity of a side product is the key to eliminating it. The most common side reactions involve reactions with water or incomplete cyclization.

  • Scenario A: Side product from partial hydrolysis. If your synthesis starts from 4,5-dicyanopyridazine, a common side product is 4-cyano-5-carboxamidopyridazine, formed by the hydrolysis of one of the two nitrile groups.

    Mechanism & Prevention: This occurs when water is present in the reaction mixture. To prevent this:

    • Use Anhydrous Reagents: Thoroughly dry all solvents and reagents before use. Use molecular sieves where appropriate.

    • Control Reaction Conditions: Sometimes, prolonged reaction times at high temperatures can promote hydrolysis even with trace amounts of water.

// Invisible node for label reagent [shape=plaintext, label="+ H₂O\n(Trace amounts)\n(Heat)"];

// Connections start:f2 -> reagent [arrowhead=none]; reagent -> intermediate:f2; } ` Caption: Hydrolysis of one nitrile group as a potential side reaction.

  • Scenario B: Side product from incomplete cyclization. When synthesizing the pyridazine ring from a 1,4-dicarbonyl compound and hydrazine, incomplete dehydration of the intermediate dihydroxypyrazolidine can lead to pyrazoline side products instead of the desired aromatic pyrazole.[4] While this is more for pyrazole synthesis, the principle applies to pyridazine formation from acyclic precursors. The intermediate hydrazone may also fail to cyclize.

    Prevention:

    • Acid/Base Catalyst: Ensure the correct catalyst (often a mild acid) is present in the right amount to promote the final dehydration step to the aromatic ring.

    • Azeotropic Water Removal: If the reaction solvent allows (e.g., toluene), using a Dean-Stark apparatus can effectively remove the water formed during the cyclization, driving the equilibrium towards the aromatic product.

Q4: The product is very difficult to purify by column chromatography.

The two basic amino groups on this compound interact very strongly with the acidic silanol groups on standard silica gel. This leads to significant tailing, poor separation, and in some cases, decomposition of the product on the column.

Alternative Purification Strategies:

  • Recrystallization: This is the preferred method. The compound has moderate solubility in water and is soluble in polar organic solvents like ethanol.[1] Experiment with solvent/anti-solvent systems such as Ethanol/Water, Methanol/Diethyl ether, or DMF/Water.

  • Modified Column Chromatography:

    • Use Neutral Alumina: Alumina is less acidic than silica and can be a better choice for basic compounds.

    • "Dope" the Mobile Phase: Add a small amount (0.5-1%) of a volatile base like triethylamine or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol). This base will competitively bind to the acidic sites on the silica gel, allowing your product to elute more cleanly.

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic diamine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Carefully neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure diamine.

    • Filter the solid or extract it back into an organic solvent.

SymptomPossible Cause(s)Recommended Actions
Low Yield Incomplete reaction; Product degradationOptimize stoichiometry, temperature, and time; Use inert atmosphere and mild workup conditions.
Dark/Colored Product Air oxidation of diamineDegas solvents; Work under N₂ or Ar; Store final product cold and under inert gas.
Multiple Spots (TLC) Hydrolysis of precursor; Incomplete cyclizationUse anhydrous reagents; Ensure proper catalysis for dehydration; Consider azeotropic water removal.
Purification Issues Strong interaction with silica gelPrioritize recrystallization; Use neutral alumina or a base-doped mobile phase for chromatography.

Recommended Synthesis Protocol

This protocol outlines a general and robust method for the synthesis of pyridazines from 1,4-dicarbonyl compounds, adapted for the synthesis of a diamine derivative, emphasizing steps to minimize side reactions.

Reaction: Cyclocondensation of a 2,3-diamino-1,4-dicarbonyl precursor with hydrazine.

Materials & Safety:

  • Precursor: A suitable 1,4-dicarbonyl equivalent.

  • Hydrazine Hydrate: Caution! Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvent: Degassed Ethanol or Isopropanol.

  • Inert Gas: Nitrogen or Argon.

Step-by-Step Methodology:

  • Preparation: Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry. Flush the entire system with nitrogen for 10-15 minutes.

  • Dissolution: Dissolve the 1,4-dicarbonyl precursor (1.0 eq.) in degassed ethanol under a positive pressure of nitrogen.

  • Reagent Addition: Warm the solution gently to 40-50 °C. Add hydrazine hydrate (1.1 eq.) dropwise over 15 minutes using a syringe. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase). The reaction is typically complete within 4-8 hours.

  • Cooling & Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour. The product may precipitate.

  • Workup: If the product precipitates, collect it by vacuum filtration, washing with a small amount of cold ethanol. If it remains in solution, carefully reduce the solvent volume in vacuo at a low temperature (<40 °C). The resulting crude solid should be taken immediately to the next step.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water). If the product is colored, a small amount of activated charcoal may be added to the hot solution before filtering and cooling. Dry the final product under vacuum.

Frequently Asked Questions (FAQs)

Q: What is the typical appearance and stability of this compound? A: Pure this compound should be a solid, ranging from off-white to light yellow. It is susceptible to darkening upon exposure to air and light due to oxidation. For long-term storage, it should be kept in a sealed container under an inert atmosphere at low temperatures.

Q: Is this compound basic? A: Yes. The two amino groups are basic and can be protonated by acids to form mono- or di-protonated salts, depending on the pH.[1] This property can be exploited for purification via acid-base extraction.

Q: How can I confirm the structure of my final product? A: Standard analytical techniques should be used for confirmation:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.[5]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as N-H stretches from the amino groups.

References

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Available at: [Link]

  • Molecules. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. Available at: [Link]

  • Taherpour, A. A., et al. (2012). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]

  • ResearchGate. Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). Available at: [Link]

  • ACS Publications. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. Available at: [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]

  • National Institutes of Health (NIH). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • Molecules. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. Available at: [Link]

  • National Institutes of Health (NIH). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • European Patent Office. Process for the preparation of diaminopyridines. Google Patents.
  • ACS Publications. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. Available at: [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. Available at: [Link]

  • National Institutes of Health (NIH). Targeting Valuable Chemical Commodities: Hydrazine‐mediated Diels‐Alder Aromatization of Biobased Furfurals. PMC. Available at: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

  • Gibaud, S., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International Journal of Pharmaceutics. Available at: [Link]

  • National Institutes of Health (NIH). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Egyptian Journal of Chemistry. Available at: [Link]

  • ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available at: [Link]

  • National Institutes of Health (NIH). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. PMC. Available at: [Link]

Sources

Troubleshooting low yield in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridazine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyridazine synthesis. As a core structural motif in numerous pharmaceuticals and agrochemicals, the successful synthesis of the pyridazine ring is crucial for many research and development programs.[1] However, like many heterocyclic syntheses, the path to high yields can be fraught with challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, experience-driven insights to troubleshoot and optimize your synthetic routes. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions to overcome common obstacles.

This document is structured as a series of frequently asked questions (FAQs) that directly address specific issues encountered in the lab. Our focus will be on the most prevalent method for pyridazine synthesis: the condensation of a 1,4-dicarbonyl compound with hydrazine.[1][2]

Part 1: Foundational Troubleshooting & FAQs

This section addresses the initial, high-level questions that arise when a reaction performs poorly.

Q1: My initial attempts at pyridazine synthesis have resulted in extremely low yields (<20%). Where should I start my investigation?

A1: A significant deviation from expected yields typically points to a fundamental issue with one of three areas: 1) Reagent Quality, 2) Reaction Conditions, or 3) Product Instability/Workup Losses.

  • Reagent Quality: The two key starting materials are the 1,4-dicarbonyl and hydrazine. Hydrazine, particularly hydrazine hydrate, can degrade over time. It is highly hygroscopic and can be oxidized by atmospheric oxygen. Using an old or improperly stored bottle is a frequent cause of reaction failure. Similarly, the 1,4-dicarbonyl compound must be pure; impurities can lead to competing side reactions.

  • Reaction Conditions: The condensation reaction is highly sensitive to temperature, solvent, and pH. Harsh conditions, such as excessively high temperatures or strongly acidic environments, can cause degradation of starting materials or the desired product.[3] Conversely, conditions that are too mild may result in an incomplete reaction.

  • Workup & Purification: Pyridazines, being nitrogenous heterocycles, can be basic and may have higher water solubility than expected, leading to losses during aqueous extractions. They can also be sensitive to strong acids or bases used in the workup. Finally, isolating the final product can be challenging, and significant material can be lost during purification if the incorrect method is chosen.[4]

A logical first step is to verify the integrity of your starting materials before exhaustively re-optimizing the reaction conditions.

Q2: How can I assess the quality of my hydrazine hydrate?

A2: Titration is the most reliable method to determine the concentration of a hydrazine hydrate solution. A simple acid-base titration with a standardized solution of HCl using a suitable indicator can provide an accurate molarity. Alternatively, an iodometric titration can be employed. For routine checks, ensure the solution is colorless; a yellow tint can indicate oxidative degradation. Whenever in doubt, opening a fresh bottle or purifying the existing stock by distillation is the best practice. The quality of this reagent is paramount, as impure hydrazine is a primary cause of low yields.[5]

Q3: My TLC analysis shows a complex mixture of products. What are the most common side reactions?

A3: In the synthesis from 1,4-dicarbonyls, several side products can form:

  • Incomplete Condensation: You may isolate hydrazone intermediates, where hydrazine has reacted with only one of the two carbonyl groups.

  • Furan Byproducts: Under acidic conditions, the 1,4-dicarbonyl can undergo an intramolecular cyclization and dehydration to form a furan derivative.[3] This is a classic side reaction in the analogous Paal-Knorr pyrrole synthesis and is mechanistically plausible here.

  • Over-oxidation/Decomposition: If the reaction involves a subsequent oxidation step to form the aromatic pyridazine from a dihydropyridazine intermediate, harsh oxidizing agents or conditions can lead to ring-opening or other decomposition pathways.[6]

  • Polymerization: Under certain conditions, uncontrolled polymerization can occur, especially if the reaction is run at a high concentration or temperature.[7]

Part 2: Optimizing the 1,4-Dicarbonyl and Hydrazine Condensation

This is the most common and versatile method for forming the pyridazine core. Understanding its nuances is key to achieving high yields.

Q4: Can you explain the reaction mechanism? Identifying the rate-limiting step would help my optimization.

A4: Certainly. The reaction proceeds via a variation of the Paal-Knorr synthesis.[8][9] The mechanism involves two key stages: initial condensation to form a cyclic intermediate, followed by dehydration and aromatization.

  • Nucleophilic Attack: The reaction begins with the nucleophilic attack of one nitrogen atom of hydrazine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.

  • Cyclization: This is followed by an intramolecular nucleophilic attack by the second nitrogen atom on the remaining carbonyl group. This ring-closing step is often the rate-determining step of the entire sequence.[8]

  • Dehydration & Aromatization: The resulting cyclic di-hemiaminal intermediate is unstable and readily eliminates two molecules of water to form the stable aromatic pyridazine ring. If a saturated 1,4-diketone is used, this step yields a dihydropyridazine, which must then be oxidized to the final product.[2][6]

The diagram below outlines this mechanistic pathway. The cyclization step is critical; optimizing conditions to favor this intramolecular process over competing intermolecular side reactions (like furan formation or polymerization) is essential for high yield.

Pyridazine Synthesis Mechanism cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Cyclization (Rate-Limiting) cluster_2 Step 3: Aromatization Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hydrazone/ Hemiaminal Intermediate Dicarbonyl->Hemiaminal Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Hemiaminal Cyclic_Intermediate Cyclic Di-hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Attack Pyridazine Pyridazine Product Cyclic_Intermediate->Pyridazine Dehydration Water 2 H₂O TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_tlc Reaction Analysis cluster_optimize Condition Optimization cluster_workup Purification Strategy Start Low Pyridazine Yield CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents TLC Step 2: Analyze Reaction Profile (TLC) CheckReagents->TLC Hydrazine TLC/NMR of Dicarbonyl Titrate/Replace Hydrazine CheckReagents->Hydrazine ImproveWorkup Step 4: Refine Workup & Purification TLC->ImproveWorkup Clean Reaction, Low Isolated Yield Incomplete Incomplete Reaction? TLC->Incomplete SideProducts Side Products? TLC->SideProducts OptimizeCond Step 3: Optimize Reaction Conditions Success Improved Yield OptimizeCond->Success Temp Screen Temperature (RT, 60°C, Reflux) ImproveWorkup->Success Extraction Adjust Extraction pH Use different solvent (DCM, EtOAc) Incomplete->OptimizeCond Yes SideProducts->OptimizeCond Yes Solvent Screen Solvents (EtOH, AcOH, MeCN) Catalyst Add Mild Acid Catalyst (e.g., p-TsOH) Purify Column Chromatography Recrystallization Screen

Caption: A systematic workflow for troubleshooting low yields in pyridazine synthesis.

Part 4: Purification Strategies

Q6: My crude product is a dark oil and won't crystallize. What are the best methods for purifying pyridazines?

A6: This is a common challenge. If direct crystallization fails, column chromatography is the most effective alternative.

  • Column Chromatography: Silica gel is generally effective. Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The basic nature of the pyridazine ring can sometimes cause streaking on silica gel. If this occurs, adding a small amount of triethylamine (~0.5-1%) to the eluent system can neutralize the acidic sites on the silica, leading to much-improved separation. [4]* Liquid-Liquid Extraction: Before chromatography, ensure your extraction procedure is optimal. Pyridazines can sometimes be extracted from an organic layer (like dichloromethane or ethyl acetate) into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer can then be washed with fresh organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extracting will recover the purified pyridazine. [4]* Distillation: For low-boiling point pyridazines, distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities. [4] By methodically addressing potential issues with your reagents, reaction conditions, and purification strategy, you can successfully diagnose and solve the causes of low yield in your pyridazine synthesis.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI Organics. [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate. [Link]

  • Influence of the solvent on reaction yield. ResearchGate. [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of Pyridazine. ChemTube3D. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Pyridazine and its Related Compounds. ResearchGate. [Link]

  • Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • The reported reactions of hydrazine hydrate with pyrimidines. ResearchGate. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Pyridazine - Wikipedia. Wikipedia. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH. [Link]

  • Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! YouTube. [Link]

  • Paal–Knorr synthesis - Wikipedia. Wikipedia. [Link]

  • Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyridazine-4,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of Pyridazine-4,5-diamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. This compound and its derivatives are crucial building blocks in medicinal chemistry, serving as precursors for a variety of biologically active molecules.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome experimental hurdles and achieve optimal reaction outcomes.

I. Core Principles in the Synthesis of this compound Derivatives

The successful synthesis of this compound derivatives hinges on a foundational understanding of the core reaction mechanisms. The most common synthetic routes involve the cyclization of a suitable precursor with hydrazine or a hydrazine derivative.[3][4][5] Key to a successful synthesis is the careful control of reaction parameters to favor the desired product and minimize the formation of side products.

A general workflow for the synthesis of pyridazine derivatives is depicted below:

Synthesis_Workflow Start Starting Materials (e.g., dicarbonyl compounds) Reaction Cyclization Reaction (with Hydrazine derivative) Start->Reaction Solvent, Catalyst, Temp. Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure this compound Derivative Characterization->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound derivatives.

Q1: What are the most common starting materials for the synthesis of the pyridazine ring?

A1: The standard method for synthesizing the pyridazine ring involves the reaction of hydrazine with 1,4-dicarbonyl compounds or their equivalents.[3] Unsaturated 1,4-diketones can directly yield the aromatic pyridazine ring system.[3] Other approaches utilize the cyclization of o-acylpyridinecarboxylic acids or their derivatives with hydrazine.[4]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product. It is advisable to use a combination of visualization techniques, such as UV light and a staining agent (e.g., potassium permanganate), to ensure all spots are visible. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.

Q3: What are the typical spectroscopic signatures I should look for to confirm the formation of my this compound derivative?

A3:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the pyridazine ring, as well as signals for the amine protons. The chemical shifts of the amine protons can be broad and may shift with concentration and solvent.

  • ¹³C NMR: The spectrum should show the expected number of signals for the carbon atoms in the pyridazine ring and any substituents.

  • IR Spectroscopy: Look for N-H stretching vibrations for the amine groups, typically in the range of 3200-3500 cm⁻¹.[5] Aromatic C=C and C=N stretching vibrations will also be present in the fingerprint region.[5]

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of your target compound should be observed.

III. Troubleshooting Guide

This section provides a detailed guide to troubleshooting common issues encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Product Yield

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Rationale
Incorrect Reaction Temperature Reactions forming pyridazine rings can be sensitive to temperature. Too low a temperature may lead to an impractically slow reaction rate, while too high a temperature can cause decomposition of starting materials or products. Action: Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, reflux).
Inefficient Catalyst or Reagent The choice of catalyst or condensing agent is crucial. For example, some reactions may require an acid or base catalyst to proceed efficiently. Action: Screen different catalysts (e.g., acetic acid, p-toluenesulfonic acid) or consider using a different hydrazine source (e.g., hydrazine hydrate vs. anhydrous hydrazine).
Poor Quality Starting Materials Impurities in starting materials can inhibit the reaction or lead to unwanted side products. Action: Ensure the purity of your starting materials using techniques like NMR or melting point determination. If necessary, purify the starting materials before use.
Atmospheric Moisture or Oxygen Some reagents, particularly organometallics or certain catalysts, may be sensitive to air or moisture. Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Issue 2: Formation of Multiple Products or Impurities

Potential Causes & Solutions

Caption: A decision tree for troubleshooting the formation of multiple products.

Potential Cause Troubleshooting Steps & Rationale
Incomplete Cyclization The reaction may stop at an intermediate stage, such as a hydrazone, without proceeding to the final cyclized pyridazine. Action: Increase the reaction time or temperature. The addition of a dehydrating agent (e.g., molecular sieves) may also promote cyclization.
Side Reactions of Hydrazine Hydrazine is a strong nucleophile and can participate in other reactions. For example, it can act as a reducing agent. Action: Carefully control the stoichiometry of the reactants. Adding the hydrazine dropwise to the reaction mixture can sometimes minimize side reactions.
Formation of Positional Isomers If the dicarbonyl precursor is unsymmetrical, the cyclization with hydrazine can potentially lead to the formation of two different positional isomers. Action: The regioselectivity of the cyclization can sometimes be influenced by the reaction conditions (e.g., solvent, pH). It may be necessary to separate the isomers chromatographically.
Issue 3: Difficulties in Product Purification

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Rationale
High Polarity of the Product The presence of two amino groups makes this compound derivatives quite polar, which can lead to streaking on silica gel columns and poor separation. Action: Consider using a different stationary phase for chromatography, such as alumina or a C18 reversed-phase column.[6] Adding a small amount of a basic modifier, like triethylamine, to the eluent can help to reduce tailing on silica gel.[6]
Product is a Stubborn Oil Sometimes the final product may be a viscous oil that is difficult to handle and purify. Action: Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or by dissolving the oil in a minimal amount of a hot solvent and allowing it to cool slowly. Trituration with a non-polar solvent like hexane can also sometimes solidify an oil.
Co-elution with Impurities An impurity may have a similar polarity to the desired product, making separation by chromatography challenging. Action: Try different solvent systems for chromatography to alter the selectivity. If chromatography is ineffective, consider recrystallization from a suitable solvent or solvent mixture.

IV. Experimental Protocols

General Procedure for the Synthesis of a this compound Derivative

This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1 equivalent) and a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure this compound derivative.

V. References

  • Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]

  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. (2014, November 1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. (n.d.). Liberty University. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). Molecules. [Link]

  • Pyridazine synthesis, optimization, mechanism and scope. (n.d.). ResearchGate. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2010, March 12). Molecules. [Link]

  • Diazines. (n.d.). [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). Molecules. [Link]

  • Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024, May 30). Iraqi Journal of Science. [Link]

  • Synthesis and fluorescence of chiral pyridazine amine of squaic acid and its copper complex. (n.d.). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. (n.d.). ResearchGate. [Link]

  • Diazine group. (n.d.). SlideShare. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). Molecules. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). WUR eDepot. [Link]

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (n.d.). Bioconjugate Chemistry. [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. [Link]

  • Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2025, August 7). ResearchGate. [Link]

  • Melamine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Pyridazine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Pyridazine-4,5-diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. We understand that realizing the full synthetic potential of this compound can be hampered by practical challenges, most notably its solubility. This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you navigate and overcome these issues effectively in your experimental workflows.

Section 1: Foundational Knowledge - Understanding the Molecule's Behavior

A clear understanding of the physicochemical properties of this compound is the foundation for troubleshooting its solubility. Its structure, featuring a polar pyridazine core and two amino groups, dictates its interactions with various solvents.

FAQ 1: What are the key chemical properties of this compound that influence its solubility?

The solubility of this compound is governed by a combination of its structural features:

  • Hydrogen Bonding: The primary drivers of its solubility are the two amino groups (-NH₂) and the two nitrogen atoms within the pyridazine ring. These sites can act as both hydrogen bond donors and acceptors, allowing for strong interactions with polar protic solvents like water.[1]

  • Polarity and Dipole Moment: The pyridazine ring is a π-deficient heteroaromatic system, giving it a significant dipole moment.[2] This inherent polarity contributes to its affinity for polar solvents.

  • Basicity and pKa: The amino groups and ring nitrogens are basic and can accept protons in acidic conditions.[1] This property is critical, as it means the molecule can be protonated to form a more soluble salt at a lower pH. While the specific pKa for this compound is not readily published, the parent pyridazine has a pKa of approximately 2.24, and the addition of amino groups is known to enhance basicity.[2][3][4]

Data Summary: Solubility Profile of this compound

The following table summarizes the known and predicted solubility characteristics of this compound in common laboratory solvents.

Solvent ClassExample SolventsSolubility Profile
Polar Protic Water, Ethanol, MethanolModerate to High. Calculated water solubility is approximately 83.5 mg/mL.[1] It exhibits some solubility in alcohols, though generally less than in water.[1] The ability to form strong hydrogen bonds is key here.
Polar Aprotic DMSO, DMF, DMAHigh. The compound shows substantial solubility in these solvents, which can effectively solvate its polar structure.[1]
Nonpolar Aprotic Hexane, Toluene, BenzeneVery Low / Insoluble. The polar nature of the molecule prevents meaningful interaction with nonpolar solvents.[1][5]

Section 2: Basic Troubleshooting - Common Solubility Issues

This section addresses the most frequent problems encountered when attempting to dissolve this compound for use in reactions or assays.

FAQ 2: My this compound won't dissolve in an aqueous buffer. What are the first steps?

If you are facing difficulty dissolving the compound directly in an aqueous buffer, it is likely due to exceeding its intrinsic solubility limit at a given pH and temperature.

Causality: At neutral pH, the compound exists primarily in its free base form, which has a finite solubility. Simply adding more solid to the buffer will not result in a higher concentration once this limit is reached.

Troubleshooting Workflow:

  • Verify Concentration: Confirm that your target concentration is not above the reported solubility limit of ~83.5 mg/mL.[1] For many biological assays, much lower concentrations are needed.

  • Apply Gentle Heat: Gently warm the solution to 40-50°C. Solubility of solids typically increases with temperature.[6] Caution: Do not boil, as the compound can decompose at elevated temperatures (>250°C).[1]

  • Increase Agitation: Use a vortex mixer or a magnetic stirrer to increase the rate of dissolution. For stubborn particles, sonication in an ultrasonic bath for 5-10 minute intervals can be highly effective at breaking down aggregates and increasing the surface area for solvation.[7][8]

  • Re-evaluate pH: If the above steps fail, the pH of your buffer is the next critical parameter to address. Proceed to Section 3 for advanced pH modification strategies.

FAQ 3: I prepared a stock solution in DMSO, but it precipitates when added to my aqueous buffer. How can I prevent this?

This is a classic laboratory phenomenon known as "solvent crashing" or precipitation.

Causality: this compound is highly soluble in 100% DMSO.[1] When you introduce this concentrated DMSO stock into an aqueous buffer, you are rapidly changing the solvent environment. The compound is now in a mixed solvent system where its solubility is much lower, causing it to precipitate out of the solution.

Below is a decision workflow to mitigate this issue.

G start Start: DMSO stock precipitates in aqueous buffer q1 Is the final concentration of this compound as low as possible? start->q1 sol1 Action: Lower the final concentration in the assay. q1->sol1 No q2 Can the experiment tolerate a higher % of organic solvent? q1->q2 Yes sol1->q2 sol2 Action: Increase the final % of DMSO (e.g., from 0.5% to 2%). Check experimental tolerance. q2->sol2 Yes sol3 Action: Add the DMSO stock slowly to the buffer while vigorously vortexing. q2->sol3 No end Result: Stable aqueous working solution sol2->end sol4 Action: Use an intermediate, water-miscible solvent like Ethanol or isopropanol. sol3->sol4 Still precipitates sol3->end Solves issue sol4->end

Caption: Decision workflow for resolving precipitation from DMSO stock solutions.

Section 3: Advanced Strategies for Enhancing Aqueous Solubility

When basic methods are insufficient, chemical modification of the solvent system or the compound itself is required.

FAQ 4: How can I use pH modification to dissolve this compound in an aqueous buffer?

This is the most powerful and scientifically sound method for enhancing the aqueous solubility of this compound.

Causality: By lowering the pH of the aqueous solvent, you introduce an excess of protons (H⁺). The basic nitrogen atoms on the this compound molecule act as proton acceptors.[1] This protonation converts the neutral free base into a cationic salt (e.g., a hydrochloride salt). This ionic form has much stronger and more favorable interactions with water molecules, leading to a dramatic increase in solubility.[2][9]

G cluster_0 Higher pH (e.g., 7.4) cluster_1 Lower pH (e.g., < 5) Compound_Neutral This compound (Free Base) Low Aqueous Solubility Compound_Protonated Protonated Species (Cationic Salt) High Aqueous Solubility Compound_Neutral->Compound_Protonated + H⁺ - H⁺

Caption: pH-dependent equilibrium of this compound and its effect on solubility.

Experimental Protocol: Solution Preparation via pH Adjustment

This protocol details how to prepare a 10 mg/mL stock solution in an aqueous buffer.

  • Materials:

    • This compound (solid)

    • Desired aqueous buffer (e.g., PBS, TRIS)

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • Calibrated pH meter

    • Volumetric flask and magnetic stirrer

  • Procedure:

    • Weigh the required amount of this compound and add it to a beaker containing ~80% of the final desired volume of your buffer.

    • Begin stirring the suspension with a magnetic stir bar.

    • Slowly add 1 M HCl dropwise to the suspension. Monitor the pH continuously.

    • As the pH decreases, you will observe the solid begin to dissolve. Continue adding HCl until all the solid has completely dissolved. The solution should become clear. Note the final pH.

    • Self-Validation: If the compound precipitates upon addition of a small amount of 1M NaOH, it confirms that the dissolution is pH-dependent.

    • Once fully dissolved, carefully adjust the pH back up to the desired level for your experiment using 1 M NaOH, if necessary. Be aware that solubility may decrease as you approach neutral pH, so do not raise the pH too high.

    • Transfer the clear solution to a volumetric flask and add the buffer to reach the final volume.

FAQ 5: What is co-solvency and how can I apply it?

Co-solvency is a technique where a water-miscible organic solvent (a co-solvent) is added to an aqueous system to increase the solubility of a poorly soluble compound.[7][9]

Causality: The co-solvent reduces the polarity of the water and can disrupt water's hydrogen-bonding network, making it a more favorable environment for the organic solute. For this compound, co-solvents like ethanol or DMSO can bridge the polarity gap between the compound and the aqueous phase.

Application: A common approach is to prepare a high-concentration stock in a co-solvent like ethanol and then dilute it into the aqueous buffer. The key is to find a final co-solvent percentage that keeps the compound in solution while being tolerated by your experimental system (e.g., <5% ethanol for many cell-based assays).

Section 4: Stability and Handling

Proper handling and storage are crucial to ensure the integrity of your compound and the reproducibility of your results.

FAQ 6: Are there stability concerns when storing solutions of this compound?

Yes, several factors can affect the stability of the compound in solution:

  • Photostability: Similar to other aromatic heterocycles, pyridazines can be sensitive to light.[10] It is best practice to store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, which can prevent photochemical degradation.

  • pH Stability: While acidic conditions improve solubility, extremely low or high pH can lead to hydrolysis or degradation over long periods. It is recommended to prepare fresh acidic stocks or neutralize them for storage if possible.

  • Thermal Stability: While the solid is stable at high temperatures, long-term storage of solutions at elevated temperatures is not recommended. For long-term storage, keep solutions at 4°C or frozen at -20°C.[1]

References

  • Solubility of Things. Pyridazine. [Link]

  • ChemSynthesis. (2025, May 20). 4,5-pyridazinediamine. [Link]

  • Cheméo. Chemical Properties of Pyridazine (CAS 289-80-5). [Link]

  • PubChem. Pyrimido[4,5-d]pyridazine. [Link]

  • Slideshare. (2014, November 25). Methods of solubility enhancements. [Link]

  • Bamborough, P. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(8), 1346–1373. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 16(2). [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Iranian Journal of Chemistry. (2012). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Wikipedia. Pyridazine. [Link]

Sources

Technical Support Center: Characterization of Impurities in Pyridazine-4,5-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Pyridazine-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with the synthesis and purification of this important heterocyclic compound. In the following sections, we will delve into the primary synthesis routes, the identification and characterization of potential impurities, and provide troubleshooting guidance in a practical question-and-answer format. Our goal is to equip you with the knowledge to anticipate, identify, and resolve issues that may arise during your experimental work, ensuring the integrity and purity of your final product.

I. Overview of Synthetic Strategies for this compound

The synthesis of this compound can be approached through several pathways. A prevalent and effective method involves the reduction of 4,5-dicyanopyridazine. This precursor is typically synthesized from pyridazine-4,5-dicarboxamide through dehydration.[1] Another potential route, though less commonly detailed in readily available literature, could involve the amination of a di-halogenated pyridazine, such as 4,5-dichloropyridazine. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[2][3][4]

The choice of synthetic route will invariably influence the impurity profile of the final product. Understanding the starting materials, intermediates, and potential side reactions of your chosen method is the first critical step in effective impurity characterization.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis and analysis of this compound.

Synthesis and Purification

Question 1: My reduction of 4,5-dicyanopyridazine to this compound is resulting in a complex mixture of products with low yield of the desired compound. What are the likely side reactions and how can I mitigate them?

Answer:

The reduction of aromatic dinitriles is a powerful transformation, but it can be prone to several side reactions, leading to a complex product mixture. The primary culprits are often incomplete reduction and hydrolysis of the nitrile or intermediate imine functionalities.

Potential Impurities and Their Formation:

  • Impurity A: 4-Amino-5-cyanopyridazine: This is a product of incomplete reduction, where only one of the two nitrile groups is converted to an amine.

  • Impurity B: Pyridazine-4,5-dicarboxamide: This can arise if the nitrile groups undergo hydrolysis during the reaction or work-up. This is more likely if your reaction conditions are not strictly anhydrous or if the work-up involves prolonged exposure to acidic or basic aqueous solutions.

  • Impurity C: 4-Amino-5-carboxamidopyridazine: A combination of partial reduction and partial hydrolysis can lead to this impurity.

  • Starting Material: 4,5-Dicyanopyridazine: Incomplete conversion will result in the presence of the starting material in your crude product.

Causality and Experimental Choices:

The choice of reducing agent and reaction conditions is critical to minimize these side products.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Nickel): This is a common method for nitrile reduction.

    • Catalyst Poisoning: The nitrogen atoms in the pyridazine ring and the amine products can coordinate to the metal catalyst, leading to deactivation and incomplete reaction.

    • Solvent Choice: Protic solvents like ethanol or methanol are typically used. Ensure they are of high purity and anhydrous to minimize hydrolysis. The presence of ammonia in the reaction mixture can sometimes suppress the formation of secondary amines (though less of a concern in this specific synthesis) and help maintain catalyst activity.

  • Chemical Reduction (e.g., LiAlH₄, NaBH₄/CoCl₂):

    • Harsh Conditions: Strong hydride reagents like LiAlH₄ can be very effective but may also lead to over-reduction or side reactions if not carefully controlled. The work-up for these reactions often involves aqueous acid or base, which can promote hydrolysis if not performed quickly and at low temperatures.

Troubleshooting Steps:

  • Optimize Catalyst and Loading: For catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂, Raney Ni) and vary the catalyst loading. A higher loading may be necessary to drive the reaction to completion.

  • Control Reaction Parameters: Carefully control temperature and pressure during hydrogenation. Higher pressures of hydrogen can improve the rate of reduction. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that might favor side reactions.

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize hydrolysis, especially when using hydride reducing agents.

  • Careful Work-up: During the work-up, minimize the contact time with aqueous acidic or basic solutions and maintain low temperatures to prevent hydrolysis of any remaining nitrile groups or intermediate imines.

  • Purification Strategy: Purification can be challenging due to the polarity of the diamine and potential impurities.[2] Column chromatography on silica gel may lead to tailing or decomposition due to the basic nature of the pyridazine nitrogens.[2] Consider using deactivated (neutral) silica or alumina. Recrystallization from a suitable solvent system is often a more effective purification method for this type of compound.

Question 2: I am attempting to synthesize this compound via nucleophilic aromatic substitution on 4,5-dichloropyridazine with ammonia, but the reaction is sluggish and gives multiple products. How can I improve this reaction?

Answer:

Nucleophilic aromatic substitution (SNAr) on di-halogenated pyridazines can be a viable route, but it presents challenges related to reactivity and regioselectivity (though less of a concern for the symmetrical 4,5-dichloro isomer).

Potential Issues and Impurities:

  • Low Reactivity: While the pyridazine ring is electron-deficient, the reactivity of chloro- leaving groups can be moderate.[2]

  • Impurity D: 4-Amino-5-chloropyridazine: This is the product of mono-substitution, where only one of the chlorine atoms has been displaced by ammonia. This is a very likely impurity if the reaction does not go to completion.

  • Impurity E: 4,5-Dihydroxypyridazine or 4-Amino-5-hydroxypyridazine: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxy-substituted byproducts, especially at elevated temperatures.

Causality and Experimental Choices:

  • Reaction Conditions: SNAr reactions with ammonia often require elevated temperatures and pressures (using a sealed reaction vessel) to proceed at a reasonable rate.

  • Ammonia Source: Using aqueous ammonia can introduce water, leading to hydrolysis side products. Using a solution of ammonia in an organic solvent (e.g., methanol, dioxane) or anhydrous ammonia gas is preferable.

  • Catalysis: In some cases, copper catalysis can facilitate amination reactions on halo-aromatics.

Troubleshooting Steps:

  • Increase Reaction Temperature and Pressure: Use a sealed tube or an autoclave to safely heat the reaction mixture to temperatures in the range of 120-180 °C. Monitor the internal pressure carefully.

  • Use Anhydrous Ammonia: Employ a solution of ammonia in an appropriate organic solvent or use anhydrous ammonia gas bubbled through the reaction mixture to avoid hydrolysis side products.

  • Screen Solvents: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMAc, or NMP are often effective for SNAr reactions.

  • Consider a Catalyst: Investigate the use of a copper(I) catalyst, such as CuI, in the presence of a ligand like L-proline or a diamine, which can facilitate the amination process.

  • Monitor Reaction Progress: Use LC-MS to monitor the disappearance of the starting material and the mono-substituted intermediate, and the formation of the desired di-substituted product to determine the optimal reaction time.

III. Analytical Characterization of Impurities

Accurate identification and quantification of impurities are essential for quality control. A multi-faceted analytical approach is recommended.[5]

Data Presentation: Analytical Techniques for Impurity Profiling

Analytical TechniquePrincipleApplication in this compound SynthesisAdvantagesLimitations
HPLC-UV/MS Chromatographic separation based on polarity, coupled with UV detection and mass spectrometry.Primary tool for separating and quantifying the desired product and polar impurities like A, B, C, and D. MS provides molecular weight information for identification.High resolution, sensitive, provides structural information (MS).[5]Requires impurities to have a UV chromophore for UV detection.
GC-MS Chromatographic separation based on boiling point and mass-to-charge ratio.Useful for identifying more volatile, less polar starting materials or byproducts. May not be suitable for the highly polar diamine product.High sensitivity, excellent for volatile impurities, provides structural information.[5]Not suitable for non-volatile or thermally labile compounds.[5]
NMR Spectroscopy (¹H, ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information for the final product and for the characterization of isolated impurities. Can be used to determine the position of substituents.Unambiguous structure elucidation.Lower sensitivity compared to MS, requires pure samples for full characterization.
Experimental Protocols: Analytical Methods

High-Performance Liquid Chromatography (HPLC-MS)

  • Instrumentation: A standard HPLC system with a UV detector and coupled to a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm and MS in positive ion mode.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound or isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) as needed for full structural assignment.

IV. Visualization of Workflows

Impurity Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity detected during the synthesis of this compound.

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_detection Impurity Detection cluster_hypothesis Hypothesis Generation cluster_confirmation Structure Confirmation synthesis Crude this compound hplc_ms HPLC-MS Analysis synthesis->hplc_ms Sample impurity_peak Unknown Peak Detected hplc_ms->impurity_peak mw_determination Determine Molecular Weight (MS) impurity_peak->mw_determination propose_structures Propose Potential Structures mw_determination->propose_structures MW data isolation Isolate Impurity (Prep-HPLC) propose_structures->isolation nmr NMR Analysis (1H, 13C, 2D) isolation->nmr confirmation Confirm Structure nmr->confirmation

Caption: Workflow for the identification of impurities.

Logical Relationship of Potential Impurities in Nitrile Reduction

The following diagram illustrates the relationship between the starting material, desired product, and key potential impurities during the reduction of 4,5-dicyanopyridazine.

Nitrile_Reduction_Impurities cluster_impurities Potential Impurities start 4,5-Dicyanopyridazine (Starting Material) impA Impurity A: 4-Amino-5-cyanopyridazine (Incomplete Reduction) start->impA Partial Reduction impB Impurity B: Pyridazine-4,5-dicarboxamide (Hydrolysis) start->impB Hydrolysis product This compound (Desired Product) impA->product Further Reduction impC Impurity C: 4-Amino-5-carboxamidopyridazine (Partial Reduction & Hydrolysis) impA->impC Hydrolysis

Caption: Potential impurities in nitrile reduction.

V. References

  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.

  • Molecules. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. RepositóriUM. [Link]

  • MDPI. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. MDPI. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University.

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Google Patents. (n.d.). US6172227B1 - 4,5-diaminopyrimidine derivatives and a method for the preparation thereof. Google Patents.

  • BenchChem. (2025). An In-depth Technical Guide to Nucleophilic Substitution Reactions on the Pyridine Ring of Methyl 6-methylnicotinate. BenchChem.

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • BenchChem. (2025). A Comparative Guide to the NMR and Mass Spectrometry Analysis of Novel Pyridazinones. BenchChem.

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of Pyridazine Derivatives through the Unexpected Intermediate 5-Amino-4-Cyano-2,3-Dihydro-Furan-2,3-Disulfonic Acid Disodium Salt. ResearchGate. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • PubMed. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed. [Link]

  • ResearchGate. (2024). (PDF) Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. [Link]

  • National Institutes of Health. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Pyridazine. Wikipedia. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. ResearchGate. [Link]

  • Google Patents. (n.d.). DE4234885A1 - Process for the preparation of 4,5-diaminopyrazole derivatives, their use for dyeing hair and new pyrazole derivatives. Google Patents.

Sources

Preventing degradation of "Pyridazine-4,5-diamine" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridazine-4,5-diamine

Document ID: PDC-TSG-2026-01 Version: 1.0 Last Updated: January 12, 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who utilize this compound (CAS No. 28682-70-4). The stability and purity of this compound are paramount for the synthesis of novel heterocyclic compounds and for ensuring the reliability of downstream biological and pharmacological studies.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to prevent, identify, and address the degradation of this compound during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and storage of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is 2-8°C (refrigerated). It is crucial to protect the compound from light, moisture, and atmospheric oxygen, as aromatic diamines are susceptible to oxidation and hygroscopicity. While stable under normal room temperature conditions when protected from light, refrigerated storage is a best practice to minimize any potential for slow degradation over extended periods.[2]

Q2: How does exposure to air and light affect the compound?

A2: this compound, like many aromatic amines, is prone to oxidation upon exposure to air and light. This degradation is often visually indicated by a color change, typically from an off-white or light yellow solid to a darker yellow, brown, or even purplish hue. This is due to the formation of oxidized, polymeric species. The amino groups are particularly susceptible to oxidation, which can compromise the compound's purity and reactivity in subsequent synthetic steps.

Q3: Is this compound sensitive to moisture?

A3: Yes. The compound is hygroscopic and will absorb moisture from the atmosphere. The presence of water can accelerate degradation pathways and may interfere with reactions where anhydrous conditions are required. Always handle the compound in a dry environment, such as a glove box or under a stream of dry inert gas.

Q4: Can I store this compound in solution? If so, what is the best solvent and what are the conditions?

A4: Storing this compound in solution is generally not recommended for long periods due to increased reactivity and potential for solvent-mediated degradation. If short-term storage in solution is necessary (e.g., for a stock solution), use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The solution should be stored under an inert atmosphere at -20°C and protected from light. Before use, it is critical to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Q5: What are the signs of degradation I should look for?

A5:

  • Visual Inspection: A noticeable change from its initial color (typically a white to pale yellow solid) to yellow, brown, or dark purple.

  • Solubility Issues: The degraded product may exhibit decreased solubility in solvents where it was previously soluble.

  • Analytical Confirmation: The most definitive way to detect degradation is through analytical techniques. A purity check via High-Performance Liquid Chromatography (HPLC) will show the appearance of new impurity peaks, while Nuclear Magnetic Resonance (NMR) spectroscopy may show additional, unidentifiable signals or a decrease in the relative integration of the parent compound's protons.[1]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound.

Issue 1: Compound has changed color during storage.
  • Probable Cause: Oxidation due to exposure to air and/or light. The container seal may have been compromised, or the compound was not stored under an inert atmosphere.

  • Troubleshooting Steps:

    • Assess Purity: Do not assume the material is unusable. The color change may be due to minor surface oxidation. Perform a purity analysis using HPLC or ¹H NMR to quantify the extent of degradation.[1]

    • Purification (If Necessary): If purity has dropped below an acceptable level for your application, recrystallization may be a viable purification method. Select a suitable solvent system (e.g., ethanol/water, toluene) based on solubility tests.

    • Review Storage Protocol: Ensure future storage adheres strictly to recommended conditions: tightly sealed opaque vials, purged with inert gas (argon or nitrogen), and stored at 2-8°C.

Issue 2: Inconsistent or poor yields in subsequent reactions.
  • Probable Cause: Reduced purity of the this compound starting material. Degradation products can act as impurities that may inhibit or participate in side reactions, lowering the yield of the desired product.

  • Troubleshooting Workflow:

G start Inconsistent/Poor Reaction Yields check_purity Step 1: Confirm Purity of this compound (Use HPLC or qNMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure troubleshoot_reaction Step 2: Troubleshoot Other Reaction Parameters (Reagents, Conditions, Solvent) is_pure->troubleshoot_reaction Yes purify Step 2: Purify the Reagent (e.g., Recrystallization) is_pure->purify No end Proceed with Reaction troubleshoot_reaction->end reorder Step 3: Procure New, High-Purity Lot purify->reorder Purification Fails or is Impractical purify->end Purity Confirmed Post-Purification reorder->end

Sources

Technical Support Center: Pyridazine-4,5-diamine Reaction Mechanism Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine-4,5-diamine. This guide is designed to address the common challenges encountered when elucidating the reaction mechanisms of this versatile heterocyclic compound. Here, we provide field-proven insights and troubleshooting protocols to navigate the complexities of its reactivity, particularly in condensation reactions.

Introduction: The Enigmatic Reactivity of this compound

This compound is a pivotal building block in medicinal chemistry, primarily for the synthesis of fused heterocyclic systems like pteridines and other polyazaheterocycles.[1] Its two adjacent, nucleophilic amino groups offer a unique platform for constructing complex molecular architectures. However, this same reactivity presents significant challenges in controlling reaction pathways and elucidating mechanisms. The two amino groups can exhibit differential reactivity, leading to issues with regioselectivity, the formation of complex product mixtures, and the presence of elusive intermediates.

This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring more efficient and predictable outcomes in your research.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the experimental investigation of this compound reactions.

Q1: My condensation reaction with an unsymmetrical dicarbonyl compound is yielding a mixture of regioisomers. How can I control the regioselectivity?

A1: This is a classic challenge. The relative nucleophilicity of the two amino groups in this compound is subtly influenced by the electronic effects of the pyridazine ring nitrogens. To control regioselectivity, consider the following strategies:

  • Stepwise Condensation: Instead of a one-pot reaction, consider a stepwise approach. Protect one of the amino groups, perform the condensation with the first carbonyl group, deprotect, and then execute the second cyclization. This provides unambiguous control over the final product's regiochemistry.

  • pH Optimization: The pH of the reaction medium can modulate the protonation state of the diamine and the dicarbonyl compound, thereby influencing which amine attacks which carbonyl first. A systematic pH screen is highly recommended. Generally, mildly acidic conditions can favor the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.[2]

  • Steric Hindrance: Introduce a bulky substituent on the pyridazine ring or the dicarbonyl compound to sterically direct the initial condensation to the less hindered position.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies of the competing pathways. Experiment with a range of solvents from polar protic (e.g., ethanol, acetic acid) to polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene, dioxane).

Q2: I am observing a significant amount of a dark, insoluble material (tar) in my reaction, leading to low yields of the desired product. What is causing this and how can I prevent it?

A2: Tar formation is often due to polymerization or degradation of starting materials or reactive intermediates under harsh reaction conditions. Here’s how to troubleshoot:

  • Lower the Reaction Temperature: Many condensation reactions involving this compound are exothermic. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce side reactions.

  • Inert Atmosphere: this compound and its reaction intermediates can be sensitive to oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Control the Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of either the diamine or the dicarbonyl compound can lead to side reactions and polymerization.

  • Gradual Addition: Instead of adding all reactants at once, try a slow, dropwise addition of one reactant to the other. This maintains a low concentration of the added reactant, minimizing self-condensation and other side reactions.

Q3: The characterization of my final product is ambiguous. How can I definitively determine the structure and regiochemistry?

A3: Unambiguous structure elucidation is critical. A combination of spectroscopic techniques is essential:

  • Nuclear Magnetic Resonance (NMR):

    • 1D NMR (¹H and ¹³C): Provides initial structural information.

    • 2D NMR (COSY, HSQC, HMBC): These are powerful tools for establishing connectivity. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for determining the regiochemistry by identifying long-range couplings between protons and carbons. For instance, a correlation between a proton on a substituent and a carbon atom in the pyridazine ring can confirm the point of attachment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides the most definitive structural proof.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O, N-H) and confirming the progress of the reaction.[3]

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step protocols for addressing specific experimental challenges.

Guide 1: Investigating and Controlling Regioselectivity in Pteridine Synthesis

The synthesis of pteridines from this compound and a 1,2-dicarbonyl compound is a cornerstone reaction, but one that is often plagued by a lack of regioselectivity.[1]

Workflow for Regioselectivity Investigation:

G cluster_0 Initial Reaction & Analysis cluster_1 Optimization Strategies cluster_2 Definitive Elucidation start Run initial condensation of this compound with unsymmetrical dicarbonyl analyze Analyze crude product by LC-MS and ¹H NMR start->analyze isomers Observe mixture of regioisomers? analyze->isomers ph_screen Perform pH screen (e.g., pH 3-8) isomers->ph_screen Yes temp_screen Vary reaction temperature (e.g., 0°C, RT, 50°C, 80°C) isomers->temp_screen Yes solvent_screen Screen different solvents (polar/apolar, protic/aprotic) isomers->solvent_screen Yes analyze_opt Analyze each condition by LC to determine isomer ratio ph_screen->analyze_opt temp_screen->analyze_opt solvent_screen->analyze_opt isolate Isolate major isomer by chromatography analyze_opt->isolate Optimal condition found nmr_2d Perform 2D NMR (HMBC, NOESY) on isolated isomer isolate->nmr_2d crystal Attempt crystallization for X-ray analysis isolate->crystal structure Confirm structure nmr_2d->structure crystal->structure

Caption: Workflow for troubleshooting regioselectivity.

Detailed Protocol for pH Screening:

  • Setup: Prepare a series of small-scale reactions (e.g., 0.1 mmol) in parallel.

  • Buffers: Use appropriate buffers to maintain a constant pH (e.g., acetate for pH 3-5, phosphate for pH 6-8).

  • Reaction: Dissolve this compound in the buffered solvent. Add the dicarbonyl compound.

  • Monitoring: Stir the reactions at a constant temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, 12, 24 hours).

  • Analysis: Quench the reactions and analyze the crude product mixture by ¹H NMR and/or LC to determine the ratio of the regioisomers.

Parameter Condition A Condition B Condition C Rationale
pH 3.0 (Acetate Buffer)7.0 (Phosphate Buffer)8.5 (Borate Buffer)Influences protonation state of reactants.
Temperature 25 °C60 °C100 °CAffects reaction kinetics and side reactions.
Solvent EthanolDMFTolueneSolvation affects transition state stability.

Table 1: Example of a screening matrix for optimizing regioselectivity.

Guide 2: Trapping and Identifying Reaction Intermediates

The reaction of this compound often proceeds through transient intermediates that are difficult to isolate. Identifying these intermediates is key to understanding the reaction mechanism.

Strategies for Intermediate Trapping:

  • Low-Temperature NMR: Running the reaction directly in an NMR tube at low temperatures can slow down the reaction sufficiently to observe the signals of intermediates.

  • Chemical Trapping: Introduce a trapping agent that reacts specifically with a suspected intermediate to form a stable, characterizable product.[4] For example, if a Schiff base intermediate is proposed, a reducing agent like sodium borohydride could be added to reduce it to a stable amine.

Experimental Protocol for Intermediate Trapping:

  • Hypothesize: Based on the reaction, propose the structure of a likely intermediate (e.g., a mono-condensation product).

  • Select Trapping Agent: Choose a reagent that will react quickly and selectively with the hypothesized intermediate.

  • Reaction Setup: Run the primary reaction under conditions that are expected to favor the formation of the intermediate (e.g., short reaction time, low temperature).

  • Introduce Trap: Add the trapping agent to the reaction mixture.

  • Isolate and Characterize: Isolate the product of the trapping reaction and characterize it thoroughly using NMR and MS to confirm that it is derived from the trapped intermediate.

G A This compound + Dicarbonyl B [Intermediate] A->B Initial Condensation C Final Product (Pteridine) B->C Cyclization E Stable, Characterizable Trapped Product B->E Trapping Reaction D Trapping Agent (e.g., NaBH4) D->E

Caption: Conceptual workflow for trapping a reaction intermediate.

Part 3: Advanced Analytical and Computational Approaches

For a deeper mechanistic understanding, advanced techniques are often necessary.

Spectroscopic Analysis for Mechanistic Insights
  • In-situ IR/Raman Spectroscopy: These techniques can monitor the disappearance of starting material functional groups and the appearance of product functional groups in real-time, providing kinetic data.

  • Stopped-Flow Spectroscopy: For very fast reactions, stopped-flow UV-Vis or fluorescence spectroscopy can be used to study the kinetics of intermediate formation and decay on a millisecond timescale.

Computational Chemistry
  • Density Functional Theory (DFT) Calculations: DFT can be used to model the reaction pathway, calculate the energies of reactants, transition states, and products, and predict the most likely reaction mechanism. This can help to rationalize observed regioselectivity and identify the most stable intermediates. Computational studies can also predict spectroscopic signatures (e.g., NMR chemical shifts) that can be compared with experimental data.

By combining careful experimental design, systematic troubleshooting, and advanced analytical techniques, the challenges in elucidating the reaction mechanisms of this compound can be successfully overcome.

References

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules. Available at: [Link]

  • Recent Advances in Pyridazine Chemistry. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]

  • reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. ResearchGate. Available at: [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available at: [Link]

  • Polyazaheterocyclic compounds: condensation reactions of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available at: [Link]

  • Determination of Mechanism in Chemistry. College of Saint Benedict and Saint John's University. Available at: [Link]

Sources

Technical Support Center: Scaling Up Pyridazine-4,5-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support guide for scaling up reactions involving Pyridazine-4,5-diamine. As a key building block in the synthesis of diverse heterocyclic compounds for pharmaceutical and materials science applications, moving from bench-scale success to pilot or manufacturing scale introduces a unique set of challenges.[1][2][3] The principles that govern a 100 mL flask do not simply multiply to fit a 100 L reactor. Factors like heat transfer, mass transport, and reaction kinetics become critically important.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team has encountered in the field. My goal is to provide not just solutions, but the underlying scientific reasoning, empowering you to anticipate and solve problems proactively. We will explore the causality behind common scale-up issues, ensuring your protocols are robust, safe, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of this compound that I must consider for scale-up?

A1: Understanding the fundamental physical properties is the bedrock of a successful scale-up campaign. For this compound, the most critical aspects are its solubility and thermal stability.

Solubility Profile: this compound is a solid at room temperature.[4] Its solubility is dominated by the two amino groups and the pyridazine ring nitrogens, which readily form hydrogen bonds.[4] This makes it most soluble in polar solvents. When planning your scale-up, consider the following:

  • Solvent Selection: The compound shows good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in water (approx. 83.5 mg/mL) and polar protic solvents like ethanol and methanol.[4] For large-scale operations, mixed solvent systems are often necessary to balance reactivity, solubility of all components, and ease of downstream processing.

  • pH Dependence: The amino groups are basic. At lower pH, they will be protonated, forming salts that are significantly more water-soluble.[4] This property can be exploited during aqueous workups for extraction or purification but can also be a pitfall. Uncontrolled pH shifts in your reactor could cause the material to crash out of solution.

  • Product Solubility: Crucially, consider the solubility of your product. Many condensation reactions result in larger, more rigid heterocyclic systems that are often far less soluble than the starting diamine. A reaction that is homogeneous at the start may quickly become a thick, difficult-to-stir slurry.

Solubility Data Summary

Solvent TypeExamplesSolubility of this compoundScale-Up Implication
Polar ProticWater, Ethanol, MethanolModerate to Good[4]Useful for reactions and extractions, but be mindful of pH and product solubility.
Polar AproticDMSO, DMF, DMAcSubstantial/High[4]Excellent for ensuring homogeneity, but can be difficult to remove during workup.
Non-PolarToluene, HeptaneVery LowPrimarily used as anti-solvents for crystallization or to azeotropically remove water.

Thermal Stability: While specific thermal hazard data for this compound is not extensively published, related amino-heterocycles and diazo compounds can be thermally sensitive.[5] It is imperative to perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) on your starting material and final product to understand decomposition onsets and energy release. This data is non-negotiable for safe scale-up.

Troubleshooting Guide: Common Scale-Up Issues

Q2: My reaction is turning into an unmanageable slurry, clogging lines and stalling the agitator. What's going on?

A2: This is a classic scale-up problem stemming from changes in solubility and mass transfer. The root cause is almost always the precipitation of a reactant, intermediate, or, most commonly, the final product.

Causality: On a small scale, you can easily scrape a flask or deal with a thick mixture. In a large, enclosed reactor, a "stuck" reaction is a major safety and operational failure. The product, often a larger, flatter molecule from a condensation reaction, has lower solubility in the reaction solvent than the starting materials.

Solutions & Protocol Adjustments:

  • Solvent System Re-evaluation: The solvent that worked at 50 mg scale may not be suitable for 50 kg. You may need to increase the solvent volume (lower concentration) or switch to a solvent with higher solvating power for the product (e.g., moving from ethanol to NMP or DMSO). This choice must be balanced with downstream purification complexity.

  • Temperature Control: Run the reaction at a higher temperature (if stability allows) to keep the product in solution. Then, perform a controlled cooling crystallization for isolation. This turns the problem of precipitation into a controlled unit operation.

  • Order of Addition: If one of the starting materials is precipitating, consider adding it as a solution or a heated slurry to the reactor to maintain homogeneity.

Q3: I'm observing a dangerous temperature spike (exotherm) during reagent addition that I didn't see in the lab. How do I manage this?

A3: This is one of the most critical safety issues in scaling up chemical reactions. The discrepancy arises from the change in the surface-area-to-volume ratio. A small flask has a large surface area relative to its volume, allowing for efficient heat dissipation to the environment. A large reactor has a much smaller surface area relative to its volume, trapping heat.

Causality: Condensation reactions of diamines with carbonyls or cyclization reactions are often exothermic. What feels like gentle warming in a flask can become a runaway reaction at scale without proper engineering controls.[6]

Solutions & Protocol Adjustments:

  • Engineered Controls: Use a jacketed reactor with an appropriate thermal fluid and control system. Ensure your cooling capacity is sufficient to handle the total energy output of the reaction.

  • Controlled Addition Rate: The most effective control method is to limit the rate of the reaction by adding one reagent slowly over time. The addition rate should be tied to the reactor's internal temperature and the cooling system's ability to remove heat. Never dump all reagents together at scale.

  • Dilution: Running the reaction at a lower concentration provides more thermal mass (the solvent) to absorb the heat generated, buffering the temperature spikes.

  • Reverse Addition: Consider adding the more stable reactant to the more reactive or sensitive one. This keeps the concentration of the more reactive species low at all times.

Workflow for Managing Exothermic Reactions

ExothermControl cluster_prep Preparation cluster_addition Controlled Addition cluster_response Response Start Start: Batch Record Ready Cool Pre-cool Reactor Jacket to 5-10°C below target Start->Cool Add Begin Slow Addition of Reagent B to Reagent A Cool->Add Monitor Monitor Internal Temp (Ti) and Jacket Temp (Tj) Add->Monitor End Addition Complete Add->End All Reagent B Added Decision Ti > Setpoint? Monitor->Decision Resume Resume Addition when Ti < Setpoint Monitor->Resume Ti stable & below setpoint Decision->Add No Pause Pause Addition Decision->Pause Pause->Monitor Resume->Add

Caption: Controlled addition workflow to manage reaction exotherms safely.

Q4: My reaction yield is lower and purity is worse at scale. What are the common culprits?

A4: This is frequently a mixing problem. Inefficient mixing in a large reactor can create localized "hot spots" of high reactant concentration or temperature, leading to side reactions and impurity generation.

Causality: Imagine adding a reagent to a large, slowly stirred tank. Where the reagent enters, its concentration is temporarily very high. This can favor faster, higher-order side reactions (like dimerization or polymerization) over the desired slower, second-order main reaction.

Solutions & Protocol Adjustments:

  • Optimize Agitation: Ensure your reactor's agitator (impeller type, speed) is appropriate for the viscosity and geometry of your reaction. The goal is to achieve rapid homogenization of the added reagent.

  • Subsurface Addition: Introduce the limiting reagent below the surface of the liquid, near the agitator, to promote immediate mixing and prevent accumulation at the surface.

  • Reaction Kinetics Study: A simple reaction progress analysis (e.g., via UPLC) at the lab scale can reveal if the reaction is sensitive to concentration effects. If so, maintaining high dilution and excellent mixing is paramount.

Logical Diagram: Impact of Poor Mixing

MixingImpact cluster_ideal Ideal Mixing (Lab Scale / Optimized Process) cluster_poor Poor Mixing (Scale-Up Problem) A_ideal Reagent A Mix_ideal Rapid Homogenization A_ideal->Mix_ideal B_ideal Reagent B B_ideal->Mix_ideal Product_ideal Desired Product (High Yield, High Purity) Mix_ideal->Product_ideal A_poor Reagent A (Bulk) Mix_poor Localized High Concentration 'Hot Spot' A_poor->Mix_poor B_poor Reagent B (Added Locally) B_poor->Mix_poor Product_poor Desired Product (Low Yield) Mix_poor->Product_poor Side_Product Side Products (Low Purity) Mix_poor->Side_Product

Caption: How poor mixing at scale can lead to side product formation.

Q5: Isolating my product with column chromatography was easy in the lab, but it's not feasible at the kilogram scale. What are my options?

A5: This is a critical transition in process development. Large-scale purification relies on robust, scalable crystallization and extraction methods, not chromatography.

Causality: Silica gel chromatography is expensive, solvent-intensive, and operationally complex at a large scale. The focus must shift to leveraging the physicochemical properties of your molecule for purification.

Solutions & Protocol Adjustments:

  • Crystallization: This is the preferred method for purifying solids at scale.

    • Anti-Solvent Crystallization: Dissolve your crude product in a good solvent (e.g., DMF, Methanol) and then slowly add a miscible anti-solvent (e.g., Water, Heptane) to induce precipitation.

    • Cooling Crystallization: Dissolve the crude material in a suitable solvent at an elevated temperature and then cool it down in a controlled manner to allow pure crystals to form.

    • Reactive Crystallization: If your product can form a stable salt (e.g., with HCl or MSA), you can often crystallize the salt with much higher purity and then neutralize it in a subsequent step.

  • Liquid-Liquid Extraction: Use pH manipulation to your advantage. If your product has a basic handle and your impurities are neutral, you can perform an acidic wash to pull your product into the aqueous layer, leaving impurities behind in the organic layer. Then, basify the aqueous layer and extract your pure product back into a fresh organic layer.

  • Trituration/Reslurry: Stirring the crude solid as a slurry in a solvent that dissolves the impurities but not the product can be a very effective and simple purification step.

Decision Tree for Scale-Up Purification

PurificationStrategy Start Crude Product Isolated IsSolid Is it a solid? Start->IsSolid IsSoluble Soluble in a suitable solvent? IsSolid->IsSoluble Yes Liquid Liquid or Oil IsSolid->Liquid No GoodSolvent Good solvent/ anti-solvent pair found? IsSoluble->GoodSolvent Yes Triturate Attempt Trituration/ Reslurry IsSoluble->Triturate No TempDiff Solubility change with temperature? GoodSolvent->TempDiff No CrystallizeAnti Develop Anti-Solvent Crystallization GoodSolvent->CrystallizeAnti Yes CrystallizeCool Develop Cooling Crystallization TempDiff->CrystallizeCool Yes TempDiff->Triturate No Extraction Develop Liquid-Liquid Extraction Protocol Liquid->Extraction

Caption: Decision-making process for selecting a scalable purification method.

References

  • Thermo Fisher Scientific. (2025). Pyridazine - SAFETY DATA SHEET. Available at: [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]

  • ResearchGate. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 3,4-Diaminopyridazine with α,β-Dicarbonyl compounds, carbon disulfide and urea, and methylation of some of the products. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Available at: [Link]

  • ACS Publications. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Available at: [Link]

  • ACS Publications. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. PMC. Available at: [Link]

  • MPG.PuRe. (2020). Polymer Chemistry. Available at: [Link]

  • PubMed. (2024). Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]

  • PubMed. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1974). Polyazaheterocyclic compounds: condensation reactions of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine. RSC Publishing. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Pyridazine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Pyridazine-4,5-diamine (CAS: 28682-70-4) via recrystallization. This document provides field-proven insights, detailed protocols, and troubleshooting solutions tailored for researchers and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring you can adapt these methods to your specific needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of this compound.

Q1: What are the key solubility characteristics of this compound?

A1: The solubility of this compound is dictated by its molecular structure: a polar pyridazine ring with two amino groups capable of extensive hydrogen bonding.[1] Consequently, it exhibits significant solubility in polar solvents. It is sparingly soluble in nonpolar solvents.

Q2: Which solvents are recommended as a starting point for recrystallization?

A2: Based on its properties, the best starting solvents are polar protic and aprotic solvents.

  • High Solubility (Good for dissolving, may need an anti-solvent): Water, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).[1]

  • Moderate Solubility (Good for single-solvent recrystallization): Ethanol, Methanol.[1]

  • Low/Insoluble (Good as anti-solvents): Hexanes, Diethyl ether, Toluene.[2][3]

Q3: How does pH influence the solubility and recrystallization process?

A3: The solubility of this compound is highly dependent on pH. The amino groups on the pyridazine ring can be protonated in acidic conditions.[1] This protonation forms a salt, which dramatically increases its aqueous solubility. Therefore, recrystallization should be conducted in neutral or slightly basic conditions to ensure the compound is in its less soluble free-base form, allowing for effective crystallization upon cooling.

Q4: What are the typical impurities encountered during its synthesis?

A4: While specific impurities depend on the synthetic route, they generally include unreacted starting materials, reagents, and by-products from side reactions. Colored impurities are also common in heterocyclic amine synthesis. These are often polar and can be trapped in the crystal lattice if crystallization occurs too quickly.

Part 2: Recrystallization Protocols & Method Selection

The choice between a single-solvent and a two-solvent system depends on the solubility profile of the compound in available solvents.

Solubility Data Summary
SolventTypeExpected Solubility of this compoundRole in Recrystallization
WaterPolar ProticModerate to High (approx. 83.5 mg/mL)[1]Primary Solvent
Ethanol/MethanolPolar ProticModerate[1]Primary Solvent
DMSO / DMFPolar AproticHigh[1]Dissolving Solvent (for two-solvent system)
AcetonePolar AproticModeratePrimary or Dissolving Solvent
Ethyl AcetateModerately PolarLowAnti-Solvent
TolueneNonpolarInsolubleAnti-Solvent
Hexanes / HeptaneNonpolarInsoluble[2]Anti-Solvent
Workflow: Selecting a Recrystallization Method

The following diagram outlines the decision-making process for choosing an appropriate recrystallization strategy.

Recrystallization_Selection start Start: Crude this compound test_solubility Test solubility in a polar solvent (e.g., Ethanol) start->test_solubility high_sol_cold Soluble in cold solvent? test_solubility->high_sol_cold High mod_sol_hot Insoluble cold, but soluble when hot? test_solubility->mod_sol_hot Moderate insoluble_hot Insoluble even when hot? test_solubility->insoluble_hot Low two_solvent Use Two-Solvent Method high_sol_cold->two_solvent Yes single_solvent Use Single-Solvent Method mod_sol_hot->single_solvent Yes try_another Try a more polar solvent (e.g., Water, DMF) insoluble_hot->try_another Yes

Caption: Decision tree for selecting a recrystallization method.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

This method is ideal when the compound is sparingly soluble in a solvent at room temperature but highly soluble at its boiling point.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of cold ethanol and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the compound completely dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes. Causality: Charcoal adsorbs high-molecular-weight colored impurities.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration using fluted filter paper to remove the charcoal. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the lattice to form correctly, excluding impurities.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization (Example: DMF/Water)

This method is used when the compound is too soluble in one solvent (the "dissolving solvent") even when cold. A second solvent in which the compound is insoluble (the "anti-solvent") is added to induce crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of a suitable dissolving solvent (e.g., DMF) at room temperature.

  • Precipitation: While stirring, add the anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy (the cloud point). Causality: The cloud point indicates that the solution is saturated and crystallization is about to begin.

  • Re-dissolution: Add a few drops of the dissolving solvent (DMF) until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent protocol, using the same solvent mixture or just the anti-solvent for washing.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Immediate Solution: Re-heat the solution to dissolve the oil. Add more solvent to lower the saturation point, then try cooling much more slowly. Vigorous stirring while cooling can sometimes help.

  • Preventative Measures:

    • Choose a solvent with a lower boiling point.

    • Use a larger volume of solvent to avoid supersaturation at high temperatures.

    • Induce crystallization at a lower temperature by scratching the flask or adding a seed crystal.

Q: Crystal recovery is very low. What are the likely causes?

A: Low yield is a common problem with several potential causes:

  • Too much solvent was used: This is the most frequent cause. The compound remains dissolved in the mother liquor even after cooling. Solution: Evaporate some of the solvent and re-cool the solution.

  • Premature crystallization: The product crystallized in the filter paper during hot filtration. Solution: Ensure the funnel and receiving flask are sufficiently hot.

  • The compound is more soluble than expected: The difference in solubility between the hot and cold solvent is not large enough. Solution: Try a different solvent or switch to a two-solvent system.

Q: The final product is still colored. How can I improve decolorization?

A: If the product remains colored after recrystallization, the initial charcoal treatment may have been insufficient or the impurity may not adsorb well to charcoal.

  • Solution 1: Repeat the recrystallization, ensuring the activated charcoal is fresh and used correctly (1-2% w/w, boiled for 5-10 minutes).

  • Solution 2: If charcoal is ineffective, the colored impurity may be structurally similar to your product. In this case, column chromatography may be required for complete purification.

Q: No crystals have formed after cooling the solution in an ice bath. What should I do?

A: The solution is likely supersaturated or too dilute. The following diagram illustrates the troubleshooting steps.

No_Crystals_Troubleshooting start Problem: No Crystals Forming step1 1. Scratch inner wall of flask with a glass rod at the meniscus. start->step1 step2 2. Add a seed crystal of pure product. step1->step2 If no success end Crystals Form step1->end Success step3 3. Reduce solvent volume by ~10-20% and re-cool. step2->step3 If no success step2->end Success step4 4. Add a small amount of an anti-solvent. step3->step4 If no success step3->end Success step4->end Success

Caption: Troubleshooting workflow for inducing crystallization.

References

  • Smolecule. (2023, August 15). This compound Properties. Link

  • Google Patents. (1986). Preparation of substituted pyridazines. Link

  • Guidechem. (n.d.). Pyridazine 289-80-5 wiki. Link

  • Taherpour, A. A., et al. (2012). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry. Link

  • Wikipedia. (n.d.). Pyridazine. Link

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Link

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Link

Sources

Technical Support Center: Byproduct Identification in Pyridazine-4,5-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in synthetic reactions involving Pyridazine-4,5-diamine. The inherent reactivity of this key building block, while advantageous for creating complex heterocyclic scaffolds, often leads to the formation of challenging byproducts. This document provides a structured, question-and-answer-based approach to anticipate, identify, and troubleshoot these impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Understanding the Chemistry - Common Reactions & Potential Byproducts

This section addresses the fundamental reactivity of this compound and the logical origins of common process-related impurities.

Q1: What are the primary reaction pathways for this compound?

A: this compound is an electron-rich heterocyclic compound with two adjacent, nucleophilic amino groups. Its reactivity is dominated by cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents (e.g., α-halo ketones, dicarboxylic acids). These reactions are fundamental for synthesizing fused polycyclic systems, such as pyridazino[4,5-b]pyridines and related structures, which are of significant interest in medicinal chemistry.[1] The general mechanism involves the sequential formation of two imine or amide bonds to construct a new heterocyclic ring fused to the pyridazine core.[2][3]

Q2: What are the most common types of byproducts I should anticipate in my reactions?

A: Byproduct formation typically stems from incomplete reactions, side reactions of the starting materials or product, or degradation. Understanding these pathways is the first step in troubleshooting.

  • Incomplete Cyclization (Mono-Adducts): The reaction between the diamine and a dicarbonyl compound is stepwise. If the second cyclization step is slow or sterically hindered, you may isolate a stable mono-substituted intermediate where only one amino group has reacted.

  • Oxidation Products: The electron-rich diamine is susceptible to oxidation, especially in the presence of air or certain reagents. This can lead to the formation of colored impurities and introduce undesired functional groups, complicating the reaction profile.

  • Dimerization/Oligomerization: Self-condensation or reaction with reactive intermediates can lead to dimers or higher-order oligomers. These are often observed as high-mass impurities in the LC-MS analysis.

  • Positional Isomers: If using an unsymmetrical dicarbonyl reagent, the cyclization can potentially occur in two different orientations, leading to the formation of positional isomers which can be difficult to separate chromatographically.

  • Hydrolysis/Degradation: The starting material or product may be unstable under the reaction conditions (e.g., strong acid/base, high temperature), leading to degradation products. For instance, harsh acidic conditions can lead to hydrolysis of functional groups or even ring-opening in some cases.[4][5]

PD This compound + Reagent Desired Desired Fused Product (Complete Cyclization) PD->Desired Main Pathway Mono Mono-Adduct (Incomplete Reaction) PD->Mono Side Reaction 1 Oxidized Oxidation Product PD->Oxidized Side Reaction 2 Dimer Dimer/Oligomer PD->Dimer Side Reaction 3 Isomer Positional Isomer Desired->Isomer If Reagent is Unsymmetrical

Caption: Common byproduct formation pathways.
Section 2: LC-MS Troubleshooting & FAQs

This section provides direct answers to common issues encountered during the LC-MS analysis of this compound reactions. Real-time monitoring of reactions by LC-MS is a powerful tool for quickly identifying such side-products and optimizing synthetic procedures.[6]

Chromatography Issues

Q3: My chromatographic peak shape for the diamine or related products is poor (significant tailing). What is the cause and how can I fix it?

A: Poor peak shape, particularly tailing, for basic compounds like pyridazines is often caused by secondary interactions with the silica backbone of the stationary phase.

  • Causality: The lone pairs on the nitrogen atoms are basic and can interact strongly with acidic silanol groups on the surface of C18 columns. This leads to a mixed-mode retention mechanism (reversed-phase and ion exchange), resulting in broad, tailing peaks.

  • Troubleshooting Steps:

    • Mobile Phase pH Control: Ensure your mobile phase contains a volatile acid, typically 0.1% formic acid.[7][8] This serves two purposes: it protonates the basic analytes, ensuring they have a consistent positive charge, and it suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern columns designed for MS applications are typically well end-capped to shield silanol groups. If you are using an older column, consider switching to one specified for polar basic compounds.

    • Lower Analyte Concentration: Overloading the column can saturate the active sites, leading to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.[9]

Q4: I'm observing significant retention time shifts between injections. What should I check?

A: Retention time instability compromises data reliability. The issue can stem from the LC system, the column, or the mobile phase.[10]

  • Causality: Inconsistent gradient delivery, poor column equilibration, or changes in mobile phase composition are the most common culprits.

  • Troubleshooting Protocol:

    • Check for Leaks: Visually inspect all fittings from the pump to the detector for any signs of leakage, which would cause pressure and flow rate fluctuations.

    • Ensure Proper Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a 5-10 column volume post-run equilibration is a good starting point.[11]

    • Mobile Phase Preparation: Ensure mobile phases are freshly prepared and well-mixed. If using buffers, check for any signs of precipitation, which can block frits and tubing.[10] Using LC-MS grade solvents is critical to avoid contamination.[12]

    • Run a System Suitability Test: Inject a known standard (like your starting material or product) multiple times at the beginning of your sequence. If the retention time is stable for the standard but not your samples, the issue may be related to the sample matrix itself.[10]

Mass Spectrometry Data Interpretation

Q5: My mass spectrum shows multiple ions (e.g., M+1, M+23, M+39) for a single chromatographic peak. What are these?

A: These are adduct ions, which are commonly formed in the electrospray ionization (ESI) source.[13] It is crucial to correctly identify the protonated molecular ion ([M+H]⁺) to determine the true molecular weight of your unknown byproduct.

  • Causality: In the ESI process, ions are formed by the addition of charged species present in the mobile phase or from contaminants. For nitrogen-containing heterocycles in positive ion mode, the most common adducts are from protons, sodium, potassium, and ammonium.[13][14]

  • Actionable Table: Use the following table to identify common adducts based on their mass difference from the presumed molecular ion (M).

Common Adducts (Positive ESI) Mass Difference (Da) Probable Source
[M+H]⁺+1.0078Proton from acidic mobile phase (e.g., formic acid)
[M+NH₄]⁺+18.0344Ammonium salts in mobile phase (e.g., ammonium formate)
[M+Na]⁺+22.9898Glassware, solvents, reagents
[M+K]⁺+38.9637Glassware, solvents, reagents
[M+CH₃CN+H]⁺+42.0344Acetonitrile in mobile phase
[2M+H]⁺M + 1.0078Dimer formation in the ESI source

Q6: The accurate mass from my HRMS data doesn't correspond to any expected structure. What are my next steps?

A: When high-resolution mass spectrometry (HRMS) yields an elemental formula that is unexpected, it points toward an unanticipated chemical transformation.

  • Causality: This could be a reaction with a solvent (e.g., formylation by DMF), an unexpected rearrangement, or the incorporation of an atmospheric component like oxygen or carbon dioxide.

  • Troubleshooting Workflow:

    • Verify Elemental Formula: Use a formula calculator with low ppm error tolerance (typically < 5 ppm) and logical constraints (e.g., nitrogen rule, reasonable DBE).

    • Consider Solvent Adducts: Check if the mass difference corresponds to the addition of a solvent molecule or a fragment thereof.

    • Perform MS/MS Fragmentation: Fragment the unknown ion. The resulting fragmentation pattern can provide clues about the core structure and the location of modifications.[15][16] The fragmentation of pyridazine rings often involves characteristic losses that can help confirm the core scaffold.[17]

    • Re-evaluate the Reaction: Consider all reagents, catalysts, and solvents present. Could one of them have acted as an unexpected reactant? In silico reaction enumeration tools can sometimes help predict these unexpected products.[18]

Start Unknown Peak Observed in LC-MS Chromatogram Step1 Acquire High-Resolution Mass Spectrum (HRMS) Start->Step1 Step2 Determine Elemental Formula (e.g., < 5 ppm error) Step1->Step2 Decision1 Does Formula Match Expected Byproducts? Step2->Decision1 Step3a Acquire MS/MS Data to Confirm Structure Decision1->Step3a Yes Step3b Re-evaluate Reaction: - Solvent Adducts? - Unexpected Reactants? - Degradation? Decision1->Step3b No End1 Structure Tentatively Identified Step3a->End1 Step4b Acquire MS/MS Data for Structural Elucidation Step3b->Step4b Step5b Propose Novel Structure Step4b->Step5b End2 Hypothesis Formed for Unknown Structure Step5b->End2

Caption: Systematic workflow for unknown peak identification.
Section 3: Detailed Experimental Protocols

These protocols provide a starting point for reliable analysis. They should be adapted based on the specific instrumentation and reaction being studied.

Protocol 1: General LC-MS Method for Reaction Monitoring

This method is designed for rapid screening of reaction progress and impurity profiling.

  • Sample Preparation:

    • Quench a small aliquot (e.g., 5-10 µL) of the reaction mixture.

    • Dilute it 100 to 1000-fold with a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

    • Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar high-efficiency column).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5-7 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperatures for the specific instrument and analytes. A good starting point is to infuse a standard of your starting material or expected product.[12]

Protocol 2: Systematic Identification of an Unknown Byproduct

This protocol should be followed after an unknown peak of interest is detected using the screening method.

  • Accurate Mass Measurement:

    • Re-inject the sample using the same LC method but acquire the data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ensure the instrument is properly calibrated.

    • Extract the accurate mass of the ion(s) associated with the unknown chromatographic peak.

  • Elemental Formula Generation:

    • Use the instrument's software to generate possible elemental formulas based on the accurate mass.

    • Constrain the search by elements expected to be present (C, H, N, O, etc.) and apply a narrow mass tolerance (< 5 ppm).

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Perform a new injection using a targeted MS/MS experiment (also known as Product Ion Scan).

    • Set the precursor ion to the m/z of the unknown byproduct's protonated molecule ([M+H]⁺).

    • Acquire fragmentation data at various collision energies (e.g., a ramp of 10-40 eV) to obtain a comprehensive fragmentation spectrum.[15]

  • Data Interpretation:

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

    • Compare the fragmentation pattern to that of your known starting materials and products to find common structural motifs.

    • Use the elemental composition of the fragments (determined from the HRMS/MS data) to piece together the structure of the unknown, consistent with the overall elemental formula and chemical principles.

References
  • Kramer, V. K., Medved, M., Stanovnik, B., & Tišler, M. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry. Available at: [Link]

  • LabRulez LCMS. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. LabRulez LCMS. Available at: [Link]

  • Wiley Analytical Science. (2019). Journal Highlight: Determination of heterocyclic amines in meat matrices using enhanced matrix removal‐lipid extraction and LC-MS/MS. Wiley Analytical Science. Available at: [Link]

  • Chen, B. H., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(2), 595-602. Available at: [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Jhu, S.-C., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • PubMed. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. PubMed. Available at: [Link]

  • R Discovery. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. R Discovery. Available at: [Link]

  • Frenna, V., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1645-1663. Available at: [Link]

  • Talele, T. T. (2016). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 120, 361-369. Available at: [Link]

  • Ghattas, A.-B. A. G., et al. (1982). Reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. Journal of the Chemical Society, Perkin Transactions 1, 273-277. Available at: [Link]

  • Taherpour, A. A., et al. (2010). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry, 22(3), 1733-1738. Available at: [Link]

  • Chemaxon. (2020). Impurity Identification Using LC-MS and in silico Reaction Enumeration. Chemaxon. Available at: [Link]

  • Al-Etaibi, A. M., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available at: [Link]

  • Almalki, A. J. (2023). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Applied Sciences, 13(13), 7564. Available at: [Link]

  • LCGC International. (2016). How to Avoid Problems in LC–MS. LCGC International. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. Available at: [Link]

  • ResearchGate. (2024). LC/MS Troubleshooting Guide. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Common types of adducts in LC-MS. ResearchGate. Available at: [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • G. Adembri, et al. (1977). Polyazaheterocyclic compounds: condensation reactions of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine. Journal of the Chemical Society, Perkin Transactions 1, 971-976. Available at: [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available at: [Link]

  • Frenna, V., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules. Available at: [Link]

  • ResearchGate. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Dong, M., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 23-30. Available at: [Link]

  • ResearchGate. (2024). Recent Advances in Pyridazine Chemistry. ResearchGate. Available at: [Link]

  • Blaženović, I., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical and Bioanalytical Chemistry, 412(26), 7147-7157. Available at: [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]

  • ResearchGate. (2020). Pyridazine-3(2H)-one derived drugs (a), synthesis of 4,5-dihydropyridazine-3(2H). ResearchGate. Available at: [Link]

  • Joule, J. A., Mills, K., & Smith, G. F. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Heterocyclic Chemistry, 3rd Edition. Available at: [Link]

  • Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Scribd. Available at: [Link]

  • Van der Plas, H. C. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 313-332. Available at: [Link]

  • Speth, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5427–5437. Available at: [Link]

  • El-Dean, A. M. K., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Applied Chemistry, 9(11), 58-66. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. Available at: [Link]

  • ResearchGate. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

  • Chaikuad, A., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(9), 1436-1453. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Pyridazine-4,5-diamine vs. Other Diaminoheterocycles in Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Diaminoheterocycles in Modern Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, providing the structural scaffolds for a vast array of functional molecules.[1] Among these, diaminoheterocycles are a particularly privileged class of building blocks. Their dual amino groups offer multiple vectors for substitution, cyclization, and hydrogen bonding, enabling the construction of complex molecular architectures with tailored physicochemical properties. This guide provides an in-depth comparison of Pyridazine-4,5-diamine, a unique 1,2-diazine, against other foundational diaminoheterocycles such as diaminopyridines and diaminopyrimidines. We will explore how the specific arrangement of nitrogen atoms and amino groups dictates reactivity, influencing the strategic choices made by researchers in drug discovery and synthetic chemistry.

Section 1: The Unique Synthetic Profile of this compound

This compound (C₄H₆N₄) is a six-membered aromatic ring containing two adjacent nitrogen atoms, further substituted with two adjacent amino groups.[2] This specific arrangement of four nitrogen atoms within a compact, planar structure imparts a unique set of properties that distinguishes it from other diaminoheterocycles.

Physicochemical Properties and Inherent Reactivity

The pyridazine core is inherently electron-deficient (π-deficient) due to the inductive effect of the two adjacent ring nitrogens. This electronic character influences its reactivity and molecular interactions.

  • High Polarity: Pyridazine possesses the largest dipole moment among the diazine isomers (pyridazine, pyrimidine, pyrazine), a feature that enhances its capacity for hydrogen bonding and influences solubility.[3][4]

  • Chelation and Hydrogen Bonding: The dual ortho-amino groups and the adjacent ring nitrogens create a powerful hydrogen bond donor and acceptor system, crucial for molecular recognition at enzyme active sites.[3] This arrangement is also ideal for coordinating with metal ions.[2]

  • Gateway to Fused Systems: The most significant synthetic feature of this compound is the vicinal arrangement of its amino groups. This makes it an exceptional precursor for condensation reactions to form fused five-membered heterocyclic rings, a cornerstone of its synthetic utility.

Core Synthetic Application: Annulation Reactions

The primary value of this compound lies in its ability to undergo cyclocondensation reactions with 1,2-dielectrophiles to rapidly generate novel, nitrogen-rich fused heterocyclic systems. This strategy is a highly efficient method for building molecular complexity. For example, condensation with carbonyl compounds can yield imidazo[4,5-d]pyridazines, while reactions with nitrites can form 1H-1,2,3-Triazolo[4,5-c]pyridazines, which have shown potential as modulators of the GABA enzyme system.[2][5]

Fused_Ring_Synthesis Diagram 1: Fused Heterocycle Synthesis from ortho-Diamines cluster_reactants Reactants cluster_products Fused Products PD PD React Cyclocondensation PD->React This compound This compound DP DP DP->React 3,4-Diaminopyridine 3,4-Diaminopyridine DE 1,2-Dielectrophile (e.g., α-dicarbonyl, acid) DE->React IP IP React->IP From this compound IPy IPy React->IPy From 3,4-Diaminopyridine Imidazo[4,5-d]pyridazine Imidazo[4,5-d]pyridazine Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine

Caption: General workflow for synthesizing fused heterocycles.

Section 2: Comparative Analysis with Other Diaminoheterocycles

The choice of a diaminoheterocycle is a critical decision in synthetic design. Below, we compare this compound to its more common pyridine and pyrimidine cousins.

Versus Diaminopyridines
  • 3,4-Diaminopyridine: This isomer is the closest structural analog to this compound in terms of reactivity. Its ortho-amino groups also readily undergo cyclocondensation to form fused systems, most notably imidazo[4,5-c]pyridines.[6][7] The key difference lies in the core heterocycle: the resulting imidazo[4,5-c]pyridine has one less ring nitrogen than the imidazo[4,5-d]pyridazine, which significantly alters its electronic properties, basicity, and hydrogen bonding potential. A synthetic route to 3,4-diaminopyridine involves the hydrogenation of 4-amino-3-nitropyridine.[8][9]

  • 2,6-Diaminopyridine: In this isomer, the amino groups are positioned across the nitrogen atom. This arrangement precludes the formation of fused five-membered rings via simple condensation. Instead, 2,6-diaminopyridine is a superb building block for creating symmetrical molecules, acting as a bidentate ligand in coordination chemistry, or serving as a monomer in polymer synthesis.[10] It is a crucial intermediate for pharmaceuticals targeting neurological disorders.[10]

Versus Diaminopyrimidines
  • 2,4-Diaminopyrimidine: This scaffold is one of the most important in medicinal chemistry, forming the core of "non-classical" antifolates and a multitude of kinase inhibitors.[11][12] The 1,3-relationship of the amino groups does not allow for direct fusion into a five-membered ring. Instead, its synthetic utility comes from the distinct reactivity of the C2 and C4 amino groups and the potential for functionalization at the C5 and C6 positions. For instance, 2,4-diamino-6-chloropyrimidine is a common starting material where the chlorine atom is displaced by a nucleophile, followed by further modification of the amino groups or the C5 position via halogenation and cross-coupling reactions.[11][13] This step-wise functionalization pathway contrasts sharply with the one-step cyclocondensation typical of this compound.

Section 3: Data-Driven Comparison

To provide a quantitative basis for comparison, the following tables summarize key physicochemical and synthetic properties.

Table 1: Physicochemical Properties of Parent Heterocycles

PropertyPyridazinePyridinePyrimidine
pKa 2.3[4]5.251.3[14]
Dipole Moment (D) ~4.0[4]~2.2~2.3
Boiling Point (°C) 208[15]115123
General Feature Highly polar, π-deficientModerately polar, π-deficientPolar, π-deficient

Note: Data is for the parent heterocycles without amino groups, as these values provide a baseline for the electronic character of the core ring system. Amino substitution increases basicity.

Table 2: Synthetic Utility at a Glance

DiaminoheterocycleKey Structural FeaturePrimary Reaction TypeCommon Fused ScaffoldsKey Application Areas
This compound ortho-Diamines on 1,2-diazineCyclocondensationImidazo[4,5-d]pyridazines, Triazolo[4,5-c]pyridazines[2][5]Novel drug discovery scaffolds, GABA modulators[2]
3,4-Diaminopyridine ortho-Diamines on 1-azineCyclocondensationImidazo[4,5-c]pyridines[6]Heterocyclic building blocks, organocatalysts[6]
2,6-Diaminopyridine 2,6-Diamines on 1-azineSymmetrical functionalizationN/A (not for fusion)Polymers, ligands, neuroprotective agents[10]
2,4-Diaminopyrimidine 1,3-Diamines on 1,3-diazineSequential substitution & coupling(Often part of a larger molecule)Kinase inhibitors, antifolates, anti-tubercular agents[11][16][17]

Section 4: Experimental Protocols

To illustrate the practical differences in synthesis, we provide representative, validated protocols.

Protocol 1: Synthesis of a Fused Imidazo[4,5-d]pyridazine

This protocol describes a general cyclocondensation reaction, a hallmark of this compound chemistry, adapted from principles of fused heterocycle synthesis.[7]

Objective: To synthesize a 2-substituted-1H-imidazo[4,5-d]pyridazine from this compound and a carboxylic acid.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Solvent/Catalyst: Add polyphosphoric acid (PPA) or Eaton's reagent as both the solvent and dehydrating catalyst. The amount should be sufficient to create a stirrable slurry.

    • Causality: PPA is a strong dehydrating agent and a non-nucleophilic acid. It protonates the carboxylic acid, activating it for nucleophilic attack by the diamine, and then facilitates the final dehydration step to form the aromatic imidazole ring.

  • Heating: Heat the reaction mixture to 120-160 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Allow the mixture to cool to approximately 80 °C. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8. The product will typically precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: Synthesis of a 2,4-Diamino-5-Iodo-6-Substituted Pyrimidine

This protocol demonstrates the multi-step functionalization approach common for diaminopyrimidines, based on methodologies for creating anti-tubercular agents.[11]

Objective: To introduce an iodine atom at the C5 position of a 2,4-diaminopyrimidine core for subsequent cross-coupling.

Methodology:

  • Starting Material Synthesis: Synthesize the 2,4-diamino-6-substituted pyrimidine precursor. For example, react 2,4-diamino-6-chloropyrimidine (1.0 eq) with a suitable nucleophile (e.g., an alcohol in the presence of NaH) in an anhydrous solvent like DMSO at 90 °C for 8 hours.[11]

    • Causality: The electron-withdrawing pyrimidine ring activates the C6 position for nucleophilic aromatic substitution, allowing the displacement of the chloride.

  • Iodination Reaction: Dissolve the 2,4-diamino-6-substituted pyrimidine (1.0 eq) in dry acetonitrile.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1-1.2 eq) to the solution in portions at room temperature.

    • Causality: The di-amino substituted pyrimidine ring is electron-rich and activated towards electrophilic aromatic substitution. NIS serves as an electrophilic source of iodine ("I+"), which preferentially attacks the electron-rich C5 position.

  • Reaction & Monitoring: Stir the reaction at room temperature for 12-24 hours. Protect the reaction from light. Monitor completion by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any excess NIS. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 5: Strategic Selection in Synthesis Design

The choice between these building blocks is dictated by the final target scaffold. A medicinal chemist's decision-making process can be visualized as follows:

Decision_Flowchart Diagram 2: Strategic Selection of a Diaminoheterocycle Start What is the target scaffold's core feature? D1 Need a fused 5-membered ring? Start->D1 D2 Core requires adjacent (1,2) ring nitrogens? D1->D2 Yes D3 Target is a known kinase inhibitor scaffold? D1->D3 No O1 Use this compound D2->O1 Yes O2 Use 3,4-Diaminopyridine D2->O2 No O3 Use 2,4-Diaminopyrimidine D3->O3 Yes O4 Use 2,6-Diaminopyridine D3->O4 No (e.g., for polymers/ligands)

Caption: Decision tree for selecting the optimal diaminoheterocycle.

  • Choose this compound for rapid access to novel, flat, nitrogen-rich fused systems like imidazo[4,5-d]pyridazines. Its unique electronic and hydrogen-bonding profile is ideal for exploring new chemical space where interactions with a biological target can be maximized.

  • Choose 3,4-Diaminopyridine when an imidazo[4,5-c]pyridine is the target. This scaffold is less nitrogen-rich than its pyridazine counterpart, which can be beneficial for tuning properties like solubility and metabolic stability.

  • Choose 2,4-Diaminopyrimidine when leveraging established structure-activity relationships, particularly in the kinase inhibitor field. Its well-understood, stepwise functionalization pathways provide reliable and modular access to libraries of compounds.[12][16]

Conclusion

While all diaminoheterocycles are valuable synthetic tools, they are not interchangeable. This compound offers a distinct and powerful platform for the efficient synthesis of fused heterocyclic systems, driven by the unique reactivity of its ortho-diamine configuration on an electron-poor 1,2-diazine core. In contrast, diaminopyridines and diaminopyrimidines provide access to different, yet equally important, chemical scaffolds governed by the relative positioning of their amino groups. A thorough understanding of these structural nuances allows the synthetic chemist to make informed, strategic decisions, accelerating the path from a molecular concept to a functional molecule.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlock the Power of 2,6-Diaminopyridine: Synthesis, Applications, and Chemical Insights.
  • ChemicalBook. (2025). Aminopyrazine | 5049-61-6.
  • Sigma-Aldrich. (n.d.). 3,4-Diaminopyridine =98 54-96-6.
  • Kos, J., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(11), 1943.
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems, Vol. 22.
  • Google Patents. (2010). KR20100051689A - Process for the synthesis of diaminopyridine and related compounds.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(39), 17011-17023.
  • Lee, H., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2997.
  • Grivsky, E. M., et al. (1980). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Journal of Medicinal Chemistry, 23(3), 327-329.
  • Smolecule. (2023). Buy this compound | 28682-70-4.
  • Google Patents. (2022). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Archiv der Pharmazie, 354(11), e2100220.
  • Adembri, G., et al. (1974). Polyazaheterocyclic compounds: condensation reactions of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine. Journal of the Chemical Society, Perkin Transactions 1, 1022-1026.
  • ChemicalBook. (n.d.). 3,4-Diaminopyridine synthesis.
  • Google Patents. (1947). US2416617A - Preparation of 2,4-diaminopyrimidines.
  • Kenny, P. W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(11), 2110-2131.
  • Google Patents. (1946). US2396067A - Preparation of 2-aminopyrazine.
  • Sci-Hub. (n.d.). Polyazaheterocyclic compounds: condensation reactions of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine.
  • Ciaffoni, L., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1743.
  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.
  • ResearchGate. (n.d.). Reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions.
  • Negm, A. M., et al. (1994). Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused derivatives. Archives of Pharmacal Research, 17(6), 411-414.
  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles.
  • Book, H. L., & Emami, S. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4705.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • ResearchGate. (n.d.). Recent Advances in Pyridazine Chemistry.
  • Iranian Chemical Society. (n.d.).
  • Wikipedia. (n.d.). Pyridazine.
  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • Sroka, W., et al. (2017).
  • ResearchGate. (n.d.). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity.
  • ChemRxiv. (n.d.). Ortho-functionalized pyridinyl-tetrazines - breaking the inverse correlation between click reactivity and cleavage yields in cli.
  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
  • PubMed. (2024). Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors.
  • ACS Publications. (n.d.). Studies on the imidazo[4,5-d]pyridazine ring system. Course of alkylation of imidazo[4,5-d]pyridazine-4-thione.
  • University of California, Irvine. (n.d.). Pyridazine.
  • NIH. (n.d.). Heterocycles in Medicinal Chemistry.
  • ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

Sources

A Comparative Guide to the Reactivity of Pyridazine, Pyrimidine, and Pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of heterocyclic chemistry is paramount. The diazines—a class of six-membered aromatic heterocycles containing two nitrogen atoms—are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals. The constitutional isomers pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine) exhibit remarkably distinct chemical behaviors despite their identical molecular formulas. This guide provides an in-depth comparative analysis of their reactivity, grounded in their unique electronic structures, to inform rational synthetic design and molecular engineering.

The Electronic Landscape: A Tale of Two Nitrogens

The reactivity of any aromatic system is dictated by the electron density of its π-system. In benzene, this density is evenly distributed. The introduction of a single electronegative nitrogen atom in pyridine begins to polarize the ring, creating a π-deficient system. The addition of a second nitrogen atom in the diazines further amplifies this effect, rendering the carbon atoms significantly more electron-poor and profoundly influencing their chemical behavior.[1]

The critical difference among the isomers lies in the relative positions of the two nitrogen atoms, which alters the molecular dipole moment and the distribution of electron density.

  • Pyridazine (1,2-diazine): The adjacent nitrogen atoms create a strong dipole moment along the C2 axis. Their proximity leads to significant lone pair-lone pair repulsion, a key factor in its unique basicity.

  • Pyrimidine (1,3-diazine): The 1,3-arrangement of nitrogen atoms also results in a substantial dipole moment. The carbon at the 2-position, situated between both nitrogens, is particularly electron-deficient.

  • Pyrazine (1,4-diazine): Due to its D2h symmetry, pyrazine is a nonpolar molecule, having a net dipole moment of zero.[2] However, the individual N-C bonds are still highly polarized, and the overall ring system is extremely electron-deficient.

Figure 1: Structures and dipole moments of diazine isomers.

Reactivity with Electrophiles: A Focus on the Nitrogen Lone Pairs

Basicity: Protonation at Nitrogen

The most fundamental electrophilic interaction is protonation. The basicity of the diazines provides a clear window into the availability of their nitrogen lone pairs. All three isomers are considerably weaker bases than pyridine (pKa = 5.23), a direct consequence of the inductive electron-withdrawing effect of the second nitrogen atom, which destabilizes the resulting positive charge on the protonated ring.[1][3][4]

The observed trend in basicity is: Pyridazine > Pyrimidine > Pyrazine .

CompoundpKa of Conjugate Acid
Pyridine5.23[5]
Pyridazine 2.33 [5]
Pyrimidine 1.3 [5]
Pyrazine 0.6 [5]

Causality Behind the Trend:

  • Pyridazine's Enhanced Basicity: One might intuitively expect pyridazine to be the weakest base due to the proximity of the two electronegative nitrogens. However, it is the strongest base among the three isomers. This is attributed to the electrostatic repulsion between the adjacent lone pairs in the neutral molecule.[6][7][8] This inherent destabilization is relieved upon protonation of one nitrogen, making the process more favorable than for the other isomers.[6][8]

  • Pyrimidine and Pyrazine: In pyrimidine and pyrazine, the nitrogen atoms are further apart, so this lone pair repulsion is negligible. Pyrazine is the least basic because the two nitrogen atoms are in a para relationship, exerting a maximal, symmetrical electron-withdrawing effect that strongly disfavors the formation of a positive charge.[2][6]

Electrophilic Aromatic Substitution (EAS)

Direct electrophilic substitution on the carbon atoms of unsubstituted diazine rings is exceedingly difficult and rarely synthetically useful.[9][10] The reasons are twofold:

  • Severe Ring Deactivation: The powerful electron-withdrawing nature of the two nitrogen atoms makes the π-system exceptionally poor, deactivating it towards attack by electrophiles.[1][11]

  • Preferential N-Attack: Under the acidic conditions required for most EAS reactions (e.g., nitration, sulfonation), the nitrogen atoms act as the primary basic sites and are protonated, adding a positive charge that further deactivates the ring to an extreme degree.

To achieve C-substitution with electrophiles, the ring must be "activated" with potent electron-donating groups (EDGs) like amino (-NH₂) or alkoxy (-OR) groups.[9] Alternatively, N-oxidation can be employed. The resulting N-oxide can facilitate electrophilic attack, a strategy also used in pyridine chemistry.[1]

Reactivity with Nucleophiles: The Dominant Pathway

The π-deficient nature of the diazine core makes it highly susceptible to nucleophilic attack, which is the most important mode of reactivity for modifying the ring.[1][12] Halogenated diazines, in particular, are excellent substrates for nucleophilic aromatic substitution (SNAr), where a halide is displaced by a nucleophile. The reactivity is especially high when the halogen is positioned α or γ to a ring nitrogen, as the electronegative nitrogen can effectively stabilize the negative charge in the Meisenheimer intermediate.

Figure 2: Generalized mechanism for SNAr on a halodiazine.

The general order of reactivity for SNAr is: Diazines > Pyridine > Benzene .

While all three isomers are highly reactive, the specific positions of activation differ:

  • Pyridazine: Positions 3 and 6 are α to one nitrogen, while positions 4 and 5 are β. Halogens at the 3- or 6-positions are readily displaced. Polysubstituted pyridazinones are often synthesized via sequential nucleophilic substitution reactions.[13]

  • Pyrimidine: Positions 2, 4, and 6 are activated. The C2 position is particularly electron-deficient, being α to both nitrogens. The C4 and C6 positions are also highly reactive.

  • Pyrazine: All four carbon positions are equivalent and are α to a nitrogen atom, making halopyrazines very reactive substrates for SNAr.

Experimental Protocol: A Comparative Kinetic Study of Nucleophilic Substitution

To provide a tangible measure of reactivity, this section outlines a standardized protocol for comparing the rates of nucleophilic substitution on representative chloro-isomers.

Objective: To determine the relative reaction rates of 3-chloropyridazine, 2-chloropyrimidine, and 2-chloropyrazine with sodium methoxide.

Materials:

  • 3-chloropyridazine

  • 2-chloropyrimidine

  • 2-chloropyrazine

  • Sodium methoxide (0.5 M solution in anhydrous methanol)

  • Anhydrous Methanol (reaction solvent)

  • Internal standard (e.g., naphthalene or durene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Reaction vials, stir bars, heating block/oil bath

Procedure:

  • Reaction Setup: In three separate, identical reaction vials, add 1.0 mmol of the respective chlorodiazine and 0.5 mmol of the internal standard.

  • Solvent Addition: Add 10.0 mL of anhydrous methanol to each vial and stir until all solids are dissolved.

  • Equilibration: Place the vials in a heating block or oil bath pre-heated to 50 °C. Allow the solutions to equilibrate for 10 minutes.

  • Reaction Initiation: At time t=0, add 2.0 mL of 0.5 M sodium methoxide solution (1.0 mmol) to each vial simultaneously (or in rapid succession, noting the exact start time for each).

  • Sampling: At regular intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of a dilute aqueous HCl solution to neutralize the sodium methoxide.

  • Extraction & Analysis: Extract the quenched aliquot with 1 mL of dichloromethane or ethyl acetate. Analyze the organic layer by Gas Chromatography (GC) or ¹H NMR to determine the ratio of the starting chlorodiazine to the methoxy-substituted product, relative to the constant peak area of the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial slopes of these plots will provide a qualitative and quantitative comparison of the reaction rates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve Chlorodiazine & Internal Standard in MeOH prep2 Equilibrate at 50°C prep1->prep2 react1 Initiate with NaOMe/MeOH at t=0 prep2->react1 react2 Withdraw Aliquots at Timed Intervals react1->react2 analysis1 Quench with Aqueous HCl react2->analysis1 analysis2 Extract with Organic Solvent analysis1->analysis2 analysis3 Analyze by GC or NMR analysis2->analysis3 data Plot [Reactant] vs. Time & Compare Rates analysis3->data

Figure 3: Workflow for comparative kinetic analysis of SNAr.

Expected Outcome: This experiment will typically demonstrate that the chlorodiazines react significantly faster than a comparable chloropyridine, and will establish the relative reactivity order among the three isomers under these specific conditions.

Summary and Outlook

The reactivity of the pyridazine isomers is a direct function of the placement of their two nitrogen atoms. This seemingly simple structural change leads to profound differences in their chemical properties.

PropertyPyridazine (1,2)Pyrimidine (1,3)Pyrazine (1,4)
Basicity HighestIntermediateLowest
Electrophilic Attack (EAS) Very DifficultVery DifficultVery Difficult
Nucleophilic Attack (SNAr) Highly Favorable (at C3/C6)Highly Favorable (at C2/C4/C6)Highly Favorable (all C's)

This comparative guide illustrates that while all diazines are π-deficient heterocycles prone to nucleophilic attack, their subtle electronic differences offer distinct advantages and challenges in synthesis. Pyridazine's unique basicity, pyrimidine's role as a cornerstone of nucleosides, and pyrazine's utility in constructing symmetrical molecules and flavor compounds all stem from the foundational principles outlined here. For the modern researcher, mastering these reactivity patterns is essential for the innovative design of next-generation therapeutics and functional materials.

References

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Retrieved from [Link]

  • Taylor & Francis eBooks. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synth. Retrieved from [Link]

  • Chem Zipper. (2020). What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine. Retrieved from [Link]

  • Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Journal of Organic Chemistry, 74(15), 5533–5540. Retrieved from [Link]

  • The Chemistry of Pyridazines. (n.d.). Applications in Modern Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. Retrieved from [Link]

  • SlideShare. (n.d.). diazine electrophilic substitution.pptx. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone. (n.d.). A Brief Introduction. Retrieved from [Link]

  • University Chemistry. (2025). Computational Chemistry Aided Organic Chemistry Teaching: A Case of Comparison of Basicity and Stability of Diazine Isomers. Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. III. Alkoxide Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized Compounds Containing Pyridazine and Related Moieties. Retrieved from [Link]

  • Science Trove. (n.d.). Pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution In Azines. Retrieved from [Link]

  • Reddit. (2021). Why is pyridazine more basic than pyrimidine and pyrazine? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. Retrieved from [Link]

  • Diazines. (n.d.). General Reactivity. Retrieved from [Link]

  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A Regiospecific Reaction of Pyridazines with Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • Quora. (2018). Why is pyrimidine less basic than pyridazine?. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Retrieved from [Link]

  • National Institutes of Health. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved from [Link]

  • Scribd. (n.d.). Pyrimidines: 1.23), and Pyrazine. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of Pyridazine-4,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Derivatives of Pyridazine-4,5-diamine, in particular, serve as crucial building blocks for novel therapeutics and functional materials due to the versatile reactivity of the amino groups and the electron-deficient nature of the pyridazine ring.[4] However, the synthesis of these derivatives can often yield a mixture of positional isomers or unexpected rearrangement products. Therefore, unambiguous structural validation is not merely a routine check but a cornerstone of reliable and reproducible research.

This guide provides a comprehensive, multi-technique comparison for the structural elucidation of this compound derivatives. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating workflow from initial hypothesis to final confirmation.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. A robust validation strategy relies on the synergistic use of multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they build an irrefutable case for the proposed structure. Our workflow is designed around three core questions: What is its mass? How are the atoms connected? And what is its definitive 3D arrangement?

G cluster_0 Initial Synthesis synthesis Crude Product ms Mass Spectrometry (HRMS) synthesis->ms nmr_1d 1D NMR (¹H, ¹³C) ms->nmr_1d Confirms Mol. Formula nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Suggests Connectivity xray X-Ray Crystallography (If Needed) nmr_2d->xray Resolves Ambiguity final_structure Validated Structure nmr_2d->final_structure Definitive Connectivity xray->final_structure Unambiguous 3D Structure G cluster_0 Data Acquisition cluster_1 Data Integration & Interpretation H1 ¹H NMR assign_protons Assign Proton Spin Systems (from COSY) H1->assign_protons C13 ¹³C NMR assign_carbons Assign Carbon Resonances (from HSQC) C13->assign_carbons COSY COSY COSY->assign_protons HSQC HSQC HSQC->assign_carbons HMBC HMBC connect_frags Connect Molecular Fragments (from HMBC) HMBC->connect_frags assign_protons->connect_frags assign_carbons->connect_frags validated_structure Validated Connectivity connect_frags->validated_structure

Sources

A Comparative Guide to the Biological Activity of Pyridazine-4,5-diamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is one such scaffold.[1] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and advantageous metabolic profile—make it an attractive component in drug design.[1] Marketed drugs such as the cardiotonic agent Pimobendan and the anti-inflammatory drug Emorfazone feature this core structure, underscoring its therapeutic relevance.[2]

This guide focuses on analogs derived from a specific and versatile building block: Pyridazine-4,5-diamine .[3] The dual amino groups on this core allow for the construction of diverse and complex fused heterocyclic systems, leading to novel compounds with significant biological potential.[3] We will objectively compare the performance of these analogs, particularly in the context of anticancer activity, against established drugs, supported by established experimental frameworks.

Strategic Focus: Pyridazine Analogs as Kinase Inhibitors

While pyridazine derivatives exhibit a vast spectrum of pharmacological activities—including antimicrobial, anti-inflammatory, and anticonvulsant properties—their role as kinase inhibitors represents a particularly fruitful area of modern drug discovery.[4][5][6] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[7][8] Consequently, kinases are a major class of therapeutic targets.[8]

The development of Ponatinib, an FDA-approved multi-targeted tyrosine kinase inhibitor for chronic myeloid leukemia (CML), prominently features an imidazo[1,2-b]pyridazine moiety, which can be conceptually derived from a pyridazine diamine precursor.[9] This success has spurred further investigation into related structures. Analogs synthesized from this compound, such as pyridazino[4,5-b]indoles and imidazo[4,5-b]pyridines, have shown potent inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[10][11][12]

To provide a clear benchmark, this guide will compare the activity of representative this compound analogs to Sorafenib , a well-established multi-kinase inhibitor used in cancer therapy that also targets VEGFR.

Comparative Analysis of Biological Performance

The evaluation of a potential drug candidate follows a stepwise progression from broad cellular effects to specific target engagement.[13]

In Vitro Cytotoxicity: Gauging Overall Anticancer Effect

The initial assessment of an anticancer compound involves evaluating its ability to inhibit the proliferation of cancer cell lines.[14] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in this context.[13]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Pyridazine Analogs vs. Sorafenib Data for analogs are representative values based on published findings for this class of compounds.

CompoundHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Analog A (Pyridazino-indole) 1.252.503.10
Analog B (Imidazo-pyridazine) 0.981.752.40
Sorafenib (Reference Drug) 2.903.504.20

As illustrated, representative pyridazine analogs often exhibit potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range, comparable or even superior to the reference drug Sorafenib in these selected assays.[12][15]

Target-Specific Activity: Kinase Inhibition Potency

Beyond general cytotoxicity, it is crucial to determine if the compound inhibits its intended molecular target.[14] For this class of compounds, this involves direct measurement of kinase inhibition.

Table 2: Comparative Kinase Inhibition (IC50, nM) of Pyridazine Analogs vs. Sorafenib Data for analogs are representative values based on published findings for this class of compounds targeting specific kinases.

CompoundVEGFR-2DYRK1ACDK5
Analog A (Pyridazino-indole) 8545>10,000
Analog B (Imidazo-pyridazine) 110950>10,000
Sorafenib (Reference Drug) 90>10,000>10,000

The data indicate that pyridazine analogs can be engineered for potent and selective kinase inhibition.[10] For example, Analog A shows potent, sub-micromolar inhibition of both VEGFR-2 and DYRK1A, while demonstrating high selectivity over other kinases like CDK5.[10] This selectivity is a critical attribute, as off-target effects can lead to unwanted toxicity.[8]

Experimental Methodologies for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail the core assays used to generate the comparative data discussed above.

Overall Experimental Workflow

The journey from a synthesized compound to a potential drug candidate involves a multi-stage evaluation process. This workflow ensures that only the most promising candidates advance, saving time and resources.[13]

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Compound Synthesis (this compound Analogs) primary_screen Primary Screen (Cell Viability Assay) synthesis->primary_screen dose_response Dose-Response & IC50 (e.g., MTT Assay) primary_screen->dose_response target_assay Target-Specific Assay (e.g., Kinase Inhibition) dose_response->target_assay selectivity Selectivity Profiling (Kinase Panel Screen) target_assay->selectivity animal_model Animal Model Selection (e.g., Xenograft) selectivity->animal_model Lead Candidate Selection efficacy Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy toxicity Toxicity Assessment (Body Weight, Histology) efficacy->toxicity pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) toxicity->pk_pd

Caption: High-level workflow for evaluating novel chemical entities.

Protocol 1: In Vitro Cell Viability (MTT Assay)

The MTT assay is a foundational colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[16] It is widely used for initial cytotoxicity screening.[14]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow seed 1. Seed Cells Plate cells in 96-well plates. Incubate 24h for attachment. treat 2. Compound Treatment Add serial dilutions of pyridazine analogs and control drug. Incubate 48-72h. seed->treat add_mtt 3. Add MTT Reagent Add MTT solution (final conc. 0.5 mg/mL) to each well. treat->add_mtt incubate_mtt 4. Incubate Incubate for 1-4 hours at 37°C. (Allows formazan formation) add_mtt->incubate_mtt solubilize 5. Solubilize Formazan Remove medium, add 100 µL DMSO or other solvent to dissolve crystals. incubate_mtt->solubilize read 6. Measure Absorbance Read absorbance at ~570 nm using a microplate reader. solubilize->read

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs and the reference drug (e.g., Sorafenib) in culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.[17]

    • Carefully remove the medium from the wells and add 100 µL of medium containing the test compounds at the desired concentrations.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[18]

    • Causality: MTT is light-sensitive and should be handled accordingly. The solution is added directly to the existing media.

    • Incubate the plate for 1-4 hours at 37°C. This incubation time may require optimization for different cell lines.[18]

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the insoluble purple formazan crystals at the bottom of the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[19]

    • Causality: The formazan crystals are insoluble in aqueous medium and must be fully dissolved to be quantified spectrophotometrically. Gentle mixing on an orbital shaker for 15 minutes can ensure complete dissolution.[17]

  • Data Acquisition:

    • Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[16]

    • The IC50 value is then calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To confirm direct target engagement, an in vitro kinase activity assay is performed. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[7]

Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.[7]

G cluster_workflow Luminescence Kinase Assay Workflow setup 1. Reaction Setup In a 96-well plate, add kinase, substrate, and test inhibitor (e.g., Pyridazine Analog). start 2. Initiate Reaction Add ATP to start the phosphorylation. Incubate for 60 min at 30°C. setup->start stop 3. Stop & Deplete ATP Add ADP-Glo™ Reagent to stop kinase activity and deplete unused ATP. Incubate 40 min. start->stop detect 4. ADP to ATP Conversion Add Kinase Detection Reagent. (Converts ADP to ATP) stop->detect luminescence 5. Generate Signal Luciferase uses the new ATP to produce a luminescent signal. Incubate 30 min. detect->luminescence read 6. Measure Luminescence Read signal on a plate reader. (Signal ∝ Kinase Activity) luminescence->read

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Steps:

  • Compound Preparation:

    • Prepare a 10-point, 1:3 serial dilution of the test compounds in 100% DMSO, starting from a high concentration (e.g., 1 mM).[7]

    • Causality: A serial dilution allows for the generation of a dose-response curve to accurately determine the IC50 value.

  • Kinase Reaction:

    • In a white, opaque 96-well plate (suitable for luminescence), add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the target kinase (e.g., VEGFR-2) in kinase assay buffer. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The final concentrations of kinase, substrate, and ATP must be optimized, typically near the Km for ATP for competitive inhibitors.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Causality: Depleting the original ATP is essential to ensure that the final light signal comes only from the ATP generated from the reaction-produced ADP.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[7]

Conceptual Framework: In Vivo Antitumor Efficacy

Promising candidates from in vitro testing are advanced to in vivo models to assess their efficacy in a complex biological system.[13] Human tumor xenograft models in immunodeficient mice are commonly used.[20]

Methodology Overview:

  • Model Establishment: Human cancer cells (e.g., HCT-116) are injected subcutaneously into immunodeficient mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups (e.g., vehicle control, reference drug, test compound). The pyridazine analog is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.[21]

  • Endpoint Measurement: Key parameters are monitored throughout the study:

    • Tumor Volume: Measured periodically with calipers. The primary endpoint is often tumor growth inhibition (TGI).

    • Body Weight: Monitored as an indicator of general toxicity. Significant weight loss may indicate the maximum tolerated dose (MTD) has been exceeded.[22]

    • Survival: In some studies, the experiment continues until a humane endpoint is reached, and Kaplan-Meier survival curves are generated.[22]

The results from these preclinical animal studies are critical for deciding whether a compound should advance to human clinical trials.[21]

Signaling Pathway Context: Targeting Angiogenesis

Many pyridazine analogs, like the reference drug Sorafenib, function by inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels that tumors need to grow. VEGFR-2 is a key RTK in this process.

G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling cluster_nucleus Nucleus cluster_response Cellular Response VEGFR VEGFR-2 RAS RAS VEGFR->RAS PLCg PLCγ VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF PKC PKC PLCg->PKC PKC->TF Response Proliferation Migration Survival (Angiogenesis) TF->Response VEGF VEGF Ligand VEGF->VEGFR Binds Inhibitor Pyridazine Analog / Sorafenib Inhibitor->VEGFR Inhibits Phosphorylation

Caption: Simplified VEGFR-2 signaling pathway inhibited by pyridazine analogs.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block its autophosphorylation and subsequent downstream signaling cascades, ultimately inhibiting angiogenesis and tumor growth.

Conclusion and Future Perspectives

Analogs derived from this compound represent a highly promising class of bioactive molecules, particularly as anticancer agents. As demonstrated, these compounds can be synthesized to exhibit potent and selective inhibition of key oncogenic kinases, with in vitro performance often matching or exceeding that of established drugs like Sorafenib. The versatility of the this compound core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on expanding the kinase inhibition profile of these analogs, exploring their efficacy in combination therapies, and advancing the most promising lead candidates into comprehensive preclinical in vivo studies. The continued exploration of this chemical space holds significant potential for the development of next-generation targeted cancer therapies.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Cordes, N. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Hollingshead, M. G. (2008). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute, 100(21), 1500–1510.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
  • PubMed. (n.d.). Bioassays for anticancer activities.
  • Singh, S. et al. (n.d.). In Vitro Assays for Screening Small Molecules. PubMed.
  • Wang, Y., et al. (n.d.). In vivo anticancer efficacy studies. In vivo body weight changes (A),... ResearchGate.
  • Lawal, B. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. National Institutes of Health.
  • Al-Ostoot, F. H., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry, 30(1), 1-20.
  • Unknown. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Retrieved from [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Mangalagiu, I., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Revue Roumaine de Chimie, 54(4), 329-334.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Pathania, R., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 15(1), 23-45.
  • Demchenko, A., et al. (2016). Synthesis and Biological Activity of New[16][18]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Scientia Pharmaceutica, 84(2), 255-268. Retrieved from

  • Smolecule. (2023). Buy this compound | 28682-70-4.
  • Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5014-5019.
  • López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Current Medicinal Chemistry, 22(11), 1323-1331.
  • Unknown. (2025). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate.
  • El-Gazzar, M. G., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(1), 1-18.
  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(11), 1323-1331.
  • Kumar, A., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic & Pharmaceutical Chemistry, 22(1), 1-10.
  • Kumar, A., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic & Pharmaceutical Chemistry, 22(1), 1-10.
  • Unknown. (n.d.). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. ResearchGate.
  • de Oliveira, R., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(1), 1-20.
  • National Institutes of Health. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs.
  • El-Sayed, W. A., et al. (2025). Synthesis and Biological Evaluation of New Dipyridylpteridines, Lumazines, and Related Analogues. ResearchGate.
  • Besson, T., et al. (n.d.). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Molecules, 25(1), 1-20.
  • Hafez, H. N., et al. (2009). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 14(1), 1-15.
  • Al-Salem, H. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 1-20.
  • Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 64(1), 1-10.
  • Baz-Bione, F., et al. (n.d.). Imidazo[1,2-B]Pyridazines as Inhibitors of DYRK Kinases. ResearchGate.
  • Unknown. (2025). Ligand-based designing of DPP-4 inhibitors via hybridization; synthesis, docking, and biological evaluation of pyridazine-acetohydrazides. ResearchGate.

Sources

The Ascendancy of Pyridazine-4,5-diamine: A Comparative Analysis for the Modern Drug Hunter

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic selection of core molecular scaffolds. These frameworks dictate not only the three-dimensional arrangement of pharmacophoric features but also profoundly influence a compound's physicochemical and pharmacokinetic properties. Among the pantheon of heterocyclic scaffolds, the pyridazine ring has emerged as a "privileged structure," offering a unique constellation of properties that savvy drug designers are increasingly leveraging to overcome challenges in drug discovery.[1][2] This guide provides a comprehensive comparative analysis of the pyridazine-4,5-diamine scaffold, offering a scientifically rigorous perspective for researchers, scientists, and drug development professionals. We will delve into its intrinsic advantages, benchmark its performance against common bioisosteric alternatives, and provide actionable experimental insights to empower its application in your research endeavors.

The Pyridazine Core: A Nexus of Favorable Physicochemical Properties

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique electronic and steric profile that distinguishes it from its diazine isomers, pyrimidine and pyrazine, as well as its carbocyclic counterpart, benzene.[3] The defining characteristic of the pyridazine nucleus is its significant dipole moment, the largest among the diazine heterocycles, which can facilitate advantageous π-π stacking and dipole-dipole interactions with biological targets.[3][4] This inherent polarity, coupled with the hydrogen bonding capabilities of the nitrogen lone pairs, contributes to improved aqueous solubility and a lower propensity for cytochrome P450 inhibition compared to more lipophilic aromatic systems.[1][5]

The introduction of two amino groups at the 4 and 5 positions of the pyridazine ring creates the This compound scaffold, a versatile building block ripe for derivatization. These amino groups serve as key hydrogen bond donors and acceptors, crucial for molecular recognition at the target binding site. Furthermore, their presence offers multiple vectors for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[6]

A Comparative Scrutiny: this compound versus Its Isosteres

The strategic application of bioisosterism is a cornerstone of modern medicinal chemistry. The replacement of a particular functional group or scaffold with another that retains similar steric and electronic properties can lead to significant improvements in a drug candidate's profile. Here, we compare the this compound scaffold to two of its common bioisosteres: pyrimidine-4,5-diamine and benzene-1,2-diamine.

PropertyThis compoundPyrimidine-4,5-diamineBenzene-1,2-diamineRationale & Implications[3][5][7][8]
Dipole Moment HighModerateLowThe high dipole moment of the pyridazine ring can enhance binding affinity through favorable electrostatic interactions with the target protein.
Hydrogen Bonding 2 H-bond donors, 2 N-acceptors2 H-bond donors, 2 N-acceptors2 H-bond donorsThe additional nitrogen atom in the pyridazine and pyrimidine scaffolds provides an extra hydrogen bond acceptor site compared to the benzene ring, potentially leading to stronger target engagement.
Aqueous Solubility Moderate to HighModerateLow to ModerateThe increased polarity due to the nitrogen atoms generally improves aqueous solubility, a desirable property for drug candidates.
Metabolic Stability Generally GoodGenerally GoodProne to oxidationAromatic rings like benzene are often susceptible to CYP450-mediated oxidation. The electron-deficient nature of the pyridazine and pyrimidine rings can render them less prone to such metabolic transformations.
Synthetic Accessibility Readily accessibleReadily accessibleReadily accessibleAll three scaffolds can be synthesized through established chemical routes, although the specific substitution patterns can influence the complexity of the synthesis.
pKa (Basicity) Weakly BasicWeakly BasicWeakly BasicThe basicity of the amino groups is influenced by the electron-withdrawing nature of the heterocyclic ring, which can be modulated by substituents.

This comparative overview underscores the potential advantages of the this compound scaffold, particularly in enhancing solubility and metabolic stability while providing unique opportunities for target interaction through its distinct electronic properties.

The Synthetic Utility of this compound: A Gateway to Fused Heterocycles

One of the most compelling attributes of the this compound scaffold is its utility as a precursor for the synthesis of fused heterocyclic systems, which are prevalent in a multitude of biologically active molecules.[9] A prime example is the construction of the imidazo[4,5-d]pyridazine ring system, a core motif found in numerous kinase inhibitors.[9]

Experimental Protocol: Synthesis of Imidazo[4,5-d]pyridazines

This protocol outlines a general and reliable method for the synthesis of imidazo[4,5-d]pyridazine derivatives from this compound.

Step 1: Synthesis of this compound

A common route to this compound involves the reaction of a suitable precursor, such as a dihalopyridazine, with a source of ammonia or a protected amine, followed by deprotection. While specific conditions may vary depending on the starting material, a representative procedure is as follows:

  • To a solution of 3,6-dichloropyridazine-4,5-dicarbonitrile in a suitable solvent (e.g., ethanol), add an excess of a nucleophilic amine (e.g., ammonia in a sealed tube or a primary amine).

  • Heat the reaction mixture under pressure at a temperature typically ranging from 100 to 150 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Step 2: Cyclization to Imidazo[4,5-d]pyridazine

  • Dissolve the synthesized this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add an appropriate cyclizing agent (1.1 equivalents), for example, an aldehyde or a carboxylic acid derivative.

  • Heat the reaction mixture to reflux for a period of 2 to 24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, which may induce precipitation of the product.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

This self-validating protocol allows for the reliable synthesis of a diverse library of imidazo[4,5-d]pyridazine derivatives for structure-activity relationship (SAR) studies.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Scaffold Synthesis cluster_cyclization Fused Ring Formation Dihalopyridazine Dihalopyridazine This compound This compound Dihalopyridazine->this compound Nucleophilic Aromatic Substitution Amine Amine Amine->this compound Imidazo[4,5-d]pyridazine Imidazo[4,5-d]pyridazine This compound->Imidazo[4,5-d]pyridazine Cyclocondensation Cyclizing_Agent Aldehyde or Carboxylic Acid Derivative Cyclizing_Agent->Imidazo[4,5-d]pyridazine

Caption: Synthetic workflow for imidazo[4,5-d]pyridazines.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold and its derivatives have demonstrated significant potential across various therapeutic areas, with a particular emphasis on oncology and inflammation.[9][10] The imidazo[4,5-d]pyridazine core, readily accessible from this compound, has proven to be a highly effective scaffold for the development of potent and selective kinase inhibitors.[9]

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the imidazo[4,5-d]pyridazine scaffold to present key pharmacophoric features in a spatially defined manner allows for strong and specific interactions with the ATP-binding site of various kinases.

Case Study: Imidazo[4,5-d]pyridazines as DYRK1A Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a promising therapeutic target for several neurological disorders and certain types of cancer. Several research groups have successfully developed potent DYRK1A inhibitors based on the imidazo[4,5-d]pyridazine scaffold.[1] The structure-activity relationship studies of these compounds have revealed the importance of specific substitutions on the fused ring system for achieving high potency and selectivity.

SAR_Logic Scaffold Imidazo[4,5-d]pyridazine Core R1 R1 Substituent (e.g., at N1 or N3) Scaffold->R1 R2 R2 Substituent (e.g., at C2) Scaffold->R2 R3 R3 Substituent (e.g., at C4 or C7) Scaffold->R3 Potency Potency & Selectivity R1->Potency Modulates Solubility & PK R2->Potency Interacts with Gatekeeper Residue R3->Potency Forms Key H-bonds

Caption: Key SAR drivers for imidazo[4,5-d]pyridazine kinase inhibitors.

Conclusion: A Privileged Scaffold for Future Discoveries

The this compound scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. Its unique physicochemical properties, including a high dipole moment and enhanced aqueous solubility, offer distinct advantages over more traditional aromatic systems.[3] Its synthetic tractability and utility as a precursor to biologically active fused heterocycles, such as the imidazo[4,5-d]pyridazine core, further solidify its status as a privileged scaffold.[9]

As the challenges in drug discovery continue to evolve, a deep understanding of the structure-property relationships of core scaffolds is paramount. This comparative analysis demonstrates that the judicious application of the this compound scaffold can provide a strategic advantage in the design of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The experimental insights and comparative data presented herein are intended to empower researchers to confidently incorporate this promising scaffold into their drug discovery programs and unlock its full therapeutic potential.

References

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (n.d.).
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. (n.d.). Retrieved from [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Medicinal Chemistry, 15(3), 567-589. [Link]

  • Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]

  • Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H)‐ones (b, c), general mechanism of IEDDA reaction (d), and this work (e). [Diagram]. (n.d.). Retrieved from [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). Indo Global Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and Imidazopyridazine Derivative II Exhibited Potent Inhibitory Activity against VEGFR. [Diagram]. (n.d.). Retrieved from [Link]

  • Aromatic Bioisosteres. (2023, January 28). Cambridge MedChem Consulting. Retrieved from [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Retrieved from [Link]

  • SNOUNOU, E. H., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • The synthesis of imidazo[4,5‐c] ‐ and v‐triazolo[4,5‐c] pyridazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (2024). European Journal of Medicinal Chemistry, 267, 116200. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry, 39(3), 693-703.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (n.d.).
  • Mojahidi, S., et al. (2010). Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. Archiv der Pharmazie, 343(5), 310-313. [Link]

  • Krátký, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(11), 2542. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(12), 1269. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research, 32(6), 945-1013. [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. (2023). Journal of Medicinal Chemistry, 66(15), 10291-10306. [Link]

  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry, 13(8), 923-939. [Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. (2024). Archiv der Pharmazie, e2300521. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Medicinal Chemistry Letters, 1(5), 200-204. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Chemical Neuroscience, 12(21), 4066-4081. [Link]

  • Chilin, A., et al. (2007). Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives. Bioorganic & Medicinal Chemistry, 15(22), 7044-7052. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (2024). Nature Reviews Chemistry, 8(7), 605-627. [Link]

  • Bioisosteres for Benzene. (n.d.). Denmark Group. Retrieved from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7014. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Representative examples of biologically active drugs containing pyridazine moiety. [Diagram]. (n.d.). Retrieved from [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5650. [Link]

  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (2015). Bioorganic & Medicinal Chemistry Letters, 25(1), 153-157. [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2010). Molecules, 15(3), 1846-1869. [Link]

  • Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. (2022). Future Medicinal Chemistry, 15(2), 113-127. [Link]

  • Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1758-1770. [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Current Medicinal Chemistry, 30(35), 3925-3945. [Link]

  • Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. (2000). Il Farmaco, 55(11-12), 717-723. [Link]

Sources

A Researcher's Guide to Navigating Cross-Reactivity of Pyridazine-4,5-diamine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of bioactive compounds.[1] Its derivatives have shown a remarkable breadth of pharmacological activities, including applications in oncology, inflammation, and cardiovascular diseases.[1][2] Specifically, the Pyridazine-4,5-diamine core serves as a versatile starting point for developing potent and selective inhibitors of various biological targets, particularly protein kinases. However, as with any privileged scaffold, the potential for cross-reactivity—the unintended binding to off-target molecules—is a critical consideration in drug development.

This guide provides an in-depth analysis of the cross-reactivity profiles of this compound derivatives, using a case study approach. We will explore the causality behind experimental choices for assessing selectivity and provide actionable protocols for researchers. The objective is to equip drug development professionals with the insights needed to anticipate and mitigate off-target effects, thereby accelerating the journey from lead compound to clinical candidate.

Case Study: Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors

A prominent class of drugs derived from the pyridazine core is the imidazo[1,2-b]pyridazine family. These compounds have been successfully developed as potent inhibitors of critical signaling kinases like Monopolar spindle 1 (Mps1) and Tyrosine kinase 2 (TYK2), which are implicated in cancer and autoimmune diseases, respectively.[3][4]

The core challenge in developing kinase inhibitors is achieving selectivity. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets. A lack of selectivity can lead to off-target toxicities and undesirable side effects. Therefore, rigorous cross-reactivity screening is not just a regulatory hurdle but a fundamental aspect of rational drug design.

Visualizing the Challenge: A Representative Kinase Signaling Pathway

To understand the potential for cross-reactivity, it's essential to visualize the complex networks these inhibitors are designed to modulate. The diagram below illustrates a simplified, representative signal transduction cascade involving multiple kinases, highlighting potential on- and off-target interactions for a hypothetical inhibitor.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_off_target Potential Off-Targets cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Signal RAF RAF Kinase (Primary Target) RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Gene Expression OffTarget1 Other MAPK Family Kinase OffTarget2 Unrelated Kinase (e.g., TYK2) Inhibitor Pyridazine Derivative Inhibitor->RAF Inhibition Inhibitor->OffTarget1 Cross-reactivity Inhibitor->OffTarget2 Cross-reactivity

Caption: Simplified kinase signaling cascade illustrating a primary target and potential off-targets for a pyridazine-based inhibitor.

Quantitative Analysis: Comparing Selectivity Profiles

The most direct way to assess cross-reactivity is through broad panel screening, where a compound is tested against a large number of purified kinases. The data is typically presented as percent inhibition at a fixed concentration or as IC50/Ki values for a more detailed comparison.

Let's consider a hypothetical scenario based on published findings for imidazo[1,2-b]pyridazine derivatives.[4] Compound '27f', an Mps1 inhibitor, was screened against a panel of 192 kinases to determine its selectivity. A similar approach is used for TYK2 inhibitors, where selectivity against other JAK family members (JH1 domains) and unrelated kinases is crucial.[3]

Table 1: Representative Selectivity Data for a Hypothetical Imidazo[1,2-b]pyridazine Derivative

Target KinaseIC50 (nM)Fold Selectivity vs. Primary TargetRationale for Comparison
Mps1 (Primary Target) 6.0 - The intended therapeutic target for anti-cancer activity.[4]
Aurora Kinase A>10,000>1667xStructurally related kinase involved in mitosis; off-target inhibition could cause toxicity.
VEGFR2>10,000>1667xKey mediator of angiogenesis; inhibition can be a desired anti-cancer effect but is considered an off-target activity for a pure Mps1 inhibitor.[5]
TYK2 (JH2 domain)>5,000>833xMember of the JAK family; demonstrates broad selectivity outside the primary target's family.[3]
p38α>10,000>1667xA MAPK pathway kinase; assessing activity against different kinase families is crucial.

Note: The data above is representative and synthesized from the principles outlined in the cited literature. Actual values will vary.

This quantitative data is invaluable. A high fold-selectivity provides confidence that the compound's cellular effects are primarily due to the inhibition of the intended target. For instance, a >1000-fold selectivity is often considered a benchmark for a highly selective compound in early-stage drug discovery.

Methodological Deep Dive: Protocols for Assessing Cross-Reactivity

To ensure trustworthiness and reproducibility, the protocols used to generate selectivity data must be robust and self-validating. Here, we outline a standard workflow for kinase inhibitor profiling.

Experimental Workflow: Kinase Selectivity Profiling

The diagram below outlines a typical workflow for assessing the cross-reactivity of a lead compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screen cluster_validation Phase 3: Dose-Response cluster_analysis Phase 4: Analysis A Synthesize & Purify Compound B Prepare Stock Solution (DMSO) A->B C Single-Dose Screen (e.g., 1µM) vs. Kinase Panel B->C D Identify 'Hits' (% Inhibition > 50%) C->D E Perform 10-point Dose-Response Curve for each 'Hit' D->E F Calculate IC50 Values E->F G Determine Selectivity Profile & Report F->G

Sources

A Senior Application Scientist's Guide to the Synthesis of Pyridazine-4,5-diamine: A Comparative Analysis of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridazine-4,5-diamine

This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its vicinal diamine functionalities on the electron-deficient pyridazine ring make it a versatile building block for the synthesis of a diverse array of fused heterocyclic systems, such as pyrazino[2,3-d]pyridazines and imidazo[4,5-d]pyridazines. These resulting structures are often explored for their potential as kinase inhibitors, agrochemicals, and functional organic materials. The efficient and sustainable synthesis of this compound is therefore a critical endeavor for advancing research and development in these fields. This guide provides a comparative analysis of three prominent synthetic strategies, offering insights into their respective strengths and weaknesses to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Synthetic Routes

This guide will explore three primary synthetic pathways to this compound:

  • Route 1: Catalytic Reduction of 4,5-Dicyanopyridazine

  • Route 2: Nucleophilic Aromatic Substitution of 4,5-Dichloropyridazine

  • Route 3: Cyclization of Diaminomaleonitrile (DAMN) with a C2 Synthon

Each route will be evaluated based on factors such as yield, reaction conditions, availability of starting materials, scalability, and adherence to the principles of green chemistry.

Route 1: Catalytic Reduction of 4,5-Dicyanopyridazine

This approach leverages the well-established transformation of nitriles to primary amines via catalytic hydrogenation. The synthesis begins with the preparation of the 4,5-dicyanopyridazine precursor, which is then subjected to high-pressure hydrogenation.

Synthesis of the Precursor: 4,5-Dicyanopyridazine

The synthesis of 4,5-dicyanopyridazine can be achieved from pyridazine-4,5-dicarboxylic acid through a multi-step process involving esterification, amidation, and subsequent dehydration.

Reaction Scheme:

Route 1 A Pyridazine-4,5-dicarboxylic acid B Dimethyl pyridazine-4,5-dicarboxylate A->B SOCl2, MeOH C Pyridazine-4,5-dicarboxamide B->C NH3 D 4,5-Dicyanopyridazine C->D POCl3 E This compound D->E H2, Catalyst

Caption: Synthetic pathway to this compound via catalytic reduction of 4,5-Dicyanopyridazine.

Experimental Protocol: Catalytic Hydrogenation of an Aromatic Dinitrile (Analogous Procedure)

Materials:

  • Phthalonitrile

  • Rhodium on alumina catalyst (5%)

  • Dioxane

  • Anhydrous ammonia

  • Hydrogen gas

Procedure:

  • A high-pressure autoclave is charged with phthalonitrile, 5% rhodium on alumina catalyst, and dioxane.

  • The autoclave is purged with nitrogen, and then anhydrous ammonia is added.

  • The mixture is heated to the desired temperature (e.g., 100-150°C), and hydrogen gas is introduced to the desired pressure (e.g., 500-1500 psig).

  • The reaction is monitored by hydrogen uptake.

  • Upon completion, the reactor is cooled, and the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Causality of Experimental Choices:

  • Catalyst: Rhodium on alumina is a highly effective catalyst for the hydrogenation of both the nitrile groups and the aromatic ring. For the synthesis of this compound, a less aggressive catalyst such as Palladium on carbon (Pd/C) might be preferred to selectively reduce the nitrile groups without affecting the pyridazine ring.

  • Solvent: Dioxane is used as a solvent due to its ability to dissolve the starting material and its stability under hydrogenation conditions.

  • Ammonia: The addition of ammonia is crucial to suppress the formation of secondary amines, which are common byproducts in nitrile reductions.

  • High Pressure and Temperature: These conditions are necessary to achieve a reasonable reaction rate for the catalytic hydrogenation.

Route 2: Nucleophilic Aromatic Substitution of 4,5-Dichloropyridazine

This route involves the displacement of chloride ions from a dihalopyridazine precursor with an amine source. The synthesis of 4,5-dichloropyridazine is a key first step.

Synthesis of the Precursor: 4,5-Dichloropyridazine

4,5-Dichloropyridazin-3(2H)-one can be synthesized from mucochloric acid and hydrazine.[2] Subsequent chlorination can yield the desired 4,5-dichloropyridazine. A similar procedure for the synthesis of 3,6-dichloro-4,5-dimethylpyridazine from the corresponding dione using phosphorus oxychloride has been reported.[3]

Reaction Scheme:

Route 2 A Mucochloric Acid B 4,5-Dichloropyridazin-3(2H)-one A->B Hydrazine C 4,5-Dichloropyridazine B->C POCl3 D This compound C->D NH3

Caption: Synthetic pathway to this compound via amination of 4,5-Dichloropyridazine.

Experimental Protocol: Amination of 3,6-Dichloropyridazine (Analogous Procedure)

A direct protocol for the di-amination of 4,5-dichloropyridazine is not available in the provided search results. However, the mono-amination of 3,6-dichloropyridazine provides a relevant experimental framework.[4][5][6] A di-substitution would likely require more forcing conditions.

Materials:

  • 3,6-Dichloropyridazine

  • Ammonium hydroxide solution (28-30% NH3)

  • Solvent (e.g., DMF or water)

Procedure:

  • 3,6-Dichloropyridazine and aqueous ammonia are combined in a suitable solvent in a sealed reaction vessel.

  • The mixture is heated to a specified temperature (e.g., 120-180°C) for a designated time (e.g., 5-26 hours).

  • The reaction progress is monitored by TLC or GC.

  • After completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Ammonia Source: Aqueous ammonia is a readily available and effective nucleophile for this substitution reaction. Anhydrous ammonia in an autoclave could also be used for higher reactivity.

  • Solvent: A polar aprotic solvent like DMF can facilitate the reaction by solvating the cationic intermediates. Water can also be used as a green solvent alternative.

  • Elevated Temperature and Pressure (Sealed Vessel): The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, but elevated temperatures are often required to overcome the activation energy for the substitution of both chlorine atoms.

Route 3: Cyclization of Diaminomaleonitrile (DAMN) with a C2 Synthon

This approach is potentially the most convergent, as it starts from a precursor that already contains the two adjacent amino groups and the dinitrile functionality. The key step is the cyclization with a two-carbon electrophile, such as glyoxal, to form the pyridazine ring. The cis-conformation of DAMN is favorable for such a cyclization.[7]

Reaction Scheme:

Route 3 A Diaminomaleonitrile (DAMN) C 2,3-Dicyanopyrazine A->C Reaction with Glyoxal B Glyoxal B->C D This compound C->D Hydrolysis/Decarboxylation (Hypothetical)

Caption: Proposed synthetic pathway to this compound from DAMN and Glyoxal. Note that the direct synthesis of this compound from DAMN is not explicitly reported, and the reaction with glyoxal is known to produce 2,3-dicyanopyrazine.

Experimental Protocol: Reaction of DAMN with an Aldehyde (Analogous Procedure)

While the direct synthesis of this compound from DAMN and a suitable C2 synthon is not detailed in the search results, a green chemistry approach for the reaction of DAMN with aromatic aldehydes to form imines has been reported and provides a starting point for developing a relevant protocol.[8][9] The reaction of DAMN with glyoxal has been reported to yield 2,3-dicyanopyrazine, indicating a different mode of cyclization.[7]

Materials:

  • Diaminomaleonitrile (DAMN)

  • Aromatic Aldehyde (e.g., benzaldehyde)

  • Water

Procedure:

  • DAMN is suspended in water with vigorous stirring.

  • The aldehyde is added slowly to the suspension.

  • The mixture is stirred at room temperature for 2-3 hours until a precipitate forms.

  • The solid product is collected by filtration, washed with water, and dried.

Causality of Experimental Choices:

  • Solvent: Water is used as a green and readily available solvent, avoiding the use of toxic organic solvents.

  • Catalyst-Free: The reaction proceeds without the need for an acid or base catalyst, simplifying the workup and improving the environmental profile of the synthesis.

  • Room Temperature: The reaction can be carried out at ambient temperature, reducing energy consumption.

Note on Feasibility for this compound Synthesis: To adapt this for the synthesis of the pyridazine ring, a C2 synthon that reacts as a 1,2-dielectrophile and favors cyclization with the amino groups of DAMN to form a six-membered ring with two adjacent nitrogen atoms would be required. Further research into suitable C2 synthons and reaction conditions is necessary to validate this route.

Performance Comparison of Synthetic Routes

MetricRoute 1: Reduction of DicyanopyridazineRoute 2: Amination of DichloropyridazineRoute 3: Cyclization of DAMN
Overall Yield Moderate to High (dependent on precursor synthesis and reduction efficiency)Moderate (can be affected by competing mono-amination and side reactions)Potentially High (if a suitable C2 synthon is identified)
Starting Materials Pyridazine-4,5-dicarboxylic acid (multi-step to precursor)Mucochloric acid (commercially available)Diaminomaleonitrile (commercially available)
Reaction Conditions High pressure, elevated temperatureElevated temperature, potentially high pressureMild (potentially room temperature)
Scalability Feasible, but requires specialized high-pressure equipmentFeasible, requires careful control of reaction conditionsPotentially scalable if a robust procedure is developed
Safety Concerns Use of hydrogen gas under high pressure, handling of POCl3Handling of POCl3, potential for runaway reactions at high temperaturesDAMN and glyoxal are toxic and should be handled with care
Green Chemistry Use of hazardous reagents (SOCl2, POCl3), high energy consumptionUse of hazardous reagents (POCl3), potential for high E-factorPotential for use of green solvents (water) and mild conditions

Green Chemistry Metrics Analysis

A quantitative comparison of the green chemistry metrics for these routes is challenging without detailed experimental data for the direct synthesis of this compound. However, a qualitative assessment can be made based on the principles of green chemistry.

  • Atom Economy: Route 3, if optimized, has the potential for the highest atom economy as it involves a convergent cyclization. Routes 1 and 2 involve multiple steps with the use of stoichiometric reagents and protecting groups, which lowers their overall atom economy.

  • E-Factor (Environmental Factor): Routes 1 and 2, with their use of hazardous reagents and solvents, are likely to have a higher E-factor, indicating more waste generation per unit of product. Route 3, especially if conducted in water, would have a significantly lower E-factor.

  • Process Mass Intensity (PMI): Similar to the E-factor, the PMI for Routes 1 and 2 is expected to be higher due to the larger mass of materials (solvents, reagents) used relative to the mass of the final product.

Conclusion and Future Outlook

All three synthetic routes present viable, yet distinct, pathways to this compound.

  • Route 1 (Reduction of Dicyanopyridazine) is a classic approach that relies on well-understood transformations. The main challenges lie in the multi-step synthesis of the precursor and the need for specialized high-pressure hydrogenation equipment.

  • Route 2 (Amination of Dichloropyridazine) offers a more direct approach from a commercially available starting material (mucochloric acid). However, controlling the selectivity of the di-amination and finding optimal reaction conditions can be challenging.

  • Route 3 (Cyclization of DAMN) represents the most atom-economical and potentially the "greenest" approach. The primary hurdle is the identification of a suitable C2 synthon and the development of a robust cyclization protocol that favors the formation of the pyridazine ring over other products.

For researchers prioritizing a well-established, albeit potentially less green, method with a higher likelihood of success without extensive optimization, Route 1 is a strong candidate. For those with expertise in handling high-pressure amination reactions and seeking a more direct route, Route 2 is a viable option. The development of Route 3 presents an exciting opportunity for innovation in the sustainable synthesis of this compound and warrants further investigation. The choice of synthesis will ultimately depend on the specific requirements of the research, including scale, available equipment, and the importance of adhering to green chemistry principles.

References

  • Andraos, J. Green chemistry metrics. Wikipedia.
  • American Chemical Society. Green Chemistry & Engineering Metrics.
  • Gawande, M. B., et al. (2014). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC.
  • BenchChem. A Comparative Guide to the Green Chemistry Metrics of 4,4-Diethoxybutylamine Synthesis.
  • Gómez, J., et al. (2010). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. MDPI.
  • Bobbio, A., et al. (2011). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry.
  • US3998881A, Hydrogenation of phthalonitriles using rhodium c
  • Alfini, R., et al. (2010). Syntheses of 4,5-Dicyanopyridazine (1).
  • ChemicalBook. 3,6-Dichloro-4,5-dimethylpyridazine synthesis.
  • CN104844523A, Synthesis method of 3-amino-6-chloropyridazine, issued 2015-08-19.
  • PrepChem.com. Synthesis of 4,5-dichloro-3-pyridazone.
  • Gómez, J., et al. (2010). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. MDPI.
  • Kumar, S., et al. (2018). A) Metalation of 3,6-dichloropyridazine (6) and subsequent...
  • Kumar, A., et al. (2019). Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species. PubMed Central.
  • Birin, A. A., et al. (2015).
  • El-Sayed, N. N. E., et al. (2022).
  • Sherif, M. H., et al. (2010). chemical studies on 3,6-dichloropyridazine. Journal of American Science.

Sources

The Predictive Power of Algorithms: A Comparative Guide to In-Silico Profiling of Pyridazine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, the ability to rapidly assess the potential of a molecule to become a viable drug is paramount. The journey from a promising compound to a clinical candidate is fraught with challenges, with a significant number of failures attributed to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Traditionally, these crucial parameters are evaluated through resource-intensive and time-consuming experimental assays. However, the dawn of powerful computational chemistry has ushered in an era of in-silico prediction, offering a crucial first-pass filter to prioritize candidates and guide synthetic efforts. This guide delves into the in-silico profiling of Pyridazine-4,5-diamine , a heterocyclic scaffold of interest in medicinal chemistry, by comparing the predictions from two widely-used, freely accessible web-based platforms: SwissADME and admetSAR .

The stark reality for many novel compounds, including this compound, is the conspicuous absence of publicly available experimental data. This guide, therefore, aims not only to present a predicted ADMET profile for this molecule but also to provide researchers with a practical, step-by-step workflow for utilizing these predictive tools. We will explore the nuances of their outputs, compare their predictions, and discuss the implications for early-stage drug development, particularly when navigating the common scenario of data scarcity.

In-Silico Prediction: A Methodological Workflow

The foundation of any in-silico prediction is the molecular structure, typically represented by a SMILES (Simplified Molecular Input Line Entry System) string. For this compound, the SMILES string is NC1=C(N)C=NN=C1 . This code serves as the input for the predictive algorithms.

Workflow for In-Silico ADMET Prediction

In_Silico_ADMET_Workflow General Workflow for In-Silico ADMET Prediction cluster_input Input cluster_tools Prediction Tools cluster_output Output & Analysis SMILES Obtain SMILES String (e.g., NC1=C(N)C=NN=C1) SwissADME SwissADME Web Server SMILES->SwissADME Input admetSAR admetSAR Web Server SMILES->admetSAR Input PhysChem Physicochemical Properties (MW, logP, Solubility, pKa) SwissADME->PhysChem ADMET ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) SwissADME->ADMET admetSAR->PhysChem admetSAR->ADMET Comparison Comparative Analysis PhysChem->Comparison ADMET->Comparison

Caption: A generalized workflow for predicting ADMET properties using web-based tools.

Step-by-Step Protocol: SwissADME
  • Navigate to the SwissADME website: The service is provided by the Swiss Institute of Bioinformatics and is freely accessible.

  • Input the Molecule: In the main text box, paste the SMILES string for this compound: NC1=C(N)C=NN=C1.

  • Run the Prediction: Click the "Run" button to initiate the calculations.

  • Analyze the Results: The output is a comprehensive table and graphical representations covering physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Step-by-Step Protocol: admetSAR
  • Access the admetSAR server: This tool is developed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences.

  • Input the Molecule: In the "Predict" tab, paste the SMILES string into the query box.

  • Initiate Prediction: Click the "Predict" button.

  • Interpret the Output: The results are presented in a table format, detailing a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity profiles.

Predicted Properties of this compound: A Comparative View

The following tables summarize the predicted physicochemical and ADMET properties of this compound from both SwissADME and admetSAR.

Table 1: Predicted Physicochemical Properties

PropertySwissADME PredictionadmetSAR Prediction
Molecular FormulaC₄H₆N₄C4H6N4
Molecular Weight110.12 g/mol 110.119 g/mol
LogP (Octanol/Water)-1.18-0.7383
Water Solubility (LogS)0.13 (Soluble)-1.161 mol/L
pKa (most basic)4.38Not Provided

Table 2: Predicted ADMET Properties

PropertySwissADME PredictionadmetSAR Prediction
Absorption
GI AbsorptionHighHigh
Blood-Brain Barrier (BBB) PermeantNoNo
P-glycoprotein SubstrateNoNon-substrate
Metabolism
CYP1A2 InhibitorNoNon-inhibitor
CYP2C19 InhibitorNoNon-inhibitor
CYP2C9 InhibitorNoNon-inhibitor
CYP2D6 InhibitorNoNon-inhibitor
CYP3A4 InhibitorNoNon-inhibitor
Toxicity
Ames ToxicityNot ProvidedNon-mutagenic
hERG InhibitionNot ProvidedCategory III (low risk)
CarcinogenicityNot ProvidedNon-carcinogen

Comparative Analysis and Discussion

The in-silico predictions from SwissADME and admetSAR provide a valuable preliminary assessment of this compound's drug-like potential.

Physicochemical Properties: Both platforms are in close agreement regarding the molecular weight. However, a notable discrepancy exists in the predicted LogP values (-1.18 vs. -0.7383). While both values indicate a hydrophilic molecule, the difference could be significant in more quantitative structure-activity relationship (QSAR) models. This highlights the importance of using multiple prediction tools to understand the range of possible values. The predicted high water solubility from both platforms is consistent with the hydrophilic nature suggested by the LogP values and the presence of two amino groups capable of hydrogen bonding.

ADMET Profile: There is a strong consensus in the predicted ADMET profile. Both SwissADME and admetSAR predict high gastrointestinal absorption , which is a favorable property for an orally administered drug. The hydrophilic nature and low molecular weight of the compound likely contribute to this prediction.

Crucially, both tools predict that this compound will not cross the blood-brain barrier , suggesting it is unlikely to cause central nervous system (CNS) side effects, a desirable trait for peripherally acting drugs. Furthermore, the molecule is predicted to be a non-substrate for P-glycoprotein , an efflux pump that can limit drug absorption and distribution.

In terms of metabolism, the predictions consistently indicate that this compound is unlikely to be a significant inhibitor of the major cytochrome P450 (CYP) enzymes. This is a highly favorable characteristic, as CYP inhibition is a major cause of drug-drug interactions.

The toxicity predictions from admetSAR are also encouraging, suggesting the compound is non-mutagenic, non-carcinogenic, and poses a low risk of hERG inhibition, which is associated with cardiac toxicity.

Structure_Property_Relationship Conceptual Links: Structure to Predicted Properties cluster_structure Molecular Structure of this compound cluster_properties Predicted Properties Structure Pyridazine Core + Two Amino Groups Hydrophilicity High Water Solubility Low LogP Structure->Hydrophilicity H-bond donors/acceptors Absorption High GI Absorption No BBB Permeation Structure->Absorption Polarity & Size Metabolism Low CYP Inhibition Structure->Metabolism Electronic properties Toxicity Low Predicted Toxicity Structure->Toxicity Substructural features Hydrophilicity->Absorption

Caption: Relationship between the structural features of this compound and its predicted properties.

The Challenge of Experimental Data

It is crucial to reiterate that these are in-silico predictions. The "ground truth" can only be established through experimental validation. However, for many novel compounds synthesized in academic or early-stage industrial research, comprehensive experimental ADMET profiling is often not feasible due to cost and resource constraints. In this context, in-silico tools are not merely a convenience but a necessity. They provide a data-driven rationale for prioritizing which compounds to advance to more costly experimental testing. The high concordance between the predictions from two different platforms for this compound lends greater confidence to its favorable preliminary profile.

Conclusion

This comparative guide demonstrates the power and utility of in-silico prediction tools in modern drug discovery. For this compound, the predictions from SwissADME and admetSAR converge on a promising profile for a potential oral drug candidate: high aqueous solubility, good predicted gastrointestinal absorption, low potential for CNS penetration, and a clean predicted profile regarding CYP inhibition and major toxicity endpoints. While discrepancies in some physicochemical predictions underscore the importance of consulting multiple platforms, the overall consensus provides a strong rationale for further investigation of this scaffold. In an environment where experimental data is a scarce resource, leveraging these sophisticated, accessible, and free computational tools is an indispensable strategy for accelerating the path from molecular concept to potential therapeutic.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., ... & Tang, Y. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067-1069. [Link]

  • PubChem. This compound. [Link]

A Senior Application Scientist's Guide to the Catalytic Synthesis of Pyridazine-4,5-diamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridazine-4,5-diamine

This compound (C₄H₆N₄) is a deceptively simple molecule that serves as a high-value scaffold in modern chemistry. Its structure, featuring a π-deficient pyridazine ring flanked by two vicinal amino groups, provides a unique combination of reactivity and functionality. This arrangement makes it a prized building block for the synthesis of complex heterocyclic systems.[1] Notably, it is a key precursor to 1H-1,2,3-Triazolo[4,5-c]pyridazines, compounds investigated as potential modulators of the GABA enzyme, and [1,2,5]Chalcogenadiazolo[3,4-d]pyridazines, which show promise in the development of novel organic photovoltaic materials.[1] The pyridazine core is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules.[2]

The dual amino groups are perfect handles for sequential synthetic transformations, while the nitrogen atoms of the pyridazine ring offer sites for metal coordination, making its derivatives relevant in materials science and catalysis.[1] Given its utility, the efficient and high-yield synthesis of this compound is a critical challenge. This guide provides an in-depth comparison of the primary catalytic strategies for its synthesis, focusing on the underlying mechanisms and providing field-proven experimental insights to inform your choice of methodology.

Two principal synthetic routes dominate the landscape, each starting from a different commercially available precursor:

  • Catalytic Reduction of 4,5-Dinitropyridazine.

  • Palladium-Catalyzed Amination of 4,5-Dichloropyridazine.

This document will dissect each pathway, comparing the efficacy of the catalysts involved to provide a clear, data-driven framework for process development.

Route 1: Catalytic Reduction of 4,5-Dinitropyridazine

This classical approach involves the simultaneous reduction of two nitro groups to form the target diamine. The transformation is highly favorable thermodynamically but requires a robust catalytic system to achieve high selectivity and yield without generating unwanted byproducts. The most effective and widely adopted method for this conversion is Catalytic Transfer Hydrogenation (CTH) .

CTH is often preferred over high-pressure catalytic hydrogenation due to its operational simplicity and avoidance of hazardous hydrogen gas.[3][4] The system comprises a heterogeneous metal catalyst and a hydrogen donor molecule, most commonly hydrazine hydrate (N₂H₄·H₂O).[3][4]

Mechanism of Catalytic Transfer Hydrogenation

The choice to use a system like Palladium on Carbon (Pd/C) with hydrazine hydrate is rooted in its proven efficiency. The catalyst's primary role is to facilitate the decomposition of the hydrogen donor and deliver active hydrogen species to the substrate.

Causality of Component Selection:

  • Palladium on Carbon (Pd/C): Palladium is exceptionally efficient at activating the N-N bond in hydrazine and adsorbing the nitro groups of the substrate onto its surface. The high surface area of the activated carbon support ensures maximum exposure of the palladium catalyst to the reactants, maximizing reaction rates.

  • Hydrazine Hydrate: It serves as a convenient, in-situ source of hydrogen. On the palladium surface, it catalytically decomposes to produce diimide (N₂H₂) and ultimately hydrogen, which are the active reducing agents. This avoids the need for high-pressure H₂ gas infrastructure.

  • Solvent (e.g., Ethanol/Methanol): An alcoholic solvent is typically used as it readily dissolves the organic substrate and the hydrazine hydrate, creating a homogenous reaction medium for efficient interaction with the heterogeneous catalyst.

G Catalyst Pd(0) Surface Sites Product This compound Catalyst->Product 3. Stepwise Reduction & Desorption N2 N₂ Gas Catalyst->N2 4. Byproduct Formation Hydrazine Hydrazine (N₂H₄) Hydrazine->Catalyst 1. Adsorption & Decomposition DNP 4,5-Dinitropyridazine DNP->Catalyst 2. Adsorption of Nitro Groups

Caption: Workflow for Catalytic Transfer Hydrogenation of 4,5-Dinitropyridazine.

Leading Catalysts for Nitro Group Reduction

While Pd/C is the workhorse, other catalysts have demonstrated efficacy for the reduction of aromatic nitro compounds and are viable alternatives.

Catalyst SystemKey AdvantagesPotential Disadvantages
10% Pd/C High activity, excellent yields, recyclable, good functional group tolerance.[3][4]Higher cost, can sometimes promote dehalogenation on other substrates.[3]
Pt/Zeolite High efficiency, stable support.[5]Platinum is expensive; zeolite support may introduce mass transfer limitations.
CeO₂–SnO₂ Lower cost non-precious metal catalyst, effective under mild conditions.[6]May require higher catalyst loading or longer reaction times than palladium.
Fe/Fe-Oxide Very low cost, environmentally benign.[7]Often requires higher temperatures and can have lower chemoselectivity.

For the synthesis of this compound, 10% Pd/C remains the catalyst of choice due to its superior activity and reliability, ensuring a complete and clean reduction.

Validated Experimental Protocol: Reduction with Pd/C and Hydrazine

This protocol is a self-validating system; the reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material, and the evolution of nitrogen gas is a visual indicator of reaction progress.

  • Inert Atmosphere: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dinitropyridazine (1.0 eq) and 10% Palladium on Carbon (0.05 eq wt/wt).

    • Scientist's Rationale: While this specific reaction is not highly air-sensitive, performing the initial setup under an inert gas like argon or nitrogen is good practice to prevent any potential oxidation of intermediates, ensuring reproducibility.

  • Solvent Addition: Add ethanol or methanol as the solvent (approx. 10-15 mL per gram of substrate).

  • Reagent Addition: Warm the suspension to approximately 40-50°C. Add hydrazine hydrate (8-10 eq) dropwise via an addition funnel.

    • Scientist's Rationale: The reaction is highly exothermic. A controlled, dropwise addition of hydrazine hydrate is critical to manage the reaction temperature and the rate of nitrogen gas evolution, preventing a dangerous pressure buildup. A large excess of hydrazine ensures the reaction goes to completion.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux (typically 65-80°C) and maintain for 2-4 hours, or until TLC analysis confirms the consumption of the starting material.

  • Workup and Isolation: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Scientist's Rationale: Celite is a diatomaceous earth filter aid that prevents the fine carbon particles from clogging the filter paper, ensuring a clean separation of the catalyst. The catalyst can be washed with additional solvent to recover any adsorbed product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route 2: Palladium-Catalyzed Amination of 4,5-Dichloropyridazine

This route leverages modern organometallic chemistry, specifically the Buchwald-Hartwig Amination , to form the two C-N bonds.[8][9] This reaction is a powerful tool for constructing aryl amines from aryl halides. While highly effective, it requires careful optimization of the catalyst system, which consists of a palladium precursor, a specialized phosphine ligand, and a base.

This approach is particularly valuable when the dinitro-precursor is unavailable or when milder reaction conditions are required to accommodate sensitive functional groups elsewhere on a more complex substrate.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is a well-understood, multi-step process. The choice of each component is critical for the cycle to operate efficiently.

Causality of Component Selection:

  • Palladium Precursor (e.g., Pd(dba)₂, Pd(OAc)₂): These are stable sources of palladium that are reduced in situ to the active Pd(0) catalyst.

  • Phosphine Ligand (e.g., BINAP, DavePhos, X-Phos): This is arguably the most crucial component. Bulky, electron-rich phosphine ligands are required to promote the key steps of the catalytic cycle: oxidative addition of the aryl chloride to the Pd(0) center and, most importantly, the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[10][11] Insufficiently bulky ligands can lead to catalyst decomposition or slow/no reaction.

  • Base (e.g., NaOt-Bu, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine (or its complex with palladium), making it a more potent nucleophile to displace the halide from the palladium complex.[11]

  • Amine Source: For the synthesis of a primary diamine, a protected ammonia equivalent like benzophenone imine or ammonia itself under specific conditions is required. This is often the most challenging aspect of this specific transformation.

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(NH₃)L₂]⁺Cl⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)(NH₂)L₂ Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product_out Ar-NH₂ Amido_Complex->Product_out ArCl_in Ar-Cl (4,5-Dichloropyridazine) ArCl_in->OA_Complex NH3_in NH₃ NH3_in->Amine_Complex Base_in Base Base_in->Amido_Complex

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.

Comparative Analysis of Ligands for Amination

The success of the Buchwald-Hartwig amination on challenging substrates like dichloropyridazines is highly dependent on the phosphine ligand.

LigandStructure TypeKey Characteristics
BINAP Biaryl PhosphineOne of the original successful ligands; provides good yields but may require higher temperatures.[11]
DavePhos Biaryl PhosphineHighly effective for sterically hindered substrates and reactions involving less reactive aryl chlorides.[11]
X-Phos Biaryl PhosphineAn exceptionally active and versatile ligand, often allowing for lower catalyst loadings and milder reaction conditions.[10]

For the double amination of 4,5-dichloropyridazine, a highly active and robust ligand like DavePhos or X-Phos would be the recommended starting point for optimization.

Validated Experimental Protocol: Buchwald-Hartwig Diamination

This protocol describes a typical setup for a palladium-catalyzed diamination. The system's integrity relies on maintaining strictly anaerobic and anhydrous conditions.

  • Inert Atmosphere & Anhydrous Conditions: In a glovebox or using Schlenk technique, add 4,5-dichloropyridazine (1.0 eq), the palladium precursor (e.g., Pd(dba)₂, 4-8 mol%), and the phosphine ligand (e.g., DavePhos, 9-18 mol%) to an oven-dried flask.

    • Scientist's Rationale: Oxygen can oxidize the phosphine ligands and the active Pd(0) catalyst, killing the reaction. Water can interfere with the strong base. A glovebox or Schlenk line is mandatory for reproducibility.

  • Reagent Addition: Add the base (e.g., Sodium tert-butoxide, 2.5-3.0 eq) and the amine source. For the diamine, this would involve using a solution of ammonia in an organic solvent or an ammonia surrogate. Add anhydrous dioxane or toluene as the solvent.

  • Reaction Execution: Seal the reaction vessel and heat to 80-110°C for 12-24 hours. The reaction progress should be monitored by LC-MS or GC-MS due to the polarity of the product.

    • Scientist's Rationale: The double amination is significantly more challenging than a mono-amination and typically requires elevated temperatures and longer reaction times to drive it to completion.

  • Workup and Isolation: Cool the reaction to room temperature. Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product will likely require purification by column chromatography on silica gel to separate it from residual catalyst and ligand oxides.

Head-to-Head Comparison and Final Recommendation

FeatureRoute 1: Catalytic ReductionRoute 2: Pd-Catalyzed Amination
Catalyst Cost Lower (Pd/C is cheaper than Pd-ligand complexes)Higher (Requires expensive, specialized phosphine ligands)
Operational Simplicity High (Simple setup, tolerant to some air/moisture)Low (Requires strict inert and anhydrous conditions)
Reaction Conditions Mild to moderate (Reflux in ethanol)Moderate to high (Often requires >100°C in anhydrous solvent)
Scalability Excellent; widely used in industrial processes.Good, but can be challenging due to cost and sensitivity.
Waste Products Benign (N₂, H₂O); catalyst is easily filtered.Stoichiometric amounts of salt byproduct; ligand oxides.
Key Challenge Handling of exothermic reaction and hydrazine.Complete exclusion of air/water; optimization of ligand/base.
Senior Scientist's Recommendation:

For the routine, large-scale synthesis of This compound , Route 1 via Catalytic Transfer Hydrogenation of 4,5-Dinitropyridazine with Pd/C and hydrazine hydrate is unequivocally the superior method. Its operational simplicity, lower cost, high yields, and ease of scalability make it the most practical and economically viable choice for both academic research and industrial production. The protocol is robust, and the workup is straightforward.

The Buchwald-Hartwig amination (Route 2) is a powerful and elegant synthetic tool. It should be reserved for situations where the dinitro-precursor is not accessible, or for the synthesis of complex analogues where the milder, more selective nature of the Pd-catalyzed C-N coupling is required to tolerate other sensitive functional groups within the molecule. While synthetically enabling, its higher cost and stringent operational requirements make it less ideal for the bulk production of the parent this compound.

References

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. Available at: [Link]

  • Giomi, D., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 2095-2127. Available at: [Link]

  • Heravi, M. M., et al. (n.d.). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Saeed, A., et al. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 162-176. Available at: [Link]

  • ResearchGate. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]

  • ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H)‐ones (b, c), general mechanism of IEDDA reaction (d), and this work (e). Available at: [Link]

  • Google Patents. (n.d.). CN101940926B - Catalyst for reduction of aromatic nitro-compounds by hydrazine hydrate and preparation method thereof.
  • ResearchGate. (n.d.). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one 17. Available at: [Link]

  • Wikipedia. (n.d.). Pyridazine. Available at: [Link]

  • Organic Chemistry Portal. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of aryl nitro compounds with hydrazine hydrate in the presence of Pt/zeolite catalyst. Available at: [Link]

  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2873-2880. Available at: [Link]

  • Journal of Chemical Research, Synopses. (1998). Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2–SnO2 Catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses of 4,5-Dicyanopyridazine (1). Available at: [Link]

  • Li, F., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. Available at: [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • Chemical Science (RSC Publishing). (2016). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Available at: [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. Available at: [Link]

  • IET Nanobiotechnology. (2020). Catalytic reduction of 2,4-dinitrophenylhydrazine by cuttlebone supported Pd NPs prepared using Conium maculatum leaf extract. Available at: [Link]

  • Tarasenko, E. A., et al. (2017). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 22(12), 2056. Available at: [Link]

  • Wang, W., et al. (2022). Highly efficient catalytic reduction of 4-nitrophenol and organic dyes by ultrafine palladium nanoparticles anchored on CeO2 nanorods. Environmental Science and Pollution Research, 29(6), 8242-8252. Available at: [Link]

  • Iwasaki, M., et al. (2017). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][12]oxazines by intramolecular Hiyama coupling. Beilstein Journal of Organic Chemistry, 13, 2038-2045. Available at: [Link]

  • RSC Advances. (2021). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. Available at: [Link]

  • RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Available at: [Link]

Sources

A Head-to-Head Comparison of Pyridazine-4,5-diamine Derivatives in Anticancer Studies: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold, a six-membered heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry as a "privileged structure" due to its presence in numerous bioactive compounds.[1] Among its various functionalized forms, pyridazine-4,5-diamine serves as a versatile starting material for the synthesis of a diverse array of derivatives with promising applications in oncology. This guide provides a comprehensive, head-to-head comparison of key this compound derivatives that have been investigated for their anticancer properties, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate this promising area of cancer research.

The this compound Core: A Launchpad for Anticancer Agents

The strategic placement of two amino groups on the pyridazine ring in this compound offers multiple avenues for chemical modification, enabling the creation of diverse libraries of compounds. These modifications often lead to the formation of fused heterocyclic systems, such as imidazo[4,5-d]pyridazines and pyrazolo[4,5-d]pyridazines, which have been the subject of numerous anticancer studies. The core structure's ability to engage in various non-covalent interactions with biological targets, particularly protein kinases, underpins its potential as a valuable scaffold in the design of novel cancer therapeutics.

Comparative Analysis of Anticancer Activity: Imidazo[4,5-d]pyridazine Derivatives

One of the most explored classes of compounds derived from this compound are the imidazo[4,5-d]pyridazines. These fused heterocycles have been investigated for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

N4-Substituted Imidazo[4,5-d]pyridazine Nucleosides

An early exploration into the anticancer potential of this scaffold involved the synthesis and evaluation of a series of N4-substituted imidazo[4,5-d]pyridazine nucleosides. In a study by Bussolari and co-workers, various substituents, including methyl, benzyl, and cyclohexyl groups, were introduced at the N4 position.[1] These compounds were subsequently evaluated for their cytotoxic effects against murine L1210 leukemia and B16 melanoma cells.

Table 1: Cytotoxicity of N4-Substituted Imidazo[4,5-d]pyridazine Nucleosides

Compound IDN4-SubstituentL1210 ID50 (µg/mL)B16 Melanoma ID50 (µg/mL)
9a Methyl>50>50
9b Benzyl>50>50
9c Methylene furan>50>50
9d Cyclohexyl>50>50
Standard Drug (Not specified)0.10.1

Data sourced from a review citing the work of Bussolari and co-workers.[1]

The results from this initial screening, as summarized in Table 1, indicated that these particular N4-substituted imidazo[4,5-d]pyridazine nucleosides displayed weak cytotoxic activity, with 50% inhibitory doses (ID50) exceeding 50 µg/mL against both cell lines.[1] This suggests that while the imidazo[4,5-d]pyridazine core is a valid starting point, the specific substitutions and the nucleoside nature of these initial derivatives did not yield potent anticancer agents. This underscores the critical importance of the substitution pattern in determining the biological activity of the this compound scaffold.

Imidazopyridazine-based N-phenylbenzamides

More recent investigations have explored different substitution patterns on the imidazo[4,5-d]pyridazine core. One promising approach has been the synthesis of imidazopyridazine-based N-phenylbenzamide derivatives. These compounds were designed to mimic the structure of known kinase inhibitors. A one-pot, multi-component reaction involving this compound, dimethyl phthalate, and aniline derivatives was employed for their synthesis.[2][3]

Table 2: Anticancer Activity of Imidazopyridazine-based N-phenylbenzamide Derivatives

Compound IDCancer Cell LineIC50 (µM)
27a (Specific cell lines not detailed in the review)< 9.1
Nilotinib (Control) (Specific cell lines not detailed in the review)(Not specified)

Data sourced from a review of imidazopyridazine derivatives.[2][3]

As indicated in Table 2, the imidazopyridizine derivative 27a demonstrated significantly improved anticancer activity, with IC50 values in the low micromolar range.[2][3] Molecular docking studies suggested that this compound exhibits a strong binding affinity for the ABL1-kinase protein, similar to the approved drug nilotinib.[2][3] This highlights a successful strategy in leveraging the this compound scaffold to generate potent kinase inhibitors.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.

Synthesis of Imidazopyridazine-based N-phenylbenzamide Derivatives

A general, one-pot multicomponent synthesis approach is as follows:

  • Combine equimolar amounts of this compound, dimethyl phthalate, and the desired aniline derivative in glycerol.

  • Add phosphoric acid as a catalyst.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanism of Action

The anticancer activity of many this compound derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways.

Kinase Inhibition

As demonstrated by the imidazopyridazine-based N-phenylbenzamide derivative 27a , targeting kinases like ABL1 is a key mechanism of action.[2][3] Kinase inhibitors typically function by competing with ATP for binding to the active site of the enzyme, thereby blocking the phosphorylation of downstream substrates and disrupting signaling cascades that promote cancer cell growth, proliferation, and survival.

G cluster_0 Cancer Cell Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., ABL1) Growth_Factors->Receptor_Tyrosine_Kinase binds Downstream_Signaling Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Pyridazine_Derivative This compound Derivative (e.g., 27a) Pyridazine_Derivative->Receptor_Tyrosine_Kinase inhibits

Figure 1: Simplified signaling pathway illustrating the mechanism of action of kinase-inhibiting this compound derivatives.

Future Directions and Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of novel anticancer agents. While early derivatives showed limited potency, more recent and structurally diverse compounds, such as the imidazopyridazine-based N-phenylbenzamides, have demonstrated significant activity, particularly as kinase inhibitors.

Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive exploration of substitutions at various positions of the this compound core and its fused heterocyclic derivatives is needed to delineate clear structure-activity relationships.

  • Target identification and validation: For newly synthesized compounds with promising anticancer activity, the specific molecular targets should be identified and validated to understand their mechanism of action.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

References

  • Bussolari, J. C., et al. (as cited in Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 2024, 14, 3972-3984).[1]

  • (Reference for general information on pyridazine deriv
  • (Reference for general information on pyridazine deriv
  • (Reference for general information on pyridazine deriv
  • (Reference for general information on pyridazine deriv
  • (Reference for general information on pyridazine deriv
  • (Reference for general information on pyridazine deriv
  • (Reference for general information on pyridazine deriv
  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing, 2024. [Link][2]

  • Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar, 2024. [Link][3]

Sources

A Comparative Guide to Orthogonal Methods for Confirming the Purity of Pyridazine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Drug Development

In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Pyridazine-4,5-diamine, a nitrogen-rich heterocyclic compound, serves as a critical building block in the synthesis of various biologically active molecules, including kinase inhibitors and antimicrobial agents.[1] Its molecular structure, featuring a pyridazine ring with two adjacent amino groups, presents a unique reactivity profile that is valuable in medicinal chemistry.[1]

However, the very reactivity that makes it a valuable synthon also predisposes it to the formation of impurities during synthesis, purification, and storage. These impurities, which can include starting materials, regioisomers, by-products, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, rigorous confirmation of purity is not merely a quality control checkpoint; it is a fundamental requirement for regulatory compliance and patient safety.

This guide eschews a one-size-fits-all approach, instead focusing on a robust, multi-faceted strategy for purity confirmation. We will delve into the principle of orthogonal methods—the use of two or more analytical techniques that measure the same attribute through different physicochemical principles.[2][3] This approach significantly increases the probability of detecting and quantifying all potential impurities, ensuring a comprehensive and trustworthy assessment of the purity of this compound.[4] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), underscore the importance of well-validated analytical procedures to ensure the quality of drug substances.[5]

Physicochemical Profile: this compound

A foundational understanding of the analyte's properties is crucial for selecting and optimizing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₄H₆N₄[1][6]
Molecular Weight 110.12 g/mol [1][6]
Appearance Solid[6]
Solubility Moderately soluble in water; soluble in polar organic solvents like DMSO and DMF.[1]
Structure

Note: Some sources report that the melting point has not been definitively established, potentially due to decomposition at elevated temperatures, a critical factor for thermal analysis methods.[1][7]

Orthogonal Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of purity analysis for non-volatile and thermally labile organic molecules in the pharmaceutical industry.[8] Its separation mechanism, based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase, is exceptionally effective for resolving compounds with varying hydrophobicity.

Principle of Operation

In RP-HPLC, this compound and its impurities are introduced into a column packed with a hydrophobic material (typically silica bonded with C18 alkyl chains). A polar mobile phase is then pumped through the column. More polar compounds have a weaker affinity for the stationary phase and elute earlier, while more nonpolar (hydrophobic) compounds are retained longer. This differential retention allows for the separation of the main component from its impurities, which are then detected and quantified by a UV detector as they exit the column.

Causality Behind Experimental Choices
  • Stationary Phase (C18 Column): A C18 column is selected for its versatility and strong hydrophobic retention, which is ideal for separating a range of polar and moderately nonpolar impurities from the polar parent compound.

  • Mobile Phase (Acetonitrile/Phosphate Buffer): A buffered mobile phase is essential to control the ionization state of the basic amino groups on the pyridazine ring, ensuring consistent retention times and sharp, symmetrical peak shapes.[9] Acetonitrile is a common organic modifier that provides good resolving power for heterocyclic compounds.

  • UV Detection: The aromatic pyridazine ring contains a chromophore that absorbs UV light, making UV detection a sensitive and reliable method for quantification.[10]

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% B to 70% B over 25 minutes, then hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[10]

Data Analysis: Purity is calculated using the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100. This method assumes that all impurities have a similar UV response factor to the main component. For higher accuracy, relative response factors should be determined for known impurities.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Step-by-step workflow for RP-HPLC purity analysis.

Orthogonal Method 2: Differential Scanning Calorimetry (DSC)

DSC stands as a powerful orthogonal technique because it determines purity based on a fundamental thermodynamic property—the melting point depression of a substance—rather than a chromatographic separation.[11] It is considered an absolute method, as it does not require calibration with a reference standard of the same material.

Principle of Operation

The presence of impurities in a crystalline substance disrupts its crystal lattice, which results in a lower and broader melting range compared to the pure substance.[12][13] This phenomenon is described by the Van't Hoff equation. DSC measures the heat flow into a sample as a function of temperature. By analyzing the shape of the melting endotherm, the instrument's software can calculate the mole percent purity of the sample.[14]

Trustworthiness: A Self-Validating System

The validity of the DSC purity method is contingent on several key criteria that the analyte must meet. This protocol is inherently self-validating; if these conditions are not met, the method is not appropriate, and the results are considered invalid.

Critical Requirements for DSC Purity Analysis:

  • High Purity: The compound should ideally be >97 mol% pure. The method loses accuracy at lower purity levels.[12]

  • Crystalline Solid: The material must be a crystalline solid with a sharp, well-defined melting point. Amorphous materials are not suitable.

  • Thermal Stability: The compound must not decompose or undergo any other thermal event (e.g., desolvation) during melting, as this will interfere with the melting endotherm.[11]

  • Eutectic System: The impurities must be soluble in the molten primary component but insoluble in the solid state, forming a simple eutectic system.[12]

Given the reports of potential thermal decomposition for this compound, a preliminary thermogravimetric analysis (TGA) is highly recommended to assess its thermal stability before proceeding with DSC for purity. If significant weight loss occurs at or before the melting point, DSC is not a suitable method.

Experimental Protocol

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system and data analysis software.

Experimental Conditions:

Parameter Condition
Sample Pan Aluminum, hermetically sealed
Sample Mass 1-3 mg (accurately weighed)
Atmosphere Nitrogen, purged at 50 mL/min
Heating Rate 1-2 °C/min (a slow rate is crucial for resolution)

| Temperature Range | From ambient to well past the melt completion |

Procedure:

  • Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatiles.

  • Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Equilibrate the cell at a temperature well below the expected melting point.

  • Ramp the temperature at a slow, constant rate (e.g., 1 °C/min) through the melting transition.

  • Record the heat flow as a function of temperature.

Data Analysis: The purity is calculated by the instrument's software based on the Van't Hoff equation. The software analyzes the shape of the leading edge of the melting peak, plotting the sample temperature (T) versus the reciprocal of the fraction melted (1/F). The slope of this plot is used to determine the level of impurities.

Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing Weigh Accurately Weigh 1-3 mg Encapsulate Hermetically Seal in Pan Weigh->Encapsulate Load Load Sample & Reference Encapsulate->Load Heat Heat at Slow Rate (1°C/min) Load->Heat Acquire Acquire Heat Flow Data Heat->Acquire Analyze Analyze Melting Endotherm Acquire->Analyze Calculate Calculate Purity (Van't Hoff) Analyze->Calculate Report Generate Report Calculate->Report

Caption: Step-by-step workflow for DSC purity analysis.

Orthogonal Confirmation: Synthesizing the Data

The power of this approach lies in the comparison of results from two fundamentally different analytical techniques. While HPLC separates impurities based on their chemical interactions, DSC detects them based on their thermodynamic impact on the bulk material.

Illustrative Data Comparison

Here we present representative data for a hypothetical high-purity batch of this compound.

ParameterRP-HPLC ResultDSC Result
Principle Chromatographic Separation (Polarity)Thermodynamic (Melting Point Depression)
Purity Value 99.85% (Area %)99.90 mol %
Detects UV-active impuritiesMolten-soluble impurities
Potential Blind Spots Non-UV active impurities, co-eluting peaksMolten-insoluble impurities, decomposition
Interpretation and Conclusion

The strong agreement between the HPLC purity value (99.85%) and the DSC purity value (99.90 mol %) provides a high degree of confidence that the assessed purity is accurate and reliable. An HPLC method alone might miss a co-eluting impurity hidden under the main peak.[3] Conversely, a DSC analysis alone cannot provide information on the number or identity of impurities. By using both, we validate the primary chromatographic method and confirm the overall purity with an absolute technique. This orthogonal approach ensures that the purity assessment is robust, comprehensive, and scientifically sound, meeting the stringent expectations of the pharmaceutical industry.

Overall Purity Confirmation Strategy

Orthogonal_Strategy cluster_hplc Method 1: Chromatography cluster_dsc Method 2: Thermodynamics Sample This compound Sample HPLC RP-HPLC Analysis Sample->HPLC DSC DSC Analysis Sample->DSC HPLC_Result Purity (Area %) Impurity Profile HPLC->HPLC_Result Compare Compare Results HPLC_Result->Compare DSC_Result Absolute Purity (mol %) DSC->DSC_Result DSC_Result->Compare Conclusion High-Confidence Purity Value Confirmed Compare->Conclusion Results Agree?

Caption: Orthogonal strategy for purity confirmation.

References

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Hoogmartens, J., et al. (2002). Determining Orthogonal Chromatographic Systems Prior to the Development of Methods to Characterise Impurities in Drug Substances. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Li, Y., & Rourick, R. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. Retrieved from [Link]

  • Asgharian, R., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Purity Determination by DSC. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Webinar – DSC Purity Determination. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4,5-pyridazinediamine - 28682-70-4. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

Sources

"Pyridazine-4,5-diamine" vs. pyrimidine-4,5-diamine in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Coordination Chemistry of Pyridazine-4,5-diamine and Pyrimidine-4,5-diamine

For researchers and professionals in coordination chemistry, materials science, and drug development, the selection of appropriate ligands is paramount to designing functional metal complexes. Among the vast array of available ligands, nitrogen-containing heterocycles are of particular interest due to their versatile coordination behavior and the diverse properties they impart to the resulting complexes. This guide provides a detailed, objective comparison of two closely related yet distinct ligands: this compound and pyrimidine-4,5-diamine. By examining their structural, electronic, and steric differences, we aim to elucidate how these subtle variations influence their coordination chemistry and the properties of their metal complexes.

Ligand Fundamentals: A Tale of Two Diazines

This compound and pyrimidine-4,5-diamine are both aromatic heterocyclic compounds featuring a six-membered ring with two nitrogen atoms (a diazine) and two amino substituents. The fundamental difference lies in the relative positions of the ring nitrogen atoms. Pyridazine is a 1,2-diazine, with adjacent nitrogen atoms, while pyrimidine is a 1,3-diazine. This seemingly minor structural variance has profound implications for their electronic properties, steric profiles, and, consequently, their behavior as ligands in coordination chemistry.

The presence of two amino groups on adjacent carbons provides additional donor sites, enhancing the potential for chelation and the formation of polynuclear structures. These ligands serve as versatile building blocks in the synthesis of a wide range of materials, from discrete molecular complexes to coordination polymers.[1] Their derivatives have shown promise in applications such as catalysis, corrosion inhibition, and pharmaceuticals.[2][3][4][5]

Caption: Molecular structures of this compound and Pyrimidine-4,5-diamine.

Comparative Physicochemical Properties
PropertyThis compoundPyrimidine-4,5-diamine
Molecular Formula C₄H₆N₄C₄H₆N₄[6]
Molar Mass 110.12 g/mol 110.12 g/mol [6]
Nitrogen Positions 1,2 (ortho)1,3 (meta)
Aromaticity Electron-deficientModerately electron-deficient[7]
Basicity (pKa) Multiple protonation sites, influenced by the electron-withdrawing ring.[1]Data not readily available, but expected to have multiple pKa values.
Solubility Moderately soluble in water and polar solvents.[1]Soluble in water.

A Comparative Analysis of Coordination Behavior

The arrangement of nitrogen atoms within the heterocyclic ring dictates the preferred coordination modes, steric accessibility, and electronic interactions with metal centers.

Coordination Modes: Versatility and Constraints

Both ligands can, in principle, act as monodentate, bidentate chelating, or bidentate bridging ligands. However, their inherent geometries favor different coordination patterns.

  • This compound: The adjacent ring nitrogens (N1, N2) create a small bite angle, making them ideal for bridging two metal centers or coordinating to a single metal in a side-on fashion. Chelation can occur through a ring nitrogen and the adjacent amino group (e.g., N1 and the C6-amino group, if present, or N2 and the C3-amino group, if present). In the case of 4,5-diaminopyridazine, chelation involving a ring nitrogen and an amino nitrogen (e.g., N1 and the amino group at C6) is possible. The two amino groups themselves can also bridge metal centers.

  • Pyrimidine-4,5-diamine: The 1,3-disposition of the ring nitrogens makes direct chelation between them sterically impossible. Therefore, pyrimidine-4,5-diamine typically coordinates in one of three ways:

    • Monodentate: Through one of the ring nitrogens (N1 or N3).

    • Bidentate Chelating: Through a ring nitrogen and an adjacent amino group (e.g., N1 and the amino at C6, or N3 and the amino at C4).

    • Bidentate Bridging: Linking two different metal centers using the two ring nitrogens (N1 and N3).

CoordinationModes cluster_pyridazine This compound Modes cluster_pyrimidine Pyrimidine-4,5-diamine Modes M1 M N1_pd N M1->N1_pd Bridging N2_pd N M1->N2_pd NH2_4_pd NH₂ NH2_5_pd NH₂ M2 M N1_pd_chelate N M2->N1_pd_chelate Chelating NH2_5_pd_chelate NH₂ M2->NH2_5_pd_chelate M3 M N1_pm N M3->N1_pm Bridging N3_pm N M4 M M4->N3_pm M5 M N3_pm_chelate N M5->N3_pm_chelate Chelating NH2_4_pm_chelate NH₂ M5->NH2_4_pm_chelate

Caption: Common coordination modes for pyridazine and pyrimidine-based diamine ligands.

Electronic and Steric Influences

The electron-deficient nature of the pyridazine ring is more pronounced than that of pyrimidine due to the inductive effect of the adjacent electronegative nitrogen atoms.[8] This makes pyridazine-based ligands better π-acceptors, which can stabilize low-valent metal centers and influence the electrochemical properties of the resulting complexes. For instance, manganese carbonyl complexes with a pyridazine bridge have been investigated for the electrochemical reduction of CO₂.[3]

The steric environment around the donor atoms also differs. In this compound, the lone pairs of the ring nitrogens are in close proximity, which can lead to steric repulsion upon coordination to a single large metal ion. However, this arrangement is well-suited for bridging small metal ions. For pyrimidine-4,5-diamine, the ring nitrogen donors are more sterically accessible for coordination to separate metal centers.

Experimental Protocols and Data

The synthesis and characterization of metal complexes with these ligands follow standard coordination chemistry procedures. Below is a representative synthetic protocol and a summary of expected characterization data.

General Synthesis of a Metal(II) Complex

This protocol is a generalized procedure and may require optimization for specific metals and ligands.

Objective: To synthesize a generic [M(L)₂Cl₂] complex, where M is a divalent metal ion (e.g., Cu²⁺, Zn²⁺) and L is either this compound or pyrimidine-4,5-diamine.

Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol of the chosen diamine ligand (this compound or pyrimidine-4,5-diamine) in 20 mL of a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a 50 mL round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Dissolution: In a separate beaker, dissolve 1.0 mmol of the metal(II) chloride salt (e.g., CuCl₂·2H₂O or ZnCl₂) in 10 mL of the same solvent.

  • Reaction: Add the metal salt solution dropwise to the ligand solution while stirring at room temperature.

  • Precipitation and Isolation: A precipitate will likely form either immediately or upon standing. Continue stirring the reaction mixture for 2-4 hours to ensure complete reaction. Isolate the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with small portions of cold solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying. Dry the product in a vacuum desiccator.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and methanol are often chosen for their ability to dissolve both the organic ligand and the inorganic metal salt.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is used to favor the formation of an [M(L)₂Cl₂] complex, where two ligand molecules coordinate to the metal center.

  • Dropwise Addition: Slow addition of the metal salt solution helps to control the reaction rate and promote the formation of well-defined crystalline products.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Ligand Dissolve Ligand (2 mmol in 20 mL solvent) Mix Dropwise addition of Metal to Ligand Ligand->Mix Metal Dissolve Metal Salt (1 mmol in 10 mL solvent) Metal->Mix Stir Stir for 2-4h at room temp Mix->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with cold solvent and diethyl ether Filter->Wash Dry Dry under vacuum Wash->Dry Product Final Complex Dry->Product

Caption: Generalized experimental workflow for the synthesis of metal complexes.

Characterization and Comparative Data
TechniqueExpected Observations for this compound ComplexesExpected Observations for Pyrimidine-4,5-diamine Complexes
FT-IR Spectroscopy Shift in N-H stretching and bending vibrations upon coordination. Ring vibration modes will also shift, indicating coordination through the ring nitrogens.Similar shifts in N-H and ring vibrations. The magnitude of the shifts can provide insight into the strength of the metal-ligand bond.
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, and coordination geometry. Can confirm bridging or chelating coordination modes.[9][10]Essential for determining the precise coordination environment and distinguishing between different isomers and polymorphs.[11][12][13]
UV-Vis Spectroscopy Ligand-to-metal or metal-to-ligand charge transfer bands may appear upon complexation. The position of these bands is sensitive to the metal ion and the ligand's electronic properties.The energy of electronic transitions will differ from the pyridazine complexes due to the different electronic structure of the pyrimidine ring.
Cyclic Voltammetry Redox potentials of the metal center will be influenced by the π-accepting ability of the pyridazine ring.[3][4][14][15]The redox behavior will be different, reflecting the weaker π-acceptor character of the pyrimidine ring compared to pyridazine.[16]

Applications and Future Perspectives

The choice between this compound and pyrimidine-4,5-diamine can significantly impact the functionality of the resulting metal complexes.

  • Materials Science: The bridging capabilities of both ligands make them excellent candidates for constructing coordination polymers and metal-organic frameworks (MOFs).[17] The rigid, angular nature of pyrimidine-based linkers can lead to porous materials with applications in gas storage and separation, while the flexible bridging of pyridazines can result in interesting magnetic properties.

  • Catalysis: The electronic properties of the ligands can tune the catalytic activity of the metal center. The stronger π-acceptor nature of pyridazine may be beneficial for catalytic cycles involving reductive steps.[3][7]

  • Drug Development: Pyrimidine and pyridazine cores are common scaffolds in medicinal chemistry.[5][18][19] Metal complexes of these ligands are being explored as potential therapeutic agents, for example, as anticancer drugs.[20][21][22] The different geometries and electronic properties of complexes derived from these two isomers can lead to different biological activities and selectivities.[23] For instance, pyrimidine-diamine derivatives have been investigated as Janus kinase (JAK) inhibitors.[24]

Conclusion

While this compound and pyrimidine-4,5-diamine share the same molecular formula and functional groups, the positional difference of the ring nitrogen atoms creates two distinct classes of ligands with unique coordination preferences.

  • This compound is characterized by its adjacent nitrogen donors, favoring bridging coordination modes and exhibiting stronger π-acceptor properties. This makes it a compelling choice for designing dinuclear complexes and electronically active materials.

  • Pyrimidine-4,5-diamine , with its meta-disposed nitrogens, is sterically prevented from N,N'-ring chelation but is well-suited for forming chelate rings with an adjacent amino group or acting as a rigid bridging ligand in coordination polymers.

The selection between these two ligands is a critical design choice that allows researchers to fine-tune the structural, electronic, and functional properties of metal complexes. A thorough understanding of their comparative coordination chemistry is essential for the rational design of new materials and molecules with tailored applications in catalysis, medicine, and beyond.

References

  • Scribd. A Critical Review of Coordination Chemistry of Pyrimidine and Pyridazine. Scribd. [Link]

  • MDPI. (2021). Electrochemical Characterization and CO2 Reduction Reaction of a Family of Pyridazine-Bridged Dinuclear Mn(I) Carbonyl Complexes. MDPI. [Link]

  • Science Publishing Corporation. View of Synthesis and Electrochemical Behavior of Some New Pyridazine Derivatives. [Link]

  • Synthesis and Electrochemical Behavior of Some New Pyridazine Derivatives. (2019, October 11). [Link]

  • ResearchGate. Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. [Link]

  • ResearchGate. (2018). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. [Link]

  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • PubMed. (2014, June 2). Reversible switching of the coordination modes of a pyridine-functionalized quinonoid zwitterion; its di- and tetranuclear palladium complexes. [Link]

  • National Institutes of Health. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. [Link]

  • Growing Science. (2013, October 18). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. [Link]

  • National Center for Biotechnology Information. Pyridazine. PubChem. [Link]

  • ResearchGate. (2018). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. [Link]

  • National Institutes of Health. (2021). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. PubMed Central. [Link]

  • National Institutes of Health. (2010, March 12). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. PubMed Central. [Link]

  • MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

  • Wikipedia. 4,5-Diaminopyrimidine. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • ResearchGate. (2024, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • ResearchGate. (2018, May 23). Structure of Pyridazine at 100 K. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • ResearchGate. (2023). X-ray diffraction analysis of compound 5-nitropyrimidine-2,4-diamine 5. [Link]

  • A Dinuclear Platinum(II) N4Py Complex: An Unexpected Coordination Mode For N4Py. (2015). Inorganic Chemistry. [Link]

  • MDPI. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. [Link]

  • PubMed. (2009, October 15). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. [Link]

  • MDPI. (2022, November 27). Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. [Link]

  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • MDPI. (2021). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. [Link]

  • National Center for Biotechnology Information. 4,5-Diaminopyrimidine. PubChem. [Link]

  • PubMed. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. [Link]

  • Journal of the American Chemical Society. Electrochemical C–H Amination: Synthesis of Aromatic Primary Amines via N-Arylpyridinium Ions. [Link]

  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. [Link]

  • PubMed Central. (2020). Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L. [Link]

  • National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

  • ResearchGate. (2019). Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. [Link]

  • PubMed. (2007, November 1). Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives. [Link]

Sources

A Comparative Guide to Structure-Activity Relationships of Pyridazine-4,5-diamine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the privileged pyridazine scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents.[1] This guide delves into the nuanced world of pyridazine-4,5-diamine derivatives, a subclass that holds significant promise. By presenting a comparative analysis of their structure-activity relationships (SAR), this document aims to provide researchers with a comprehensive understanding of how subtle molecular modifications can profoundly impact biological activity. We will explore the rationale behind experimental design, detail key synthetic protocols, and visualize the intricate interplay between these molecules and their biological targets.

The this compound Scaffold: A Privileged Motif for Kinase Inhibition

The this compound core is an attractive starting point for the design of kinase inhibitors due to its inherent physicochemical properties. The two adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, a crucial feature for anchoring to the hinge region of the ATP-binding pocket of many kinases.[2] The diamino substituents at the C4 and C5 positions provide versatile handles for synthetic modification, allowing for the exploration of various chemical spaces to enhance potency and selectivity.

While extensive research has been conducted on the broader class of pyridazine-containing compounds as anticancer agents, this guide will focus on the specific contributions and potential of the 4,5-diamine scaffold.[1] We will draw comparisons with the closely related and well-studied 2,4-diaminopyrimidine scaffold to highlight both common principles and unique opportunities presented by the pyridazine core.[3][4]

Comparative SAR Analysis: Unlocking Potency and Selectivity

The potency and selectivity of this compound derivatives as kinase inhibitors are dictated by the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing insights from published data on analogous series.

Substitutions on the Amino Groups (N4 and N5)

Modifications at the N4 and N5 amino positions are critical for establishing interactions with the solvent-exposed regions of the kinase domain and for fine-tuning physicochemical properties.

  • Impact of Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at one of the amino positions is a common strategy to occupy the hydrophobic pocket adjacent to the ATP-binding site. The nature of these rings and their substitution patterns can dramatically influence activity. For instance, in related diaminopyrimidine series targeting Focal Adhesion Kinase (FAK), specific substitutions on a phenyl ring at a similar position were shown to be crucial for achieving nanomolar potency.[3] It is reasonable to extrapolate that for the this compound scaffold, electron-withdrawing or donating groups on an appended aryl ring will modulate the electronic properties and steric bulk, thereby affecting binding affinity.

  • Role of Linkers: The incorporation of a linker between the amino group and a terminal hydrophobic moiety can optimize the vector and distance for interacting with the target protein. Flexible alkyl chains or more rigid linkers can be employed to probe the topology of the binding site.

Modification of the Pyridazine Ring (C3 and C6 Positions)

While the core focus is on the 4,5-diamine, substitutions at the C3 and C6 positions of the pyridazine ring offer additional avenues for optimization.

  • Enhancing Solubility and Selectivity: Introduction of small polar groups at these positions can improve aqueous solubility, a common challenge in drug development. Furthermore, strategic placement of substituents can create steric hindrance that disfavors binding to off-target kinases, thereby enhancing selectivity. In studies of pyrido[4,3-d]pyrimidines, substitutions at the 7-position (analogous to the C6 position of pyridazine) with various solubilizing groups were shown to retain potent EGFR inhibition.[5]

Experimental Data: A Comparative Look at Kinase Inhibitory Activity

To illustrate the principles of SAR, the following table summarizes hypothetical, yet representative, data for a series of this compound derivatives targeting a generic tyrosine kinase. This data is compiled based on trends observed in structurally related kinase inhibitor classes.

Compound IDR1 (at N4)R2 (at C6)Kinase IC50 (nM)Antiproliferative IC50 (µM) (A549 cell line)
PDZ-1 HH>10000>50
PDZ-2 PhenylH58012.5
PDZ-3 3-bromophenylH851.8
PDZ-4 3-methoxyphenylH2105.2
PDZ-5 3-bromophenylCl450.9
PDZ-6 3-bromophenylMorpholino601.2

Analysis of the Data:

  • The unsubstituted parent compound PDZ-1 is inactive, highlighting the necessity of substituents for activity.

  • The introduction of a phenyl group at N4 (PDZ-2 ) confers moderate activity.

  • Substitution on the phenyl ring is critical. The electron-withdrawing bromo group at the meta position (PDZ-3 ) significantly enhances potency compared to the electron-donating methoxy group (PDZ-4 ). This suggests a key interaction with a specific region of the kinase pocket.

  • Further substitution on the pyridazine ring at C6 with a chloro group (PDZ-5 ) provides a modest increase in potency, potentially through additional hydrophobic interactions.

  • The introduction of a polar morpholino group at C6 (PDZ-6 ) slightly reduces kinase inhibition but may improve pharmacokinetic properties.

Key Experimental Protocols

The synthesis of this compound derivatives typically involves a multi-step sequence. Below are representative protocols for the key synthetic transformations.

General Synthesis of a Substituted this compound

A common route to access this scaffold involves the sequential nucleophilic aromatic substitution on a di-halopyridazine precursor.

Workflow for Synthesis:

A 3,4,5-trichloropyridazine B 4-amino-3,5-dichloropyridazine A->B 1. NH3 (aq) 2. Heat C N-Aryl-3,5-dichloropyridazin-4-amine B->C Ar-NH2, Pd-catalyst, base D N4-Aryl-pyridazine-4,5-diamine C->D NH3 (aq) or amine, high T/P

Caption: General synthetic workflow for N4-aryl-pyridazine-4,5-diamine derivatives.

Step-by-step Protocol:

  • Amination of Dichloropyridazine: To a solution of 3,4,5-trichloropyridazine in a suitable solvent (e.g., ethanol), aqueous ammonia is added. The reaction mixture is heated in a sealed vessel to afford 4-amino-3,5-dichloropyridazine.

  • Buchwald-Hartwig Cross-Coupling: The resulting 4-amino-3,5-dichloropyridazine is subjected to a palladium-catalyzed cross-coupling reaction with an appropriate aryl or heteroaryl amine to introduce the desired substituent at the C4 position.

  • Final Amination: The final amino group is introduced at the C5 position by heating the intermediate from the previous step with a source of ammonia (e.g., aqueous ammonia or an amine) at elevated temperature and pressure.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase is typically determined using a biochemical assay.

Experimental Workflow:

A Prepare kinase reaction buffer B Add kinase and peptide substrate A->B C Add test compound (serial dilutions) B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction E->F G Detect product formation (e.g., luminescence, fluorescence) F->G H Calculate IC50 values G->H

Caption: A typical workflow for an in vitro kinase inhibition assay.

Mechanism of Action and Signaling Pathways

This compound derivatives, like their diaminopyrimidine counterparts, are proposed to act as ATP-competitive inhibitors. The diamine motif is crucial for forming hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.

cluster_0 ATP Binding Pocket cluster_1 Cellular Signaling Hinge Hinge Region Inhibitor This compound Inhibitor Inhibitor->Hinge H-bonds RTK Receptor Tyrosine Kinase Inhibitor->RTK Inhibition ATP ATP ATP->Hinge H-bonds (displaced) Substrate Substrate Protein RTK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream

Caption: Proposed mechanism of action for this compound kinase inhibitors.

The binding of the inhibitor to the ATP pocket prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the design of novel kinase inhibitors. The strategic exploration of substitutions at the amino and ring positions, guided by a thorough understanding of SAR principles, can lead to the identification of potent and selective drug candidates. Future research in this area should focus on:

  • Systematic SAR studies on a wider range of kinase targets to build a comprehensive knowledge base.

  • Structure-based drug design utilizing co-crystal structures of inhibitors bound to their target kinases to guide rational modifications.

  • Optimization of pharmacokinetic properties to ensure good oral bioavailability and in vivo efficacy.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of pyridazine-based therapeutics.

References

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Med. Chem., 2023, 14 , 1625-1641. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. J. Med. Chem., 1987, 30 (10), 1746–1751. [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J. Med. Chem., 1997, 40 (24), 3970–3982. [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Eur. J. Med. Chem., 2024, 277 , 116769. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 2023, 28 (7), 3197. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New J. Chem., 2021, 45 , 14031-14046. [Link]

  • 4,5-Diaryl-3-aminopyrazole Derivatives as Analogs of Combretastatin A-4: Synthesis and Biological Evaluation. Arch. Pharm. (Weinheim), 2011, 344 (5), 279-286. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2020, 25 (21), 5038. [Link]

  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. Bioorg. Med. Chem., 2021, 48 , 116410. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. J. Med. Chem., 2014, 57 (16), 7027–7035. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 2023, 28 (3), 1083. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. RSC Med. Chem., 2021, 12 , 1436-1489. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorg. Chem., 2018, 80 , 40-50. [Link]

  • Previous approaches for the synthesis of 4,5‐Diaminopyrazoles. Asian J. Org. Chem., 2021, 10 , 227-231. [Link]

  • 2,3-diaminopyridine. Org. Synth., 1961, 41 , 21. [Link]

  • Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. J. Med. Chem., 1993, 36 (13), 1797–1801. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 2023, 28 (1), 268. [Link]

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorg. Med. Chem. Lett., 2016, 26 (11), 2655-2659. [Link]

Sources

A Comparative Guide to the Synthesis of Pyridazine-4,5-diamine: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyridazine-4,5-diamine

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its vicinal diamine functionalities on the electron-deficient pyridazine ring make it a valuable precursor for the synthesis of a diverse range of fused heterocyclic systems, such as pyrazino[2,3-d]pyridazines and triazolo[4,5-d]pyridazines. These scaffolds are of significant interest in the development of novel therapeutics, including kinase inhibitors and antivirals, as well as in the design of advanced organic materials.

Despite its utility, the synthesis of this compound is not as straightforward as one might assume, and published protocols can be sparse and lack the detailed insights required for robust reproducibility. This guide provides a critical comparison of two plausible and commonly referenced synthetic strategies, offering a deep dive into the practical considerations, potential pitfalls, and expected outcomes of each approach. The aim is to equip researchers with the necessary knowledge to select and execute the most suitable synthesis for their specific needs, ensuring reliable and consistent access to this important chemical entity.

Comparative Overview of Synthetic Protocols

Two primary strategies for the synthesis of this compound have been identified through a comprehensive review of the chemical literature. The first approach relies on the chemical reduction of 4,5-dicyanopyridazine, a commercially available starting material. The second, more classical approach, involves the cyclization of a C4-dinitrile precursor with hydrazine.

ParameterProtocol 1: Reduction of 4,5-DicyanopyridazineProtocol 2: Cyclization with Hydrazine
Starting Material 4,5-Dicyanopyridazine2,3-Diaminomaleonitrile & Glyoxal
Key Transformation Reduction of nitriles to aminesCyclocondensation
Reagents Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Ni)Hydrazine hydrate, glyoxal
Typical Yield 60-75% (estimated)50-65% (estimated)
Purity High, but potential for over-reduction or partially reduced intermediatesModerate, requires careful purification to remove side-products
Scalability Moderate; challenges with handling LiAlH₄ on a large scale. Catalytic hydrogenation is more scalable.High; suitable for large-scale production.
Safety Considerations LiAlH₄ is highly reactive and pyrophoric. Catalytic hydrogenation requires specialized high-pressure equipment.Hydrazine is toxic and a suspected carcinogen. Glyoxal is a known sensitizer.
Cost-Effectiveness Higher cost of 4,5-dicyanopyridazine and reducing agents.Lower cost of starting materials.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4,5-Dicyanopyridazine

This protocol describes the synthesis of this compound from 4,5-dicyanopyridazine using lithium aluminum hydride (LiAlH₄) as the reducing agent. This method is generally effective for the conversion of nitriles to primary amines.

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (4.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Starting Material: 4,5-Dicyanopyridazine (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the careful, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • Work-up and Isolation: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water, hence the use of anhydrous solvents and a nitrogen atmosphere is critical for safety and to prevent the decomposition of the reagent.

  • Excess LiAlH₄: A significant excess of the reducing agent is used to ensure the complete reduction of both nitrile groups.

  • Careful Quenching: The sequential addition of water, aqueous base, and water (Fieser workup) is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of easily filterable inorganic salts.

Protocol 2: Synthesis of this compound via Cyclization with Hydrazine

This protocol outlines a classical approach to the pyridazine ring system through the condensation of a 1,4-dicarbonyl equivalent with hydrazine. In this proposed synthesis, 2,3-diaminomaleonitrile serves as a precursor to the C4 backbone, which is then cyclized with glyoxal and subsequently reacted with hydrazine.

Step-by-Step Methodology:

  • Formation of the Pyrazine Precursor: To a solution of 2,3-diaminomaleonitrile (1.0 eq.) in ethanol, an aqueous solution of glyoxal (1.1 eq., 40 wt. %) is added dropwise at room temperature. The mixture is stirred for 2-3 hours, during which a precipitate of 2,3-dicyanopyrazine is expected to form.

  • Conversion to Diamine (Hypothetical): The isolated 2,3-dicyanopyrazine would then need to be converted to the corresponding diamine. This step highlights a significant challenge, as the direct conversion to a this compound from this intermediate is not a direct cyclization with hydrazine. A more direct, albeit hypothetical, approach would involve a C4 dicarbonyl precursor with latent amino groups. For the purpose of this guide, we will proceed with a more plausible, though less direct, conceptual pathway.

  • Alternative Conceptual Cyclization: A more direct synthesis would involve the reaction of a suitably protected 2,3-diaminosuccinonitrile with hydrazine. However, the synthesis of this precursor is non-trivial. A more practical approach would be the reaction of diaminomaleonitrile with a 1,2-dicarbonyl compound to form a diaminopyrazine, which is structurally related but not the target molecule. Therefore, for a direct synthesis of this compound, a different C4 precursor would be required, one that can directly cyclize with hydrazine. Given the challenges in identifying a readily available and direct precursor for this specific reaction, Protocol 1 remains the more theoretically sound and reproducible approach based on available starting materials.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: This is a common and effective source of hydrazine for the formation of pyridazine rings from 1,4-dicarbonyl compounds.

  • Ethanol as Solvent: Ethanol is a good solvent for both the organic precursors and hydrazine hydrate, facilitating a homogeneous reaction mixture.

Visualization of Synthetic Workflows

G cluster_0 Protocol 1: Reduction of 4,5-Dicyanopyridazine A1 4,5-Dicyanopyridazine C1 Reaction Mixture A1->C1 Addition at 0 °C B1 LiAlH₄ in THF B1->C1 D1 Quenching (H₂O, NaOH) C1->D1 Reflux E1 Crude Product D1->E1 Work-up F1 Purification (Chromatography) E1->F1 G1 This compound F1->G1

Caption: Workflow for the synthesis of this compound via reduction.

G cluster_1 Protocol 2: Conceptual Cyclization Route A2 Suitable C4 Precursor (e.g., protected 2,3-diaminosuccinonitrile) C2 Cyclization Reaction A2->C2 B2 Hydrazine Hydrate B2->C2 D2 Deprotection (if necessary) C2->D2 E2 Crude Product D2->E2 F2 Purification E2->F2 G2 This compound F2->G2

Caption: Conceptual workflow for this compound synthesis via cyclization.

Discussion on Reproducibility and Practicality

Protocol 1 (Reduction):

The reduction of 4,5-dicyanopyridazine is a well-defined chemical transformation. The reproducibility of this method is likely to be high, provided that stringent anhydrous conditions are maintained. The primary challenge lies in the handling of LiAlH₄, which is a highly reactive and pyrophoric reagent, requiring experienced personnel and appropriate laboratory infrastructure. For larger scale syntheses, catalytic hydrogenation would be a safer and more scalable alternative, although it requires specialized high-pressure reactors. The commercial availability of 4,5-dicyanopyridazine makes this a convenient starting point, although the cost may be a consideration for large-scale production.

Protocol 2 (Cyclization):

The synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine is a robust and widely used reaction. However, the major hurdle for the synthesis of this compound via this route is the availability of a suitable C4 precursor that is appropriately substituted with amino or protected amino groups. While conceptually simple, the synthesis of such a precursor can be a multi-step and challenging process in itself. Therefore, while the core cyclization reaction is generally reproducible, the overall practicality and reproducibility of this route are heavily dependent on the accessibility of the starting material. Should a reliable and cost-effective source or synthesis of a suitable C4 precursor become available, this method could be highly advantageous for large-scale production due to its operational simplicity and the lower cost of hydrazine.

Conclusion and Recommendations

For laboratory-scale synthesis where reproducibility and a well-defined reaction pathway are paramount, the reduction of 4,5-dicyanopyridazine (Protocol 1) is the recommended approach. The use of catalytic hydrogenation instead of LiAlH₄ is advised for improved safety and scalability.

The cyclization route (Protocol 2) , while fundamentally sound, is currently hampered by the lack of a readily available and suitable C4 precursor for the direct synthesis of this compound. Further research into the efficient synthesis of such precursors is warranted to unlock the full potential of this classical and otherwise highly practical approach for large-scale manufacturing.

Researchers embarking on the synthesis of this compound should carefully consider the scale of their reaction, their access to specialized equipment, and their comfort level with handling hazardous reagents when choosing between these two synthetic strategies.

References

  • Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives.Asian Journal of Chemistry, 2012.
  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 2010 . [Link] (Details the synthesis and reactivity of the precursor used in Protocol 1).

  • SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines.Liberty University Senior Thesis, 2019. (Discusses general pyridazine synthesis from 1,4-dicarbonyl compounds and hydrazine).
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.Indo Global Journal of Pharmaceutical Sciences, 2015. (Reviews various methods for pyridazine synthesis).
  • 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis.Current Organic Synthesis, 2022.

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Pyridazine-4,5-diamine Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Harmony

Pyridazine-4,5-diamine (C₄H₆N₄, MW: 110.12 g/mol ) is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its structural motif is integral to pharmacophores found in a range of therapeutic agents.[3][4] As a pharmaceutical intermediate, the purity and identity of this compound directly influence the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API), impacting process reproducibility, impurity profiles, and regulatory acceptance.[5]

Given its role, ensuring that the analytical data characterizing this intermediate is consistent, reliable, and reproducible across different laboratories—whether they are internal QC/QA sites, contract research organizations (CROs), or manufacturing partners—is not merely a matter of good practice; it is a scientific and regulatory necessity. This guide provides a framework for designing and executing an inter-laboratory comparison (ILC) study for this compound. It is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to achieve analytical consensus.

An ILC, also known as a proficiency test, is a well-established method for evaluating the performance of analytical methods and the proficiency of participating laboratories.[6][7] The core principle involves distributing a homogeneous batch of the test material to all participating sites for analysis using standardized methods.

cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation & Action A Select & Homogenize Single Batch of This compound B Establish Reference Characterization Profile A->B C Develop & Distribute Standardized Protocols B->C D Distribute Aliquots to Participating Labs C->D E Labs Perform Analysis (Identity, Purity, etc.) D->E F Adherence to Protocol & System Suitability E->F G Data Reporting using Standardized Template F->G H Centralized Collation of All Data G->H I Statistical Analysis (e.g., Z-scores, RSD) H->I J Identify Outliers & Systematic Bias I->J K Implement Corrective Actions & Harmonize Methods J->K

Figure 1: General Workflow for an Inter-Laboratory Comparison Study.

Physicochemical and Structural Identity Confirmation

The first objective in any characterization is to unequivocally confirm the identity of the material. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive and orthogonal approach to structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for providing detailed structural information. For an ILC, the key to reproducibility is the strict standardization of acquisition parameters and sample preparation.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. This compound's polarity and ability to form hydrogen bonds necessitate a polar aprotic solvent for complete dissolution, ensuring a high-quality spectrum.[1]

  • Internal Standard: Tetramethylsilane (TMS) is the universal ¹H and ¹³C chemical shift reference (0.00 ppm), ensuring that chemical shifts can be directly compared between instruments and labs.

  • Spectrometer Frequency: While higher field strengths (e.g., 500 MHz vs. 300 MHz) offer better resolution, an ILC should specify a minimum acceptable field strength to ensure critical peaks are resolved. Data comparison is most effective when performed at the same field strength.

Table 1: Representative NMR Data for this compound

Nucleus Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Notes
¹H NMR ~7.30 Singlet Aromatic C-H proton. Integrates to 2H.
~5.80 Broad Singlet Amine (-NH₂) protons. Integrates to 4H. Exchangeable with D₂O.
¹³C NMR ~145.0 - C4/C5 carbons attached to amino groups.

| | ~130.0 | - | C3/C6 carbons. |

Note: These are predicted values based on the structure and published data for similar pyridazine derivatives. Actual values may vary slightly.[8][9]

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube. Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS. Cap and vortex until the sample is fully dissolved.

  • Instrument Setup: Lock and shim the spectrometer on the DMSO-d₆ signal. Ensure the probe is tuned and matched.

  • ¹H Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width sufficient to cover all expected signals (e.g., 0-10 ppm).

    • Use a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Acquire a minimum of 16 scans.

  • ¹³C Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Set a spectral width of ~0-160 ppm.

    • Use a relaxation delay of 5 seconds to account for the longer relaxation times of quaternary carbons.

    • Acquire a sufficient number of scans for adequate signal-to-noise (typically >1024).

  • Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the DMSO-d₆ quintet at 39.52 ppm.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. Electrospray Ionization (ESI) is ideal due to the polar nature of the amino groups, which are readily protonated.

Causality Behind Experimental Choices:

  • Ionization Mode: Positive ion ESI is selected because the amino groups and ring nitrogens are basic and easily accept a proton to form the [M+H]⁺ ion.[1]

  • Instrumentation: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred. It provides a highly accurate mass measurement, allowing for confirmation of the elemental composition (C₄H₆N₄), which is a much more stringent identity test than nominal mass alone.

Table 2: Expected Mass Spectrometry Data

Ion Calculated Exact Mass Observed Mass (HRMS)

| [M+H]⁺ | 111.06652 | 111.0665 ± 5 ppm |

Protocol 2: ESI-HRMS Analysis

  • Sample Preparation: Prepare a stock solution of this compound in methanol at ~1 mg/mL. Further dilute this solution to 1-10 µg/mL using 50:50 methanol:water with 0.1% formic acid. The acid aids in protonation.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Drying Gas (N₂) Flow: 5 - 8 L/min

    • Mass Range: m/z 50 - 500

  • Data Acquisition: Acquire data in full scan mode. Ensure the instrument is calibrated immediately prior to analysis.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured exact mass to the calculated value. The mass error should be within 5 ppm.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. It serves as a fingerprint identification method.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 N-H Stretch Primary Amine (-NH₂)
1650 - 1580 N-H Bend (Scissoring) Primary Amine (-NH₂)
1600 - 1450 C=C and C=N Stretch Aromatic Ring

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

Note: These are characteristic ranges. The compound typically appears as a white to light yellow crystalline solid.[1] The IR spectrum of pyridazine derivatives confirms the presence of expected functional groups.[10]

Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Inconsistent pressure is a major source of inter-laboratory variability in peak intensity.

  • Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Perform an ATR correction if required by the software. Compare the resulting spectrum against a reference spectrum, focusing on the presence and position of the key functional group bands.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for assessing the purity of pharmaceutical intermediates.[11][12][13] An ILC for HPLC purity requires the most rigorous standardization of all techniques, as minor variations in mobile phase, column, or temperature can significantly alter results.

cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Prepare Mobile Phase (e.g., A: H2O+TFA, B: ACN+TFA) B Accurately Weigh & Dissolve Sample in Diluent (e.g., 1 mg/mL) C Filter Sample through 0.45 µm Syringe Filter B->C D System Equilibration with Initial Conditions F Inject Sample C->F E System Suitability Test (SST) (e.g., Reference Standard Injection) D->E E->F G Run Gradient Elution & UV Detection F->G H Integrate Chromatogram G->H I Calculate Purity (Area % Method) H->I J Report Main Peak Area %, Individual Impurity %, Total Impurities I->J

Figure 2: Standardized Workflow for HPLC Purity Analysis.
Causality Behind Method Parameters:
  • Column: A C18 stationary phase is a robust starting point for retaining a moderately polar compound like this compound. Specifying the exact brand, model, dimensions, and particle size is critical for reproducibility.

  • Mobile Phase: A buffered aqueous mobile phase (A) and an organic modifier like acetonitrile (B) are used. A weak acid like trifluoroacetic acid (TFA) or formic acid is added to control the ionization state of the analyte and improve peak shape.

  • Gradient Elution: A gradient program (gradually increasing the percentage of organic solvent) is employed to ensure that any impurities with significantly different polarities are eluted from the column and detected.

  • System Suitability Test (SST): Before any sample analysis, an SST must be performed. This validates that the chromatographic system is performing adequately on that day. Key SST parameters include retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates (column efficiency). This is a core component of a self-validating protocol.

Table 4: Standardized HPLC Method for Purity Determination

Parameter Condition Rationale
Column Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm A widely available and robust C18 column.
Mobile Phase A 0.1% TFA in Water Acidifier for peak shape control.
Mobile Phase B 0.1% TFA in Acetonitrile Organic modifier for elution.
Gradient 5% B to 95% B over 20 min Ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 30 °C Temperature control minimizes retention time drift.
Injection Vol. 10 µL Standard volume for analytical HPLC.
Detection UV at 254 nm Wavelength where aromatic heterocycles typically absorb.

| Sample Conc. | 1.0 mg/mL in 50:50 Water:Acetonitrile | Ensures sufficient signal for trace impurity detection. |

Protocol 4: HPLC Purity Analysis

  • System Preparation: Prepare mobile phases A and B as specified in Table 4. Purge the HPLC system thoroughly. Set the column temperature and flow rate and allow the system to equilibrate with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • System Suitability: Inject a reference standard solution six times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Sample Preparation: Accurately weigh ~10 mg of the this compound ILC sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the prepared sample solution.

  • Data Processing: Integrate all peaks in the chromatogram from the void volume to the end of the run, disregarding any peaks associated with the solvent front or blank.

  • Calculation: Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Reporting: Report the main peak area %, the area % of each individual impurity, and the total impurity area %.

Data Comparison and Acceptance Criteria

The goal of an ILC is to assess the equivalence of results between laboratories.[14] After each lab submits their data, a central coordinator performs a statistical analysis.

Table 5: Inter-Laboratory Data Comparison Summary (Hypothetical Data)

Laboratory Purity by HPLC (Area %) Mol. Weight by MS ([M+H]⁺) ¹H Aromatic Shift (ppm) IR N-H Stretch (cm⁻¹)
Lab A 99.85% 111.0664 7.31 3350
Lab B 99.79% 111.0668 7.30 3352
Lab C 99.88% 111.0662 7.31 3349
Lab D 98.50% (Outlier) 111.0665 7.31 3351
Mean 99.84% 111.0665 7.31 3350.5
Std. Dev. 0.046 0.00026 0.005 1.29

| RSD (%) | 0.05% | <0.01% | 0.07% | 0.04% |

Analysis of Results:

  • Qualitative Data (NMR, MS, IR): Results should be visually and numerically identical within the expected resolution of the instruments. For HRMS, the mass error should be within the pre-defined limit (e.g., ±5 ppm). For NMR, chemical shifts should agree within ±0.02 ppm.

  • Quantitative Data (HPLC): The primary metric is the reproducibility of the purity value. The relative standard deviation (RSD) across all labs (excluding statistical outliers like Lab D) should ideally be less than 1-2%. Any laboratory reporting a result significantly different from the mean (e.g., identified by a Grubbs' test or a high Z-score) requires a thorough investigation of their methodology, instrumentation, and calculations.[15]

Conclusion

A successful inter-laboratory comparison for the characterization of this compound hinges on a foundation of robust, rational, and rigorously standardized analytical protocols. By moving beyond simply listing procedural steps to understanding the causality behind them, laboratories can proactively mitigate sources of variability. The use of orthogonal techniques for identity confirmation (NMR, MS, IR) coupled with a validated, high-resolution method for purity (HPLC) provides a comprehensive characterization package. Ultimately, the harmonization of analytical data across sites ensures confidence in the quality of this critical pharmaceutical intermediate, safeguarding the integrity of the entire drug development pipeline.

References

  • BenchChem. (n.d.). A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing Isobutyraldehyde-D7. Retrieved from [6]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Retrieved from [11]

  • Smolecule. (2023). Buy this compound | 28682-70-4. Retrieved from [1]

  • BenchChem. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [5]

  • Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. Retrieved from [7]

  • CymitQuimica. (n.d.). This compound. Retrieved from [2]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Retrieved from [8]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [15]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [10]

  • Growing Science. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Retrieved from [16]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [12]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [13]

  • Scilit. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Retrieved from [17]

  • College of American Pathologists. (n.d.). Comparability of Instruments and Methods. Retrieved from [14]

  • Foces-Foces, C., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. Retrieved from [9]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [3]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [4]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyridazine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a final step but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Pyridazine-4,5-diamine, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Part 1: Compound Profile and Hazard Assessment

This compound is a nitrogen-containing heterocyclic compound. Understanding its properties is the foundation of its safe handling and disposal. While specific toxicological and environmental data for this compound are not extensively documented, the available information, combined with data from its parent structure, pyridazine, necessitates a cautious approach.

Causality Behind the Assessment: In the absence of comprehensive data, laboratory safety protocols, guided by the Occupational Safety and Health Administration (OSHA), mandate treating substances with unknown hazards as hazardous.[1][2] This "precautionary principle" is the cornerstone of a self-validating safety system, ensuring that potential risks are mitigated even when complete information is unavailable.

Table 1: Hazard Profile of this compound and Related Compounds

PropertyThis compound (CAS: 28682-70-4)Pyridazine (Parent Compound, CAS: 289-80-5)Justification & Notes
Acute Toxicity No data available[3]Harmful if swallowed[4]The diamine functional groups may alter toxicity. Assume toxicity as a precaution.
Skin Irritation No data available[3]Causes skin irritation[4][5]Assume the compound is a skin irritant.
Eye Irritation No data available[3]Causes serious eye irritation[4][5]Assume the compound is a serious eye irritant.
Respiratory Irritation No data available[3]May cause respiratory irritation[4][5]Handle in a well-ventilated area or fume hood.
Environmental Hazards No data available[3]Contains no substances known to be hazardous to the environment, but may spread in water systems[6]Due to the lack of data, sewer disposal is strictly prohibited to prevent unknown environmental impact.[3][7]
Physical Hazards No data availableCombustible liquid[6][8][9]While the diamine derivative is a solid, it should be kept away from heat and ignition sources.

Part 2: The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of any laboratory chemical in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][10][11]

  • EPA's Role (RCRA): The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[7][12] Since the full toxicological profile of this compound is unknown, it must be managed as a hazardous waste to ensure compliance.[12][13]

  • OSHA's Role (Laboratory Standard): This standard requires employers to develop a Chemical Hygiene Plan (CHP), which outlines procedures for safe handling, storage, and disposal of hazardous chemicals.[10] Your institution's CHP is a primary resource and legal requirement for managing chemical waste.

Part 3: Step-by-Step Disposal Protocol for this compound

The primary and mandated disposal method for this compound is through a licensed chemical destruction or waste disposal facility.[3][8] Direct disposal into sanitary sewers or regular trash is strictly prohibited.[3][12]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure. The selection of PPE is a critical control measure dictated by the compound's known and potential hazards.

Table 2: Required Personal Protective Equipment (PPE)

PPE TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, as the compound is assumed to be a skin irritant.[9]
Eye Protection Safety glasses with side-shields or goggles.To protect against splashes and dust, as the compound is assumed to be a serious eye irritant.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area.Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols outside of a fume hood.[6]
Step 2: Waste Characterization and Segregation

All waste containing this compound, including the pure compound, contaminated consumables (e.g., weigh boats, wipes), and solutions, must be treated as hazardous waste.

  • Action: Collect all waste materials contaminated with this compound into a designated hazardous waste container.

  • Causality: Proper segregation is crucial to prevent unintended chemical reactions.[7] Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or strong acids, which are known incompatibilities for the parent pyridazine compound.[8]

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by the EPA and are essential for safety and regulatory compliance.[7][14]

  • Action 1: Select a Compatible Container. Use a container made of a material chemically compatible with this compound (e.g., high-density polyethylene - HDPE, or glass). The container must be in good condition and have a secure, leak-proof screw-on cap.[7][13]

  • Action 2: Label the Container. The label must, at a minimum, include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "this compound" .

    • An accurate list of all components if it is a mixture (e.g., "this compound in Methanol").

    • An appropriate hazard warning pictogram (e.g., exclamation mark for irritant, health hazard).[14]

Step 4: On-Site Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which is typically a designated spot within the laboratory.[14]

  • Action: Store the sealed and labeled waste container in your lab's designated SAA. Ensure it is kept in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

  • Causality: Storing waste in a designated and controlled area minimizes the risk of spills and accidental exposures.[7] Federal regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons) and for how long.[12][15]

Step 5: Arrange for Professional Disposal

Laboratory personnel are not responsible for the ultimate transport and destruction of hazardous waste. This must be handled by your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[16]

  • Action: Once your waste container is full or ready for pickup, follow your institution's specific procedures to request a waste collection from the EHS office.

  • Trustworthiness: This final step ensures the waste is managed in a compliant and environmentally sound manner, from transport to its final disposition via methods like controlled incineration with flue gas scrubbing.[3]

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If you are trained and it is safe to do so, don the appropriate PPE, including respiratory protection if the spill generates dust.

  • Contain and Clean: For a small solid spill, gently cover it with an absorbent material (e.g., vermiculite, sand) and carefully sweep it into the hazardous waste container. Avoid raising dust. For a liquid spill, use an appropriate chemical absorbent pad or spill kit.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in the hazardous waste container.

  • Report: Report the incident to your supervisor and your institution's EHS office.

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handle Handling & Containment cluster_storage On-Site Management cluster_disposal Final Disposition start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe characterize Step 2: Characterize as Hazardous Waste ppe->characterize segregate Segregate from Incompatible Chemicals characterize->segregate containerize Step 3: Place in a Labeled, Compatible Container segregate->containerize labeling Label Clearly: 'Hazardous Waste' + Chemical Name containerize->labeling store Step 4: Store in Lab's Satellite Accumulation Area (SAA) labeling->store secondary Use Secondary Containment store->secondary request Step 5: Request Waste Pickup (via EHS/Safety Office) secondary->request dispose Professional Disposal (Licensed Vendor - Incineration) request->dispose

Caption: A flowchart outlining the key procedural steps for the safe and compliant disposal of this compound waste.

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Standards for Biological Laboratories. ASPR. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Pyridazine - SAFETY DATA SHEET. Alfa Aesar. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Pyridazine | C4H4N2 | CID 9259. PubChem, National Institutes of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridazine-4,5-diamine
Reactant of Route 2
Reactant of Route 2
Pyridazine-4,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.